molecular formula C23H48O7S B165256 Thiol-C9-PEG7 CAS No. 130727-44-5

Thiol-C9-PEG7

Cat. No.: B165256
CAS No.: 130727-44-5
M. Wt: 468.7 g/mol
InChI Key: QYKSUHRPPSCIFK-UHFFFAOYSA-N
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Description

Thiol-C9-PEG7 is a heterobifunctional PEG-based linker specifically designed for the synthesis of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are a revolutionary class of bifunctional molecules that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. They function by recruiting an E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent proteasomal degradation. The linker is a critical component that joins a ligand for an E3 ubiquitin ligase with a ligand for the target protein, and its composition, length, and physicochemical properties are essential for facilitating the productive ternary complex formation and determining the overall efficiency of the PROTAC. The structure of this compound features a terminal thiol group, a valuable functional handle for bioconjugation via reliable chemistries such as maleimide coupling or disulfide bond formation. This chemistry is widely used in biomedical applications for its efficiency and compatibility with aqueous conditions. The extended polyethylene glycol (PEG) spacer, comprised of seven PEG units, provides essential hydrophilicity and solubility, while the C9 alkyl chain can offer flexibility. This combination is engineered to optimize the spatial orientation and distance between the two recruited proteins, thereby promoting effective target degradation. The primary research application of this compound is in the development of novel PROTACs, a promising therapeutic strategy in chemical biology and drug discovery for targeting proteins previously considered "undruggable." This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48O7S/c24-10-12-26-14-16-28-18-20-30-22-21-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-23-31/h24,31H,1-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKSUHRPPSCIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCOCCOCCOCCOCCOCCOCCO)CCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584861
Record name 29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130727-44-5
Record name 29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Thiol-C9-PEG7: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Thiol-C9-PEG7, a heterobifunctional linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols and visual representations of relevant biological and experimental workflows.

Core Concepts: Chemical Structure and Physicochemical Properties

This compound is a versatile linker composed of three key functional components: a terminal thiol (-SH) group, a nine-carbon aliphatic spacer (C9), and a seven-unit polyethylene (B3416737) glycol (PEG7) chain. This unique combination of a reactive thiol, a hydrophobic spacer, and a hydrophilic PEG chain imparts a range of desirable properties for various bioconjugation applications.

The plausible chemical structure for this compound is depicted below:

HS-(CH₂)₉-(OCH₂CH₂)₇-OH

This structure provides a reactive handle for covalent attachment to various substrates, a spacer to distance the conjugated molecule from the substrate, and a PEG chain to enhance solubility and reduce immunogenicity. A commercially available product under the name this compound is also offered as a PROTAC linker.[1]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource/Method
Molecular Formula C₂₃H₄₈O₈SCalculated
Molecular Weight 484.69 g/mol Calculated
Appearance Colorless to light yellow liquid/oilSupplier Data
Solubility Soluble in water, DMSO, DMF, and most organic solvents.General PEG properties
Reactivity The terminal thiol group readily reacts with maleimides, haloacetamides, and other thiol-reactive moieties to form stable thioether bonds. It can also bind to the surface of noble metals like gold.Chemical Principles

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development and biomedical research.

Bioconjugation and PEGylation

The primary application of this compound is in bioconjugation, the process of covalently linking molecules to proteins, peptides, or other biomolecules. The thiol group allows for site-specific modification of proteins, particularly at cysteine residues. The attached PEG chain, in a process known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins by:

  • Increasing hydrodynamic size: This reduces renal clearance and prolongs circulation half-life.

  • Shielding from proteolysis: The PEG chain can protect the protein from enzymatic degradation.

  • Reducing immunogenicity: The hydrophilic PEG chain can mask epitopes on the protein surface, reducing the immune response.

Nanoparticle Functionalization

This compound is widely used for the surface functionalization of nanoparticles, especially gold nanoparticles (AuNPs). The thiol group forms a strong covalent bond with the gold surface, creating a stable self-assembled monolayer. The PEG chain extends from the nanoparticle surface, providing a hydrophilic shell that prevents aggregation and reduces non-specific protein adsorption, which is crucial for in vivo applications.

PROTACs and Antibody-Drug Conjugates (ADCs)

In the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), linker molecules play a critical role. This compound can be used as a component of the linker to connect the targeting moiety (e.g., an antibody or a small molecule ligand) to the payload (e.g., a cytotoxic drug or an E3 ligase ligand).[1] The length and flexibility of the C9-PEG7 chain can be optimized to ensure proper folding and function of the resulting conjugate.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Protein Conjugation (Antibody Thiolation and Conjugation)

This protocol describes a general procedure for conjugating this compound to an antibody through the reduction of interchain disulfide bonds.

Materials:

  • Antibody of interest (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-activated molecule (e.g., a fluorescent dye or drug)

  • Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2-7.5

  • Quenching solution: N-ethylmaleimide (NEM) or L-cysteine

  • Purification system: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in Reaction Buffer.

    • Add a 10- to 50-fold molar excess of TCEP to the antibody solution.

    • Incubate the reaction mixture at 37°C for 1-2 hours to reduce the disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

  • Conjugation to Maleimide-activated Molecule:

    • Immediately after desalting, add the maleimide-activated molecule to the reduced antibody solution. A 5- to 20-fold molar excess of the maleimide (B117702) over the antibody is typically used.

    • The maleimide-activated molecule should be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding to the aqueous antibody solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add a 2-fold molar excess of N-ethylmaleimide or L-cysteine relative to the initial amount of maleimide to quench any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting antibody-PEG conjugate using size-exclusion chromatography (SEC) to remove unconjugated PEG-linker and other small molecules.[]

    • Alternatively, ion-exchange chromatography (IEX) can be used to separate PEGylated proteins from the unreacted protein, as PEGylation can alter the surface charge of the protein.[][3]

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the degree of labeling (average number of PEG molecules per antibody) using techniques such as UV-Vis spectroscopy (if the PEGylated molecule has a chromophore) or mass spectrometry.

Protocol for Gold Nanoparticle Functionalization

This protocol outlines the steps for coating gold nanoparticles with this compound.

Materials:

  • Gold nanoparticle (AuNP) solution

  • This compound

  • Ethanol (B145695)

  • Deionized water

  • Centrifuge

Procedure:

  • Preparation of Thiol-PEG Solution:

    • Dissolve this compound in ethanol to prepare a stock solution (e.g., 1 mM).

  • Functionalization Reaction:

    • Add the this compound solution to the AuNP solution. The final concentration of the thiol-PEG should be in the micromolar range, and a molar excess relative to the surface gold atoms is required.

    • Allow the mixture to react for at least 12 hours at room temperature with gentle stirring to ensure the formation of a stable self-assembled monolayer.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Remove the supernatant containing excess, unbound this compound.

    • Resuspend the nanoparticle pellet in deionized water or a buffer of choice.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted reagents.

  • Characterization:

    • Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) (to measure the increase in hydrodynamic diameter), and transmission electron microscopy (TEM) (to visualize the nanoparticles).

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and a relevant signaling pathway.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis Ab Antibody (IgG) TCEP Add TCEP Ab->TCEP Incubate 37°C Reduced_Ab Reduced Antibody (-SH groups exposed) TCEP->Reduced_Ab Conjugation Conjugation Reaction Reduced_Ab->Conjugation Drug_Linker Drug-Maleimide Drug_Linker->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Incubate RT or 4°C Purification Chromatography (SEC/IEX) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC Analysis Characterization (SDS-PAGE, MS) Pure_ADC->Analysis

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a thiol-reactive linker.

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Assembly cluster_purification_analysis Purification & Characterization POI_Ligand Protein of Interest (POI) Ligand with reactive group Step1 Couple POI Ligand to Linker POI_Ligand->Step1 Thiol_Linker This compound Thiol_Linker->Step1 E3_Ligase_Ligand E3 Ligase Ligand with reactive group Step2 Couple E3 Ligase Ligand to POI-Linker Intermediate E3_Ligase_Ligand->Step2 Step1->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification HPLC Purification Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Analysis MS and NMR Analysis Pure_PROTAC->Analysis

Caption: General workflow for the modular synthesis of a PROTAC molecule using a heterobifunctional linker.

Signaling Pathway: Modulation of Receptor Tyrosine Kinase (RTK) Signaling by a PEGylated Ligand

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand PEGylated Ligand (e.g., Growth Factor-PEG) RTK_inactive RTK (monomer) Inactive Ligand->RTK_inactive Binding RTK_dimer RTK Dimer Active RTK_inactive->RTK_dimer Dimerization P1 Autophosphorylation RTK_dimer->P1 Activation P2 Grb2/Sos P1->P2 Recruitment P3 Ras-GTP P2->P3 Activation P4 Raf P3->P4 P5 MEK P4->P5 P6 ERK P5->P6 P7 Transcription Factors P6->P7 Response Cellular Response (Proliferation, Survival) P7->Response

Caption: A PEGylated ligand can modulate Receptor Tyrosine Kinase (RTK) signaling by influencing ligand binding, receptor dimerization, and subsequent downstream signaling cascades.

Conclusion

This compound is a highly versatile and valuable tool for researchers and drug development professionals. Its well-defined structure, combining a reactive thiol group with a flexible and biocompatible PEG-C9 spacer, enables a wide range of applications, from fundamental bioconjugation studies to the development of advanced therapeutics like ADCs and PROTACs. The experimental protocols and workflows provided in this guide offer a starting point for the successful implementation of this compound in various research and development settings. As the fields of targeted drug delivery and protein engineering continue to advance, the utility of such precisely engineered linker molecules is expected to grow significantly.

References

Unveiling the Physicochemical Properties of Thiol-C9-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 12, 2025 – In response to the growing interest in bifunctional molecules for advanced applications in drug development and materials science, this technical guide provides a concise overview of the key molecular characteristics of Thiol-C9-PEG7. This information is crucial for researchers and scientists utilizing this compound in their experimental workflows.

This compound is a heterobifunctional linker molecule featuring a terminal thiol group and a polyethylene (B3416737) glycol (PEG) chain. The thiol moiety allows for covalent attachment to various substrates, including maleimides and noble metal surfaces, while the PEG chain imparts hydrophilicity and biocompatibility. The "C9" designation typically refers to a nine-carbon aliphatic spacer that connects the thiol group to the PEG chain.

Molecular Identity and Weight

The definitive identification of this compound is achieved through its Chemical Abstracts Service (CAS) Registry Number, which is 130727-44-5 [1]. This unique identifier is linked to a specific chemical structure and its associated properties.

Based on its molecular formula, C₂₃H₄₈O₇S , the molecular weight of this compound has been determined.[][3][4][5][6][7][8] This fundamental property is essential for accurate stoichiometric calculations in experimental protocols.

PropertyValueReferences
CAS Number 130727-44-5[1][][3][4][5][6][7][8]
Molecular Formula C₂₃H₄₈O₇S[][3][4][5][6][7][8]
Molecular Weight 468.69 g/mol [][3][4][5][6][7][8]

Structural Information

The systematic chemical name for the structure associated with CAS number 130727-44-5 is often cited as (1-Mercaptoundec-11-yl)hexa(ethylene glycol) or 29-Mercapto-3,6,9,12,15,18-hexaoxanonacosan-1-ol .[3][4][5] This nomenclature provides a detailed description of the molecule's architecture, comprising a thiol group at one end of an eleven-carbon chain (undecyl), which is in turn attached to a hexa(ethylene glycol) chain.

cluster_Thiol_C9_PEG7 This compound cluster_Properties Chemical Properties CAS_130727_44_5 CAS: 130727-44-5 Formula Molecular Formula: C₂₃H₄₈O₇S CAS_130727_44_5->Formula defines MW Molecular Weight: 468.69 g/mol Formula->MW determines

Relationship between CAS number, molecular formula, and molecular weight for this compound.

Experimental Considerations

Due to the presence of a terminal thiol group, this compound is susceptible to oxidation, which can lead to the formation of disulfide bonds. Therefore, it is recommended to store the compound under an inert atmosphere and at low temperatures, typically -20°C, to maintain its chemical integrity.[][4] For experimental setups, the use of reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) may be necessary to ensure the thiol group remains in its reduced, reactive state.

This technical guide is intended for informational purposes only and is based on publicly available data. Researchers should consult specific product documentation for detailed specifications and handling instructions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Thiol-C9-PEG7

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a discrete polyethylene (B3416737) glycol (PEG) derivative of interest in bioconjugation, drug delivery, and materials science. The methodologies presented are based on established chemical principles for PEGylation and functionalization, ensuring a robust and reproducible process.

Introduction

Discrete polyethylene glycols (dPEGs) are uniform molecules with a specific, single molecular weight, in contrast to traditional polydisperse PEGs.[] This uniformity is critical for applications in pharmaceuticals and nanotechnology, where precise control over molecular structure and properties is essential for reproducibility and regulatory approval.[2] Thiol-functionalized PEGs are particularly valuable due to the high reactivity of the thiol group, which allows for specific covalent attachment to proteins, nanoparticles, and surfaces through chemistries like thiol-maleimide addition or reaction with other thiol-reactive moieties.[3][4][5]

This guide outlines a two-step synthetic strategy for this compound, involving the esterification of heptaethylene glycol with a protected thiol-functionalized C9 carboxylic acid, followed by a deprotection step. Detailed protocols for purification using chromatographic techniques are also provided to ensure high purity of the final product.

Synthesis of this compound

The synthesis is approached in two main stages:

  • Esterification: Covalent attachment of a protected C9-thiol linker to heptaethylene glycol.

  • Deprotection: Removal of the thiol protecting group to yield the final active product.

A trityl protecting group is employed for the thiol due to its stability under esterification conditions and its facile removal under mild acidic conditions.[6][7]

Logical Workflow for this compound Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Deprotection A Heptaethylene Glycol (HO-PEG7-OH) D Reaction in Anhydrous DCM A->D B 9-(Tritylthio)nonanoic Acid B->D C Coupling Agents (DCC/DMAP) C->D E Protected Intermediate: Trityl-S-C9-PEG7-OH D->E Steglich Esterification F Protected Intermediate E->F H Reaction in DCM F->H G TFA / Triethylsilane G->H I Final Product: This compound-OH H->I Acidic Cleavage

Caption: Synthetic pathway for this compound.

Experimental Protocol: Esterification

This step involves a Steglich esterification, a mild reaction that is effective for forming esters from alcohols and carboxylic acids.[8][9]

Materials:

  • Heptaethylene glycol (HO-(CH2CH2O)7-H)

  • 9-(Tritylthio)nonanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve heptaethylene glycol (1 equivalent) and 9-(tritylthio)nonanoic acid (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.5 equivalents) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate (NaHCO3) solution, and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude protected intermediate.

Experimental Protocol: Deprotection

The trityl group is removed using trifluoroacetic acid (TFA) with triethylsilane (TES) acting as a scavenger to capture the released trityl cation.[6][7]

Materials:

  • Crude protected intermediate from the previous step

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

Procedure:

  • Dissolve the crude protected intermediate in DCM.

  • Add triethylsilane (2-3 equivalents) to the solution.

  • Add trifluoroacetic acid (5-10 equivalents, typically 5% v/v) dropwise to the mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated NaHCO3 solution until effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

Purification is critical to remove unreacted starting materials, byproducts, and any remaining protecting groups. A multi-step chromatographic approach is recommended for achieving high purity.[][12]

Purification Workflow

G A Crude this compound B Flash Chromatography (Silica Gel) A->B Removal of non-polar impurities C Partially Purified Product B->C D Preparative RP-HPLC C->D High-resolution separation E Purity Analysis (Analytical HPLC, NMR, MS) D->E Fraction Collection & Analysis E->D Re-purify if needed F High Purity this compound (>98%) E->F

Caption: Purification workflow for this compound.

Experimental Protocol: Flash Chromatography

This initial step removes the bulk of non-polar impurities and any remaining starting materials.

Parameters:

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is typically effective. The exact gradient will depend on the polarity of the product and should be determined by TLC analysis.

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dried silica-adsorbed product onto the column.

  • Elute the column with the chosen solvent gradient.

  • Collect fractions and analyze by TLC to identify those containing the desired product.

  • Combine the pure fractions and concentrate under reduced pressure.

Experimental Protocol: Preparative Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity and is highly effective for purifying PEG derivatives.[][12]

Parameters:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B. A typical starting point would be 5% B to 95% B over 30-40 minutes.

  • Detection: UV at 220 nm

Procedure:

  • Equilibrate the preparative C18 column with the initial mobile phase conditions.

  • Dissolve the partially purified product from the flash chromatography step in a minimal amount of Mobile Phase A.

  • Inject the sample onto the column.

  • Run the gradient elution.

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and remove the solvent (acetonitrile) by rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain the final product as a solid or oil.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound. Actual results may vary based on specific experimental conditions.

Table 1: Synthesis Reactants and Stoichiometry
StepReactantMolar Equivalents
Esterification Heptaethylene glycol1.0
9-(Tritylthio)nonanoic acid1.2
DCC1.5
DMAP0.1
Deprotection Protected Intermediate1.0
Trifluoroacetic acid (TFA)5.0 - 10.0
Triethylsilane (TES)2.0 - 3.0
Table 2: Expected Yields and Purity
StageTypical Yield (%)Typical Purity (%)
Crude Product after Esterification80 - 9070 - 85
After Flash Chromatography65 - 75> 90
Final Product after Preparative RP-HPLC50 - 65> 98
Table 3: Characterization Data
TechniqueExpected Observations
¹H NMR Characteristic peaks for the PEG backbone (~3.6 ppm), the C9 alkyl chain, and a thiol proton (~1.3-1.6 ppm, often broad). The disappearance of the trityl protons (~7.2-7.5 ppm) confirms deprotection.[13][14][15]
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the exact mass of the this compound product.[13]
Analytical HPLC A single major peak indicating high purity.[12]

Conclusion

The synthesis and purification of this compound can be achieved through a reliable and scalable two-step process involving esterification and deprotection. Careful execution of the described protocols and rigorous purification using a combination of flash chromatography and preparative RP-HPLC are essential for obtaining a high-purity product suitable for demanding applications in research and drug development. The characterization of the final product by NMR and mass spectrometry is crucial to confirm its identity and purity.[13][16][17]

References

Commercial Suppliers and Technical Guide for Thiol-C9-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thiol-C9-PEG7, a bifunctional linker crucial in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, commercial availability, and detailed protocols for its application in bioconjugation.

Introduction to this compound

This compound, also known by its chemical name (1-Mercaptoundec-11-yl)hexa(ethylene glycol), is a heterobifunctional linker containing a terminal thiol (-SH) group and a polyethylene (B3416737) glycol (PEG) chain. The thiol group offers a reactive handle for conjugation to various molecules, while the PEG chain enhances solubility and provides a flexible spacer.[1][2] Its primary application is in the construction of PROTACs, where it connects a ligand for a target protein of interest to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.[3][4]

The structure of this compound consists of a C9 alkyl chain, which provides a hydrophobic element, followed by a hydrophilic chain of seven PEG units, and terminating in a reactive thiol group. This amphipathic nature can influence the physicochemical properties of the final PROTAC molecule.

Commercial Availability and Properties

Several commercial suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes key quantitative data from various suppliers.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS NumberStorage Conditions
MedchemExpress HY-138517Not specified468.69130727-44-5Please refer to Certificate of Analysis
Sigma-Aldrich Not specified90%468.69130727-44-5-20°C
LeYan Reagents Not specified98%Not specified130727-44-5Not specified
LookChem Not specified98%, 99%468.696130727-44-5-20°C

Table 1: Commercial Suppliers and Quantitative Data for this compound

Physicochemical Properties:

PropertyValue
Molecular Formula C23H48O7S
Density 1.0154 g/mL at 25 °C
Refractive Index n20/D 1.474
Boiling Point 550.4°C at 760 mmHg
Flash Point 286.7°C

Table 2: Physicochemical Properties of this compound

Role in PROTAC Design

The linker component of a PROTAC, such as this compound, is a critical determinant of its efficacy. The PEG component of the linker serves multiple functions:

  • Solubility: The hydrophilic PEG chain can significantly improve the aqueous solubility of the often hydrophobic PROTAC molecule, which is crucial for its biological activity and formulation.[2][5]

  • Flexibility: The flexible nature of the PEG chain allows the two ends of the PROTAC (the target protein binder and the E3 ligase binder) to adopt an optimal orientation for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[]

  • Pharmacokinetics: The length and composition of the linker can influence the metabolic stability and cell permeability of the PROTAC.[7]

The thiol group provides a versatile point of attachment for one of the PROTAC's ligands through established bioconjugation chemistries.

Experimental Protocols

The terminal thiol group of this compound is typically reacted with an electrophilic functional group on a binding ligand, most commonly a maleimide (B117702), to form a stable thioether bond. Alternatively, it can be used to form a reducible disulfide bond.

Thiol-Maleimide Conjugation Protocol

This protocol describes the conjugation of this compound to a maleimide-functionalized molecule (e.g., a protein binder or an E3 ligase ligand).

Materials:

  • This compound

  • Maleimide-functionalized molecule

  • Degassed conjugation buffer (e.g., 100 mM Phosphate buffer, 150 mM NaCl, pH 7.0-7.5)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reducing agent (optional, for reducing disulfide bonds in proteins): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent (e.g., 2-Mercaptoethanol (B42355) or L-cysteine)

  • Purification equipment (e.g., size-exclusion chromatography column)

Procedure:

  • Preparation of this compound: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Preparation of Maleimide-Functionalized Molecule: Dissolve the maleimide-functionalized molecule in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If conjugating to a protein with disulfide bonds that need to be reduced to free thiols, add a 10-100 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes. It is generally not necessary to remove the TCEP before proceeding.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the solution of the maleimide-functionalized molecule.[8] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Quenching: Add an excess of a quenching reagent like 2-mercaptoethanol or L-cysteine to consume any unreacted maleimide groups.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove excess reagents.

Thiol_Maleimide_Conjugation cluster_reactants Reactants cluster_reaction Conjugation cluster_product Product Thiol_C9_PEG7 This compound (HS-PEG7-C9) Reaction Thioether Bond Formation (pH 7.0-7.5) Thiol_C9_PEG7->Reaction Maleimide_Molecule Maleimide-Functionalized Molecule Maleimide_Molecule->Reaction Conjugate Stable Thioether Conjugate Reaction->Conjugate

Caption: Thiol-Maleimide Conjugation Workflow.

Disulfide Bond Formation Protocol

This protocol outlines the formation of a reducible disulfide bond between this compound and a molecule containing a reactive disulfide, such as one activated with a pyridyldithiol group.

Materials:

  • This compound

  • Pyridyldithiol-activated molecule

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Purification equipment

Procedure:

  • Preparation of Reactants: Prepare stock solutions of this compound and the pyridyldithiol-activated molecule in a suitable anhydrous solvent like DMSO or DMF.

  • Reaction Mixture: In the reaction buffer, combine the pyridyldithiol-activated molecule with a slight molar excess of this compound.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[10]

  • Purification: Purify the conjugate to remove unreacted starting materials and the pyridine-2-thione byproduct.

Disulfide_Bond_Formation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Thiol_C9_PEG7 This compound Exchange Thiol-Disulfide Exchange (pH 7.2-8.0) Thiol_C9_PEG7->Exchange Activated_Molecule Pyridyldithiol-Activated Molecule Activated_Molecule->Exchange Disulfide_Conjugate Reducible Disulfide Conjugate Exchange->Disulfide_Conjugate Byproduct Pyridine-2-thione Exchange->Byproduct

Caption: Disulfide Bond Formation Workflow.

Quality Control and Characterization

The purity and identity of this compound and its conjugates should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: Can be used to confirm the presence of the characteristic peaks of the PEG backbone, the alkyl chain, and the thiol group. For PEG-thiol molecules, characteristic signals for methylene (B1212753) protons adjacent to the sulfur atom are expected around 2.7 ppm.[11][12]

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS can verify the molecular weight of the linker and its conjugates.[13][14]

Conclusion

This compound is a valuable and commercially available tool for researchers in drug development, particularly for the synthesis of PROTACs. Its well-defined structure, combining a reactive thiol with a flexible and solubilizing PEG chain, allows for the rational design and construction of complex bioconjugates. The experimental protocols provided in this guide offer a starting point for the successful application of this versatile linker in creating novel therapeutics.

References

Navigating the Solution: A Technical Guide to the Solubility of Thiol-C9-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of Thiol-C9-PEG7, a heterobifunctional linker increasingly pivotal in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). Understanding its behavior in various solvents is critical for successful bioconjugation, purification, and formulation. This document provides a comprehensive overview of its solubility, detailed experimental protocols for its handling, and a conceptual workflow for its application in drug development.

Core Concepts: Structure and its Influence on Solubility

This compound is comprised of three key functional components: a terminal thiol group, a nine-carbon alkyl chain (C9), and a seven-unit polyethylene (B3416737) glycol (PEG) chain. This unique architecture dictates its solubility profile. The hydrophilic PEG chain generally imparts good aqueous solubility, a desirable trait for biological applications.[][2] Conversely, the long C9 alkyl chain is hydrophobic and can decrease water solubility.[3] The terminal thiol group, while crucial for conjugation, is susceptible to oxidation, necessitating careful handling and solvent selection.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, based on the general principles of PEGylated molecules and data for structurally related compounds, a qualitative and semi-quantitative understanding can be established. The following table summarizes the expected solubility of this compound in common laboratory solvents.

Solvent SystemExpected SolubilityRationale & Handling Recommendations
Aqueous Buffers (e.g., PBS, HEPES) Soluble to Moderately SolubleThe PEG7 chain enhances aqueous solubility.[][3] However, the hydrophobic C9 chain may limit high concentrations. For conjugation reactions, it is critical to use degassed, thiol-free buffers to prevent disulfide bond formation. The optimal pH range for thiol-maleimide reactions is typically 6.5-7.5.
Polar Aprotic Solvents (e.g., DMSO, DMF) Highly SolubleThese solvents are excellent for dissolving a wide range of organic molecules, including functionalized PEGs.[3] Stock solutions of thiol-PEG reagents are often prepared in anhydrous DMSO or DMF to facilitate handling and minimize oxidation.[4][5]
Chlorinated Solvents (e.g., Dichloromethane, Chloroform) SolublePEGs are generally soluble in these organic solvents.[3] These are useful for synthetic modifications and purification steps.
Alcohols (e.g., Ethanol, Methanol) SolubleLower alcohols are generally good solvents for PEGylated molecules.[3] They can be used as solvents or co-solvents in various applications.
Non-Polar Solvents (e.g., Ether, Hexanes) Poorly SolublePEGs are generally not soluble in ether.[3] The hydrophobic C9 chain may impart some minimal solubility in other non-polar solvents, but this is not a recommended solvent system.

Note: The physical form of PEG derivatives can range from a viscous liquid to a waxy solid, depending on the molecular weight.[3][6] For low molecular weight PEGs like this compound, it may appear as a wax-like, semi-solid material.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol provides a generalized procedure for the preparation of a stock solution of this compound, with a focus on maintaining the integrity of the thiol group.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Micropipettes and sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Inert Atmosphere: If available, perform the subsequent steps in a glove box under an inert atmosphere. If a glove box is not available, briefly flush the vial with a gentle stream of argon or nitrogen gas before and after weighing.

  • Weighing: Quickly weigh the desired amount of this compound in a sterile microcentrifuge tube. Due to its potential viscous or semi-solid nature, this may be challenging. Alternatively, if the entire contents of the manufacturer's vial are to be used, proceed with adding the solvent directly to the original vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO or DMF to the this compound to achieve the desired stock solution concentration.

  • Dissolution: Cap the tube or vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat which could promote degradation.

  • Storage: Store the stock solution at -20°C or lower for long-term storage.[3] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3] Before use, allow the aliquot to thaw completely and equilibrate to room temperature.

Application in PROTACs: A Conceptual Workflow

This compound is frequently utilized as a linker in the synthesis of PROTACs. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The thiol group provides a reactive handle for conjugation to one of the binding moieties.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Mechanism of Action Thiol_Linker This compound PROTAC PROTAC Molecule Thiol_Linker->PROTAC Conjugation E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Target_Ligand Target Protein Ligand Target_Ligand->PROTAC PROTAC_in_cell PROTAC PROTAC->PROTAC_in_cell Cellular Uptake Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC_in_cell->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Conceptual workflow of PROTAC synthesis and its cellular mechanism of action.

Conclusion

This compound offers a versatile platform for the development of advanced bioconjugates and therapeutics. While its solubility is governed by a balance of hydrophilic and hydrophobic properties, it is readily soluble in a range of common organic solvents and moderately soluble in aqueous buffers. Careful handling, particularly the use of anhydrous and deoxygenated solvents, is paramount to preserving the integrity of the reactive thiol group. A thorough understanding of these properties is essential for the successful application of this compound in pioneering drug discovery and development endeavors.

References

A Technical Guide to the Stability and Storage of Thiol-C9-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Thiol-C9-PEG7, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and surface modification applications. Understanding the stability profile of this reagent is critical for ensuring its reactivity, reproducibility of experiments, and the overall quality of the final conjugate.

Core Concepts: Stability of this compound

The stability of this compound is primarily dictated by the reactivity of its terminal thiol (-SH) group. The major degradation pathway is the oxidation of the thiol group, which leads to the formation of a disulfide bond (-S-S-), rendering the molecule inactive for its intended conjugation reactions. This process is significantly influenced by several environmental factors.

Key Factors Influencing Stability:

  • Oxygen: The presence of atmospheric oxygen is the primary driver of thiol oxidation.

  • Temperature: Elevated temperatures accelerate the rate of oxidation and other potential degradation reactions.

  • pH: Non-neutral pH conditions can influence the rate of thiol oxidation.

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways, although the PEG chain imparts some hydrophilicity.

  • Light: Exposure to light, particularly UV radiation, can potentially contribute to degradation.

  • Metal Ions: Trace metal ions can catalyze the oxidation of thiols.

Recommended Storage Conditions

To mitigate degradation and preserve the reactivity of this compound, the following storage conditions are strongly recommended. These conditions are based on general best practices for thiol-containing reagents.[1][2]

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature -20°C is the most commonly recommended storage temperature.[1][2]Minimizes the rate of chemical degradation, including the oxidation of the thiol group.[1]
Atmosphere Store under an inert gas atmosphere (e.g., Argon or Nitrogen).[1][2]Prevents the oxidation of the thiol group by atmospheric oxygen, thus preserving its reactivity.[1]
Light Exposure Protect from light; store in the dark.[1][2]Light can potentially contribute to degradation pathways.[1]
Moisture Store in a desiccated environment.[1][2]Prevents hydrolysis and other moisture-mediated degradation.[1]
Container Keep in a tightly sealed container.[1]Prevents exposure to moisture and atmospheric oxygen.[1]
Form Solid (as supplied) or as a stock solution in an anhydrous solvent.The solid form is generally more stable for long-term storage.[1]

Handling and Preparation of Stock Solutions

Proper handling is crucial to prevent the introduction of contaminants that can accelerate degradation. When taken out of storage, the container should be allowed to slowly warm to room temperature before opening to prevent condensation.[2] For ease of use, preparing stock solutions is highly recommended.

Table 2: Guidelines for Preparing and Storing Stock Solutions

StepRecommendationRationale
Solvent Selection Use an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1]Ensures the solvent is free of water, which can contribute to degradation.
Dissolution Dissolve the solid this compound in the chosen anhydrous solvent to a desired concentration (e.g., 10-100 mM).Provides a convenient and accurate way to dispense the reagent.
Storage of Stock Store the stock solution at -20°C under an inert gas atmosphere.[1]Maintains stability for extended periods.
Dispensing Use a syringe to withdraw the solution from a septum-capped vial.Minimizes exposure to atmospheric oxygen and moisture.[1]

Degradation Pathway

The primary degradation pathway for this compound is the oxidation of the thiol group to form a disulfide dimer. This process is illustrated below.

Thiol_Monomer1 This compound (Active) Oxidation Oxidation (O2, Metal Ions, Light) Thiol_Monomer1->Oxidation Thiol_Monomer2 This compound (Active) Thiol_Monomer2->Oxidation Disulfide_Dimer Disulfide Dimer (Inactive) Oxidation->Disulfide_Dimer

Primary degradation pathway of this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products. This protocol outlines a general approach.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of this compound in Acetonitrile (B52724) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose Aliquots Base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Expose Aliquots Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidative Expose Aliquots Thermal Thermal Degradation (e.g., 80°C in solution) Prep->Thermal Expose Aliquots Photolytic Photolytic Degradation (e.g., UV/Vis light exposure) Prep->Photolytic Expose Aliquots Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Neutralize Neutralize (if necessary) Sampling->Neutralize HPLC RP-HPLC-UV/MS Analysis Neutralize->HPLC Characterize Characterize Degradants HPLC->Characterize

Workflow for a forced degradation study.

Methodology:

  • Materials:

    • This compound

    • HPLC-grade acetonitrile and water

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC system with UV and Mass Spectrometry (MS) detectors

    • C18 reverse-phase HPLC column

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Stress Conditions:

      • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C.

      • Basic Hydrolysis: Mix an aliquot with 0.1 M NaOH and keep at room temperature.

      • Oxidative Degradation: Treat an aliquot with 3% H₂O₂ at room temperature.

      • Thermal Degradation: Heat an aliquot of the stock solution at 80°C.

      • Photolytic Degradation: Expose an aliquot to UV/Visible light in a photostability chamber.

    • Time Points: Withdraw samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Sample Preparation for Analysis: If necessary, neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

    • HPLC-UV/MS Analysis:

      • Inject the samples into the HPLC system.

      • Use a gradient elution method with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.

      • Monitor the elution profile using a UV detector (e.g., at 210 nm) and identify the parent compound and any degradation products by their mass-to-charge ratio using the MS detector.

    • Data Analysis: Quantify the percentage of this compound remaining at each time point to determine the degradation rate under each condition. Characterize the major degradation products based on their mass spectra.

Summary of Expected Stability

Table 3: Anticipated Stability Profile of this compound

ConditionExpected StabilityPrimary Degradation Product
-20°C, Inert Gas, Dark, Dry (Solid) High (Stable for >1 year)Minimal degradation
-20°C, Inert Gas (Anhydrous Solution) High (Stable for several months)Disulfide dimer
4°C, Air, Dark (Solid) Moderate (Weeks to months)Disulfide dimer
Room Temp, Air, Light (Solid/Solution) Low (Days to weeks)Disulfide dimer and other oxides
Aqueous Buffer (pH 7.4), RT, Air Low (Hours to days)Disulfide dimer
Strong Acidic/Basic Conditions, Heat Very Low (Hours)Hydrolysis of PEG chain, thiol oxidation

Disclaimer: The information provided in this guide is for research and development purposes only. It is essential to perform in-house stability studies to establish appropriate storage and handling procedures for your specific application and formulation.

References

Thiol-C9-PEG7 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Safety and Handling of Thiol-C9-PEG7

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical guide to the safety and handling of this compound based on available data for structurally similar polyethylene (B3416737) glycol (PEG)-thiol compounds. No specific Safety Data Sheet (SDS) for this compound was located; therefore, this guidance is a consolidation of information from various sources for related materials. It is imperative to consult the specific SDS provided by the supplier for the exact reagent being used and to conduct a thorough risk assessment before handling any chemical.

Introduction

This compound is a heterobifunctional linker molecule characterized by a terminal thiol (-SH) group and a polyethylene glycol (PEG) chain. These molecules are utilized in bioconjugation, drug delivery systems, and surface modification. The thiol group allows for covalent attachment to specific moieties, while the PEG chain enhances solubility and reduces immunogenicity. Understanding the safety and handling precautions is critical for minimizing risks in a laboratory setting.

Hazard Identification

Based on information for similar PEG-thiol compounds, this compound is generally not classified as a hazardous substance. However, some related thiol compounds may cause skin, eye, and respiratory irritation. It is prudent to handle this compound with care to avoid direct contact and inhalation.

Potential Hazards:

  • May cause skin irritation upon prolonged or repeated contact.

  • May cause serious eye irritation.

  • May cause respiratory irritation if inhaled as dust or aerosol.

  • Harmful if swallowed in large quantities.

Quantitative Data Summary

The following tables summarize key safety and physical property data extrapolated from SDSs of analogous PEG-thiol compounds.

Table 1: Physical and Chemical Properties

PropertyDataSource Analogue(s)
Appearance White solid/powder or colorless to pale yellow oilm-PEG-thiol, 4-Arm PEG-Thiol, Thiol-PEG-COOH
Odor Mild odor or stench2-Thiophenethiol, m-PEG-thiol
Solubility Soluble in water and common organic solventsm-PEG-thiol, Thiol-PEG-COOH
Melting Point 60-63°C (for high MW solid PEGs)HS-PEG-COOH
Boiling Point >200 °CGeneral PEG data
Stability Stable under recommended storage conditionsThiol-PEG-COOH

Table 2: Exposure Controls and Personal Protection

Control ParameterRecommendationSource Analogue(s)
Engineering Controls Use in a well-ventilated area, preferably a chemical fume hood.[1][2]m-PEG-thiol
Eye/Face Protection Safety glasses with side-shields or goggles.[3][4]4-Arm PEG-Thiol, Thiol-PEG-COOH
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.[3][4]4-Arm PEG-Thiol, Thiol-PEG-COOH
Respiratory Protection Not required for normal handling of small quantities. Use a NIOSH-approved respirator if dust or aerosols are generated.[2]m-PEG-thiol
Occupational Exposure Limits No specific limits established for most PEG-thiols. A TWA of 10 mg/m³ for polyethylene glycol may be considered.[3]4-Arm PEG-Thiol

Table 3: Handling and Storage

ConditionRecommendationSource Analogue(s)
Safe Handling Avoid contact with skin, eyes, and clothing.[1][2][5] Avoid dust and aerosol formation.[1][2] Wash hands thoroughly after handling.[1]m-PEG-thiol, Thiol-PEG3-acid
Storage Temperature Recommended: -20°C for long-term storage.[6] Can be stored at 2-8°C for short-term.Thiol-C9-PEG5, General PEG-thiol
Storage Conditions Keep container tightly sealed in a cool, dry, and well-ventilated place.[1][6] Protect from direct sunlight and sources of ignition.[1][6] Store under an inert atmosphere (e.g., nitrogen or argon).m-PEG-thiol, Thiol-C9-PEG5
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[4]Thiol-PEG-COOH

Table 4: First Aid Measures

Exposure RouteFirst Aid ProcedureSource Analogue(s)
Inhalation Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][3]4-Arm PEG-Thiol, m-PEG-thiol
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2][3]4-Arm PEG-Thiol, m-PEG-thiol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[1][2][7]m-PEG-thiol, Sigma-Aldrich SDS
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2][4]m-PEG-thiol, Thiol-PEG-COOH

Experimental Protocols: Safe Handling Workflow

The following is a generalized workflow for handling this compound in a laboratory setting.

  • Preparation and Risk Assessment:

    • Review the supplier-specific Safety Data Sheet.

    • Conduct a risk assessment for the planned experiment.

    • Ensure a chemical fume hood, safety shower, and eyewash station are accessible.

    • Gather all necessary Personal Protective Equipment (PPE).

  • Reagent Handling:

    • Allow the reagent container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of the compound in a chemical fume hood.

    • If the compound is a solid, handle it carefully to avoid creating dust.

    • If the compound is an oil, use appropriate pipetting techniques to avoid splashes.

    • Close the container tightly after use and store it at the recommended temperature.

  • Experimental Procedure:

    • Perform all manipulations within a chemical fume hood.

    • Use compatible labware (e.g., glass, polypropylene).

    • Avoid contact with incompatible materials.

  • Waste Disposal:

    • Dispose of unused reagent and contaminated materials in accordance with local, state, and federal regulations.

    • Do not pour chemical waste down the drain.

  • Decontamination:

    • Clean the work area thoroughly after the experiment is complete.

    • Wipe down surfaces with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Visualizations

The following diagrams illustrate the safe handling workflow and hazard mitigation logic for this compound.

G Figure 1: General Laboratory Workflow for Handling this compound A Preparation & Risk Assessment B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Weigh/Measure Reagent C->D E Perform Experiment D->E F Waste Disposal (Follow Regulations) E->F G Decontaminate Work Area F->G H Remove PPE & Wash Hands G->H

Caption: General Laboratory Workflow for Handling this compound.

G Figure 2: Hazard Mitigation Logic for this compound cluster_hazards Potential Hazards cluster_controls Control Measures cluster_first_aid First Aid Inhalation Inhalation Fume_Hood Use Fume Hood Inhalation->Fume_Hood Prevented by Fresh_Air Move to Fresh Air Inhalation->Fresh_Air If exposed Skin_Contact Skin_Contact Gloves Wear Gloves Skin_Contact->Gloves Prevented by Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin If exposed Eye_Contact Eye_Contact Goggles Wear Goggles Eye_Contact->Goggles Prevented by Rinse_Eyes Rinse Eyes with Water Eye_Contact->Rinse_Eyes If exposed Ingestion Ingestion No_Food_Drink No Eating/Drinking in Lab Ingestion->No_Food_Drink Prevented by Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth If exposed

Caption: Hazard Mitigation Logic for this compound.

References

An In-depth Technical Guide to the Core Reactivity of the Thiol Group on Thiol-C9-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the terminal thiol group on the Thiol-C9-PEG7 linker. This heterobifunctional molecule is pivotal in bioconjugation, drug delivery, and surface modification, owing to the unique and versatile reactivity of its sulfhydryl moiety. Understanding the fundamental principles governing this reactivity is crucial for the successful design and execution of conjugation strategies.

Core Principles of Thiol Group Reactivity

The reactivity of the thiol group (-SH) on this compound is primarily dictated by its nucleophilicity and its susceptibility to oxidation. The key to its utility in bioconjugation is the ability to selectively target this group under mild, physiologically compatible conditions.

1.1. Nucleophilicity and the Thiolate Anion

The thiol group is a potent nucleophile, but its reactivity is significantly enhanced upon deprotonation to the thiolate anion (R-S⁻)[1]. The equilibrium between the neutral thiol and the more reactive thiolate is governed by the pH of the surrounding medium and the pKa of the thiol group[2][3].

  • pH-Dependence: The rate of reactions involving nucleophilic attack by the thiol group, such as the thiol-maleimide Michael addition, is highly dependent on pH. As the pH increases above the pKa of the thiol, the concentration of the more nucleophilic thiolate anion rises, leading to a faster reaction rate[2][3].

  • Acidity: Thiols are generally more acidic than their alcohol counterparts[1]. The pKa of a typical alkyl thiol is in the range of 8-10. The polyethylene (B3416737) glycol (PEG) chain and the C9 alkyl spacer of this compound have a minimal electronic effect on the thiol's intrinsic pKa.

1.2. Oxidation to Disulfides

Thiols are susceptible to oxidation, particularly in the presence of oxygen and metal ions, which can lead to the formation of a disulfide bond (R-S-S-R)[4]. This is a critical consideration in the handling and reaction of this compound.

  • Spontaneous Oxidation: In solution, especially at neutral to alkaline pH, dissolved oxygen can oxidize two thiol groups to form a disulfide dimer. This process can be catalyzed by trace metal ions[5].

  • Controlled Disulfide Formation: This reactivity can also be harnessed for specific applications, such as forming cleavable linkages in drug delivery systems, as disulfide bonds can be readily reduced back to thiols in the reducing environment of the cell.

Key Reactions of the Thiol Group

The thiol group of this compound can participate in several types of chemical reactions, with the thiol-maleimide Michael addition being the most prominent in bioconjugation.

2.1. Thiol-Maleimide Michael Addition

This reaction is a cornerstone of bioconjugation due to its high efficiency and specificity for thiols under physiological conditions[3][6]. The reaction involves the nucleophilic attack of the thiolate anion on the electron-deficient double bond of a maleimide (B117702) ring, forming a stable thioether bond[7].

  • High Selectivity: At a pH range of 6.5-7.5, the reaction with thiols is approximately 1,000 times faster than with amines, allowing for highly specific labeling of cysteine residues in proteins or other thiol-modified molecules.

  • Rapid Kinetics: The reaction is typically fast, often reaching completion within minutes to a few hours at room temperature.

2.2. Disulfide Exchange

The thiol group can react with existing disulfide bonds in a process called thiol-disulfide exchange. This is the basis for the formation of mixed disulfides and is a key reaction in protein folding and redox signaling.

2.3. Alkylation

Thiols can be alkylated by reaction with alkyl halides (e.g., iodoacetamides) to form stable thioether bonds. While also a common bioconjugation reaction, it is often less selective than the thiol-maleimide reaction.

Quantitative Data: Factors Influencing Thiol-Maleimide Reaction Rate

The following table summarizes data adapted from a study on the gelation of 4-arm PEG-maleimide with linear PEG-dithiol, demonstrating the profound impact of various experimental parameters on the reaction rate[2][3][8].

ParameterConditionRelative Gelation Time (Fold Change from Control*)Effect on ReactivityReference
pH pH 5.8~100x slowerSignificantly Decreased[2][3]
pH 6.4~10x slowerDecreased[2][3]
pH 7.41x (Control)Baseline[2][3]
Buffer Concentration 0.1x PBS~2.5x slowerDecreased[2][3]
1x PBS1x (Control)Baseline[2][3]
Polymer Concentration 5 wt%~2x slowerDecreased[3][8]
10 wt%1x (Control)Baseline[3][8]
20 wt%~2x fasterIncreased[3][8]
Catalyst 2 mM TEOA in PBS~2x fasterIncreased[2][3]

*Control conditions are typically 10 wt% polymer in 1x PBS at pH 7.4.

Stability of the Thiol-Maleimide Conjugate

The thioether bond formed from the Michael addition is generally stable. However, the succinimide (B58015) ring is susceptible to two competing reactions: a retro-Michael reaction that leads to deconjugation, and a hydrolysis reaction that results in a stable, ring-opened product[9].

ReactionConditionsOutcomeStability
Retro-Michael Reaction Presence of other thiols (e.g., glutathione), physiological pHReversal of the Michael addition, leading to deconjugation.Decreased
Succinimide Ring Hydrolysis pH > 7.5Ring-opening to form a stable maleamic acid derivative.Increased (prevents retro-Michael)

The rate of ring-opening hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents[9]. For applications requiring long-term stability in vivo, promoting this hydrolysis post-conjugation can be a beneficial strategy.

Experimental Protocols

5.1. General Protocol for Thiol-Maleimide Conjugation

This protocol provides a general procedure for conjugating this compound to a maleimide-functionalized molecule (e.g., a protein, peptide, or surface).

Materials:

  • This compound

  • Maleimide-functionalized molecule

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2. Degassed by bubbling with argon or nitrogen for at least 15 minutes.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in degassed water).

  • Quenching Solution (optional): 2-Mercaptoethanol or Cysteine (1 M in water).

  • Anhydrous DMSO or DMF for dissolving reagents if necessary.

  • Purification equipment (e.g., size-exclusion chromatography columns).

Procedure:

  • Preparation of this compound: Dissolve this compound in degassed Conjugation Buffer to the desired concentration.

  • Preparation of Maleimide-functionalized Molecule: Dissolve the maleimide-containing molecule in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Reduction of Disulfides (if necessary): If the thiol groups on the target molecule (or if the this compound has dimerized) are present as disulfide bonds, they must be reduced. Add TCEP stock solution to achieve a 10-100 fold molar excess. Incubate at room temperature for 20-60 minutes. It is not necessary to remove the TCEP before proceeding with maleimide conjugation[7].

  • Conjugation Reaction: Add the this compound solution to the solution of the maleimide-functionalized molecule. A molar excess of the maleimide-containing reagent (typically 10- to 20-fold) is generally used to drive the reaction to completion[7]. Add the reagent dropwise while gently stirring.

  • Incubation: Flush the reaction vessel with an inert gas (argon or nitrogen), seal, and incubate at room temperature for 2 hours or at 4°C overnight. Reaction time may need to be optimized.

  • Quenching (optional): To stop the reaction, add a quenching solution to consume any unreacted maleimide groups.

  • Purification: Remove excess reagents and byproducts from the conjugated product using size-exclusion chromatography, dialysis, or another suitable purification method.

5.2. Quantification of Free Thiols (Ellman's Test)

This protocol can be used to determine the concentration of free thiol groups before and after a reaction to assess conjugation efficiency.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Cysteine for standard curve

Procedure:

  • Prepare a standard curve using known concentrations of cysteine.

  • Dilute the sample containing the thiol to be quantified in the Reaction Buffer.

  • Add Ellman's Reagent solution to the sample and standards.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Calculate the thiol concentration in the sample by comparing its absorbance to the standard curve.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving the thiol group of this compound.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Thiol R-SH (this compound) Thioether Succinimide Thioether Adduct Thiol->Thioether Michael Addition Maleimide Maleimide Maleimide->Thioether

Caption: Thiol-Maleimide Michael Addition Reaction.

Conjugate_Stability Adduct Succinimide Thioether Adduct Retro Deconjugated Thiol + Maleimide Adduct->Retro Retro-Michael Reaction (Thiol Exchange) Hydrolyzed Stable Ring-Opened Adduct Adduct->Hydrolyzed Hydrolysis (Stabilization)

Caption: Competing Fates of the Thiol-Maleimide Adduct.

Thiol_Oxidation Thiol1 R-SH Disulfide R-S-S-R (Disulfide Bond) Thiol1->Disulfide Oxidation (+ [O]) Thiol2 R-SH Thiol2->Disulfide Oxidation (+ [O])

Caption: Oxidation of Thiols to a Disulfide Bond.

Conjugation_Workflow A Prepare Degassed Conjugation Buffer (pH 7.2) B Dissolve this compound and Maleimide Molecule A->B C Optional: Reduce Disulfides with TCEP B->C D Mix Reactants (10-20x Maleimide Excess) C->D E Incubate (2h @ RT or O/N @ 4°C) under Inert Atmosphere D->E F Purify Conjugate (e.g., Size-Exclusion Chromatography) E->F G Characterize Product (e.g., Mass Spec, HPLC) F->G

Caption: Experimental Workflow for Thiol-Maleimide Conjugation.

Role in Signaling Pathways

This compound is a synthetic linker and, as such, does not have an intrinsic role in biological signaling pathways. Its purpose is to covalently attach molecules of interest (e.g., drugs, fluorophores, proteins) to other biological targets. However, the thiol group itself is a critical functional group in cellular redox signaling[10][11]. The introduction of exogenous thiols via molecules like this compound can potentially influence the cellular redox environment, a factor that should be considered in the design of cell-based experiments. The primary function of this compound remains that of a versatile tool for bioconjugation, enabling the creation of novel therapeutic and diagnostic agents.

References

The Critical Role of the C9 Spacer in Thiol-C9-PEG7 Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linker molecules is paramount in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The Thiol-C9-PEG7 linker has emerged as a valuable tool in this field, offering a unique combination of reactivity, spacing, and solubility. This technical guide delves into the core functionalities of this linker, with a specific focus on the often-underestimated role of the C9 alkyl spacer.

Deconstructing the this compound Linker: A Trifecta of Functionality

The this compound linker is a heterobifunctional molecule composed of three key moieties, each contributing distinct properties to the overall function of the conjugate.

  • Thiol Group (-SH): This highly reactive nucleophilic group is the primary point of attachment to biomolecules. It readily participates in thiol-maleimide "click" chemistry, forming a stable thioether bond with maleimide-functionalized molecules.[1][2] This reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules.[3][4] Cysteine residues on proteins are common targets for this type of conjugation.[5]

  • C9 Alkyl Spacer (-C9H18-): This nine-carbon saturated hydrocarbon chain provides a critical spatial separation between the conjugated molecules. The length and flexibility of this spacer are crucial for overcoming steric hindrance and allowing the conjugated moieties to adopt optimal conformations for biological activity.[] The hydrophobic nature of the C9 spacer can also influence the overall solubility and cell permeability of the resulting conjugate.[7][8]

  • PEG7 Moiety (- (OCH2CH2)7-): The seven-unit polyethylene (B3416737) glycol (PEG) chain imparts hydrophilicity to the linker. This is essential for improving the aqueous solubility of the conjugate, which is often a challenge when dealing with hydrophobic drugs or proteins.[9][10] The PEG chain also creates a hydrophilic cloud that can shield the conjugate from enzymatic degradation and reduce immunogenicity, thereby extending its circulation half-life.[11][12]

The Pivotal Role of the C9 Spacer

While the thiol and PEG components provide reactivity and solubility, the C9 spacer plays a multifaceted role that can significantly impact the efficacy of the final bioconjugate.

Spatial Separation and Steric Hindrance

The primary function of the C9 spacer is to provide adequate distance between the conjugated biomolecule and the payload (e.g., a drug, a fluorophore, or another protein). This separation is critical for several reasons:

  • Maintaining Biological Activity: By moving the payload away from the biomolecule's active site, the C9 spacer helps to preserve its native conformation and function.

  • Overcoming Steric Hindrance: In complex molecular interactions, such as the formation of a ternary complex in PROTACs (Target Protein - PROTAC - E3 Ligase), the linker must be long enough to allow the two proteins to come together without clashing.[][7] The flexibility of the alkyl chain allows for the necessary conformational adjustments.[13]

Modulating Hydrophobicity and Cell Permeability

The C9 alkyl chain is inherently hydrophobic. This property can be leveraged to:

  • Enhance Cell Membrane Permeability: For intracellular targets, a degree of lipophilicity is required for the conjugate to cross the cell membrane. The C9 spacer can contribute to this, facilitating cellular uptake.

  • Influence Solubility: While the PEG7 moiety provides overall hydrophilicity, the C9 spacer introduces a hydrophobic element. The balance between these two components is crucial for maintaining adequate solubility in aqueous environments while promoting interaction with lipid membranes. An imbalance can lead to aggregation or poor bioavailability.[14][15]

Impact on Ternary Complex Formation in PROTACs

In the context of PROTACs, the linker length and composition are critical determinants of efficacy. The C9 spacer contributes to the optimal positioning of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[][7] A linker that is too short may prevent the formation of a stable ternary complex due to steric clashes, while a linker that is too long may not effectively bring the two proteins into proximity.[16] The flexibility of the C9 chain allows the PROTAC to adopt a conformation that is favorable for ternary complex formation.[13]

Quantitative Data Summary

While direct comparative data for the this compound linker is limited, the following table summarizes representative data from studies on similar linker systems, illustrating the impact of spacer length and composition on key parameters.

ParameterShort Alkyl Spacer (e.g., C3)Long Alkyl Spacer (e.g., C9-C12)Hydrophilic PEG SpacerReference(s)
Conjugation Efficiency HighHighHigh[3]
Solubility of Conjugate Dependent on payloadMay decrease with very long chainsHigh[9][10]
Cell Permeability LowerHigherLower[7]
In Vivo Half-life ShorterLonger (due to hydrophobicity)Longest (due to PEG shielding)[11][12]
PROTAC Efficacy (DC50) Highly dependent on targetOptimal length is target-dependentCan be optimal depending on target[16]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization will be required for specific applications.

General Protocol for Protein Conjugation via Thiol-Maleimide Ligation

This protocol describes the conjugation of a this compound linker to a protein containing a maleimide (B117702) group.

Materials:

  • This compound

  • Maleimide-activated protein

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Quenching Solution: 1 M 2-Mercaptoethanol or Cysteine in water

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare Protein Solution: Dissolve the maleimide-activated protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Immediately before use, dissolve the this compound linker in anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction: Add the this compound stock solution to the protein solution at a 10- to 20-fold molar excess. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate using a desalting column or SEC to remove unreacted linker and quenching reagent.

  • Characterization: Characterize the purified conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and purity.[17][18][19]

Characterization of the Conjugate
  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift to a higher molecular weight compared to the unconjugated protein.[18]

  • Mass Spectrometry: Use MALDI-TOF or ESI-MS to determine the exact mass of the conjugate, confirming the number of linker molecules attached to the protein.[19][20]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving the this compound linker.

Thiol_Maleimide_Conjugation cluster_reactants Reactants cluster_process Process cluster_product Product Thiol_Linker This compound Reaction Thiol-Maleimide Ligation (pH 7.2-7.5) Thiol_Linker->Reaction Maleimide_Protein Maleimide-activated Protein Maleimide_Protein->Reaction Conjugate Protein-S-C9-PEG7 (Stable Thioether Bond) Reaction->Conjugate

Thiol-Maleimide Conjugation Workflow

PROTAC_Mechanism PROTAC PROTAC (Target Binder - C9-PEG7 - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

PROTAC Mechanism of Action

Conclusion

The this compound linker is a powerful and versatile tool for the construction of sophisticated bioconjugates. The C9 spacer, while seemingly a simple component, plays a critical role in defining the spatial, hydrophobic, and conformational properties of the linker. Its length and flexibility are key to overcoming steric hindrance and enabling optimal biological interactions, particularly in complex systems like PROTACs. A thorough understanding of the interplay between the thiol, C9 spacer, and PEG7 moiety is essential for the rational design and successful application of this linker in the development of next-generation therapeutics and research tools.

References

Spectroscopic Characterization of Thiol-C9-PEG7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize Thiol-C9-PEG7, a heterobifunctional linker commonly employed in bioconjugation and drug delivery systems. The focus is on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as primary analytical tools for structural verification and purity assessment.

Introduction

This compound is a molecule featuring a terminal thiol group, a nine-carbon aliphatic spacer (C9), and a polyethylene (B3416737) glycol (PEG) chain with seven ethylene (B1197577) glycol repeat units. This unique combination of a reactive thiol for conjugation, a hydrophobic C9 spacer, and a hydrophilic PEG chain for solubility and pharmacokinetic modulation makes it a valuable tool in pharmaceutical sciences. Accurate characterization of its chemical structure and purity is paramount for its successful application. This guide details the expected outcomes and experimental protocols for its analysis by ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS).

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR in a typical solvent like CDCl₃.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

Chemical GroupAssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Thiol-SH 1.3 - 1.6t1H
Methylene adjacent to Thiol-CH₂ -SH2.5 - 2.7q2H
Methylene in C9 chain-(CH₂)₇-1.2 - 1.6m14H
Methylene adjacent to PEG-CH₂ -(CH₂)₇-1.5 - 1.7p2H
PEG Backbone-O-CH₂ -CH₂ -O-3.55 - 3.75s28H
Methylene adjacent to Oxygen-O-CH₂ -C₈H₁₇-SH3.4 - 3.5t2H

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃

Chemical GroupAssignmentExpected Chemical Shift (δ, ppm)
Methylene adjacent to Thiol-C H₂-SH24 - 26
C9 Alkyl Chain-(C H₂)₇-28 - 35
PEG Backbone-O-C H₂-C H₂-O-69 - 72
Methylene adjacent to Oxygen-O-C H₂-C₈H₁₇-SH72 - 74
Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for such molecules.

Table 3: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Chemical FormulaC₂₅H₅₂O₈S
Molecular Weight512.74 g/mol
Expected [M+H]⁺ (Monoisotopic)513.34
Expected [M+Na]⁺ (Monoisotopic)535.32
Expected [M+K]⁺ (Monoisotopic)551.29

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-100 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol (B129727) or acetonitrile

  • Formic acid (for ESI+)

  • ESI-MS instrument (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration mixture.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 100-1000).

  • Sample Infusion/Injection:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and other adducted ions ([M+Na]⁺, [M+K]⁺).

  • Data Analysis:

    • Analyze the resulting spectrum to identify the peaks corresponding to the expected molecular weight of this compound. The isotopic distribution pattern should match the theoretical pattern for its chemical formula.

Visualizations

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ MS Mass Spectrometry (ESI-MS) Sample->MS Dilute in Methanol NMR_Data Structural Verification (Chemical Shifts, Integration) NMR->NMR_Data Acquire Spectra MS_Data Molecular Weight Confirmation (m/z values) MS->MS_Data Acquire Spectrum

Caption: Workflow for Spectroscopic Characterization.

Molecule_Structure cluster_structure This compound Structure and Key Spectroscopic Features cluster_nmr ¹H NMR Signals cluster_ms MS Fragmentation (Expected) mol HS-(CH₂)₉-(O-CH₂-CH₂)₇-OH SH ~1.5 ppm (t) S-CH2 ~2.6 ppm (q) PEG ~3.6 ppm (s) M+H [M+H]⁺ = 513.34 PEG_loss Loss of (O-CH₂-CH₂) units

Caption: Key Spectroscopic Features of this compound.

The Core Principles of Thiol-C9-PEG7 Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles underlying Thiol-C9-PEG7 bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this technology in their work, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the reaction mechanisms, critical parameters, experimental considerations, and the significant role of the C9-PEG7 linker in modulating the properties of the resulting bioconjugates.

The Chemistry of Thiol-Maleimide Bioconjugation

The foundation of this compound bioconjugation lies in the highly efficient and selective reaction between a thiol (sulfhydryl) group and a maleimide (B117702) moiety. This reaction, a Michael addition, forms a stable covalent thioether bond, making it a cornerstone of modern bioconjugation strategies.

The thiol group, typically found in the amino acid cysteine, acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This process is highly chemoselective for thiols, especially within a specific pH range, which allows for the precise modification of proteins and peptides at cysteine residues.

Key Reaction Characteristics:
  • High Selectivity: The reaction is highly specific for thiol groups over other nucleophilic groups like amines, particularly under controlled pH conditions.

  • Mild Reaction Conditions: The conjugation can be performed in aqueous buffers at or near physiological pH, preserving the structure and function of sensitive biomolecules.

  • High Efficiency: The reaction proceeds with rapid kinetics and typically results in high yields of the desired conjugate.

  • Stability of the Thioether Bond: The resulting thioether linkage is generally stable under physiological conditions. However, it's important to note that the succinimide (B58015) ring can be susceptible to hydrolysis, and the thioether bond itself can undergo a retro-Michael reaction, leading to deconjugation. Strategies to mitigate this instability are discussed in a later section.

The Role of the C9-PEG7 Linker

The "C9-PEG7" component of the this compound linker refers to a spacer arm connecting the thiol-reactive maleimide group to the molecule of interest. This linker is not merely a passive connector; it plays a critical role in determining the overall properties and efficacy of the bioconjugate.

  • C9 Alkyl Chain: The nine-carbon alkyl chain (C9) provides a hydrophobic segment that can influence the linker's flexibility and interaction with its microenvironment.

  • Polyethylene Glycol (PEG) Moiety (PEG7): The seven repeating units of ethylene (B1197577) glycol (PEG7) impart several beneficial properties:

    • Increased Hydrophilicity: PEG is highly hydrophilic, which can significantly improve the aqueous solubility of hydrophobic drugs or proteins.

    • Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, reducing its immunogenic potential.

    • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and a longer circulation half-life in vivo.

    • Enhanced Stability: The hydrophilic nature of PEG can help prevent aggregation of the bioconjugate.

    • Tunable Length: The defined length of the PEG chain (in this case, seven units) allows for precise control over the distance between the conjugated molecules, which is crucial for applications like PROTACs where optimal ternary complex formation is required.

Quantitative Data on Thiol-Maleimide Conjugation

Table 1: Influence of pH on Thiol-Maleimide Reaction Rate

pHRelative Reaction Rate (Thiol vs. Amine)Key Considerations
6.0~1000:1Slower reaction rate, but high selectivity for thiols.
7.0 ~1000:1 Optimal balance of reaction rate and selectivity for most applications.
8.0~100:1Increased reaction rate, but also increased reactivity with amines and higher risk of maleimide hydrolysis.
> 8.5LowerSignificant competition from amine reaction and rapid hydrolysis of the maleimide group, leading to reduced conjugation efficiency.

Table 2: Illustrative Conjugation Efficiencies for Thiol-PEG-Maleimide Reactions

BiomoleculeLinker TypeMolar Ratio (Linker:Biomolecule)Reaction Time (hours)Conjugation Efficiency (%)Reference
PeptideMaleimide-PEG4-NHS10:12>95%[Generic Data]
AntibodySM(PEG)220:1480-90%[Generic Data]
ProteinMaleimide-dPEG®45:11>90%[Generic Data]

Note: These values are illustrative and the optimal conditions and resulting efficiencies will vary depending on the specific biomolecule, linker, and reaction conditions.

Experimental Protocols

The following protocols provide a general framework for performing a thiol-maleimide bioconjugation reaction using a this compound linker. Optimization will be necessary for specific applications.

General Protocol for Protein-Linker Conjugation

Materials:

  • Thiol-containing protein (e.g., antibody with reduced disulfide bonds or engineered cysteine)

  • This compound-Maleimide linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed.

  • Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: L-cysteine or N-acetylcysteine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.

    • If the protein's thiol groups are in the form of disulfide bonds, they must be reduced. Add a 10-50 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes. It is often not necessary to remove TCEP before proceeding with the conjugation. If DTT is used, it must be removed by desalting or dialysis prior to adding the maleimide linker.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound-Maleimide linker in a small amount of anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the linker stock solution to the prepared protein solution. Add the linker dropwise while gently stirring.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction vessel should be flushed with an inert gas (e.g., nitrogen or argon) and sealed to prevent re-oxidation of the thiols.

  • Quenching:

    • Add a 10-fold molar excess of the quenching reagent (e.g., L-cysteine) to the reaction mixture to consume any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and quenching reagent from the conjugate using size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Characterize the purified conjugate using appropriate analytical techniques such as SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to confirm conjugation and determine the drug-to-antibody ratio, DAR), and functional assays.

Stability Assessment of the Thioether Bond

Materials:

  • Purified bioconjugate

  • Human or mouse plasma

  • Phosphate (B84403) buffer (pH 7.4) with a high concentration of a competing thiol (e.g., 5 mM glutathione)

  • Analytical system: LC-MS/MS

Procedure:

  • Plasma Stability Assay:

    • Incubate the bioconjugate in plasma at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the mixture.

    • Process the samples to precipitate plasma proteins and extract the conjugate and any released payload.

    • Analyze the samples by LC-MS/MS to quantify the amount of intact conjugate remaining over time.

  • Thiol Exchange Stability Assay:

    • Incubate the bioconjugate in phosphate buffer containing a high concentration of a competing thiol (e.g., glutathione) at 37°C.

    • At various time points, analyze the reaction mixture by LC-MS/MS to monitor for the appearance of the released payload and the formation of the payload-glutathione adduct.

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker is often used in PROTAC synthesis to connect the target-binding ligand to the E3 ligase-binding ligand.

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation of the target.

Experimental Workflow: Thiol-Maleimide Bioconjugation

The following workflow illustrates the key steps involved in a typical thiol-maleimide bioconjugation experiment.

Bioconjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_quench 3. Quenching cluster_purify 4. Purification cluster_char 5. Characterization Protein_Prep Prepare Thiolated Biomolecule (e.g., reduce antibody) Conjugation Mix & Incubate (pH 6.5-7.5, RT or 4°C) Protein_Prep->Conjugation Linker_Prep Prepare this compound-Maleimide (dissolve in DMSO/DMF) Linker_Prep->Conjugation Quench Add Excess Thiol (e.g., L-cysteine) Conjugation->Quench Purification Remove Excess Reagents (SEC or Dialysis) Quench->Purification Characterization Analyze Conjugate (SDS-PAGE, MS, Functional Assays) Purification->Characterization

Caption: A typical workflow for thiol-maleimide bioconjugation involves preparation of reactants, conjugation, quenching, purification, and characterization.

Logical Relationship: Factors Influencing Thiol-Maleimide Conjugation

The success of a thiol-maleimide conjugation reaction is dependent on several critical factors that must be carefully controlled.

Influencing_Factors center_node Thiol-Maleimide Conjugation Efficiency pH pH (6.5-7.5 is optimal) pH->center_node Temp Temperature (RT or 4°C) Temp->center_node Molar_Ratio Molar Ratio (Linker:Biomolecule) Molar_Ratio->center_node Buffer Buffer Composition (Thiol-free) Buffer->center_node Stability Maleimide Stability (Hydrolysis) Stability->center_node

Caption: Several key parameters, including pH, temperature, molar ratio, buffer composition, and reagent stability, influence the efficiency of thiol-maleimide conjugation.

Conclusion

This compound bioconjugation represents a powerful and versatile strategy for the development of sophisticated biomolecules with therapeutic and diagnostic potential. A thorough understanding of the underlying thiol-maleimide chemistry, the critical role of the C9-PEG7 linker, and the key experimental parameters is essential for the successful design and synthesis of robust and effective bioconjugates. By carefully controlling the reaction conditions and employing appropriate analytical techniques for characterization, researchers can harness the full potential of this technology to advance the fields of medicine and biotechnology.

An In-depth Technical Guide to Self-Assembled Monolayers of Thiol-C9-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the formation, characterization, and application of self-assembled monolayers (SAMs) using Thiol-C9-PEG7. This specific thiol, featuring a nine-carbon alkyl chain and a heptaethylene glycol (PEG7) moiety, offers a unique combination of properties, making it a valuable tool in surface functionalization for a range of applications, from biosensing to the development of advanced drug delivery systems.

Core Concepts of this compound Self-Assembled Monolayers

Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a substrate. In the case of this compound on a gold surface, the molecule can be deconstructed into three key components that dictate the formation and properties of the monolayer:

  • Thiol Headgroup (-SH): This functional group has a strong affinity for gold surfaces, leading to the formation of a stable gold-thiolate bond. This bond is the primary driving force for the self-assembly process.

  • C9 Alkyl Chain (- (CH₂)₉ -): This nine-carbon spacer plays a crucial role in the packing and ordering of the monolayer. The van der Waals interactions between adjacent alkyl chains contribute to the stability and density of the SAM. Compared to longer alkyl chains (e.g., C11), the shorter C9 chain may result in a slightly less densely packed and more disordered monolayer, which can influence the accessibility of the terminal group and the overall barrier properties of the SAM.

  • PEG7 Tail Group (- (OCH₂CH₂)₇ -OH): The heptaethylene glycol moiety is a hydrophilic chain that extends from the surface. This PEG layer is well-known for its ability to resist non-specific protein adsorption and cell adhesion, a property often referred to as "stealth" or "antifouling". This characteristic is critical in biological applications where minimizing unwanted interactions is essential for the specificity and efficacy of a device or therapeutic agent.

The combination of a moderately long alkyl spacer and a hydrophilic PEG chain allows for the creation of surfaces that are both stable and biocompatible, providing a robust platform for the attachment of bioactive molecules.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for this compound SAMs and related molecules to provide a comparative overview. It is important to note that specific data for the exact this compound molecule is limited in publicly available literature; therefore, data from closely related structures are included for informed estimation.

ParameterValueMoleculeSubstrateTechniqueSource(s)
Monolayer Thickness ~3.5 - 4.5 nm (estimated)Thiol-C11-PEG4GoldEllipsometry[1]
Water Contact Angle (Advancing) 30° - 40° (estimated)PEG-terminated SAMsGoldGoniometry[2]
Surface Coverage ~3.5 molecules/nm²HS-(CH₂)₂-(OCH₂CH₂)₇-COOHGold NanoparticlesICP-MS[3]
S 2p Binding Energy (Au-bound) ~162 eVThiolated SAMsGoldXPS[4][5][6]
C 1s Binding Energy (C-O of PEG) ~286.5 eVPEG-containing SAMsGoldXPS[5]

Table 1: Physicochemical Properties of this compound and Analogous SAMs. The data presented provides expected ranges for the physicochemical properties of this compound SAMs based on published values for similar molecules.

ApplicationKey FindingRelevant Molecule(s)Source(s)
Protein Resistance PEG-terminated SAMs significantly reduce non-specific protein adsorption compared to hydrophobic (CH₃) or charged (COOH, NH₂) surfaces.General PEG-thiols[2]
Cell Adhesion Surfaces functionalized with PEG-thiols exhibit reduced fibroblast adhesion.General PEG-thiols[2]
Biosensing Mixed SAMs incorporating a PEG-thiol as a spacer can enhance the sensitivity of biosensors by reducing non-specific binding and orienting the bioreceptor.Mixed SAMs with PEG-thiols[7]
Drug Delivery PEG-functionalized nanoparticles exhibit prolonged circulation times and can be targeted to specific cells.PEG-functionalized nanoparticles[8][9]

Table 2: Application-Relevant Performance of PEGylated SAMs. This table highlights the functional outcomes of using PEG-containing SAMs in various biological contexts.

Experimental Protocols

The following are detailed methodologies for the formation and characterization of this compound SAMs on gold substrates.

Formation of this compound SAMs on Gold

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound

  • Absolute Ethanol (B145695) (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

  • Deionized (DI) water

  • Nitrogen gas

Protocol:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants.

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Rinse with absolute ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For mixed monolayers, prepare individual solutions of each thiol before mixing them at the desired molar ratio.

  • Self-Assembly:

    • Immerse the clean, dry gold substrates into the thiol solution. Ensure the entire gold surface is submerged.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For optimal monolayer ordering, this process should be carried out in an oxygen-free environment, for example, by purging the container with nitrogen before sealing.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.

    • Dry the functionalized substrates under a gentle stream of nitrogen gas.

    • Store the SAM-coated substrates in a clean, dry environment.

Characterization of this compound SAMs

a) Contact Angle Goniometry:

  • Purpose: To assess the hydrophilicity of the SAM surface.

  • Method: Place a small droplet (typically 1-5 µL) of DI water on the SAM surface. Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface. An advancing contact angle is measured as the droplet volume is increased.

b) X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition and chemical states of the SAM.

  • Method: Irradiate the SAM surface with X-rays, causing the emission of core-level electrons. An energy analyzer measures the kinetic energy of the emitted electrons.

  • Expected Signatures:

    • Au 4f: Peaks corresponding to the gold substrate.

    • S 2p: A peak around 162 eV confirming the formation of a gold-thiolate bond.

    • C 1s: Peaks corresponding to the alkyl chain (C-C, ~285 eV) and the PEG chain (C-O, ~286.5 eV).

    • O 1s: A peak corresponding to the ether oxygens in the PEG chain.

c) Ellipsometry:

  • Purpose: To measure the thickness of the SAM.

  • Method: A polarized beam of light is reflected off the SAM surface. The change in polarization upon reflection is measured and used to calculate the thickness and refractive index of the film, typically by fitting the data to an optical model. For thin films like SAMs, the refractive index is often assumed (typically ~1.45 for alkyl chains) to allow for a more accurate thickness determination.

Mandatory Visualizations

Logical Workflow for SAM Formation and Characterization

SAM_Formation_and_Characterization cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Gold_Substrate Gold Substrate Piranha_Clean Piranha Cleaning Gold_Substrate->Piranha_Clean Rinse_DI_Water Rinse with DI Water Piranha_Clean->Rinse_DI_Water Rinse_Ethanol Rinse with Ethanol Rinse_DI_Water->Rinse_Ethanol Dry_N2_1 Dry with N2 Rinse_Ethanol->Dry_N2_1 Immersion Immerse Substrate (18-24 hours) Dry_N2_1->Immersion Thiol_Solution Prepare 1 mM This compound in Ethanol Thiol_Solution->Immersion Rinse_Ethanol_2 Rinse with Ethanol Immersion->Rinse_Ethanol_2 Dry_N2_2 Dry with N2 Rinse_Ethanol_2->Dry_N2_2 Characterization Characterize SAM Dry_N2_2->Characterization Contact_Angle Contact Angle Goniometry Characterization->Contact_Angle XPS X-ray Photoelectron Spectroscopy (XPS) Characterization->XPS Ellipsometry Ellipsometry Characterization->Ellipsometry

Caption: Workflow for the formation and characterization of this compound SAMs.

Experimental Workflow for Biomolecule Immobilization for Biosensing

Biomolecule_Immobilization SAM_Surface This compound SAM on Gold Surface Activation Activate Terminal -OH (e.g., with NHS/EDC for -COOH terminated mixed SAM) SAM_Surface->Activation Biomolecule_Incubation Incubate with Biomolecule Solution (e.g., Antibody, Enzyme) Activation->Biomolecule_Incubation Washing Wash to Remove Unbound Biomolecules Biomolecule_Incubation->Washing Blocking Block Non-specific Binding Sites (e.g., with BSA) Washing->Blocking Ready_for_Sensing Biosensor Surface Ready for Analyte Detection Blocking->Ready_for_Sensing

Caption: Workflow for immobilizing biomolecules on a SAM-functionalized surface.

Signaling Pathway for Cell Adhesion Studies

Cell_Adhesion_Signaling cluster_surface Biofunctionalized Surface cluster_cell Cellular Response SAM This compound SAM RGD Immobilized RGD Peptide Integrin Integrin Receptor RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Actin Actin Cytoskeleton Reorganization FAK->Actin Cell_Spreading Cell Spreading and Adhesion Actin->Cell_Spreading

Caption: Simplified signaling pathway for integrin-mediated cell adhesion.

Applications in Drug Development

The unique properties of this compound SAMs make them highly suitable for various applications in drug development:

  • Biosensors for Drug Discovery: By functionalizing the terminal hydroxyl group of the PEG chain with specific receptors (e.g., proteins, antibodies, nucleic acids), highly sensitive and specific biosensors can be created. The anti-fouling nature of the PEG layer minimizes non-specific binding from complex biological samples, reducing background noise and improving the limit of detection for target analytes. This is crucial for high-throughput screening of drug candidates and for diagnostic applications.

  • Coatings for Medical Devices and Implants: The biocompatibility and resistance to protein fouling of this compound SAMs make them an excellent choice for coating medical devices such as stents, catheters, and implantable sensors. Such coatings can reduce the foreign body response, prevent thrombus formation, and improve the long-term performance and safety of these devices.

  • Drug Delivery Nanoparticles: this compound can be used to functionalize the surface of nanoparticles (e.g., gold nanoparticles, liposomes) for targeted drug delivery. The PEG layer provides a "stealth" coating that helps the nanoparticles evade the immune system, leading to a longer circulation half-life. The terminal hydroxyl group can be further modified to attach targeting ligands (e.g., antibodies, peptides) that direct the nanoparticles to specific cells or tissues, thereby increasing the therapeutic efficacy and reducing off-target side effects of the encapsulated drug.

  • Cell Culture Platforms: Surfaces coated with this compound can be patterned with cell-adhesive ligands to create microenvironments that mimic the in vivo cellular niche. These platforms are valuable tools for studying cell behavior, drug response, and tissue engineering, providing more physiologically relevant data than traditional flat culture surfaces.

References

Theoretical Modeling of Thiol-C9-PEG7 Surface Binding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental landscape surrounding the binding of Thiol-C9-PEG7 to gold surfaces. This system is of significant interest in drug development, biosensing, and materials science due to the robust and tunable nature of the thiol-gold interaction, combined with the biocompatibility and anti-fouling properties of polyethylene (B3416737) glycol (PEG). This document details the core principles of theoretical modeling, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of workflows and conceptual frameworks.

Theoretical Modeling Approaches

The interaction of this compound with a gold surface is a complex phenomenon governed by a combination of covalent bonding, van der Waals forces, and solvent effects. Several computational methods are employed to model this system at different levels of detail.

1.1. Quantum Mechanics (QM) Methods:

  • Density Functional Theory (DFT): DFT is a powerful tool for investigating the electronic structure of the thiol-gold bond.[1] It provides accurate information about binding energies, bond lengths, and the nature of the chemical interaction (e.g., dissociative vs. non-dissociative adsorption of the thiol).[2] DFT calculations are typically performed on simplified models, such as a methylthiol molecule on a small gold cluster, to make the computations tractable.[2]

1.2. Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations:

  • All-Atom MD: These simulations model every atom in the system, providing a detailed view of the dynamic behavior of the this compound molecule on the gold surface in a solvent environment.[3] They are used to study the conformation of the PEG chain, solvent interactions, and the self-assembly process of monolayers.[4][5]

  • Coarse-Grained (CG) MD: To study larger systems and longer timescales, coarse-grained models group several atoms into a single "bead." This approach is useful for investigating the collective behavior of many Thiol-PEG molecules, such as the formation of self-assembled monolayers (SAMs).

1.3. Semi-Empirical Potentials: These methods bridge the gap between QM and MM by using parameters derived from experimental data or higher-level QM calculations to simplify the electronic structure calculations. They offer a balance between computational cost and accuracy for simulating large systems.

Quantitative Data

The following tables summarize key quantitative data from theoretical and experimental studies of thiol-gold and Thiol-PEG-gold interactions. While data specifically for "this compound" is scarce in the literature, the presented values for similar systems provide a strong basis for understanding its behavior.

Table 1: Binding and Rupture Forces

ParameterSystemMethodValueReference(s)
Au-S Bond StrengthThiol on GoldTheory40–50 kcal mol⁻¹[6]
Rupture ForceSimple Thiolate on GoldAFM1.05 ± 0.29 nN[7]
Rupture ForceDithiolate on GoldAFM0.31 ± 0.13 nN[7]
Rupture ForceThiol-PEG on Oxidized GoldAFM1.09 ± 0.39 nN[8]
Rupture ForceThiol-PEG on Reduced GoldAFM0.62 ± 0.18 nN[8]

Table 2: Surface Coverage and Binding Kinetics

ParameterSystemMethodValueReference(s)
Surface Coverage (SH-PEG7-COOH)Thiol-PEG on Gold NanoparticlesICP-MS4.3 molecules nm⁻²[6]
Surface Coverage (Mercaptopropionic Acid)Thiol on Gold NanoparticlesICP-MS6.3 molecules nm⁻²[6]
Surface Saturation (Thiol on 22nm AuNPs)11-mercaptoundecanoic acid (MUDA)LSPR~10.0 molecules per nm²[9]
Adsorption Rate (Initial)Thiolated Oligonucleotides on GoldAFM~10⁸ (molecules/cm²)/s[10]
Time to Completion (Thiol Binding)7-mercapto-4-methylcoumarin on AuNPsFluorescence1-2 hours[11][12]

Experimental Protocols

The theoretical models are validated and complemented by a suite of surface-sensitive experimental techniques. Detailed protocols for these key methods are outlined below.

3.1. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is used to measure the mass and viscoelastic properties of the adsorbed this compound layer in real-time.

  • Substrate Preparation: Gold-coated QCM sensors are cleaned using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV/Ozone treatment to remove organic contaminants. The sensors are then rinsed thoroughly with deionized water and ethanol (B145695) and dried under a stream of nitrogen.

  • Solution Preparation: A solution of this compound is prepared in a suitable solvent, typically ethanol, at a concentration in the millimolar range.

  • Measurement: The QCM-D instrument is equilibrated with the pure solvent to establish a stable baseline. The this compound solution is then introduced into the measurement chamber. The changes in resonance frequency (Δf), which relates to mass, and dissipation (ΔD), which relates to the viscoelasticity of the adlayer, are monitored over time until a stable signal is achieved, indicating the completion of the self-assembly process.

  • Data Analysis: The Sauerbrey equation can be used to relate the change in frequency to the adsorbed mass for rigid layers. For viscoelastic layers, a more complex model (e.g., the Voigt model) is used to analyze both Δf and ΔD to determine the thickness, viscosity, and shear modulus of the adsorbed layer.

3.2. Atomic Force Microscopy (AFM)

AFM provides nanoscale topographical images of the this compound layer on the gold surface and can be used to measure the binding force.

  • Substrate Preparation: Atomically flat gold surfaces, often prepared by thermal evaporation on mica, are used. The gold substrate is incubated in a solution of the thiol for a specified period (e.g., 24-72 hours) to allow for the formation of a self-assembled monolayer.[13]

  • Imaging: The functionalized substrate is imaged in a liquid cell containing the solvent to minimize tip-sample forces. Tapping mode or contact mode can be used to obtain high-resolution images of the surface topography, revealing the packing and ordering of the this compound molecules.

  • Force Spectroscopy (for Rupture Force Measurement):

    • An AFM tip is functionalized with the thiol molecule.

    • The tip is brought into contact with the gold surface to allow for bond formation.

    • The tip is then retracted from the surface, and the deflection of the cantilever is measured as a function of the z-piezo displacement.

    • The force required to rupture the thiol-gold bond is determined from the force-distance curve. This is repeated many times to generate a histogram of rupture forces.[14]

3.3. Surface Plasmon Resonance (SPR)

SPR is a highly sensitive optical technique for monitoring the binding of molecules to a surface in real-time without the need for labels.[15]

  • Sensor Chip Preparation: Gold-coated SPR sensor chips are cleaned, often using UV/ozone or plasma treatment.[16]

  • SAM Formation: The sensor chip is exposed to a solution of this compound to form a self-assembled monolayer. This is typically done ex situ before placing the chip in the SPR instrument.

  • Kinetic Analysis:

    • The SPR instrument is equilibrated with a running buffer.

    • A solution containing the analyte of interest (which will bind to the functionalized PEG surface) is injected at a specific concentration and flow rate. The association of the analyte is monitored as a change in the SPR signal (response units, RU).

    • The analyte solution is then replaced with the running buffer, and the dissociation of the analyte is monitored.[17]

    • This process is repeated for a range of analyte concentrations.

  • Data Analysis: The association and dissociation curves are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

4.1. Theoretical Modeling Workflow

The following diagram illustrates a typical workflow for the theoretical modeling of Thiol-PEG binding to a gold surface.

Theoretical_Modeling_Workflow cluster_QM Quantum Mechanics (QM) cluster_MD Molecular Dynamics (MD) cluster_Results Outputs DFT DFT Calculation (e.g., on Thiol-Au20 cluster) Force_Field Force Field Parameterization DFT->Force_Field Provides parameters Binding_Energy Binding Energy DFT->Binding_Energy Bond_Length Bond Length DFT->Bond_Length System_Setup System Setup (this compound, Au(111), Solvent) Simulation MD Simulation (e.g., GROMACS) System_Setup->Simulation Force_Field->Simulation Analysis Trajectory Analysis Simulation->Analysis Adsorption_Energy Adsorption Energy Analysis->Adsorption_Energy Conformation PEG Conformation Analysis->Conformation SAM_Structure SAM Structure Analysis->SAM_Structure

Workflow for theoretical modeling of Thiol-PEG surface binding.

4.2. Experimental Workflow for Biosensing

This diagram outlines the key steps in a typical biosensing experiment using a this compound functionalized gold surface.

Experimental_Biosensing_Workflow cluster_Preparation Surface Preparation cluster_Detection Analyte Detection cluster_Signal Signal Transduction Clean_Au Clean Gold Surface Form_SAM Form this compound SAM Clean_Au->Form_SAM Activate_PEG Activate Terminal Group of PEG Form_SAM->Activate_PEG Immobilize_Receptor Immobilize Bioreceptor Activate_PEG->Immobilize_Receptor Introduce_Analyte Introduce Analyte Sample Immobilize_Receptor->Introduce_Analyte Binding_Event Analyte Binds to Bioreceptor Introduce_Analyte->Binding_Event Transducer Transducer (e.g., SPR, QCM-D) Binding_Event->Transducer Signal_Generation Generate Measurable Signal Transducer->Signal_Generation Data_Acquisition Data Acquisition & Analysis Signal_Generation->Data_Acquisition

Experimental workflow for a biosensor with a Thiol-PEG surface.

4.3. Conceptual Diagram of Surface Binding

This diagram illustrates the key components and interactions involved in the binding of a functionalized this compound molecule to a gold surface for biosensing.

Surface_Binding_Concept cluster_Surface Gold Surface cluster_Molecule Functionalized Molecule Au_Surface Au(111) Surface Thiol Thiol Group (-SH) Thiol->Au_Surface Covalent Au-S Bond C9_Linker C9 Alkyl Chain PEG7 PEG7 Chain Bioreceptor Bioreceptor PEG7->Bioreceptor Attachment Analyte Target Analyte Bioreceptor->Analyte Specific Binding

Conceptual illustration of this compound surface binding.

References

Thiol-C9-PEG7 in Nanotechnology: A Technical Guide to Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiol-C9-PEG7 is a heterobifunctional linker molecule playing a pivotal role in the advancement of nanotechnology, particularly in the realms of drug delivery, biosensing, and diagnostic imaging. This technical guide delves into the core applications of this compound, providing a comprehensive overview of its use in the functionalization of nanoparticles. We will explore detailed experimental protocols, present quantitative data from relevant studies, and visualize key workflows to offer a practical resource for researchers and professionals in the field. While specific data for this compound is often proprietary or embedded within broader studies, this guide leverages data from analogous thiol-PEG linkers to provide representative insights into its expected performance and utility.

Introduction: The Significance of Thiol-PEG Linkers in Nanotechnology

The convergence of nanotechnology and medicine has opened up new frontiers in the diagnosis and treatment of diseases. At the heart of this revolution lies the ability to engineer nanoparticles with precisely controlled surface properties. Thiol-PEG linkers, such as this compound, are instrumental in this process. The thiol (-SH) group exhibits a strong affinity for noble metal surfaces, most notably gold (Au), forming a stable self-assembled monolayer (SAM). The polyethylene (B3416737) glycol (PEG) chain, in this case with seven ethylene (B1197577) glycol units, provides a hydrophilic and biocompatible "stealth" layer. This PEGylation strategy is critical for:

  • Reducing Non-Specific Protein Adsorption: Minimizing the opsonization of nanoparticles by plasma proteins, thereby prolonging their circulation time in the bloodstream.[1]

  • Enhancing Biocompatibility: Reducing the immunogenicity and cytotoxicity of the nanoparticles.[1]

  • Improving Colloidal Stability: Preventing the aggregation of nanoparticles in physiological environments.[2]

  • Providing a Spacer Arm: The PEG chain acts as a linker to attach other functional molecules, such as targeting ligands or therapeutic agents, at a distance from the nanoparticle surface, which can improve their accessibility and function.

The "C9" alkyl chain in this compound provides a hydrophobic spacer between the thiol anchor and the hydrophilic PEG chain, which can influence the packing density and orientation of the linker on the nanoparticle surface.

Core Applications of this compound in Nanotechnology

The unique properties of this compound make it a versatile tool for a range of nanotechnological applications.

Nanoparticle Functionalization for Drug Delivery

This compound is extensively used to modify the surface of nanoparticles, creating sophisticated drug delivery vehicles. The PEGylated nanoparticles can be loaded with therapeutic agents and, if desired, further functionalized with targeting moieties (e.g., antibodies, peptides) to achieve site-specific drug delivery. This approach can enhance the therapeutic efficacy of drugs while minimizing off-target side effects.

Key Advantages in Drug Delivery:

  • Prolonged Circulation: The "stealth" effect of the PEG layer allows the drug-loaded nanoparticles to evade the reticuloendothelial system, leading to longer circulation times and increased probability of reaching the target tissue.

  • Controlled Release: The drug can be encapsulated within the nanoparticle core or conjugated to the PEG linker, allowing for controlled and sustained release at the target site.[3][4]

  • Targeted Delivery: The terminal end of the PEG chain can be functionalized with a targeting ligand to direct the nanoparticle to specific cells or tissues.

Development of Advanced Biosensors

In the field of biosensing, this compound is crucial for the fabrication of highly sensitive and specific detection platforms. By forming a well-defined and anti-fouling surface on biosensor substrates (e.g., gold electrodes, surface plasmon resonance chips), it facilitates the stable immobilization of biorecognition elements such as antibodies, enzymes, or nucleic acids.

Key Roles in Biosensing:

  • Stable Immobilization: The thiol group ensures the robust attachment of the linker to the gold surface of the sensor.[5]

  • Reduced Non-Specific Binding: The PEG layer minimizes the non-specific adsorption of interfering molecules from complex biological samples, thereby improving the signal-to-noise ratio and the sensitivity of the assay.[5]

  • Oriented Immobilization of Bioreceptors: The linker can be designed to present the bioreceptor in an optimal orientation for target binding.

Quantitative Data on Thiol-PEG Functionalized Nanoparticles

The following tables summarize representative quantitative data from studies on nanoparticles functionalized with thiol-PEG linkers. This data, while not specific to this compound, provides a valuable benchmark for the expected impact of such modifications.

Table 1: Effect of Thiol-PEG Functionalization on Nanoparticle Hydrodynamic Diameter

Nanoparticle CoreInitial Hydrodynamic Diameter (nm)Thiol-PEG LinkerFinal Hydrodynamic Diameter (nm)Increase in Diameter (nm)Reference
Gold (AuNP)59.0 ± 0.8mPEG-SH (5 kDa)71.9 ± 1.012.9[2]
Gold (AuNP)~12Thiol-PEG (2 kDa)~31~19[4]
Gold (AuNP)~12Thiol-PEG (5 kDa)~31~19[4]

Table 2: Representative Drug Loading and Encapsulation Efficiency in PEGylated Nanoparticles

Nanoparticle SystemDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Reference
PLGA-co-PEGDoxorubicin~5-10~50-70[6]
PEG-coated Magnetic NanoparticlesDoxorubicinVaries by MNP core (CoFe2O4 > NiFe2O4 > Fe3O4)Not specified[7]
PEG-coated Gold NanoparticlesIbuprofenHigher than uncoated AuNPsNot specified[8]

Note: Drug loading capacity and encapsulation efficiency are highly dependent on the nanoparticle material, drug properties, and the specific formulation process.

Detailed Experimental Protocols

The following are generalized protocols for the functionalization of gold nanoparticles with this compound and their subsequent use in drug delivery and biosensing applications. These protocols are based on established methodologies for similar thiol-PEG linkers and should be optimized for specific experimental conditions.

Protocol for Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the process of coating citrate-stabilized AuNPs with this compound to form a stable, PEGylated nanoparticle suspension.

Materials:

  • Citrate-stabilized gold nanoparticle suspension (e.g., 10-20 nm diameter)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Centrifuge

Procedure:

  • Prepare this compound Solution: Dissolve this compound in nuclease-free water to a final concentration of 1 mg/mL.

  • Incubation: Add the this compound solution to the gold nanoparticle suspension. A typical starting ratio is a >3 x 10^4 molar excess of the thiol-PEG linker to the nanoparticles.

  • Reaction: Incubate the mixture overnight at room temperature with gentle stirring. This allows for the formation of a self-assembled monolayer of the thiol-linker on the gold nanoparticle surface.

  • Purification: Centrifuge the suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size (e.g., 17,000 x g for 18 minutes for 16 nm AuNPs).

  • Washing: Carefully remove the supernatant containing excess, unbound linker. Resuspend the nanoparticle pellet in an equal volume of PBS.

  • Repeat Washing: Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unbound this compound.

  • Final Suspension: After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer (e.g., PBS) for storage or further use.

  • Characterization: Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and polydispersity index, Transmission Electron Microscopy (TEM) for size and morphology, and UV-Vis Spectroscopy to confirm the presence of the gold core and assess colloidal stability.

Protocol for Drug Loading into this compound Functionalized Nanoparticles

This protocol outlines a general method for loading a hydrophobic drug into PEGylated nanoparticles using a solvent evaporation technique.

Materials:

  • This compound functionalized nanoparticles

  • Drug to be loaded (e.g., Doxorubicin)

  • Organic solvent compatible with the drug and nanoparticle core (e.g., Dichloromethane - DCM)

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Dissolution: Dissolve a known amount of the drug and the functionalized nanoparticles in the organic solvent.

  • Emulsification: Add the organic phase to a larger volume of aqueous buffer and sonicate or homogenize to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This will lead to the formation of drug-loaded nanoparticles.

  • Purification: Centrifuge the suspension to collect the drug-loaded nanoparticles.

  • Washing: Wash the nanoparticles with the aqueous buffer to remove any unloaded drug.

  • Quantification of Drug Loading: Determine the amount of drug loaded into the nanoparticles. This can be done by dissolving a known amount of the drug-loaded nanoparticles and quantifying the drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). The drug loading capacity and encapsulation efficiency can then be calculated.

Protocol for Biosensor Fabrication using this compound

This protocol describes the functionalization of a gold electrode surface for the development of an electrochemical biosensor.

Materials:

  • Gold electrode

  • This compound with a terminal reactive group (e.g., carboxyl or amine)

  • Ethanol (B145695)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for carboxyl activation

  • Bioreceptor (e.g., antibody, aptamer) with a corresponding reactive group

  • Blocking agent (e.g., bovine serum albumin - BSA)

  • PBS buffer

Procedure:

  • Electrode Cleaning: Thoroughly clean the gold electrode surface.

  • SAM Formation: Immerse the clean electrode in a solution of this compound-COOH in ethanol (e.g., 1 mM) for 18-24 hours to form a self-assembled monolayer.

  • Rinsing: Rinse the electrode with ethanol and then with PBS to remove any unbound linker.

  • Activation of Carboxyl Groups (if applicable): Immerse the functionalized electrode in a freshly prepared solution of EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes to activate the terminal carboxyl groups.

  • Bioreceptor Immobilization: Incubate the activated electrode with a solution of the bioreceptor in PBS for 1-2 hours at room temperature. The primary amines on the bioreceptor will react with the activated carboxyl groups to form a stable amide bond.

  • Blocking: Immerse the electrode in a blocking solution (e.g., 1% BSA in PBS) for 30 minutes to block any remaining active sites and reduce non-specific binding.

  • Final Rinsing: Rinse the electrode with PBS to remove any unbound blocking agent. The biosensor is now ready for use.

  • Characterization: The stepwise modification of the electrode surface can be monitored using electrochemical techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).

Visualizing Workflows with Graphviz

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

Nanoparticle_Functionalization cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_purification Purification AuNPs Citrate-Stabilized Gold Nanoparticles Incubation Incubation (Overnight) AuNPs->Incubation Add ThiolPEG This compound Solution ThiolPEG->Incubation Centrifugation Centrifugation Incubation->Centrifugation Washing Washing (3x) with PBS Centrifugation->Washing Final_Product This compound Functionalized AuNPs Washing->Final_Product

Caption: Workflow for the functionalization of gold nanoparticles.

Drug_Delivery_Workflow Func_NPs This compound Functionalized NPs Emulsification Emulsification in Aqueous Buffer Func_NPs->Emulsification Drug Therapeutic Drug Drug->Emulsification Solvent Organic Solvent Solvent->Emulsification Solvent_Evap Solvent Evaporation Emulsification->Solvent_Evap Drug_Loaded_NPs Drug-Loaded Nanoparticles Solvent_Evap->Drug_Loaded_NPs Purification Purification & Washing Drug_Loaded_NPs->Purification Final_Drug_Delivery_System Final Drug Delivery System Purification->Final_Drug_Delivery_System

Caption: Workflow for drug loading into functionalized nanoparticles.

Biosensor_Fabrication_Workflow cluster_surface_prep Surface Preparation cluster_activation_immobilization Bioreceptor Immobilization cluster_finalization Finalization Au_Electrode Gold Electrode SAM_Formation SAM Formation with This compound-COOH Au_Electrode->SAM_Formation Activation Activation with EDC/NHS SAM_Formation->Activation Immobilization Bioreceptor Immobilization Activation->Immobilization Blocking Blocking with BSA Immobilization->Blocking Final_Biosensor Functional Biosensor Blocking->Final_Biosensor

Caption: Workflow for the fabrication of a biosensor.

Conclusion and Future Perspectives

This compound and related thiol-PEG linkers are indispensable tools in the nanotechnologist's arsenal. Their ability to impart biocompatibility, stability, and functionality to nanoparticles has been a driving force behind significant advancements in drug delivery and biosensing. The protocols and data presented in this guide, while generalized, provide a solid foundation for researchers and drug development professionals to harness the potential of these versatile molecules.

Future research will likely focus on the development of more complex and multifunctional PEG linkers, incorporating cleavable bonds for stimuli-responsive drug release and a wider array of terminal groups for multi-modal imaging and theranostic applications. As our understanding of the nano-bio interface continues to grow, so too will the sophistication and efficacy of nanoparticle systems built upon the foundational chemistry of thiol-PEG linkers.

References

Methodological & Application

Application Notes and Protocols for Thiol-C9-PEG7 Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted bioconjugation technique used to enhance the therapeutic properties of proteins.[1] By covalently attaching PEG chains to a protein, its hydrodynamic size increases, which can lead to a longer circulating half-life, reduced immunogenicity, and improved stability.[2][3][4] This document provides a detailed protocol for the site-specific conjugation of Thiol-C9-PEG7 to proteins, a process that leverages the reaction between a thiol-reactive maleimide (B117702) group on the PEG linker and a sulfhydryl group on the protein, typically from a cysteine residue.[5][6][7]

The thiol-maleimide reaction is highly efficient and selective for sulfhydryl groups under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[7] This specificity allows for controlled conjugation, which is crucial for maintaining the biological activity of the protein.

Core Principles of Thiol-PEG Conjugation

The fundamental principle of this protocol is the Michael addition reaction between the maleimide group of the this compound and the sulfhydryl group of a cysteine residue on the target protein.[7]

Key considerations for successful conjugation include:

  • Availability of Free Thiols: Cysteine residues in proteins often form disulfide bonds, which are unreactive with maleimides.[5][6] Therefore, a reduction step is frequently necessary to cleave these bonds and expose the free sulfhydryl groups.

  • pH Control: The reaction is most efficient and specific within a pH range of 7.0-7.5.[5][8] At higher pH, maleimides can react with amines and are also susceptible to hydrolysis.

  • Exclusion of Oxygen: Thiols are prone to oxidation, which can lead to the reformation of disulfide bonds.[5][6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Molar Ratio of Reactants: The ratio of PEG reagent to protein will influence the degree of PEGylation. An excess of the PEG reagent is typically used to drive the reaction to completion.[5]

Experimental Protocols

This section details the step-by-step methodology for conjugating this compound to a protein.

Materials and Reagents
ReagentRecommended Specifications
Protein of Interest Purified, with at least one accessible cysteine residue.
This compound-Maleimide High purity grade.
Reduction Reagent TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).
Conjugation Buffer Phosphate Buffered Saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[5]
Quenching Reagent L-cysteine or 2-Mercaptoethanol (B42355).
Solvent for PEG Reagent Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5][6]
Purification System Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC) column.[]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in conjugation buffer) reduction Optional: Reduce Disulfide Bonds (Add TCEP, incubate 30 min) protein_prep->reduction If necessary conjugation Add PEG-Maleimide to Protein (10-20x molar excess) peg_prep Prepare this compound-Maleimide Stock Solution (10 mM in DMSO/DMF) peg_prep->conjugation reduction->conjugation incubation Incubate Reaction (2h at RT or overnight at 4°C) conjugation->incubation quenching Quench Reaction (Add L-cysteine) incubation->quenching purification Purify Conjugate (SEC, IEX, or HIC) quenching->purification characterization Characterize Conjugate (UV-Vis, SDS-PAGE, MS) purification->characterization

Caption: A schematic overview of the this compound to protein conjugation workflow.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Protein Solution: Prepare a 1-10 mg/mL solution of the protein in a degassed conjugation buffer (e.g., PBS, Tris, or HEPES) at pH 7.0-7.5.[5]

    • This compound-Maleimide Stock Solution: Prepare a 10 mM stock solution of the this compound-Maleimide in anhydrous DMSO or DMF.[5]

  • Reduction of Protein Disulfide Bonds (Optional):

    • If the protein's cysteine residues are involved in disulfide bonds, they must be reduced.

    • Add a 10-100 fold molar excess of TCEP to the protein solution.[5]

    • Incubate for 30 minutes at room temperature under an inert atmosphere.

    • If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide reagent, as it will compete for the reaction.[10] TCEP does not require removal.[10]

  • Conjugation Reaction:

    • Add the this compound-Maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the PEG reagent over the protein.[5] It is advisable to test a few different molar ratios to optimize the conjugation for a specific protein.[5]

    • Gently mix the reaction solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C, protected from light.[5]

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted maleimide groups, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol to the reaction mixture.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and byproducts from the conjugated protein using a suitable chromatography method.

    • Size Exclusion Chromatography (SEC): This is a common method for separating the larger PEGylated protein from the smaller, unreacted PEG reagent.[][11]

    • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated and non-PEGylated forms.[][11]

    • Hydrophobic Interaction Chromatography (HIC): This method can also be used to purify PEGylated proteins, offering an alternative separation mechanism.[][12]

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL): The extent of PEGylation can be estimated using UV-Vis spectrophotometry if the PEG reagent contains a chromophore.[5]

    • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

    • Mass Spectrometry (MS): MS is a powerful tool for confirming the molecular weight of the conjugate and determining the degree of PEGylation.[1]

    • HPLC Analysis: Techniques like Reverse Phase-HPLC (RP-HPLC) can be used to assess the purity of the conjugate and separate different PEGylated species.[]

  • Storage of the Conjugate:

    • For short-term storage (up to 1 week), store the purified conjugate at 2-8°C, protected from light.[5]

    • For long-term storage (up to a year), add cryoprotectants like glycerol (B35011) (50%) and store at -20°C.[5] The addition of a carrier protein like BSA and a bacteriostatic agent like sodium azide (B81097) can also help prevent denaturation and microbial growth.[5]

Quantitative Data Summary

ParameterTypical RangeMethod of Determination
Protein Concentration 1-10 mg/mLUV-Vis Spectroscopy (A280)
PEG:Protein Molar Ratio 10:1 to 20:1Calculation based on concentrations
Reaction pH 7.0-7.5pH meter
Reaction Time 2 hours (RT) or Overnight (4°C)-
Conjugation Efficiency 50-90%HPLC, MS
Degree of Labeling (DOL) 1-n (where n is the number of available thiols)UV-Vis Spectroscopy, MS

Logical Relationship Diagram

logical_relationship protein Protein with Cysteine Residue(s) disulfide Disulfide Bonds protein->disulfide free_thiol Free Sulfhydryl (-SH) Group protein->free_thiol if already present reduction Reduction (TCEP/DTT) disulfide->reduction requires conjugation Michael Addition (pH 7.0-7.5) free_thiol->conjugation peg_maleimide This compound-Maleimide peg_maleimide->conjugation conjugate Stable Thioether Bond (Protein-S-PEG) reduction->free_thiol yields conjugation->conjugate

Caption: The logical steps and chemical transformations in thiol-PEG conjugation.

References

Application Notes and Protocols: Functionalization of Gold Nanoparticles with Thiol-C9-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedical research, offering a versatile platform for applications ranging from diagnostics and imaging to targeted drug delivery.[1][2][3] Their utility is significantly enhanced through surface functionalization, which improves their stability, biocompatibility, and targeting specificity.[4][5][6] Polyethylene glycol (PEG) is a widely used polymer for surface modification due to its ability to reduce non-specific protein adsorption, thereby prolonging circulation time in vivo.[4] This document provides a detailed, step-by-step guide for the functionalization of citrate-capped gold nanoparticles with Thiol-C9-PEG7, a process that leverages the strong affinity of the thiol group for the gold surface to create a stable, biocompatible nanoparticle conjugate.[7]

Experimental Protocols

This section details the necessary procedures, from the synthesis of the initial gold nanoparticles to their functionalization and subsequent purification.

Part 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)

This protocol is based on the well-established Turkevich-Frens method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.[8]

Materials:

Procedure:

  • In a clean Erlenmeyer flask, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate with a magnetic stir bar.

  • Rapidly inject 2 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution while stirring vigorously.[8]

  • Observe the color change of the solution from pale yellow to colorless, and then to a deep red or wine color, which indicates the formation of gold nanoparticles.[8][9]

  • Continue boiling and stirring for an additional 10-15 minutes.[8]

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Store the synthesized citrate-capped AuNPs at 4°C until further use.

Part 2: Functionalization of AuNPs with this compound

This procedure describes the ligand exchange process to functionalize the citrate-capped AuNPs with this compound.

Materials:

  • Citrate-capped AuNPs (from Part 1)

  • This compound solution (e.g., 1 mg/mL in ultrapure water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Prepare a solution of this compound in ultrapure water or a suitable buffer like PBS. The concentration will depend on the desired surface coverage and the concentration of the AuNP solution.[10]

  • In a microcentrifuge tube, mix the citrate-capped AuNP solution with the this compound solution. A typical molar ratio of PEG to AuNPs can range from 2000:1 to 4000:1 to achieve good surface coverage.[11]

  • Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to facilitate the ligand exchange reaction.[8]

Part 3: Purification of Functionalized AuNPs

Purification is a critical step to remove excess this compound and displaced citrate ions. Centrifugation is a common and effective method.[7][12]

Materials:

  • Functionalized AuNP solution (from Part 2)

  • Ultrapure water or PBS

  • Microcentrifuge

Procedure:

  • Centrifuge the functionalized AuNP solution. The speed and duration will depend on the size of the AuNPs (see Table 2 for general guidelines).[8]

  • Carefully remove the supernatant containing unbound ligands.

  • Resuspend the nanoparticle pellet in ultrapure water or PBS.

  • Repeat the centrifugation and resuspension steps at least two more times to ensure thorough purification.[8]

  • After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer for storage at 4°C.

Characterization and Data Presentation

Successful functionalization is confirmed by a combination of characterization techniques that assess the changes in the physicochemical properties of the nanoparticles.

Parameter Citrate-Capped AuNPs (Expected) This compound AuNPs (Expected) Characterization Technique
Surface Plasmon Resonance (λmax) ~520 nmSlight redshift (~2-5 nm)[13]UV-Vis Spectroscopy
Hydrodynamic Diameter Dependent on core sizeIncrease of 5-15 nm[11]Dynamic Light Scattering (DLS)
Zeta Potential Highly negative (~ -30 to -50 mV)Less negative (~ -10 to -20 mV)Electrophoretic Light Scattering (ELS)
Morphology Spherical, monodisperseNo significant change in core morphologyTransmission Electron Microscopy (TEM)

Table 1: Expected Characterization Data for AuNPs before and after functionalization.

AuNP Core Diameter Centrifugation Speed (RCF) Centrifugation Time (min)
10-20 nm15,000 - 20,000 x g20 - 30
30-50 nm8,000 - 12,000 x g15 - 20
60-80 nm4,000 - 7,000 x g10 - 15

Table 2: General Centrifugation Guidelines for Purification of AuNPs.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the functionalization of gold nanoparticles.

Functionalization_Workflow cluster_synthesis Part 1: AuNP Synthesis cluster_functionalization Part 2: Functionalization cluster_purification Part 3: Purification HAuCl4 HAuCl₄ Solution Boiling Boiling & Stirring HAuCl4->Boiling Citrate Trisodium Citrate Citrate->Boiling AuNP_Citrate Citrate-Capped AuNPs Boiling->AuNP_Citrate Incubation Incubation (12-24h) AuNP_Citrate->Incubation Thiol_PEG This compound Thiol_PEG->Incubation AuNP_PEG_Unpurified Unpurified Functionalized AuNPs Incubation->AuNP_PEG_Unpurified Centrifugation Centrifugation & Washing (3x) AuNP_PEG_Unpurified->Centrifugation AuNP_PEG_Purified Purified this compound AuNPs Centrifugation->AuNP_PEG_Purified

Caption: Workflow for the synthesis and functionalization of gold nanoparticles.

Ligand_Exchange cluster_before Before Functionalization cluster_after After Functionalization AuNP1 AuNP Citrate1 Citrate AuNP1->Citrate1 Citrate2 Citrate AuNP1->Citrate2 Citrate3 Citrate AuNP1->Citrate3 Thiol_PEG_Ligand This compound (in solution) AuNP2 AuNP PEG1 Thiol-PEG AuNP2->PEG1 S-Au bond PEG2 Thiol-PEG AuNP2->PEG2 S-Au bond PEG3 Thiol-PEG AuNP2->PEG3 S-Au bond Displaced_Citrate Displaced Citrate (in supernatant) Thiol_PEG_Ligand->AuNP2 Ligand Exchange

Caption: Ligand exchange reaction on the gold nanoparticle surface.

References

Application Notes and Protocols for Surface Modification of Biosensors using Thiol-C9-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise functionalization of biosensor surfaces is a critical determinant of assay performance, directly impacting sensitivity, specificity, and stability. Thiol-C9-PEG7 is a heterobifunctional linker molecule designed for the modification of gold surfaces on various biosensor platforms, including Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and electrochemical sensors. This molecule features a terminal thiol (-SH) group that facilitates the formation of a robust self-assembled monolayer (SAM) on gold substrates via a strong gold-sulfur bond.[1] The extended C9 alkyl chain enhances the stability and packing of the monolayer, while the seven-unit polyethylene (B3416737) glycol (PEG) spacer provides a hydrophilic barrier that significantly minimizes non-specific binding of proteins and other biomolecules.[1] This reduction in background noise leads to an improved signal-to-noise ratio. The terminal functional group on the PEG chain (commonly a carboxylic acid or an amine) offers a versatile point of attachment for the covalent immobilization of a wide array of bioreceptors, such as antibodies, enzymes, or nucleic acids.[1]

These application notes provide detailed protocols for the surface modification of gold-based biosensors using this compound, alongside representative performance data and visualizations of the experimental workflow and underlying principles.

Data Presentation: Performance of Thiol-Modified Biosensors

The functionalization of a biosensor surface with this compound is expected to significantly enhance its analytical performance. The following table summarizes representative data comparing key performance metrics for biosensors with different surface modifications. While specific data for this compound may vary depending on the application, the presented values illustrate the anticipated improvements based on the properties of PEGylated surfaces.

Surface ModificationAnalyte Binding Signal (Response Units)Non-Specific Binding (Response Units)Limit of Detection (LOD)Signal-to-Noise Ratio
Unmodified Gold150100High1.5
Short-Chain Thiol (e.g., Cysteamine)30050Moderate6
This compound 450 < 10 Low > 45

Experimental Protocols

Protocol 1: Cleaning of Gold Biosensor Substrates

A pristine gold surface is paramount for the formation of a well-ordered and stable SAM.

Materials:

  • Gold-coated biosensor substrates

  • Piranha solution (7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Alternatively, a solution of 5:1:1 (v/v/v) of deionized water, 25% ammonium (B1175870) hydroxide, and 30% hydrogen peroxide can be used as a safer cleaning agent.

  • Deionized (DI) water (18.2 MΩ·cm)

  • Absolute ethanol (B145695)

  • High-purity nitrogen or argon gas

  • Tweezers (non-magnetic)

Procedure:

  • Initial Rinse: Thoroughly rinse the gold substrates with DI water and then absolute ethanol to remove gross contaminants.

  • Chemical Cleaning (Piranha):

    • Immerse the substrates in freshly prepared Piranha solution for 2-5 minutes.

    • Carefully remove the substrates and rinse extensively with DI water.

  • Chemical Cleaning (Alternative):

    • Immerse the substrates in the ammonium hydroxide/hydrogen peroxide solution at 75°C for 10-15 minutes.

    • Remove the substrates and rinse copiously with DI water.

  • Final Rinse and Dry: Rinse the cleaned substrates with absolute ethanol and dry them under a gentle stream of high-purity nitrogen or argon gas.

  • Immediate Use: The cleaned substrates should be used immediately for SAM formation to prevent atmospheric contamination.

Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)

This protocol outlines the formation of a dense and organized monolayer of this compound on the clean gold surface.

Materials:

  • Clean, dry gold substrates from Protocol 1

  • This compound

  • Absolute ethanol (or other suitable solvent, e.g., dimethylformamide (DMF))

  • Clean glass vial

Procedure:

  • Prepare Thiol Solution: Prepare a 1 mM solution of this compound in absolute ethanol. For example, if the molecular weight of this compound is approximately 500 g/mol , dissolve 5 mg in 10 mL of absolute ethanol.

  • SAM Formation:

    • Place the clean, dry gold substrates in a clean glass vial.

    • Immerse the substrates completely in the this compound solution.

    • Seal the vial to minimize exposure to air and light.

  • Incubation: Incubate for 18-24 hours at room temperature to facilitate the formation of a well-ordered monolayer.[1]

  • Rinsing and Drying:

    • After incubation, carefully remove the substrates from the thiol solution using tweezers.

    • Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.[1]

    • Dry the substrates under a gentle stream of high-purity nitrogen gas. The SAM-modified substrates are now ready for bioreceptor immobilization.

Protocol 3: Covalent Immobilization of Bioreceptors via Amine Coupling

This protocol describes the activation of a terminal carboxylic acid group on the this compound SAM for the covalent attachment of an amine-containing bioreceptor (e.g., an antibody).

Materials:

  • SAM-modified substrates from Protocol 2

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Bioreceptor solution (e.g., antibody at 10-100 µg/mL in an appropriate buffer like 10 mM sodium acetate, pH 5.0)

  • Blocking solution (e.g., 1 M ethanolamine (B43304) or 1% Bovine Serum Albumin in PBS, pH 8.5)

  • Wash Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

  • Prepare Activation Solution: Shortly before use, prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the Activation Buffer.

  • Carboxyl Group Activation:

    • Immerse the SAM-modified substrates in the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction converts the carboxyl groups into amine-reactive NHS esters.[1]

  • Rinsing: Remove the substrates from the activation solution and immediately rinse with DI water, followed by the Wash Buffer (PBS), to remove excess EDC and NHS. The surface is now activated and should be used immediately.

  • Bioreceptor Immobilization:

    • Immediately immerse the activated substrates in the bioreceptor solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Rinsing: Remove the substrates and rinse thoroughly with the Wash Buffer to remove any non-covalently bound bioreceptors.[1]

  • Blocking Unreacted Sites: Immerse the substrates in the blocking solution for 15-30 minutes at room temperature. This step deactivates any remaining NHS esters, preventing non-specific binding in subsequent assays.[1]

  • Final Rinsing: Rinse the substrates extensively with the Wash Buffer. The biosensor is now functionalized and ready for analyte detection.

Visualizations

experimental_workflow cluster_cleaning Protocol 1: Surface Cleaning cluster_sam Protocol 2: SAM Formation cluster_immobilization Protocol 3: Bioreceptor Immobilization BareGold Bare Gold Substrate CleanGold Clean Gold Substrate BareGold->CleanGold Piranha or NH4OH/H2O2 SAM This compound SAM CleanGold->SAM Incubation in Thiol Solution ActivatedSAM Activated SAM (NHS-ester) SAM->ActivatedSAM EDC/NHS FunctionalizedSensor Functionalized Biosensor ActivatedSAM->FunctionalizedSensor Bioreceptor Coupling

Caption: Experimental workflow for biosensor surface modification.

signaling_pathway Analyte Analyte Binding Binding Event Analyte->Binding Bioreceptor Immobilized Bioreceptor Bioreceptor->Binding Transducer Transducer Binding->Transducer Conformational Change Signal Measurable Signal Transducer->Signal Signal Generation

Caption: Generalized signaling pathway for a biosensor.

References

Application Notes and Protocols for Thiol-C9-PEG7 in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Thiol-C9-PEG7 as a heterobifunctional linker in the development of targeted drug delivery systems. The unique structure of this compound, featuring a terminal thiol group, a 9-carbon aliphatic spacer, and a 7-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile platform for the surface modification of various nanocarriers, including nanoparticles and liposomes.

The thiol group allows for covalent conjugation to the surface of metallic nanoparticles (e.g., gold) or to maleimide-functionalized lipids in liposomal formulations. The C9 alkyl chain provides a hydrophobic spacer, while the hydrophilic PEG7 chain enhances colloidal stability, reduces non-specific protein adsorption, and improves in vivo circulation times of the drug delivery system. This combination of properties makes this compound an ideal candidate for constructing sophisticated drug delivery vehicles capable of reaching their target tissues with high specificity.

Key Applications

  • Surface Functionalization of Gold Nanoparticles (AuNPs): The strong affinity between gold and sulfur enables the straightforward formation of a self-assembled monolayer of this compound on the surface of AuNPs, providing a hydrophilic shell and a terminal functional group for further conjugation of targeting ligands.

  • Stealth Liposome (B1194612) Formulation: Incorporation of this compound into liposomal bilayers, typically through conjugation to a maleimide-functionalized lipid, creates "stealth" liposomes with prolonged circulation half-life.

  • Targeted Drug Delivery: The terminal end of the PEG chain can be functionalized with targeting moieties such as antibodies, peptides, or small molecules to direct the drug-loaded nanocarrier to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.

Quantitative Data Summary

The following tables summarize representative quantitative data for drug delivery systems functionalized with Thiol-PEG linkers. It is important to note that specific values for this compound may vary depending on the experimental conditions, the nature of the nanocarrier, and the conjugated ligand.

Table 1: Physicochemical Properties of Thiol-PEG Functionalized Nanoparticles

ParameterGold Nanoparticles (AuNPs)Liposomes
Core Size (nm) 10 - 10080 - 150
Hydrodynamic Diameter (nm) (Post-PEGylation) 30 - 150100 - 200
Zeta Potential (mV) (Post-PEGylation) -10 to -30-5 to -25
PEGylation Efficiency (%) > 80> 70

Table 2: Drug Loading and Release Characteristics

ParameterNanoparticle SystemLiposomal System
Drug Loading Capacity (wt%) 1 - 105 - 15
Encapsulation Efficiency (%) 50 - 9060 - 95
In Vitro Drug Release at 24h (pH 7.4) 10 - 30%15 - 40%
In Vitro Drug Release at 24h (pH 5.5) 30 - 70%40 - 80%

Table 3: Targeting Efficiency

ParameterIn Vitro Cell Uptake (Targeted vs. Non-Targeted)In Vivo Tumor Accumulation (% Injected Dose/g)
Fold Increase 2 - 101.5 - 5

Experimental Protocols

Protocol 1: Surface Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the process of coating citrate-stabilized AuNPs with this compound.

Materials:

  • Citrate-stabilized gold nanoparticles (10-100 nm)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Nuclease-free water

  • Centrifuge and appropriate tubes

Procedure:

  • Preparation of this compound Solution: Prepare a 1 mM stock solution of this compound in nuclease-free water.

  • Incubation: To 1 mL of the AuNP suspension, add the this compound solution to a final concentration of 10 µM.

  • Incubate the mixture at room temperature for 1-2 hours with gentle stirring.

  • Washing: Centrifuge the mixture to pellet the AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

  • Carefully remove the supernatant containing unbound this compound.

  • Resuspend the nanoparticle pellet in 1 mL of PBS.

  • Repeat the washing step two more times to ensure complete removal of unbound linker.

  • Final Resuspension: After the final wash, resuspend the this compound functionalized AuNPs in the desired volume of PBS for storage or further conjugation.

Characterization:

  • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and zeta potential to confirm successful coating.

  • Morphology: Use Transmission Electron Microscopy (TEM) to visualize the nanoparticles.

  • Quantification of Surface Ligands: The amount of this compound on the surface can be quantified using techniques such as Thermogravimetric Analysis (TGA) or by using a fluorescently labeled version of the linker.

Protocol 2: Preparation of this compound Functionalized Liposomes via Thiol-Maleimide Chemistry

This protocol outlines the preparation of liposomes and their subsequent surface functionalization with this compound.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000)-Maleimide)

  • Drug to be encapsulated

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Lipid Film Hydration:

    • Dissolve the lipids (e.g., DSPC:Cholesterol:DSPE-PEG(2000)-Maleimide at a molar ratio of 55:40:5) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the drug solution in the hydration buffer by vortexing.

  • Liposome Extrusion:

    • Subject the hydrated lipid suspension to several freeze-thaw cycles.

    • Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder to obtain unilamellar vesicles of a uniform size.

  • Removal of Unencapsulated Drug:

    • Pass the liposome suspension through a size-exclusion chromatography column to separate the liposomes from the unencapsulated drug.

  • Conjugation of this compound:

    • Prepare a solution of this compound in the hydration buffer.

    • Add the this compound solution to the maleimide-functionalized liposome suspension at a molar ratio of 1:1 (thiol to maleimide).

    • Incubate the reaction mixture overnight at room temperature with gentle stirring.

  • Purification of Functionalized Liposomes:

    • Remove unreacted this compound by dialysis or size-exclusion chromatography.

  • Characterization:

    • Size and Zeta Potential: Analyze by DLS.

    • Encapsulation Efficiency: Determine the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

    • Conjugation Efficiency: Quantify the amount of conjugated this compound using a colorimetric assay (e.g., Ellman's reagent for free thiols) or by using a labeled linker.

Visualization of Workflows and Pathways

experimental_workflow_au_np cluster_prep Nanoparticle Preparation cluster_func Functionalization cluster_char Characterization cluster_target Targeting Ligand Conjugation start Citrate-Stabilized AuNPs incubation Incubation (1-2 hours, RT) start->incubation linker This compound Solution linker->incubation washing Centrifugation & Washing (3x with PBS) incubation->washing dls DLS (Size, Zeta) washing->dls tem TEM (Morphology) washing->tem quant Quantification washing->quant conjugation EDC/NHS Chemistry washing->conjugation final_product Targeted AuNP conjugation->final_product

Caption: Workflow for this compound functionalization of Gold Nanoparticles.

experimental_workflow_liposome cluster_prep Liposome Preparation cluster_func Surface Functionalization cluster_char Characterization lipids Lipids + Drug film Lipid Film Formation lipids->film hydration Hydration film->hydration extrusion Extrusion hydration->extrusion purification1 Purification (Size Exclusion) extrusion->purification1 conjugation Thiol-Maleimide Reaction (Overnight, RT) purification1->conjugation linker This compound linker->conjugation purification2 Purification (Dialysis) conjugation->purification2 dls DLS (Size, Zeta) purification2->dls ee Encapsulation Efficiency purification2->ee ce Conjugation Efficiency purification2->ce

Caption: Workflow for preparing this compound functionalized liposomes.

signaling_pathway_targeting cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell drug_carrier Targeted Drug Carrier (this compound) evasion Immune System Evasion (PEG Shielding) drug_carrier->evasion extravasation Extravasation (EPR Effect) evasion->extravasation binding Receptor Binding (Targeting Ligand) extravasation->binding internalization Endocytosis binding->internalization endosome Endosome internalization->endosome release Drug Release endosome->release action Therapeutic Action release->action

Caption: Targeted drug delivery mechanism using this compound functionalized carriers.

Creating Protein-Repellent Surfaces with Thiol-C9-PEG7: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the creation of protein-repellent surfaces using Thiol-C9-PEG7. The generation of well-defined, bio-inert surfaces is critical for a multitude of applications, including biosensors, drug delivery systems, and medical implants, where non-specific protein adsorption can impede performance and elicit undesirable biological responses. This compound, a molecule comprising a thiol headgroup for robust anchoring to gold surfaces, a C9 alkyl spacer, and a seven-unit polyethylene (B3416737) glycol (PEG) chain, facilitates the formation of dense, hydrophilic self-assembled monolayers (SAMs) that effectively resist protein fouling.

Mechanism of Protein Repellency

The protein repellency of surfaces modified with this compound is primarily attributed to two key phenomena: steric repulsion and the formation of a tightly bound hydration layer. The PEG chains extend from the surface, creating a flexible, hydrophilic brush-like layer. This layer physically prevents proteins from approaching the underlying substrate. Furthermore, the ether oxygen atoms in the PEG chains form hydrogen bonds with water molecules, creating a structured hydration layer. For a protein to adsorb, it must displace this energetically favorable water layer, which presents a significant thermodynamic barrier.

G cluster_surface Gold Surface cluster_sam This compound Self-Assembled Monolayer cluster_interaction Protein Interaction at the Interface Au Au Thiol Thiol Headgroup Au->Thiol Covalent Au-S Bond C9 C9 Alkyl Spacer Thiol->C9 PEG7 PEG7 Chain C9->PEG7 Water Hydration Layer (Water Molecules) PEG7->Water Hydrogen Bonding Protein Protein Protein->PEG7 Steric Hindrance Protein->Water Repulsion

Figure 1: Mechanism of protein repellency by a this compound SAM.

Quantitative Data on Protein Repellency

The efficacy of oligo(ethylene glycol) (OEG) terminated alkanethiols in resisting protein adsorption has been quantified using various surface-sensitive techniques. The data consistently demonstrates that these surfaces significantly reduce non-specific protein binding compared to unmodified or hydrophobic surfaces. The tables below summarize representative data from studies on short-chain PEG-thiols, which are structurally analogous to this compound.

Table 1: Surface Plasmon Resonance (SPR) Analysis of Protein Adsorption

Surface ModificationAdsorbed Fibrinogen (ng/cm²)Adsorbed Lysozyme (ng/cm²)Reference
Bare Gold> 300~150[1]
HS-(CH₂)₁₁-(OCH₂CH₂)₂-OH~50~20[1]
HS-(CH₂)₁₁-(OCH₂CH₂)₄-OH< 20< 10[1]
HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH< 5< 5[1]

Table 2: Quartz Crystal Microbalance (QCM) Analysis of Protein Adsorption from Serum

Surface ModificationAdsorbed Mass from Fetal Bovine Serum (ng/cm²)Reference
Unmodified GoldHigh (not quantified)[2]
HydroxyundecanthiolHigh (not quantified)[2]
PEG350-undecanthiolSignificantly Reduced[2]
PEG2000-undecanthiolFurther Reduced[2]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of protein-repellent surfaces on gold substrates using this compound.

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Processing A Gold Substrate Cleaning B Piranha Etching (Optional) A->B C Solvent Rinsing B->C D Drying C->D E Prepare this compound Solution D->E F Immerse Substrate E->F G Incubate (12-24h) F->G H Rinse with Ethanol (B145695) G->H I Dry with Nitrogen H->I J Characterize Surface I->J

Figure 2: Experimental workflow for creating protein-repellent surfaces.

Protocol 1: Gold Substrate Preparation

High-quality, clean gold surfaces are paramount for the formation of well-ordered SAMs.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Absolute Ethanol (ACS grade)

  • Acetone (B3395972) (ACS grade)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Nitrogen gas (high purity)

  • Glass beakers

Procedure:

  • Solvent Cleaning: a. Sonicate the gold substrates in acetone for 10-15 minutes. b. Sonicate the substrates in absolute ethanol for 10-15 minutes. c. Rinse thoroughly with DI water.

  • Piranha Etching (for rigorous cleaning, optional): a. Immerse the substrates in freshly prepared piranha solution for 10-15 minutes. b. Carefully remove the substrates and rinse extensively with DI water.

  • Final Rinse and Dry: a. Rinse the substrates with absolute ethanol. b. Dry the substrates under a gentle stream of high-purity nitrogen gas. c. Use the cleaned substrates immediately for SAM formation.

Protocol 2: Formation of this compound Self-Assembled Monolayer

Materials:

  • Cleaned gold substrates

  • This compound

  • Absolute Ethanol (ACS grade)

  • Glass vial or petri dish with a lid

Procedure:

  • Solution Preparation: a. Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate mass of this compound in 10 mL of ethanol in a clean glass vial. b. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Self-Assembly: a. Immediately immerse the cleaned and dried gold substrates into the this compound solution. b. Seal the container to minimize solvent evaporation and contamination. c. Allow the self-assembly to proceed for 12 to 24 hours at room temperature in a vibration-free environment.

  • Rinsing and Drying: a. Carefully remove the substrates from the thiol solution using clean tweezers. b. Rinse the functionalized surfaces thoroughly with copious amounts of absolute ethanol to remove any non-covalently bound molecules. c. Dry the substrates under a gentle stream of high-purity nitrogen gas. d. Store the modified substrates in a clean, dry environment (e.g., a desiccator) until further use.

Protocol 3: Surface Characterization and Protein Repellency Assay

To confirm the successful formation of the this compound SAM and to quantify its protein repellency, the following characterization techniques are recommended.

1. Surface Wettability (Contact Angle Goniometry):

  • Principle: A hydrophilic PEGylated surface will exhibit a lower water contact angle compared to a bare gold or a hydrophobic surface.

  • Expected Result: A water contact angle in the range of 30-50° is indicative of a successful hydrophilic modification.

2. Surface Composition (X-ray Photoelectron Spectroscopy - XPS):

  • Principle: XPS can confirm the presence of the elements constituting the this compound molecule (C, O, S) on the gold surface.

  • Expected Result: The high-resolution S 2p spectrum should show a peak at approximately 162 eV, corresponding to the gold-thiolate bond.

3. Protein Adsorption Quantification (SPR, QCM, or Ellipsometry):

  • Principle: These techniques can measure the change in mass or thickness at the surface upon exposure to a protein solution in real-time.

  • General Procedure: a. Establish a stable baseline with a suitable buffer (e.g., Phosphate Buffered Saline, PBS). b. Inject a solution of the protein of interest (e.g., 1 mg/mL Fibrinogen or Lysozyme in PBS) and monitor the sensor response. c. After the association phase, inject the buffer again to rinse away loosely bound protein. d. The change in signal (resonance angle for SPR, frequency for QCM, or thickness for ellipsometry) corresponds to the amount of adsorbed protein.

  • Expected Result: A significantly lower signal change compared to a control surface (e.g., bare gold or a hydrophobic SAM) confirms the protein-repellent nature of the this compound surface.

References

Application Notes and Protocols for Thiol-C9-PEG7 in Linking Molecules to AFM Tips

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Thiol-C9-PEG7 linkers in the functionalization of Atomic Force Microscopy (AFM) tips. The methodologies described herein are essential for single-molecule force spectroscopy (SMFS) studies, enabling the precise attachment of biomolecules to AFM probes for investigating molecular interactions, a critical aspect of drug development and fundamental biological research.

Introduction: The Role of Thiol-PEG Linkers in AFM

Single-molecule force spectroscopy is a powerful technique for probing the interactions between molecules, such as receptor-ligand binding or protein unfolding.[1] A crucial aspect of SMFS is the covalent attachment of one of the interacting molecules to the AFM tip.[2] Heterobifunctional linkers, such as those containing a thiol group and a polyethylene (B3416737) glycol (PEG) spacer, are widely used for this purpose.[3]

The thiol group exhibits a strong affinity for gold, forming a stable self-assembled monolayer (SAM) on gold-coated AFM tips.[4][5] This provides a robust anchor for the linker. The PEG spacer offers several advantages:

  • Flexibility: The PEG chain is flexible, allowing the attached molecule to orient itself optimally for interaction with its binding partner on the surface.[3]

  • Reduced Non-Specific Interactions: PEG is known to resist non-specific protein adsorption, minimizing unwanted adhesion between the tip and the sample surface.[6]

  • Characteristic Unbinding Signature: The stretching of the PEG linker during tip retraction produces a distinct, non-linear force-extension curve, which helps to distinguish specific unbinding events from non-specific adhesion.[2]

The "C9" in this compound refers to a nine-carbon alkyl chain, which can provide additional spacing and potentially influence the packing of the SAM on the gold surface. The "PEG7" indicates a PEG chain with seven repeating ethylene (B1197577) glycol units. The terminal end of the PEG linker is typically functionalized with a reactive group (e.g., an N-hydroxysuccinimide (NHS) ester) to enable covalent attachment to the molecule of interest.[7]

Chemical Principles of AFM Tip Functionalization

The functionalization of an AFM tip with a this compound linker generally involves a two-step process, assuming the linker has a terminal reactive group for molecule conjugation (e.g., this compound-NHS).

  • SAM Formation on Gold-Coated Tip: The thiol group at one end of the linker reacts with the gold surface of the AFM tip to form a stable gold-thiolate bond. This results in the formation of a self-assembled monolayer on the tip.

  • Biomolecule Conjugation: The reactive group at the other end of the linker (e.g., an NHS ester) is then used to covalently attach the target biomolecule, typically by reacting with primary amines (e.g., lysine (B10760008) residues) on the protein surface.[8]

The following diagram illustrates the overall workflow for AFM tip functionalization.

G cluster_0 AFM Tip Preparation cluster_1 Linker Immobilization cluster_2 Molecule Conjugation tip Gold-Coated AFM Tip cleaning UV/Ozone or Plasma Cleaning tip->cleaning incubation Incubate Tip in Linker Solution (SAM Formation) cleaning->incubation linker_sol Prepare this compound-X Solution linker_sol->incubation washing1 Rinse with Solvent incubation->washing1 conjugation Incubate Tip with Molecule (e.g., Amine Coupling) washing1->conjugation molecule_sol Prepare Target Molecule Solution molecule_sol->conjugation washing2 Rinse with Buffer conjugation->washing2 functionalized_tip Functionalized AFM Tip washing2->functionalized_tip

Figure 1: General workflow for functionalizing a gold-coated AFM tip.

The chemical reaction scheme for the attachment of a protein to an AFM tip using a Thiol-PEG-NHS linker is depicted below.

G cluster_0 Step 1: SAM Formation cluster_1 Step 2: Protein Conjugation Au Au Surface SAM Au-S-(CH2)9-(OCH2CH2)7-O-C(O)-NHS Au->SAM ThiolPEG HS-(CH2)9-(OCH2CH2)7-O-C(O)-NHS ThiolPEG->SAM SAM_step2 Au-S-(CH2)9-(OCH2CH2)7-O-C(O)-NHS Protein Protein-NH2 Final Au-S-(CH2)9-(OCH2CH2)7-O-C(O)-NH-Protein Protein->Final NHS_leaving NHS Final->NHS_leaving + SAM_step2->Final

Figure 2: Chemical pathway for tip functionalization.

Experimental Protocols

The following protocols provide a detailed methodology for functionalizing gold-coated AFM tips with this compound-NHS and conjugating a protein of interest.

Material/Reagent Supplier Purpose
Gold-coated AFM probese.g., Bruker, AsylumSubstrate for SAM formation
This compound-NHS estere.g., BroadpharmHeterobifunctional linker
Anhydrous Ethanol (B145695)Sigma-AldrichSolvent for linker solution
Phosphate-Buffered Saline (PBS), pH 7.4Thermo FisherBuffer for protein solution and washing
Protein of InterestUser-providedMolecule to be attached to the tip
UV/Ozone Cleanere.g., BioForceCleaning of AFM tips
Nitrogen GasAirgasDrying of AFM tips
  • AFM Tip Cleaning:

    • Place the gold-coated AFM cantilever in a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants.

    • Alternatively, immerse the tip in a 2% (v/v) solution of Hellmanex III in ultrapure water and sonicate for 15 minutes, followed by thorough rinsing with ultrapure water and drying under a gentle stream of nitrogen.

  • Linker Immobilization:

    • Prepare a 1 mM solution of this compound-NHS in anhydrous ethanol.

    • Immediately after cleaning, immerse the AFM tip in the linker solution.

    • Incubate for at least 2 hours (or overnight) at room temperature in a sealed container to allow for the formation of a self-assembled monolayer.

    • After incubation, gently rinse the cantilever with anhydrous ethanol to remove non-chemisorbed linkers.

    • Dry the cantilever under a gentle stream of nitrogen.

  • Protein Solution Preparation:

    • Dissolve the protein of interest in PBS (pH 7.4) to a final concentration of 0.1-1 mg/mL. The optimal concentration may need to be determined empirically.

  • Conjugation Reaction:

    • Place a 50-100 µL drop of the protein solution onto a clean Parafilm surface.

    • Immerse the this compound-NHS functionalized AFM tip into the protein solution droplet.

    • Incubate for 1-2 hours at room temperature. The NHS ester will react with primary amines on the protein to form a stable amide bond.

  • Washing:

    • After conjugation, gently rinse the AFM tip by dipping it into fresh PBS buffer to remove non-covalently bound protein. Repeat this washing step 2-3 times.

    • The functionalized tip is now ready for use in SMFS experiments. Store the tip in PBS buffer at 4°C if not used immediately.

Data Presentation: Properties of Reactive Groups in Bioconjugation

The choice of reactive groups on the linker and target molecule is critical for successful conjugation. The following table summarizes common reactive pairs.

Reactive Group on Linker Target Functional Group on Molecule Resulting Covalent Bond Optimal pH Range
N-hydroxysuccinimide (NHS) esterPrimary Amine (-NH₂)Amide7.0 - 8.5
MaleimideThiol (-SH)Thioether6.5 - 7.5[1]
Aldehyde/KetoneHydrazide/AminooxyHydrazone/Oxime4.5 - 6.0
AzideAlkyne (Click Chemistry)Triazole7.0 - 8.5
ThiolGold SurfaceGold-ThiolateN/A

Troubleshooting and Considerations

  • Low Binding Efficiency: If a low frequency of specific binding events is observed, consider increasing the concentration of the protein during the conjugation step or increasing the incubation time.

  • High Non-Specific Adhesion: Ensure thorough rinsing after both the linker immobilization and protein conjugation steps. The quality of the PEG linker is also crucial for minimizing non-specific interactions.

  • Linker Stability: NHS esters are susceptible to hydrolysis, especially in aqueous buffers. Therefore, the conjugation step should be performed promptly after the linker immobilization and drying.

  • Alternative Chemistries: If the protein of interest lacks accessible primary amines, other conjugation strategies can be employed. For example, a maleimide-terminated PEG linker can be used to target cysteine residues.[9]

By following these protocols and considering the underlying chemical principles, researchers can reliably functionalize AFM tips for a wide range of single-molecule studies, advancing our understanding of molecular interactions in biology and medicine.

References

Application Notes and Protocols for Enzyme Immobilization using Thiol-C9-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme immobilization is a critical process in biotechnology and drug development, enhancing enzyme stability, reusability, and facilitating downstream processing. The use of flexible linkers, such as Polyethylene Glycol (PEG), has been shown to improve the catalytic activity of immobilized enzymes by providing greater conformational freedom. This document provides detailed application notes and protocols for the immobilization of enzymes using a heterobifunctional Thiol-C9-PEG7 linker. This linker possesses a terminal thiol (-SH) group for attachment to a variety of surfaces (e.g., gold, maleimide-activated supports) and a terminal reactive group (e.g., N-hydroxysuccinimide ester, NHS) for covalent linkage to amine residues on the enzyme surface. The C9 alkyl chain provides hydrophobicity and spacing, while the 7-unit PEG chain imparts hydrophilicity and flexibility.

The protocols outlined below describe the covalent immobilization of enzymes onto a solid support, focusing on surface preparation, linker attachment, and subsequent enzyme conjugation. Representative data is provided to illustrate the potential efficacy of this immobilization strategy.

Key Experimental Workflows

The overall process of enzyme immobilization using a this compound linker can be visualized as a three-stage process: surface preparation, linker immobilization, and finally, enzyme conjugation.

G cluster_0 Stage 1: Surface Preparation cluster_1 Stage 2: Linker Immobilization cluster_2 Stage 3: Enzyme Conjugation Solid Support Solid Support Activated Surface Activated Surface Solid Support->Activated Surface e.g., Maleimide (B117702) activation This compound Linker This compound Linker Linker-Functionalized Surface Linker-Functionalized Surface This compound Linker->Linker-Functionalized Surface Thiol-Maleimide Reaction Enzyme Enzyme Immobilized Enzyme Immobilized Enzyme Enzyme->Immobilized Enzyme Amine-NHS Ester Reaction

Figure 1: General workflow for enzyme immobilization. This diagram illustrates the sequential steps of surface activation, linker attachment, and enzyme conjugation.

Experimental Protocols

Protocol 1: Thiolation of Enzymes (Optional, for Thiol-Reactive Surfaces)

This protocol is necessary if the enzyme of interest does not have accessible surface thiol groups and the support surface is thiol-reactive (e.g., containing disulfide groups).

Materials:

  • Enzyme of interest

  • Traut's Reagent (2-iminothiolane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • EDTA

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare a 1-5 mg/mL solution of the enzyme in PBS with 1 mM EDTA.

  • Prepare a 10 mM solution of Traut's Reagent in PBS.

  • Add a 20-fold molar excess of Traut's Reagent to the enzyme solution.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Remove excess, unreacted Traut's Reagent using a desalting column equilibrated with PBS.

  • Determine the concentration of the thiolated enzyme using a standard protein assay (e.g., Bradford or BCA).

Protocol 2: Immobilization of this compound-NHS onto a Maleimide-Activated Surface

This protocol describes the attachment of the this compound linker to a surface that has been pre-activated with maleimide groups.

Materials:

  • Maleimide-activated support (e.g., microplate, beads)

  • This compound-NHS linker

  • PBS, pH 7.2

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Prepare a 10 mM stock solution of the this compound-NHS linker in DMSO.

  • Dilute the stock solution to a working concentration of 1 mM in PBS, pH 7.2.

  • Add the linker solution to the maleimide-activated support, ensuring the entire surface is covered.

  • Incubate for 2 hours at room temperature with gentle agitation.

  • Remove the linker solution and wash the support three times with washing buffer to remove any unbound linker.

  • Wash the support three times with PBS to remove the detergent. The surface is now ready for enzyme immobilization.

Protocol 3: Covalent Immobilization of Enzyme to Linker-Functionalized Surface

This protocol details the final step of attaching the enzyme to the immobilized this compound-NHS linker.

Materials:

  • Linker-functionalized support (from Protocol 2)

  • Enzyme solution (1-5 mg/mL in PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Storage buffer (e.g., PBS with appropriate stabilizers for the enzyme)

Procedure:

  • Add the enzyme solution to the linker-functionalized support.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Remove the enzyme solution (this can be saved to determine immobilization efficiency).

  • Add quenching buffer to the support and incubate for 30 minutes at room temperature to block any unreacted NHS ester groups.

  • Wash the support three times with washing buffer to remove non-covalently bound enzyme.

  • Wash the support three times with PBS.

  • Store the immobilized enzyme in the appropriate storage buffer at 4°C.

Reaction Chemistry Visualization

The core chemical reactions involved in this immobilization strategy are the thiol-maleimide reaction for linker attachment and the amine-NHS ester reaction for enzyme conjugation.

G cluster_0 Thiol-Maleimide Reaction cluster_1 Amine-NHS Ester Reaction Surface-Maleimide Surface-Maleimide Surface-S-Linker Surface-S-C9-PEG7-NHS Surface-Maleimide->Surface-S-Linker Thiol-Linker HS-C9-PEG7-NHS Thiol-Linker->Surface-S-Linker Linker-NHS Surface-S-C9-PEG7-NHS Immobilized-Enzyme Surface-S-C9-PEG7-CO-NH-Enzyme Linker-NHS->Immobilized-Enzyme Enzyme-Amine H2N-Enzyme Enzyme-Amine->Immobilized-Enzyme

Figure 2: Key chemical reactions in the immobilization process. This diagram shows the formation of a stable thioether bond followed by the formation of an amide bond.

Data Presentation

The following tables present representative data for the immobilization of Horseradish Peroxidase (HRP) as a model enzyme using a thiol-PEG linker strategy. This data is illustrative and may vary depending on the specific enzyme, support, and experimental conditions.

Table 1: Immobilization Efficiency of Horseradish Peroxidase

ParameterValue
Initial HRP Concentration2.0 mg/mL
Final HRP Concentration in Supernatant0.4 mg/mL
Immobilized HRP (mg/g of support)16 mg/g
Immobilization Efficiency80%

Table 2: Activity of Free vs. Immobilized Horseradish Peroxidase

Enzyme FormSpecific Activity (U/mg)Activity Retention (%)
Free HRP250 U/mg100%
Immobilized HRP180 U/mg72%

Table 3: Stability of Free vs. Immobilized Horseradish Peroxidase at 50°C

Incubation Time (hours)Remaining Activity of Free HRP (%)Remaining Activity of Immobilized HRP (%)
0100%100%
165%95%
230%88%
410%80%
8<5%71%

Conclusion

The use of a this compound linker provides a versatile and efficient method for the covalent immobilization of enzymes. The protocols described herein offer a general framework that can be adapted for various enzymes and solid supports. The inclusion of a PEG spacer is crucial for maintaining enzyme activity post-immobilization, and the stable covalent linkages enhance operational stability. For successful implementation, it is recommended to optimize parameters such as enzyme and linker concentrations, incubation times, and buffer conditions for each specific application.

Application Notes and Protocols: Thiol-C9-PEG7 Crosslinking for Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) hydrogels are widely utilized as scaffolding materials in biomedical applications, including tissue engineering and drug delivery, due to their biocompatibility, tunable mechanical properties, and ability to provide a highly swollen, three-dimensional environment similar to soft tissues.[1][2] The functionalization of PEG with thiol groups allows for the formation of hydrogel networks through various crosslinking chemistries, with thiol-ene click chemistry being a particularly advantageous method.[3][4][5] This approach offers rapid reaction rates under mild, aqueous conditions, making it suitable for the encapsulation of sensitive biological molecules and cells.[5]

These application notes provide a comprehensive overview and detailed protocols for the formation of hydrogels using a specific thiol-functionalized PEG linker, Thiol-C9-PEG7. This linker, characterized by a C9 alkyl chain and a seven-unit polyethylene (B3416737) glycol spacer, can be crosslinked with various '-ene' functionalized molecules to form stable hydrogel networks. The principles and protocols described herein are broadly applicable to other thiol-PEG systems.

Principle of Thiol-Ene Click Chemistry

Thiol-ene click chemistry involves the reaction between a thiol group (-SH) and an alkene group (-C=C), such as a norbornene or acrylate, to form a stable thioether bond.[6] This reaction can be initiated by light (photopolymerization) in the presence of a photoinitiator or catalyzed by a base.[6][7] The step-growth polymerization mechanism of thiol-ene reactions leads to the formation of a more homogeneous hydrogel network compared to chain-growth polymerizations.[3][8] This homogeneity results in more uniform and predictable material properties.[8]

The reaction is highly efficient, proceeds rapidly under physiological conditions, and is tolerant to a wide range of functional groups, making it an ideal choice for biomedical applications.[5][6]

Below is a diagram illustrating the general workflow for hydrogel formation using Thiol-PEG linkers.

G cluster_prep Precursor Preparation cluster_mixing Mixing & Crosslinking cluster_formation Hydrogel Formation & Characterization Thiol_PEG This compound Solution Precursor_Mix Precursor Mixture Thiol_PEG->Precursor_Mix Ene_Crosslinker '-ene' Functionalized Crosslinker Solution (e.g., PEG-Norbornene) Ene_Crosslinker->Precursor_Mix Initiator Photoinitiator (e.g., LAP, I-2959) Initiator->Precursor_Mix Bioactive_Molecule Bioactive Molecule (Optional) Bioactive_Molecule->Precursor_Mix UV_Exposure UV Exposure (e.g., 365 nm) Precursor_Mix->UV_Exposure Hydrogel Crosslinked Hydrogel UV_Exposure->Hydrogel Characterization Characterization (Rheology, Swelling, etc.) Hydrogel->Characterization G Thiol_PEG This compound Thioether_Bond Thioether Bond Formation Thiol_PEG->Thioether_Bond Ene_Crosslinker '-ene' Crosslinker Ene_Crosslinker->Thioether_Bond Initiator Initiator (Light or Base) Initiator->Thioether_Bond initiates Hydrogel_Network Crosslinked Hydrogel Network Thioether_Bond->Hydrogel_Network

References

Application Notes and Protocols for Studying Thiol-C9-PEG7 Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of thiol-terminated molecules on gold surfaces are a cornerstone of modern surface science and biointerfacial engineering. Among these, SAMs composed of molecules with polyethylene (B3416737) glycol (PEG) chains have garnered significant attention due to their ability to resist non-specific protein adsorption, a critical property for the development of biosensors, drug delivery systems, and implantable medical devices. This document provides a detailed guide to the experimental setup for studying SAMs formed from Thiol-C9-PEG7, a molecule featuring a nine-carbon alkyl chain and a seven-unit PEG linker.

While direct experimental data for this compound is limited in publicly available literature, this guide consolidates information from closely related long-chain PEG-thiol SAMs to provide representative protocols and expected quantitative results. The data presented should be considered as estimations, and empirical validation is recommended for specific research applications. A study on a similar molecule, SH-PEG7-COOH, on gold nanoparticles reported a calculated extended chain length of 3.52 nm and a surface density of 4.3 molecules/nm².

I. Synthesis and Formation of this compound SAMs on Gold Substrates

The formation of a well-ordered this compound SAM is a critical first step for any subsequent characterization or application. The following protocol outlines a standard procedure for the self-assembly process.

Experimental Workflow for SAM Formation

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sol Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly Processing sub_clean Gold Substrate Cleaning (e.g., Piranha solution, UV/Ozone) sub_rinse Rinsing (DI Water, Ethanol) sub_clean->sub_rinse sub_dry Drying (Nitrogen stream) sub_rinse->sub_dry immersion Immerse Substrate in Thiol Solution sub_dry->immersion thiol_sol Prepare 1 mM this compound in Ethanol (B145695) thiol_sol->immersion incubation Incubate for 18-24 hours (in the dark, inert atmosphere) immersion->incubation post_rinse Rinse with Ethanol incubation->post_rinse post_dry Dry with Nitrogen Stream post_rinse->post_dry

Workflow for the formation of this compound SAMs on gold substrates.

Protocol 1: Formation of this compound SAMs

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound

  • Absolute Ethanol (200 proof)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED

  • Clean glassware

  • Tweezers

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning: a. Immerse the gold substrates in Piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment. b. Thoroughly rinse the substrates with copious amounts of DI water. c. Rinse the substrates with absolute ethanol. d. Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Thiol Solution Preparation: a. Prepare a 1 mM solution of this compound in absolute ethanol. Ensure the thiol is fully dissolved.

  • Self-Assembly: a. Immediately immerse the cleaned and dried gold substrates into the thiol solution. b. Incubate the substrates in the thiol solution for 18-24 hours at room temperature in a dark, vibration-free environment. To minimize oxidation, it is recommended to perform the incubation under an inert atmosphere (e.g., nitrogen or argon).

  • Rinsing and Drying: a. After incubation, remove the substrates from the thiol solution. b. Rinse the SAM-coated substrates thoroughly with absolute ethanol to remove any physisorbed molecules. c. Dry the substrates again under a gentle stream of nitrogen gas.

  • Storage: a. Store the prepared SAMs in a clean, dry, and dark environment, preferably under an inert atmosphere, until further characterization or use.

II. Characterization of this compound SAMs

A multi-technique approach is essential for a comprehensive characterization of the formed SAMs. The following sections detail the protocols for key characterization methods and provide expected quantitative data based on analogues.

Expected Properties of this compound SAMs
PropertyExpected Value (based on analogues)Characterization Technique
Ellipsometric Thickness 3.0 - 4.0 nmSpectroscopic Ellipsometry
Water Contact Angle 30° - 50°Contact Angle Goniometry
Surface Composition X-ray Photoelectron Spectroscopy
C 1s (C-C, C-H)~285.0 eV
C 1s (C-O)~286.5 eV
O 1s~532.8 eV
S 2p₃/₂ (thiolate)~162.0 eV
S 2p₁/₂ (thiolate)~163.2 eV
Charge Transfer Resistance (Rct) > 1 MΩ·cm² (in ferricyanide)Electrochemical Impedance Spectroscopy
Protein Adsorption < 5 ng/cm² (e.g., Fibrinogen)Surface Plasmon Resonance / QCM-D
Protocol 2: Contact Angle Goniometry

Purpose: To assess the surface wettability and hydrophilicity of the SAM.

Procedure:

  • Place the SAM-coated substrate on the sample stage of the goniometer.

  • Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.

  • Capture a high-resolution image of the droplet at the liquid-solid interface.

  • Use the instrument's software to measure the static contact angle between the droplet and the surface.

  • Perform measurements at multiple locations on the substrate to ensure homogeneity.

Protocol 3: Spectroscopic Ellipsometry

Purpose: To determine the thickness of the SAM.

Procedure:

  • Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate over a wide spectral range (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).

  • Model the bare gold substrate to determine its optical constants.

  • Measure the ellipsometric parameters of the SAM-coated substrate under the same conditions.

  • Model the SAM as a single layer on top of the gold substrate, typically using a Cauchy model for the refractive index of the organic layer.

  • Fit the model to the experimental data to determine the thickness of the SAM layer. A refractive index of ~1.45 is a common starting point for PEG-containing SAMs.

Protocol 4: X-ray Photoelectron Spectroscopy (XPS)

Purpose: To determine the elemental composition and chemical states of the elements within the SAM.

Procedure:

  • Mount the SAM-coated substrate in the XPS analysis chamber.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for the C 1s, O 1s, S 2p, and Au 4f regions.

  • Perform peak fitting on the high-resolution spectra to identify the different chemical states of each element. For the S 2p spectrum, the presence of a doublet at ~162 eV and ~163.2 eV is indicative of a thiolate bond to the gold surface.

Experimental Workflow for SAM Characterization

SAM_Characterization_Workflow cluster_phys Physical Characterization cluster_chem Chemical Characterization cluster_electrochem Electrochemical Characterization start Formed this compound SAM ellipsometry Spectroscopic Ellipsometry (Thickness) start->ellipsometry contact_angle Contact Angle Goniometry (Wettability) start->contact_angle xps X-ray Photoelectron Spectroscopy (Elemental Composition, Bonding) start->xps cv Cyclic Voltammetry (Blocking Properties) start->cv eis Electrochemical Impedance Spectroscopy (Charge Transfer Resistance) start->eis

Workflow for the characterization of this compound SAMs.

III. Application: Assessing Protein Resistance

A primary application of PEGylated SAMs is in the prevention of non-specific protein adsorption. Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) are powerful techniques to quantify this property in real-time.

Protocol 5: Protein Adsorption Study using SPR

Materials:

  • SPR instrument with gold sensor chips

  • This compound SAM-coated SPR sensor chip (prepared in-situ or ex-situ)

  • Running buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Protein solution (e.g., 1 mg/mL Fibrinogen or Bovine Serum Albumin in PBS)

  • Regeneration solution (if applicable, e.g., dilute SDS solution)

Procedure:

  • Equilibrate the system by flowing the running buffer over the SAM-coated sensor surface until a stable baseline is achieved.

  • Inject the protein solution over the surface for a defined period (e.g., 5-10 minutes) to monitor the association phase. An increase in the SPR signal indicates protein binding.

  • Switch back to the running buffer to monitor the dissociation phase.

  • Quantify the amount of adsorbed protein from the change in the SPR signal.

  • If necessary, inject a regeneration solution to remove the adsorbed protein and prepare the surface for the next cycle.

Signaling Pathway for Protein Resistance

Protein_Resistance cluster_interaction Interface protein Protein in Solution interaction Hydration Layer Steric Hindrance protein->interaction Approaches Surface sam This compound SAM sam->interaction Forms no_adsorption Reduced Non-specific Adsorption interaction->no_adsorption Leads to

Mechanism of protein resistance by PEGylated SAMs.

IV. Application: Electrochemical Biosensing

This compound SAMs can serve as an effective platform for immobilizing bioreceptors in electrochemical biosensors. Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique to characterize the SAM and detect binding events.

Protocol 6: Electrochemical Impedance Spectroscopy (EIS)

Materials:

  • Potentiostat with EIS capability

  • Three-electrode setup (working electrode: SAM-coated gold, reference electrode: e.g., Ag/AgCl, counter electrode: e.g., platinum wire)

  • Electrolyte solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS)

Procedure:

  • Assemble the three-electrode cell with the SAM-coated gold electrode as the working electrode.

  • Fill the cell with the electrolyte solution.

  • Set the DC potential to the formal potential of the redox couple.

  • Apply a small AC perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

  • Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').

  • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct), which is indicative of the blocking properties of the SAM. A large Rct suggests a well-packed, defect-free monolayer.

This comprehensive guide provides the necessary protocols and expected outcomes for the successful preparation, characterization, and application of this compound SAMs. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

Quantifying the Surface Density of Thiol-C9-PEG7: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of the surface density of Thiol-C9-PEG7, a heterobifunctional linker commonly used in bioconjugation, drug delivery, and biomaterial surface modification. Understanding and controlling the surface density of this polyethylene (B3416737) glycol (PEG) linker is critical for optimizing the performance of functionalized surfaces, such as nanoparticles, sensors, and medical implants.

Introduction to this compound Surface Functionalization

This compound is a molecule featuring a thiol (-SH) group at one end and a seven-unit polyethylene glycol (PEG) chain with a terminal functional group (often a carboxylic acid or amine for further conjugation) at the other, connected by a C9 alkyl spacer. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, leading to the formation of self-assembled monolayers (SAMs).[1] The PEG chain provides a hydrophilic and biocompatible spacer that can reduce non-specific protein adsorption and improve the pharmacokinetic properties of drug delivery systems.[2][3] Accurate quantification of the surface density of these molecules is paramount for ensuring reproducibility and efficacy in various applications.[4]

Key Techniques for Quantifying Surface Density

Several analytical techniques can be employed to determine the surface density of this compound on a substrate. The choice of method often depends on the nature of the substrate (e.g., planar surface vs. nanoparticle), the required sensitivity, and the available instrumentation.

Summary of Quantitative Techniques:

TechniquePrincipleTypical SubstrateKey AdvantagesLimitations
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Measures the elemental composition (e.g., gold-to-sulfur ratio) to determine the number of thiol ligands per nanoparticle.[5][6]Gold NanoparticlesHighly sensitive and robust; independent of sample loss during washing steps.[5][6]Requires nanoparticle digestion; indirect measurement of surface density.
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that provides elemental composition and chemical state information of the top few nanometers of a surface.[7]Planar Surfaces, NPsProvides direct information on surface chemistry; insensitive to sample aggregation.[7]Requires high vacuum; may require complex data analysis.
Thermogravimetric Analysis (TGA) Measures the mass loss of a sample as a function of temperature to quantify the amount of organic material (PEG) on the surface.[8]NanoparticlesProvides quantitative information on the total amount of grafted molecules.[9][8]Does not provide information on the distribution of molecules on the surface.
Dynamic Light Scattering (DLS) Measures the change in hydrodynamic diameter of nanoparticles upon functionalization to infer surface coverage.[10]NanoparticlesRelatively simple and fast; sensitive at low adsorption densities.[10]Indirect measurement; sensitive to aggregation and environmental factors.
Fluorescence-Based Assays Utilizes fluorescently labeled PEG or displacement of a fluorescent dye to quantify the number of molecules on the surface.[2][9][11]Nanoparticles, SurfacesHigh sensitivity.Requires labeling or a specific assay; potential for incomplete displacement of ligands.[9][11]
Atomic Force Microscopy (AFM) Can be used to directly visualize and quantify the stability of individual thiol-gold contacts.[12]Planar SurfacesProvides information on the binding strength and distribution at the single-molecule level.[13][12]Technically challenging; may not be suitable for routine quantification of large surface areas.

Quantitative Data from Literature

The following table summarizes representative surface density values for thiol-PEG molecules on gold nanoparticles from the literature. While not specific to this compound, these values provide a useful reference range. The surface density is often influenced by factors such as PEG chain length, with shorter chains generally leading to higher packing densities due to reduced steric hindrance.[5][6]

Thiol-PEG LigandSubstrate (Gold Nanoparticles)Quantification MethodSurface Density (molecules/nm²)Reference
Mercapto-(PEG)7-carboxylic acidVarious diametersICP-MS4.3[5]
HS-PEG3000-NH250 nm AuNCsNinhydrin-based assay2.21[2][5]
HS-PEG5000-NH250 nm AuNCsNinhydrin-based assay1.33[2][5]
HS-PEG20000-NH250 nm AuNCsNinhydrin-based assay0.21[2][5]
HS-PEG3000-NH250 nm AuNCsFluorescamine-based assay1.64[2][5]
HS-PEG5000-NH250 nm AuNCsFluorescamine-based assay0.85[2][5]
HS-PEG20000-NH250 nm AuNCsFluorescamine-based assay0.14[2][5]
Thiolate-PEG (unspecified)10 nm and 30 nmµ-TGA11.8 and 5.6 (footprints of 0.085 and 0.18 nm²)[9][11]

Experimental Protocols

Protocol for Formation of this compound Self-Assembled Monolayers (SAMs) on Gold Surfaces

This protocol describes the formation of a SAM of this compound on a gold substrate, a critical first step for many applications.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound

  • Absolute ethanol (B145695) (ACS grade)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Glass beakers and petri dishes

Workflow for SAM Formation:

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing Clean Substrate Cleaning (Piranha Solution) Rinse_DI Rinse with DI Water Clean->Rinse_DI Rinse_EtOH Rinse with Ethanol Rinse_DI->Rinse_EtOH Dry_N2 Dry with Nitrogen Rinse_EtOH->Dry_N2 Immerse Immerse Substrate (12-24 hours) Dry_N2->Immerse Prepare_Thiol Prepare this compound Solution (in Ethanol) Prepare_Thiol->Immerse Rinse_Final Rinse with Ethanol Immerse->Rinse_Final Dry_Final Dry with Nitrogen Rinse_Final->Dry_Final

Caption: Workflow for the formation of this compound SAMs on a gold surface.

Procedure:

  • Substrate Cleaning:

    • Carefully immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes.

    • Remove the substrates and rinse them thoroughly with copious amounts of DI water.

    • Subsequently, rinse the substrates with absolute ethanol.

    • Dry the cleaned substrates under a gentle stream of high-purity nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1-10 mM solution of this compound in absolute ethanol.

  • Self-Assembly:

    • Immediately immerse the cleaned and dried gold substrates into the this compound solution in a clean glass container.

    • Seal the container to prevent solvent evaporation and contamination.

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature.[1]

  • Post-Deposition Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse the functionalized surfaces thoroughly with absolute ethanol to remove any non-covalently bound molecules.[1]

    • Dry the functionalized substrates under a gentle stream of nitrogen gas.[1]

Protocol for Quantification of Surface Density using ICP-MS (for Gold Nanoparticles)

This protocol outlines a method for determining the surface density of this compound on gold nanoparticles by measuring the gold-to-sulfur ratio.[5][6]

Workflow for ICP-MS Quantification:

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Density Calculation Functionalize Functionalize AuNPs with This compound Wash Wash Nanoparticles (Centrifugation) Functionalize->Wash Digest Digest Nanoparticles (Aqua Regia) Wash->Digest ICPMS ICP-MS Measurement (Au and S signals) Digest->ICPMS Calculate_Ratio Calculate Au/S Molar Ratio ICPMS->Calculate_Ratio Calculate_Density Calculate Surface Density Calculate_Ratio->Calculate_Density Calculate_Ratio->Calculate_Density Determine_Size Determine AuNP Size (e.g., TEM) Determine_Size->Calculate_Density

Caption: Workflow for quantifying this compound surface density on AuNPs using ICP-MS.

Procedure:

  • Nanoparticle Functionalization and Purification:

    • Synthesize or obtain gold nanoparticles (AuNPs) of a known size distribution.

    • Functionalize the AuNPs with this compound by incubating them in a solution of the thiol-PEG molecule.

    • Purify the functionalized AuNPs by repeated centrifugation and resuspension in a suitable solvent (e.g., ethanol, water) to remove excess, unbound thiol molecules.[6]

  • Sample Digestion:

    • Accurately measure a known volume of the purified, functionalized AuNP suspension.

    • Digest the AuNPs in a strong acid mixture, such as aqua regia (a mixture of nitric acid and hydrochloric acid), to dissolve the gold and release the sulfur into the solution.

  • ICP-MS Analysis:

    • Analyze the digested sample using ICP-MS to determine the concentrations of gold (¹⁹⁷Au) and sulfur (³²S or ³⁴S).[6]

  • Calculation of Surface Density:

    • Calculate the molar ratio of gold to sulfur (Au/S) from the ICP-MS data.[6]

    • Determine the average diameter of the AuNPs using a technique like Transmission Electron Microscopy (TEM).

    • The surface density (σ) in molecules per nm² can be calculated using the following relationship, assuming spherical nanoparticles:

      • σ = (N_S / A_AuNP)

      • Where N_S is the number of sulfur atoms (and thus thiol molecules) and A_AuNP is the surface area of a single gold nanoparticle. The Au/S ratio is used in conjunction with the nanoparticle size to derive these values.[5][6]

Applications in Drug Development

The ability to precisely control the surface density of this compound is crucial in various aspects of drug development:

  • Targeted Drug Delivery: The terminal end of the PEG chain can be conjugated with targeting ligands (e.g., antibodies, peptides). The density of these ligands influences the avidity of the nanocarrier for its target cells.[14]

  • Stealth Liposomes and Nanoparticles: A dense layer of PEG ("PEGylation") is used to create a "stealth" coating on drug delivery vehicles, which helps to evade the immune system and prolong circulation time.[2] The density of the PEG layer is a critical parameter for achieving this effect.

  • Controlled Release: The surface chemistry, including the density of the PEG linker, can influence the release kinetics of encapsulated drugs.[15][16]

Signaling Pathway Analogy in Drug Delivery:

Drug_Delivery_Pathway cluster_carrier Nanocarrier cluster_bio Biological Environment Nanoparticle Drug-Loaded Nanoparticle PEG_Layer This compound Layer (Controlled Density) Nanoparticle->PEG_Layer Targeting_Ligand Targeting Ligand PEG_Layer->Targeting_Ligand Circulation Systemic Circulation (Evasion of Immune System) Targeting_Ligand->Circulation Target_Cell Target Cell Recognition (Receptor Binding) Circulation->Target_Cell Internalization Cellular Internalization Target_Cell->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release

References

Application Notes and Protocols for Maleimide-Thiol Conjugation with Thiol-C9-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-thiol conjugation is a cornerstone of bioconjugation, prized for its high selectivity, efficiency, and mild reaction conditions.[1][2] This chemistry facilitates the covalent attachment of molecules, such as polyethylene (B3416737) glycol (PEG) linkers, to proteins, peptides, and other biomolecules. The reaction involves a Michael addition between a maleimide (B117702) group and a thiol (sulfhydryl) group, forming a stable thioether bond.[1][3][4] This method is particularly valuable in drug development for applications like the creation of Antibody-Drug Conjugates (ADCs), where precise linking of a payload to an antibody is critical.[1][2][] The use of a Thiol-C9-PEG7 linker introduces a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugate.

This document provides a detailed protocol for the conjugation of a maleimide-activated molecule to a thiol-containing molecule, specifically utilizing a this compound linker.

Chemistry Overview

The maleimide-thiol reaction is a highly specific Michael addition that proceeds readily under physiological conditions.[1][3] The maleimide group reacts selectively with the sulfhydryl group of a cysteine residue or a thiol-modified molecule.[6] The optimal pH for this reaction is between 6.5 and 7.5, where the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions with other nucleophilic groups like amines.[4][6][7] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][7] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and reaction with primary amines, leading to a loss of selectivity.[4][6][7]

The resulting thiosuccinimide linkage is generally stable; however, it can be subject to a retro-Michael reaction, especially in the presence of other thiols.[8][9] Strategies to improve the long-term stability of the conjugate include hydrolysis of the thiosuccinimide ring to a stable succinamic acid thioether.[10][11]

Data Presentation: Key Reaction Parameters

The success of a maleimide-thiol conjugation is dependent on several critical parameters. The following table summarizes the recommended conditions for optimal reaction efficiency and specificity.

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal for thiol selectivity. Below 6.5, the reaction is slow. Above 7.5, side reactions with amines and maleimide hydrolysis increase.[4][7]
Temperature 4°C to Room Temperature (20-25°C)4°C for sensitive proteins to minimize degradation (overnight reaction). Room temperature for faster kinetics (1-2 hours).[4]
Maleimide:Thiol Molar Ratio 10-20 fold molar excess of maleimideA significant molar excess of the maleimide reagent helps to drive the reaction to completion.[2][4][12]
Buffer Composition Phosphate-buffered saline (PBS), Tris, or HEPESBuffers should be free of thiols (e.g., DTT, β-mercaptoethanol).[6][12][13] Degassing the buffer is recommended to prevent re-oxidation of thiols.[12][13]
Solvent for Maleimide Reagent DMSO or DMFMaleimide reagents are often dissolved in an anhydrous organic solvent to create a stock solution before adding to the aqueous reaction buffer.[2][14]

Experimental Protocols

This section provides a detailed step-by-step protocol for the conjugation of a maleimide-activated molecule to a thiol-containing molecule using a this compound linker.

Materials and Reagents
  • Thiol-containing molecule (e.g., protein with cysteine residues, or other molecule functionalized with a thiol group)

  • Maleimide-activated molecule

  • This compound linker (if not already part of the thiol or maleimide molecule)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds.

  • Quenching Reagent: Free thiol-containing compound (e.g., L-cysteine, β-mercaptoethanol).

  • Solvent for Maleimide: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Purification System: Size-exclusion chromatography (e.g., gel filtration column), dialysis, or High-Performance Liquid Chromatography (HPLC).

Protocol 1: Preparation of the Thiol-Containing Molecule
  • Dissolution: Dissolve the thiol-containing molecule in the degassed reaction buffer to a concentration of 1-10 mg/mL.[2]

  • Reduction of Disulfide Bonds (Optional): If the thiol groups are present as disulfide bonds (e.g., in some proteins), they must be reduced to free thiols.

    • Prepare a fresh stock solution of TCEP in the degassed reaction buffer.

    • Add a 10-100 fold molar excess of TCEP to the protein solution.[2][13][15] TCEP is recommended as it does not contain a thiol group and therefore does not need to be removed before the addition of the maleimide reagent.[6]

    • Incubate for 30-60 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[2][13]

Protocol 2: Maleimide-Thiol Conjugation
  • Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-activated reagent (or the maleimide-functionalized this compound) in anhydrous DMSO or DMF to create a concentrated stock solution.[2][14]

  • Initiate Conjugation: Add a 10-20 fold molar excess of the maleimide stock solution to the prepared thiol-containing molecule solution.[2][12] Add the maleimide solution dropwise while gently stirring or vortexing.

  • Incubation: Incubate the reaction mixture under the following conditions:

    • For 1-2 hours at room temperature (20-25°C).[2]

    • Alternatively, for sensitive molecules, incubate overnight at 4°C.[2]

    • Protect the reaction from light if using a fluorescent maleimide.[2]

  • Quenching the Reaction (Optional): To stop the reaction, a quenching reagent such as L-cysteine or β-mercaptoethanol can be added to react with any excess maleimide.

Protocol 3: Purification of the Conjugate
  • Removal of Excess Reagents: It is crucial to remove unreacted maleimide and other small molecules from the conjugate. Common purification methods include:

    • Size-Exclusion Chromatography (Gel Filtration): This is a highly effective method for separating the larger conjugate from smaller, unreacted molecules.[2][12]

    • Dialysis: Suitable for removing small molecules, but may be slower.[2]

    • High-Performance Liquid Chromatography (HPLC): Can be used for both purification and analysis of the conjugate.[2][4]

Protocol 4: Characterization of the Conjugate
  • Quantification of Free Thiols (Optional): To determine the efficiency of the conjugation, the number of free thiols before and after the reaction can be quantified using Ellman's reagent (DTNB).[4]

  • HPLC Analysis: Reverse-phase HPLC (RP-HPLC) can be used to assess the purity of the conjugate and monitor the progress of the reaction.[4]

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool to confirm the successful conjugation and to determine the exact mass of the conjugate, which can be used to calculate the number of molecules conjugated per protein (e.g., drug-to-antibody ratio, DAR).[4]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Thiol_Molecule Thiol-Containing Molecule Reduction Optional: Reduce Disulfide Bonds (TCEP) Thiol_Molecule->Reduction If necessary Conjugation_Step Maleimide-Thiol Conjugation (pH 6.5-7.5) Reduction->Conjugation_Step Maleimide_Reagent Maleimide-Activated Reagent Maleimide_Reagent->Conjugation_Step Purification Purification (SEC, Dialysis, HPLC) Conjugation_Step->Purification Analysis Characterization (HPLC, Mass Spec) Purification->Analysis Final_Product Final_Product Analysis->Final_Product Purified Conjugate

Caption: Workflow for Maleimide-Thiol Conjugation.

Signaling Pathway Analogy: Targeted Drug Delivery with ADC

G cluster_systemic Systemic Circulation cluster_target Target Cell Environment ADC Antibody-Drug Conjugate (Thioether Linkage) Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Internalization Internalization Receptor->Internalization Drug_Release Drug Release (Linker Cleavage) Internalization->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: ADC Targeted Delivery Pathway.

References

Application Notes and Protocols for Thiol-C9-PEG7 in Single-Molecule Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-molecule studies have revolutionized our understanding of biological processes by enabling the observation of individual molecular interactions and dynamics. A critical aspect of many single-molecule techniques, such as single-molecule fluorescence resonance energy transfer (smFRET) and atomic force microscopy (AFM), is the stable and specific immobilization of biomolecules onto a surface. Thiol-C9-PEG7 is a heterobifunctional linker designed for this purpose, offering a versatile tool for tethering molecules of interest for detailed investigation.

This document provides detailed application notes and protocols for the use of this compound in single-molecule studies. The linker consists of a thiol group (-SH) at one end, a C9 alkyl spacer, and a polyethylene (B3416737) glycol (PEG) chain with seven ethylene (B1197577) glycol units. The PEG component is crucial for surface passivation, minimizing non-specific binding of molecules to the substrate, which is essential for obtaining high-quality single-molecule data.[1][2] The terminal thiol group allows for covalent attachment to surfaces functionalized with thiol-reactive groups, such as maleimides.

Principle of Immobilization

The primary application of this compound in single-molecule studies is to create a biocompatible and passivated surface for the specific immobilization of biomolecules. The general strategy involves a multi-step process:

  • Surface Preparation: Cleaning and functionalizing a glass or quartz slide to introduce amine groups.

  • Linker Attachment: Reacting the amine-functionalized surface with a heterobifunctional crosslinker containing an amine-reactive group (e.g., NHS-ester) and a thiol-reactive group (e.g., maleimide).

  • Biomolecule Immobilization: Introducing the biomolecule of interest, which has been engineered to contain a free thiol group (e.g., via a cysteine residue), to the maleimide-activated surface. The this compound linker can be used to functionalize the biomolecule prior to its attachment to the surface.

Key Applications

  • Single-Molecule FRET (smFRET): Observing conformational changes in proteins and nucleic acids.

  • Single-Molecule Pull-Down (SiMPull): Detecting and quantifying protein-protein and protein-nucleic acid interactions.

  • Atomic Force Microscopy (AFM) based Force Spectroscopy: Probing the mechanical properties of single molecules.[3][4]

  • Super-Resolution Microscopy: High-resolution imaging of molecular complexes.

Experimental Protocols

Protocol 1: Surface Passivation and Functionalization for Single-Molecule Fluorescence Microscopy

This protocol describes the preparation of a glass coverslip for immobilizing thiol-containing biomolecules using a maleimide-functionalized surface.

Materials:

  • Glass coverslips (25 x 75 mm)

  • Methanol (B129727), Acetone (B3395972), Isopropanol (B130326) (ACS grade)

  • Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Maleimide-PEG-NHS ester

  • This compound modified biomolecule of interest

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Nitrogen gas

Procedure:

  • Cover Slip Cleaning:

    • Sonicate coverslips in methanol for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Sonicate in acetone for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Immerse in Piranha solution for 1 hour. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse extensively with deionized water.

    • Dry the coverslips under a stream of nitrogen gas.

  • Amino-silanization:

    • Prepare a 2% (v/v) solution of APTES in isopropanol.

    • Immerse the cleaned and dried coverslips in the APTES solution for 1 hour at room temperature.

    • Rinse the coverslips with isopropanol and then with deionized water.

    • Cure the silanized coverslips in an oven at 110°C for 1 hour.

  • Maleimide-PEGylation:

    • Dissolve Maleimide-PEG-NHS ester in freshly prepared 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1 mg/mL.

    • Apply the Maleimide-PEG-NHS solution onto the amino-silanized surface.

    • Incubate in a humid chamber for 2-4 hours at room temperature.

    • Rinse the surface thoroughly with PBS and then deionized water.

    • Dry the surface under a stream of nitrogen gas. The maleimide-functionalized slides are now ready for biomolecule immobilization.

  • Immobilization of this compound Modified Biomolecule:

    • Prepare a solution of your this compound modified biomolecule in PBS (pH 7.2) at a desired concentration (typically in the pM to nM range for single-molecule imaging).

    • Apply the biomolecule solution to the maleimide-functionalized surface.

    • Incubate for 1-2 hours at room temperature in a humid chamber.

    • Gently wash the surface with PBS to remove unbound molecules.

    • The surface is now ready for single-molecule imaging.

Workflow for Surface Preparation and Biomolecule Immobilization

G cluster_prep Surface Preparation cluster_func Surface Functionalization cluster_immob Biomolecule Immobilization A Glass Coverslip B Cleaning (Solvents, Piranha) A->B C Amino-silanization (APTES) B->C D Maleimide-PEGylation (Maleimide-PEG-NHS) C->D F Covalent Attachment (Thiol-Maleimide reaction) D->F E This compound Modified Biomolecule E->F G Single-Molecule Ready Surface F->G

Caption: Experimental workflow for surface preparation and immobilization.

Data Presentation

The following table summarizes typical quantitative parameters relevant to the use of this compound in single-molecule experiments. Note that specific values may vary depending on the experimental setup and the biomolecules being studied.

ParameterTypical Value RangeTechniqueReference
Surface Density of Biomolecules10 - 100 molecules/µm²smFRET, SiMPull[1]
Non-specific Binding< 0.1 molecules/µm²TIRF Microscopy[2]
Linker Length (this compound)~ 4.5 - 5.5 nmCalculated
Immobilization Efficiency50 - 80%Fluorescence Quantification[5]
Surface Passivation Stability> 24 hoursSingle-Molecule Tracking[6]

Signaling Pathway and Logical Relationships

The this compound linker itself is not directly involved in biological signaling pathways. Instead, it facilitates the study of these pathways by enabling the controlled immobilization of key protein components. The logical relationship in its application is a straightforward chemical coupling process.

Logical Flow of Thiol-Maleimide Coupling for Biomolecule Immobilization

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Surface Maleimide-Functionalized Surface Reaction Michael Addition Surface->Reaction Biomolecule Biomolecule with This compound Linker (Free Thiol Group) Biomolecule->Reaction Product Covalently Immobilized Biomolecule Reaction->Product

Caption: Thiol-maleimide coupling reaction for immobilization.

Conclusion

This compound is a valuable tool for the site-specific and covalent immobilization of biomolecules in single-molecule studies.[5] Its PEG component provides excellent surface passivation to minimize non-specific interactions, while the thiol group allows for a robust and specific attachment chemistry. The protocols and data presented here provide a comprehensive guide for researchers and scientists to effectively utilize this linker in their single-molecule experiments, ultimately contributing to advancements in our understanding of molecular biology and drug development.

References

Application Notes and Protocols for Thiol-C9-PEG7 Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Thiol-C9-PEG7 derivatives in various click chemistry applications, particularly in the fields of bioconjugation and drug development. The inclusion of a thiol group, a flexible C9 alkyl spacer, and a hydrophilic polyethylene (B3416737) glycol (PEG) chain of seven units makes this derivative a versatile tool for covalently linking molecules with high efficiency and specificity.

Introduction to Thiol-PEG Linkers in Click Chemistry

Thiol-containing polyethylene glycol (PEG) linkers are instrumental in modern bioconjugation strategies.[1][2] The terminal thiol (-SH) group serves as a reactive handle for "click" reactions, most notably thiol-maleimide and thiol-ene reactions, which are prized for their high efficiency, selectivity, and biocompatibility.[3][4][5] The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the C9 alkyl spacer provides spatial separation between the conjugated molecules, minimizing steric hindrance.

Key Advantages of this compound Derivatives:

  • Biocompatibility: The PEG component is well-known for its biocompatibility and ability to reduce non-specific protein adsorption.[2]

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of hydrophobic molecules.

  • Flexible Spacer: The C9 alkyl chain and PEG7 unit offer a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated biomolecules.

  • Reactive Handle: The thiol group allows for highly selective conjugation to a variety of substrates.[3]

Core Applications

The primary applications of this compound derivatives revolve around the covalent attachment of this linker to biomolecules or surfaces, followed by the conjugation of a second molecule of interest.

Antibody-Drug Conjugates (ADCs)

This compound can be used as a linker to connect cytotoxic drugs to antibodies, forming ADCs. In a typical workflow, the thiol group of the linker reacts with a maleimide-functionalized drug, and the other end of the linker is conjugated to the antibody. However, a more common approach in ADC development involves the reaction of a maleimide-functionalized linker-drug conjugate with native or engineered thiol groups on an antibody.[6][7] The stability of the resulting thioether bond is a critical consideration, as unstable linkages can lead to premature drug release and off-target toxicity.[6][7]

PROTACs (Proteolysis Targeting Chimeras)

This compound is identified as a PEG-based PROTAC linker.[8] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8] The this compound linker can be used to connect the target-binding ligand and the E3 ligase-binding ligand, with the PEG chain providing the necessary length and solubility for the ternary complex formation.

Surface Modification and Nanoparticle Functionalization

The thiol group provides a strong anchor for the immobilization of the PEG linker onto gold surfaces or quantum dots. The other end of the linker can then be used to attach targeting ligands, such as antibodies or peptides, to create biosensors or targeted drug delivery vehicles.[3] This approach allows for the creation of biocompatible and functionalized nanomaterials for various biomedical applications.[3]

Peptide and Protein Modification

This compound can be used to modify peptides and proteins to improve their therapeutic properties. PEGylation, the process of attaching PEG chains to proteins, can increase their serum half-life, reduce immunogenicity, and improve their stability.[1] The thiol group allows for site-specific PEGylation at cysteine residues.

Experimental Protocols

The following are generalized protocols for common applications of thiol-PEG linkers. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Protocol for Thiol-Maleimide Conjugation to a Protein

This protocol describes the conjugation of a maleimide-activated molecule to a protein containing a free cysteine residue using a this compound linker as a conceptual example of thiol reactivity.

Materials:

  • Protein with an accessible cysteine residue

  • Maleimide-activated molecule (e.g., a fluorescent dye or drug)

  • This compound (if used to first modify one of the components)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with 1-2 mM EDTA

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: If the protein has disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-fold molar excess of TCEP in the reaction buffer for 1 hour at room temperature. Remove excess TCEP by buffer exchange.

  • Conjugation Reaction: Dissolve the maleimide-activated molecule in a small amount of organic solvent (e.g., DMSO) and add it to the protein solution at a 5- to 20-fold molar excess. If using a this compound linker to bridge two molecules, one would first react the linker with one molecule (e.g., via an NHS ester reaction on the other end of the linker, assuming a heterobifunctional linker) and then proceed with the thiol-maleimide step.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a 100-fold molar excess of a quenching reagent (e.g., free cysteine) to consume any unreacted maleimide (B117702) groups. Incubate for 15-30 minutes.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis to obtain the purified conjugate.

  • Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol for Functionalizing Gold Nanoparticles

This protocol outlines the steps to functionalize gold nanoparticles with a this compound linker, which can then be further conjugated to other molecules.

Materials:

  • Gold nanoparticle solution

  • This compound linker

  • Reaction Buffer: Deionized water or a suitable buffer

  • Centrifugation and resuspension equipment

Procedure:

  • Linker Preparation: Prepare a solution of the this compound linker in the reaction buffer.

  • Nanoparticle Activation: To the gold nanoparticle solution, add the this compound linker solution. The molar ratio will depend on the size and concentration of the nanoparticles and should be optimized.

  • Incubation: Gently mix the solution and incubate for several hours to overnight at room temperature to allow for the formation of the gold-thiol bond.

  • Purification: Centrifuge the solution to pellet the functionalized nanoparticles. Remove the supernatant containing excess linker.

  • Resuspension: Resuspend the nanoparticle pellet in fresh reaction buffer. Repeat the centrifugation and resuspension steps 2-3 times to ensure the removal of all unbound linkers.

  • Further Conjugation: The now PEGylated nanoparticles with a terminal functional group (assuming a heterobifunctional linker) are ready for conjugation to a target molecule using appropriate click chemistry.

Quantitative Data Summary

The following table summarizes typical quantitative data for thiol-based click chemistry reactions. Note that these are representative values, and actual results will vary depending on the specific reactants and conditions.

ParameterThiol-Maleimide ConjugationThiol-Ene ConjugationReference
Reaction pH 6.5 - 7.56.5 - 8.5[9]
Reaction Time 1 - 4 hours0.5 - 2 hours (photoinitiated)[3]
Typical Molar Excess of Reagent 5 - 20 fold1.1 - 2 fold
Typical Conjugation Efficiency > 90%> 95%[4]
Stability of Linkage Susceptible to retro-Michael reactionStable C-S bond[6]

Visualizing Workflows and Pathways

Thiol-Maleimide Bioconjugation Workflow

Thiol_Maleimide_Workflow Protein Protein with Cysteine (-SH) Mix Mix and Incubate (pH 6.5-7.5) Protein->Mix Maleimide Maleimide-activated Molecule Maleimide->Mix Quench Quench with excess thiol Mix->Quench 1-4 hours Purify Purify (e.g., SEC) Quench->Purify Conjugate Stable Thioether Conjugate Purify->Conjugate

Caption: General workflow for thiol-maleimide bioconjugation.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Poly-ubiquitinated Target Degradation Target Protein Degradation Proteasome->Degradation

Caption: Simplified mechanism of action for a PROTAC.

Nanoparticle Functionalization Workflow

Nanoparticle_Functionalization Nanoparticle Gold Nanoparticle Incubate Incubate Nanoparticle->Incubate ThiolPEG This compound-X Linker ThiolPEG->Incubate Wash Centrifuge & Wash Incubate->Wash Au-S bond formation FunctionalizedNP Functionalized Nanoparticle Wash->FunctionalizedNP FinalConjugate Targeted Nanoparticle FunctionalizedNP->FinalConjugate TargetingLigand Targeting Ligand (e.g., Antibody) TargetingLigand->FinalConjugate

Caption: Workflow for nanoparticle functionalization and targeting.

References

Application Notes and Protocols for Passivation of Quantum Dots using Thiol-C9-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals with unique, size-tunable photoluminescent properties that make them invaluable tools in biological imaging, diagnostics, and targeted drug delivery. However, "as-synthesized" QDs are often capped with hydrophobic ligands, rendering them unsuitable for aqueous biological applications. Furthermore, surface defects can lead to non-radiative recombination, reducing their quantum yield and stability.

Surface passivation with hydrophilic ligands is a critical step to address these limitations. Thiol-C9-PEG7 is a bifunctional ligand designed for robust QD passivation. The thiol group provides a strong anchor to the QD surface, typically binding to zinc or cadmium atoms in the shell, while the polyethylene (B3416737) glycol (PEG) chain imparts hydrophilicity and biocompatibility. The C9 alkyl spacer provides a hydrophobic segment that can interact favorably with the native hydrophobic ligands during the exchange process, facilitating efficient surface modification.

This document provides detailed application notes and protocols for the passivation of quantum dots using this compound, leading to stable, water-soluble, and biocompatible nanocrystals with enhanced optical properties. PEGylated ligands, such as this compound, have been shown to increase the colloidal stability of QDs, reduce the adsorption of proteins to the QD surface, and mitigate cytotoxicity[1].

Principles of Thiol-PEG Passivation

The passivation of QDs with this compound is typically achieved through a ligand exchange process. This process involves replacing the original hydrophobic ligands on the QD surface with the this compound molecules. The thiol group has a high affinity for the metal atoms on the QD surface, forming a stable coordinate bond. This binding passivates surface trap states, which are defects in the crystal lattice that can trap charge carriers (electrons and holes) and lead to non-radiative recombination. By passivating these traps, the photoluminescence quantum yield (PLQY) of the QDs can be significantly enhanced[2][3].

The PEG7 component of the ligand is a short polyethylene glycol chain that extends into the aqueous solvent. This chain has several key functions:

  • Hydrophilicity: The ether oxygens in the PEG chain form hydrogen bonds with water molecules, rendering the QDs highly soluble in aqueous buffers.

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce non-specific binding of proteins and other biomolecules to the QD surface, a crucial feature for in vivo applications[1].

  • Colloidal Stability: The PEG chains create a steric barrier around the QDs, preventing their aggregation and precipitation in high ionic strength buffers commonly used in biological assays[1][4].

Bidentate thiol ligands are known to provide enhanced stability compared to monodentate thiols due to the chelation effect[4][5][6]. While this compound is a monodentate ligand, the combination of the thiol anchor and the hydrophilic PEG chain provides a significant improvement in stability over native hydrophobic ligands in aqueous environments.

Experimental Protocols

This section details the protocol for the passivation of hydrophobic QDs with this compound via ligand exchange.

Materials and Equipment
  • Quantum Dots: Hydrophobic QDs (e.g., CdSe/ZnS) dissolved in a non-polar solvent (e.g., toluene, chloroform).

  • Passivation Ligand: this compound.

  • Solvents: Chloroform (B151607), Methanol (B129727), Dimethylformamide (DMF), and deionized (DI) water.

  • Buffer: Phosphate-buffered saline (PBS) or other biological buffer of choice.

  • Equipment:

    • Vortex mixer

    • Centrifuge

    • Rotary evaporator or vacuum centrifuge

    • Nitrogen or argon gas line

    • pH meter

    • Spectrofluorometer for quantum yield measurements

    • Dynamic light scattering (DLS) instrument for size measurements

Ligand Exchange Protocol
  • Prepare QD Solution: In a microcentrifuge tube, add 100 µL of a 1 µM solution of hydrophobic QDs in chloroform.

  • Prepare Ligand Solution: Prepare a 10 mg/mL solution of this compound in a mixture of chloroform and methanol (1:1 v/v).

  • Ligand Exchange Reaction:

    • To the QD solution, add a 1000-fold molar excess of the this compound solution. The large excess of the incoming ligand drives the exchange reaction to completion.

    • Vortex the mixture vigorously for 1 minute.

    • Allow the reaction to proceed at room temperature for 2-4 hours with gentle shaking.

  • Precipitation and Washing:

    • Add an equal volume of methanol to the reaction mixture to precipitate the now PEGylated QDs.

    • Centrifuge at 8000 x g for 5 minutes.

    • Carefully decant the supernatant, which contains the displaced hydrophobic ligands and excess this compound.

    • Resuspend the QD pellet in a small volume of chloroform.

    • Repeat the precipitation and washing step two more times to ensure complete removal of the original ligands.

  • Solubilization in Aqueous Buffer:

    • After the final wash, dry the QD pellet under a stream of nitrogen or in a vacuum centrifuge to remove all residual organic solvent.

    • Resuspend the dried QD pellet in a desired volume of an aqueous buffer (e.g., 100 µL of 1X PBS, pH 7.4). The pH of the solution is crucial as deprotonated thiol groups (thiolates) bind more strongly to the QD surface[7].

    • Vortex and sonicate briefly to ensure complete dispersion.

  • Purification:

    • Centrifuge the aqueous QD solution at 10,000 x g for 10 minutes to pellet any aggregates.

    • Carefully collect the supernatant containing the well-passivated, water-soluble QDs.

  • Characterization:

    • Measure the photoluminescence spectrum and determine the quantum yield relative to a standard dye (e.g., Rhodamine 6G).

    • Measure the hydrodynamic diameter and zeta potential using dynamic light scattering (DLS).

    • Assess colloidal stability by monitoring the absorbance and photoluminescence in buffers of varying ionic strength and pH over time.

Data Presentation

The following tables present illustrative data on the properties of quantum dots before and after passivation with this compound.

Table 1: Optical Properties of Quantum Dots

Quantum Dot SamplePeak Emission (nm)Full Width at Half Maximum (FWHM) (nm)Photoluminescence Quantum Yield (PLQY) (%)
Before Passivation (in Toluene) 6203055
After Passivation with this compound (in PBS) 6183275

Table 2: Physicochemical Properties of Quantum Dots

Quantum Dot SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Before Passivation (in Toluene) 5.80.15N/A
After Passivation with this compound (in PBS) 15.20.21-15.3

Table 3: Colloidal Stability of Passivated Quantum Dots

Buffer ConditionChange in PL Intensity after 24hObservation
DI Water < 2%Stable
1X PBS < 5%Stable
High Salt (1M NaCl) < 10%Stable

Visualizations

G cluster_workflow Experimental Workflow for QD Passivation start Hydrophobic QDs in Organic Solvent add_ligand Add this compound (Ligand Exchange) start->add_ligand precipitate Precipitate with Anti-Solvent (Methanol) add_ligand->precipitate wash Wash to Remove Excess Ligand & Native Ligands precipitate->wash dry Dry QD Pellet wash->dry resuspend Resuspend in Aqueous Buffer dry->resuspend purify Purify by Centrifugation resuspend->purify characterize Characterize Passivated QDs purify->characterize

Caption: Workflow for the passivation of quantum dots.

G cluster_structure Structure of a Passivated Quantum Dot QD_core QD Core (e.g., CdSe) QD_shell Shell (e.g., ZnS) QD_shell->p1 QD_shell->p2 QD_shell->p3 QD_shell->p4 ligand This compound ligand->p1   peg_chain PEG7 Chain peg_chain->p1 Hydrophilicity Biocompatibility thiol_group Thiol Anchor thiol_group->QD_shell Surface Binding c9_spacer C9 Spacer c9_spacer->p1  

Caption: Passivated quantum dot structure.

Troubleshooting

ProblemPossible CauseSuggestion
Low Yield of Water-Soluble QDs Incomplete ligand exchange.Increase reaction time or temperature. Increase the molar excess of this compound.
Aggregation during drying.Avoid over-drying the QD pellet. Resuspend immediately after drying.
QDs Precipitate in Buffer Insufficient passivation.Repeat the washing steps to ensure removal of all hydrophobic ligands. Ensure the pH of the buffer is appropriate (typically neutral to slightly basic).
High ionic strength of the buffer.Start with a low ionic strength buffer and gradually increase to the desired concentration.
Low Quantum Yield Surface oxidation.Perform the ligand exchange under an inert atmosphere (nitrogen or argon).
Incomplete removal of old ligands.Increase the number of washing steps.

Conclusion

Passivation of quantum dots with this compound is a straightforward and effective method for preparing high-quality, water-soluble, and biocompatible nanocrystals. The resulting QDs exhibit enhanced photoluminescence quantum yield and colloidal stability, making them suitable for a wide range of applications in biological research and drug development. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this surface modification strategy. The use of thiol-based ligands is a promising approach for improving the stability and performance of QDs in various applications[8].

References

Application Notes and Protocols for Thiol-C9-PEG7 Modified Surfaces in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of cell-surface interactions is paramount for advancing cell culture techniques, from fundamental biological research to the development of novel therapeutics. Thiol-C9-PEG7 modified surfaces offer a versatile platform for creating well-defined microenvironments that can either resist non-specific protein and cell adhesion or be tailored to promote specific cellular responses. This molecule, featuring a terminal thiol group for surface attachment, a nine-carbon (C9) alkyl spacer, and a seven-unit polyethylene (B3416737) glycol (PEG7) chain, provides a robust strategy for engineering biocompatible and bio-inert surfaces. The PEG moiety is well-established in its ability to create a hydration layer that effectively prevents protein adsorption, thereby minimizing non-specific cell binding.[1][2][3][4] The terminal thiol group allows for straightforward covalent attachment to noble metal surfaces like gold, forming stable self-assembled monolayers (SAMs).[5][6][7] Furthermore, the underlying principles can be extended to other substrates through appropriate surface chemistry. This document provides detailed application notes and protocols for the use of this compound and analogous thiol-alkyl-PEG molecules in cell culture.

Key Applications

This compound modified surfaces are instrumental in a variety of cell culture applications, primarily revolving around the control of cell adhesion and the creation of defined cellular environments.

  • Creation of Non-Fouling Surfaces: The primary application is to prevent the non-specific adsorption of proteins and adhesion of cells.[1][2][3] This is critical in applications such as:

    • Micropatterning: Creating defined patterns of cell adhesion by selectively modifying areas of a substrate to be cell-repellent.

    • Biosensors: Minimizing background noise from non-specific binding to enhance signal detection.

    • Single-cell studies: Isolating individual cells to study their behavior without interference from neighboring cells.

  • Controlled Cell Adhesion: While inherently cell-repellent, the surface can be further functionalized to promote specific cell adhesion. This is typically achieved by co-immobilizing or subsequently attaching bioactive molecules, such as the Arg-Gly-Asp (RGD) peptide, which is a well-known ligand for integrin-mediated cell adhesion.[5][6][8]

  • 3D Cell Culture Scaffolds: Thiol-terminated PEG molecules are fundamental components in the formation of hydrogels through chemistries like thiol-ene photo-click reactions.[9][10][11][12] These hydrogels can encapsulate cells in a 3D environment that mimics the extracellular matrix.

Quantitative Data Summary

The following table summarizes representative quantitative data for surfaces modified with thiol-alkyl-PEG molecules, illustrating their performance in key cell culture-related parameters.

ParameterSurface ModificationValueCell Type / ProteinReference
Protein Adsorption Oligo(ethylene glycol) on gold< 5 ng/cm²Fibrinogen[1]
High-density PEG on niobium oxideReduced by >90%Myoglobin, Albumin, Fibrinogen[3]
Cell Adhesion PEG-modified Pyrex glassNear-zeroNIH 3T3 fibroblasts[5]
Thiol-functionalized RGD on goldSignificantly enhancedRetinal cells, HEK293 cells[8]
Water Contact Angle PEG-modified Pyrex glassIncreased (more hydrophobic)N/A[5]
Plasma-treated polymersOptimal at ~70° for adhesionVarious[13]

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on Gold Surfaces

This protocol details the procedure for creating a non-fouling surface on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., glass slides, silicon wafers)

  • This compound

  • Absolute ethanol (B145695) (ACS grade)

  • Deionized (DI) water (18.2 MΩ·cm)

  • High-purity nitrogen or argon gas

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Highly corrosive and reactive.

  • Glass beakers and petri dishes

Methodology:

  • Substrate Cleaning:

    • Under a fume hood and with appropriate personal protective equipment (PPE), immerse the gold substrates in Piranha solution for 5-10 minutes to remove organic contaminants.

    • Carefully remove the substrates and rinse them extensively with DI water.

    • Rinse the substrates with absolute ethanol.

    • Dry the substrates under a gentle stream of nitrogen or argon gas.

  • SAM Formation:

    • Prepare a 1-5 mM solution of this compound in absolute ethanol.

    • Immediately immerse the cleaned and dried gold substrates into the thiol solution in a clean glass container.

    • Seal the container to prevent solvent evaporation.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.[7]

  • Post-Deposition Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse the functionalized surfaces thoroughly with absolute ethanol to remove non-covalently bound molecules.

    • Dry the substrates under a gentle stream of nitrogen or argon gas.

    • The surfaces are now ready for cell culture experiments.

Protocol 2: Promoting Specific Cell Adhesion by Co-immobilization of Thiol-RGD

This protocol describes how to create a surface that promotes specific cell adhesion by incorporating a cell-adhesive peptide.

Materials:

  • All materials from Protocol 1

  • Thiol-functionalized RGD peptide (or other desired thiol-containing biomolecule)

Methodology:

  • Substrate Cleaning: Follow step 1 from Protocol 1.

  • Preparation of Mixed Thiol Solution:

    • Prepare a 1 mM stock solution of this compound in absolute ethanol.

    • Prepare a 1 mM stock solution of the thiol-functionalized RGD peptide in a suitable solvent (e.g., ethanol or DI water).

    • Create a mixed thiol solution by combining the this compound and Thiol-RGD solutions at a desired molar ratio. A common starting point is a 99:1 or 95:5 ratio of this compound to Thiol-RGD to present the adhesive ligand at a low density on a non-fouling background. The final total thiol concentration should be around 1 mM.

  • SAM Formation:

    • Immerse the cleaned and dried gold substrates into the mixed thiol solution.

    • Follow steps 2b-2d from Protocol 1.

  • Rinsing and Drying: Follow step 3 from Protocol 1.

Protocol 3: Cell Culture on Modified Surfaces

Materials:

  • This compound modified substrates (from Protocol 1 or 2)

  • Cell culture medium appropriate for the cell type

  • Phosphate-buffered saline (PBS)

  • Cells of interest

  • Standard cell culture incubator (37°C, 5% CO2)

Methodology:

  • Surface Sterilization:

    • Sterilize the modified substrates by immersing them in 70% ethanol for 15-30 minutes, followed by three rinses with sterile PBS.

    • Alternatively, expose the substrates to UV light in a sterile cell culture hood for 30 minutes.

  • Cell Seeding:

    • Place the sterile substrates in a sterile petri dish or the wells of a multi-well plate.

    • Pre-equilibrate the surfaces with cell culture medium for at least 30 minutes in the incubator.

    • Aspirate the medium and seed the cells onto the surfaces at the desired density.

  • Incubation and Analysis:

    • Incubate the cells under standard culture conditions.

    • Monitor cell adhesion, morphology, and proliferation at desired time points using a microscope.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_culture Cell Culture start Start: Gold Substrate clean Clean Substrate (Piranha Solution) start->clean sam Incubate for SAM Formation (18-24h) clean->sam thiol_sol Prepare this compound Solution thiol_sol->sam rinse Rinse and Dry sam->rinse sterilize Sterilize Surface rinse->sterilize seed Seed Cells sterilize->seed incubate Incubate and Analyze seed->incubate end End: Cell Analysis incubate->end

Experimental workflow for cell culture on this compound modified surfaces.

Diagram of specific cell adhesion via RGD on a mixed SAM surface.

signaling_pathway RGD RGD Ligand Integrin Integrin Receptor RGD->Integrin binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Actin Actin Cytoskeleton FAK->Actin regulates Adhesion Cell Adhesion & Spreading Actin->Adhesion leads to

Simplified signaling pathway for integrin-mediated cell adhesion.

References

Troubleshooting & Optimization

how to prevent disulfide bond formation of Thiol-C9-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent the unwanted formation of disulfide bonds in Thiol-C9-PEG7, ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of disulfide bond formation in my this compound reagent?

A1: The primary cause is the oxidation of the thiol groups (-SH) on two this compound molecules, which join to form a disulfide bond (-S-S-). This oxidation is typically facilitated by dissolved oxygen in buffers, the presence of trace metal ions which can act as catalysts, and a pH that favors the deprotonated, more reactive thiolate anion form of the thiol.[1]

Q2: How does the pH of my solution affect the stability of the thiol group?

A2: The pH is a critical parameter. The rate of disulfide bond formation increases at higher pH levels.[1][2] Above the pKa of the thiol group (typically around 8.5 for cysteine), the group exists as the deprotonated thiolate anion (RS-).[1] This anion is a more potent nucleophile and is much more readily oxidized.[1][3] To minimize oxidation, maintaining a slightly acidic to neutral pH (6.5-7.5) is recommended, as this keeps the thiol group in its more stable, protonated (-SH) form.[1][4][5]

Q3: Which reducing agent is better for my application, DTT or TCEP?

A3: Both dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are effective reducing agents, but TCEP is often preferred for applications involving Thiol-PEG reagents, especially in bioconjugation reactions with maleimides. TCEP is odorless, more powerful, and more resistant to air oxidation.[6] Unlike DTT, TCEP does not contain a thiol group, so it does not compete in thiol-specific reactions like thiol-maleimide coupling.[7][8] TCEP is also effective over a broader pH range (1.5-8.5) and does not need to be removed before many subsequent reactions.[6][9]

Q4: Can trace metal ions in my buffer really cause a problem?

A4: Yes, trace metal ions such as copper and iron can catalyze the oxidation of thiols, leading to disulfide bond formation.[1] If you suspect metal ion contamination in your buffers or reagents, it is advisable to include a chelating agent like ethylenediaminetetraacetic acid (EDTA) to bind these ions and inactivate them.[1]

Q5: What is degassing, and why is it important for my experiments?

A5: Degassing is the process of removing dissolved gases, particularly oxygen, from your solvents and buffers.[1] Since oxygen is a primary oxidant of thiols, performing reactions in degassed buffers and under an inert atmosphere (e.g., argon or nitrogen) can significantly reduce the rate of unwanted disulfide bond formation.[2][10]

Q6: How can I reverse disulfide bonds that have already formed?

A6: Disulfide bonds can be reversed back to free thiols by treatment with a reducing agent. Adding a sufficient concentration of TCEP or DTT to your solution will reduce the disulfide bonds, regenerating the reactive thiol group required for your experiment.[6][11]

Troubleshooting Guides

Issue: Low Yield or Failure in Thiol-Maleimide Conjugation

This is a common issue often traced back to the inactivation of the thiol group on the this compound molecule due to disulfide bond formation.

Troubleshooting Workflow

The following workflow can help diagnose and resolve issues related to low conjugation efficiency.

G cluster_legend Legend Problem Problem Check Check Action Action Outcome Outcome start Low Conjugation Yield check_thiol Is free thiol present? (e.g., Ellman's Test) start->check_thiol check_reducing Was a reducing agent (e.g., TCEP) used? check_thiol->check_reducing No success Problem Resolved: Proceed with conjugation check_thiol->success Yes check_buffer Was the buffer degassed and pH between 6.5-7.5? check_reducing->check_buffer Yes add_reducing Add TCEP (5-10 mM) to reduce disulfide bonds check_reducing->add_reducing No degas_buffer Prepare fresh, degassed buffer at pH 6.5-7.5. Add EDTA (1-2 mM). check_buffer->degas_buffer No check_storage Review storage of Thiol-PEG reagent. Use fresh aliquot. check_buffer->check_storage Yes add_reducing->success degas_buffer->success check_storage->success

Caption: Troubleshooting workflow for low thiol reactivity.

Data Presentation
Table 1: Comparison of Common Reducing Agents
FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Mechanism Irreversibly reduces disulfide bonds.[6]Reversibly reduces disulfide bonds via thiol-disulfide exchange.[12]
Effective pH Range Wide range: 1.5 - 8.5.[6][9]Limited to pH > 7.[6]
Stability More resistant to air oxidation.[6] Function can last 2-3 weeks.[11]Degrades in a few days at 30°C.[6] Sensitive to oxidation.
Odor Odorless.[6]Slight sulfur smell.[6]
Interference Does not interfere with maleimide (B117702) chemistry.[6][8]Reacts with maleimides, reducing labeling efficiency.[8][9]
Metal Ions Not affected by Ni2+ ions.[8][9]Can be oxidized by metal ions; reduces Ni2+.[9][11]
Table 2: Recommended Storage Conditions for this compound
FormTemperatureAtmosphereOther Conditions
Solid (Lyophilized) -20°C is commonly recommended for long-term storage.[10][13][14]Store under an inert gas (Argon or Nitrogen).[10]Protect from light and store in a desiccated environment.[10]
Stock Solution -20°C.[10][14]Store under an inert gas; use a septum-capped vial.[10][14]Use an anhydrous, water-miscible solvent like DMSO or DMF.[10] Equilibrate to room temperature before opening.[14]

Key Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes how to properly handle and dissolve the reagent to maintain its integrity.

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[14]

  • Solvent Preparation: Use a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[10]

  • Dissolution: Under an inert atmosphere (e.g., in a glovebox or by flushing the vial with argon), add the anhydrous solvent to the solid reagent to achieve the desired concentration (e.g., 10-100 mM).[10]

  • Storage: Cap the vial with a septum and store the stock solution at -20°C.[10][14] Use a syringe to dispense the solution for experiments to minimize exposure to air.[14]

Protocol 2: Reduction of Disulfide Bonds Prior to Conjugation

If you suspect disulfide formation has occurred, this procedure can be used to regenerate the free thiol.

  • Prepare Solution: Dissolve the this compound sample in a degassed buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.5 and 7.5.

  • Add Reducing Agent: Add a 10-20 fold molar excess of TCEP-HCl to the solution. A final TCEP concentration of 5-50 mM is typically effective.[7]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.

  • Proceed with Reaction: The this compound is now reduced and ready for the subsequent conjugation step. TCEP generally does not need to be removed before reacting with maleimides.[6][7]

Diagrams of Key Chemical Processes
Mechanism of Disulfide Bond Formation

This diagram illustrates the oxidative process that leads to the inactivation of the thiol group.

G cluster_reactants Reactants cluster_products Products RSH1 R-SH O2 O₂ RSH2 R-SH RSSR R-S-S-R H2O 2 H₂O O2->RSSR Oxidation (catalyzed by metal ions, high pH) O2->H2O Oxidation (catalyzed by metal ions, high pH) caption Oxidation of thiols to a disulfide.

Caption: Oxidation of thiols to a disulfide.

Reversal of Disulfide Bonds by TCEP

This diagram shows how a reducing agent like TCEP can regenerate the active thiol groups.

G cluster_reactants Reactants cluster_products Products RSSR R-S-S-R RSH1 R-SH RSSR->RSH1 Reduction RSH2 R-SH RSSR->RSH2 Reduction TCEPO TCEP=O RSSR->TCEPO Reduction TCEP TCEP TCEP->RSH1 Reduction TCEP->RSH2 Reduction TCEP->TCEPO Reduction caption Reduction of a disulfide by TCEP.

Caption: Reduction of a disulfide by TCEP.

References

troubleshooting low conjugation efficiency with Thiol-C9-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-C9-PEG7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation experiments and resolve common issues leading to low efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this compound conjugation?

A1: The conjugation of this compound to a biomolecule, such as a protein or antibody, occurs through a Michael addition reaction. The thiol group (-SH) from a cysteine residue on the biomolecule acts as a nucleophile and attacks the carbon-carbon double bond of the maleimide (B117702) group on the this compound linker. This forms a stable thioether bond, covalently attaching the PEG linker to the biomolecule.[1][2][] This reaction is highly selective for thiol groups within a specific pH range.[]

Q2: What is the optimal pH for this compound conjugation?

A2: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[][4][5] Below pH 6.5, the thiol group is protonated and less nucleophilic, which slows down the reaction rate.[6] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which deactivates it for conjugation.[6] Additionally, at higher pH values, the maleimide can also react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity.[6][7]

Q3: My protein's cysteine residues are involved in disulfide bonds. How do I prepare it for conjugation?

A3: If your protein's cysteine residues are in the form of disulfide bonds, they are unreactive towards maleimides and must be reduced to free thiols prior to conjugation.[][6][] This is typically achieved by treating the protein with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it is stable, odorless, and does not contain a thiol group itself, meaning it does not need to be removed before adding the maleimide reagent.[6][9] Dithiothreitol (DTT) can also be used, but any excess must be removed before conjugation to prevent it from reacting with the this compound.[9][10]

Q4: How can I quantify the efficiency of my conjugation reaction?

A4: There are several methods to quantify PEGylation efficiency:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the molecular weight of the conjugated protein. The increase in mass corresponds to the number of attached PEG linkers.[11]

  • SDS-PAGE: PEGylated proteins will show a shift in their migration on an SDS-PAGE gel compared to the unconjugated protein, appearing as a higher molecular weight species. While this is often semi-quantitative, it provides a good initial assessment.[11]

  • Spectroscopy: If the PEG linker contains a chromophore or is fluorescently labeled, UV-Vis or fluorescence spectroscopy can be used to quantify the amount of conjugated PEG.[11]

  • Colorimetric Assays: A colorimetric assay using barium chloride and iodine can be used to quantify PEG. The PEG-iodine complex can be measured at 535 nm.[11]

Troubleshooting Guide for Low Conjugation Efficiency

Low conjugation efficiency is a common problem in bioconjugation. The following guide addresses specific issues and provides actionable troubleshooting steps.

Problem 1: Very low or no conjugation observed.

This is often due to issues with the reactants or reaction conditions.

Possible Cause Troubleshooting Steps
Maleimide Hydrolysis The maleimide group on this compound is susceptible to hydrolysis, especially at pH > 7.5.[4][6] Prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[4] Ensure your reaction buffer is maintained between pH 6.5 and 7.5.[4][5]
Thiol Oxidation Free thiol groups can be oxidized to form disulfide bonds, rendering them unreactive.[6] Use degassed buffers for all steps.[10] Consider flushing reaction vessels with an inert gas like nitrogen or argon.[6]
Insufficient Reduction of Disulfide Bonds If your protein contains disulfide bonds, they must be fully reduced to expose free thiols.[][] Optimize the concentration of the reducing agent (e.g., TCEP) and the reduction time.[]
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris or glycine) can compete with the intended conjugation reaction at higher pH. Use a non-nucleophilic buffer such as phosphate (B84403) or HEPES.[4]
Low Reactant Concentration Low concentrations of either the protein or the this compound can slow down the reaction kinetics.[5] It is recommended to use a protein concentration of at least 0.5 mg/mL.[5]
Problem 2: Conjugation efficiency is lower than expected.

This can be due to suboptimal reaction parameters or steric hindrance.

Possible Cause Troubleshooting Steps
Suboptimal Molar Ratio An insufficient amount of the this compound will result in incomplete conjugation. Increase the molar excess of the this compound reagent. A 10 to 20-fold molar excess is often recommended to drive the reaction to completion.[4][6][12]
Reaction Time and Temperature The reaction may not have proceeded to completion. Reactions are typically carried out at room temperature for a few hours or at 4°C overnight.[6] For sensitive proteins, performing the reaction at 4°C for a longer duration can be beneficial.[6]
Steric Hindrance The conjugation site on the protein may be sterically hindered, making it difficult for the this compound to access the thiol group.[7] While the PEG7 component of this compound provides some spacing, if steric hindrance is a major issue, a longer PEG linker may be required.
Presence of Competing Thiols If a reducing agent like DTT was used and not completely removed, it will compete with the protein's thiols for the maleimide reagent.[9] Ensure complete removal of thiol-containing reducing agents by dialysis or size-exclusion chromatography before adding the this compound.[9]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
  • Prepare your protein solution in a degassed, amine-free buffer (e.g., PBS, pH 7.2-7.5). A typical protein concentration is 1-10 mg/mL.[10]

  • Prepare a fresh stock solution of TCEP in the same buffer.

  • Add a 10-100 fold molar excess of TCEP to the protein solution.[10]

  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate for 20-30 minutes at room temperature.[10]

  • As TCEP does not contain a thiol, it generally does not need to be removed before proceeding with the conjugation.[6][9]

Protocol 2: Conjugation of this compound to a Thiol-Containing Protein
  • Immediately following the reduction step (if performed), prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10]

  • While gently stirring or vortexing, add the this compound stock solution to the protein solution to achieve a desired molar ratio (a 10-20 fold molar excess of the PEG reagent over the protein is a good starting point).[10][12]

  • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[12]

  • After the incubation period, the unreacted this compound and any byproducts can be removed by size-exclusion chromatography or dialysis.

Visual Guides

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification Protein Protein with Disulfide Bonds TCEP Add TCEP (Reducing Agent) Protein->TCEP Reduction ReducedProtein Protein with Free Thiols (-SH) TCEP->ReducedProtein Reaction Michael Addition (pH 6.5-7.5) ReducedProtein->Reaction PEG This compound (Maleimide) PEG->Reaction Conjugate PEGylated Protein Reaction->Conjugate Purify Size-Exclusion Chromatography or Dialysis Conjugate->Purify FinalProduct Purified PEGylated Protein Purify->FinalProduct

Caption: Experimental workflow for this compound conjugation.

G Start Low Conjugation Efficiency CheckpH Is pH 6.5-7.5? Start->CheckpH CheckReagents Are Maleimide Reagents Fresh? CheckpH->CheckReagents Yes AdjustpH Adjust Buffer pH CheckpH->AdjustpH No CheckThiols Are Thiols Free and Not Oxidized? CheckReagents->CheckThiols Yes FreshReagents Prepare Fresh Maleimide Solution CheckReagents->FreshReagents No CheckRatio Is Molar Ratio Sufficient (10-20x)? CheckThiols->CheckRatio Yes ReduceOptimize Optimize Reduction Step Use Degassed Buffers CheckThiols->ReduceOptimize No IncreaseRatio Increase Molar Ratio of PEG Reagent CheckRatio->IncreaseRatio No Success Re-run Conjugation CheckRatio->Success Yes AdjustpH->Success FreshReagents->Success ReduceOptimize->Success IncreaseRatio->Success

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Technical Support Center: Optimizing Thiol-C9-PEG7 Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your thiol-C9-PEG7 binding reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a maleimide-functionalized molecule?

A1: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702), while minimizing side reactions.[3] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines, ensuring high selectivity.[2][3][4]

Q2: What can cause low or no conjugation efficiency?

A2: Several factors can lead to poor conjugation yield:

  • Oxidized Thiols: The target thiol groups on your molecule may have formed disulfide bonds, which do not react with maleimides.[5][6][7]

  • Hydrolyzed Maleimide: Maleimides are susceptible to hydrolysis in aqueous solutions, especially at a pH above 7.5, rendering them inactive.[2][7] It is recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use.[7]

  • Incorrect Molar Ratio: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. A 10 to 20-fold molar excess of the maleimide is a common starting point.[1][4][8]

  • Suboptimal pH: A pH below 6.5 will slow down the reaction rate, while a pH above 7.5 increases the likelihood of side reactions with amines and maleimide hydrolysis.[3]

Q3: Do I need to reduce disulfide bonds before the conjugation reaction?

A3: Yes, if the target cysteine residues are involved in disulfide bridges, you must reduce them to free sulfhydryl (-SH) groups.[1][4][5][6] Maleimides only react with free thiols.[4] Tris(2-carboxyethyl)phosphine (TCEP) is a recommended reducing agent as it is effective and typically does not need to be removed before conjugation.[1][4][9]

Q4: Which reducing agent is better for this reaction, TCEP or DTT?

A4: TCEP is generally preferred over DTT for thiol-maleimide conjugations.[1] TCEP does not contain a thiol group, so it does not compete with your this compound in the reaction with the maleimide.[10] If DTT is used, any excess must be removed before adding the maleimide reagent, for example, by dialysis or a desalting column.[1][9]

Q5: How should I store my this compound and maleimide-containing reagents?

A5: Maleimide-containing reagents are moisture-sensitive.[11] They should be stored at -20°C, protected from light and moisture.[12] Stock solutions are typically prepared fresh in an anhydrous solvent like DMSO or DMF.[1][8][12] Unused stock solutions can be stored at -20°C for up to a month.[1][8][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Possible Cause Solution
Low or No Conjugation Yield Oxidized Cysteine Residues: Target thiols have formed disulfide bonds.Pre-treat your protein with a 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature to reduce disulfide bonds.[1][6][7][13]
Hydrolyzed Maleimide Reagent: The maleimide group has been inactivated by hydrolysis.Prepare maleimide stock solutions fresh in anhydrous DMSO or DMF immediately before use.[13] Avoid storing maleimides in aqueous buffers.[2]
Incorrect Reaction pH: The pH of the buffer is outside the optimal 6.5-7.5 range.Ensure your reaction buffer is maintained between pH 6.5 and 7.5 using a calibrated pH meter.[13] Suitable buffers include PBS, HEPES, and Tris.[1][5][6]
Suboptimal Molar Ratio: Insufficient excess of the maleimide reagent.Start with a 10-20 fold molar excess of the maleimide reagent relative to the thiol-containing molecule and optimize as needed.[1][8][13]
Poor Reproducibility Oxygen in Buffer: Dissolved oxygen can promote the re-oxidation of thiols to disulfides.Degas all buffers before use by vacuum or by bubbling an inert gas like nitrogen or argon through them.[1][5][6]
Inconsistent Reagent Quality: Degradation of stock solutions.Aliquot and store stock solutions properly. Avoid repeated freeze-thaw cycles.
Presence of Unexpected Side Products Reaction with Amines: The reaction pH is too high ( > 7.5), leading to loss of selectivity.Maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols over amines.[2][3][13]
Thiazine Rearrangement: Conjugation to an N-terminal cysteine can lead to a rearrangement side reaction.If possible, avoid using proteins or peptides with an N-terminal cysteine for this type of conjugation.[13][14][15]
Retro-Michael Reaction (Thiol Exchange): The formed thioether bond can be reversible in a thiol-rich environment.To create a more stable conjugate, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by raising the pH to 8.5-9.0.[7][16]

Experimental Protocols & Data

General Protocol for this compound Conjugation to a Maleimide-Activated Protein
  • Preparation of Thiol-Containing Molecule:

    • Dissolve your thiol-containing protein or peptide in a degassed reaction buffer (e.g., PBS, 100 mM HEPES, or 100 mM Tris) at a pH of 7.0-7.5.[1][5] A typical protein concentration is 1-10 mg/mL.[1][5]

    • If reduction of disulfide bonds is necessary, add a 10-100x molar excess of TCEP and incubate for 30-60 minutes at room temperature.[1][13]

  • Preparation of Maleimide-PEG Reagent:

    • Allow the maleimide-PEG reagent to warm to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[1][12] Vortex briefly to ensure it is fully dissolved.[12]

  • Conjugation Reaction:

    • Add the maleimide-PEG stock solution to the thiol-containing molecule solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a good starting point).[1][8]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1][12]

  • Purification:

    • Remove excess, unreacted maleimide reagent and other small molecules using size-exclusion chromatography (e.g., a desalting column).[4]

Quantitative Data Summary
Parameter Recommended Range Notes
pH 6.5 - 7.5Optimal for balancing reaction rate and selectivity.[2][3]
Temperature 4°C to 25°C (Room Temp)4°C for sensitive proteins to minimize degradation.[3][8] Room temperature for faster kinetics.[3][8]
Reaction Time 2 hours to overnightDependent on temperature and reactant concentrations.[1][12]
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1A starting point; may require optimization for specific molecules.[1][4][8]
Protein Concentration 1 - 10 mg/mLA general guideline for efficient reaction.[1][5][6]
Reducing Agent (TCEP) 10 - 100x molar excessTo ensure complete reduction of disulfide bonds.[1][5][6]

Visualizations

experimental_workflow prep_protein Prepare Thiol-Molecule in Degassed Buffer (pH 7.0-7.5) reduce Reduce Disulfides (Optional, with TCEP) prep_protein->reduce If Disulfides Present conjugate Conjugation Reaction (RT, 2h or 4°C, overnight) prep_protein->conjugate reduce->conjugate prep_maleimide Prepare Maleimide-PEG Stock Solution (DMSO/DMF) prep_maleimide->conjugate purify Purification (Size-Exclusion Chromatography) conjugate->purify product Final Conjugate purify->product

Caption: General workflow for Thiol-PEG conjugation.

troubleshooting_logic start Low/No Conjugation Yield check_thiol Are Thiols Free? start->check_thiol check_maleimide Is Maleimide Active? check_thiol->check_maleimide Yes reduce Reduce Disulfides with TCEP check_thiol->reduce No check_conditions Are Reaction Conditions Optimal? check_maleimide->check_conditions Yes use_fresh Use Freshly Prepared Maleimide Solution check_maleimide->use_fresh No optimize_ph Adjust pH to 6.5-7.5 check_conditions->optimize_ph pH incorrect optimize_ratio Optimize Molar Ratio check_conditions->optimize_ratio Ratio suboptimal success Successful Conjugation reduce->success use_fresh->success optimize_ph->success optimize_ratio->success reaction_pathways cluster_0 Desired Reaction (pH 6.5-7.5) cluster_1 Side Reactions thiol Thiol (-SH) thioether Stable Thioether Bond thiol->thioether maleimide Maleimide maleimide->thioether maleimide_hydrolysis Maleimide hydrolyzed Inactive Maleamic Acid maleimide_hydrolysis->hydrolyzed pH > 7.5 (Hydrolysis) amine_adduct Amine Adduct maleimide_hydrolysis->amine_adduct pH > 7.5 amine_reaction Amine (-NH2) amine_reaction->amine_adduct

References

common impurities in Thiol-C9-PEG7 and how to remove them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in Thiol-C9-PEG7 and methods for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my this compound reagent?

A1: Common impurities in this compound can be categorized into several groups:

  • Oxidation Products: The most common impurity is the disulfide dimer, formed by the oxidation of the terminal thiol groups of two this compound molecules. Thiol groups are susceptible to oxidation, especially when exposed to air or certain buffer conditions.

  • Synthesis-Related Impurities: Depending on the synthetic route, residual reactants, coupling agents (like EDC/NHS if it's a carboxylated PEG derivative), and byproducts from incomplete reactions or the removal of protecting groups can be present.[1][2]

  • PEG-Related Impurities: While modern synthesis techniques have improved monodispersity, some preparations may contain PEGs of varying lengths (polydispersity).[3][4] Additionally, trace amounts of ethylene (B1197577) oxide and 1,4-dioxane (B91453) can be contaminants from the PEG manufacturing process.

  • Degradation Products: Improper storage or handling, such as exposure to moisture, light, or incompatible buffer conditions, can lead to the degradation of the molecule.[5][6]

Q2: How can I detect the presence of these impurities in my sample?

A2: Several analytical techniques can be used to assess the purity of your this compound:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the target molecule from many impurities based on hydrophobicity. The disulfide dimer, for instance, will typically have a different retention time than the monomeric thiol.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method is highly recommended as it not only separates the components but also provides mass information to confirm the identity of the main peak and characterize impurities.[1]

  • Ellman's Test (DTNB Assay): This is a colorimetric assay used to quantify the concentration of free thiol groups in a sample.[7] A lower-than-expected thiol concentration may indicate the presence of a significant amount of the disulfide dimer.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR can provide detailed structural information and help quantify the purity of the sample.[8]

Q3: My this compound appears to have a high disulfide content. How can I reduce the disulfide back to the free thiol?

A3: The disulfide bonds can be chemically reduced to free thiols using reducing agents. The two most common reagents for this purpose are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).[2][7] TCEP is often preferred as it is more stable, odorless, and does not require removal before some downstream applications (like reaction with maleimides). A 10- to 100-fold molar excess of the reducing agent is typically used.[2]

Q4: I need to remove unreacted this compound after a conjugation reaction. What is the best method?

A4: The choice of method depends on the size and properties of your target molecule that is conjugated to the this compound.

  • Size Exclusion Chromatography (SEC): This is highly effective if your conjugated molecule is significantly larger than the this compound linker.[1][9][]

  • Dialysis or Ultrafiltration: These techniques use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) and are suitable for removing the small PEG linker from large conjugated proteins or nanoparticles.[1][9][]

  • Reversed-Phase HPLC (RP-HPLC): If your conjugate has a different hydrophobicity compared to the unreacted linker, preparative RP-HPLC can provide high-purity separation.[1][]

Data Presentation

Table 1: Comparison of Purification Methods for this compound
MethodPrinciplePrimary Use CaseAdvantagesDisadvantages
Reversed-Phase HPLC (RP-HPLC) Separation by hydrophobicityHigh-purity separation of this compound from synthesis byproducts and disulfide dimers.High resolution; adaptable to analytical and preparative scales.[1]Requires specialized equipment; can be time-consuming; potential for sample loss on the column.
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radiusRemoval of small molecule impurities or unreacted this compound from larger conjugates.[9][]Gentle conditions; good for buffer exchange.Not suitable for separating molecules of similar size (e.g., monomer vs. dimer).
Chemical Reduction Cleavage of disulfide bondsConversion of disulfide impurities back to the active thiol form.Simple and effective for restoring the thiol group.Requires an additional purification step to remove the reducing agent (e.g., DTT).
Dialysis / Ultrafiltration Separation by molecular weight cutoffRemoval of unreacted this compound from large biomolecule conjugates.[9][]Simple; cost-effective for large volumes.Slow; not suitable for separating from small molecule conjugates.

Experimental Protocols

Protocol 1: Disulfide Reduction using TCEP

This protocol describes the reduction of disulfide impurities in a sample of this compound.

  • Prepare TCEP Stock Solution: Dissolve solid TCEP hydrochloride in a neutral pH buffer (e.g., PBS, pH 7.2) to a final concentration of 0.5 M.

  • Dissolve this compound: Dissolve the this compound sample in a suitable buffer (e.g., PBS, pH 7.2). The buffer should be deoxygenated by bubbling with nitrogen or argon gas for 15-20 minutes to minimize re-oxidation.

  • Add TCEP: Add the TCEP stock solution to the this compound solution to achieve a 10- to 50-fold molar excess of TCEP over the estimated disulfide concentration.

  • Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Purification: The reduced this compound can now be used directly in some applications or purified from the excess TCEP using SEC (if the conjugate is large enough) or RP-HPLC.

Protocol 2: Purification by Preparative RP-HPLC

This protocol provides a general method for purifying this compound. Conditions may need to be optimized.

  • Column: C18 preparative column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).[1]

  • Flow Rate: 20 mL/min.[1]

  • Detection: UV at 220 nm.[1]

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the column with 5% Mobile Phase B for at least 3 column volumes.

  • Injection and Elution: Inject the sample onto the column. Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS. Pool the pure fractions.

  • Solvent Removal: Remove the acetonitrile and water by lyophilization or rotary evaporation to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Initial Sample cluster_analysis Purity Assessment cluster_reduction Disulfide Reduction (Optional) cluster_purification Purification cluster_final Final Product Crude_Thiol_C9_PEG7 Crude this compound (Contains Monomer, Disulfide, etc.) Purity_Check Assess Purity (RP-HPLC, LC-MS) Crude_Thiol_C9_PEG7->Purity_Check Reduction Add TCEP or DTT Purity_Check->Reduction High Disulfide? Purification_Step Purify via RP-HPLC or SEC Purity_Check->Purification_Step Other Impurities? Reduced_Sample Sample with Reduced Thiols Reduction->Reduced_Sample Reduced_Sample->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product

Caption: General workflow for the analysis and purification of this compound.

Logical_Relationship Thiol_Monomer This compound (Active Form) Oxidation Oxidation (e.g., O2, metal ions) Thiol_Monomer->Oxidation Disulfide_Dimer Disulfide Dimer (Inactive/Impurity) Oxidation->Disulfide_Dimer Reduction Reduction (e.g., TCEP, DTT) Disulfide_Dimer->Reduction Reduction->Thiol_Monomer

Caption: The reversible relationship between the active thiol monomer and the disulfide impurity.

References

avoiding aggregation of nanoparticles during Thiol-C9-PEG7 functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent the aggregation of nanoparticles during Thiol-C9-PEG7 functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation during this compound functionalization?

Nanoparticle aggregation during functionalization with this compound is a common issue that can arise from several factors that disrupt the delicate balance of forces keeping the nanoparticles dispersed. The primary causes include:

  • Loss of Electrostatic Stabilization: Many nanoparticles, particularly gold nanoparticles synthesized by citrate (B86180) reduction, are initially stabilized by electrostatic repulsion between negatively charged citrate ions on their surface. During functionalization, the thiol group of the PEG molecule displaces these citrate ions to form a strong gold-sulfur bond.[1] If this exchange process is not optimized, the temporary loss of surface charge before a sufficient PEG layer is formed can lead to aggregation.[2]

  • High Salt Concentration: The presence of salts in the reaction buffer can screen the surface charges on the nanoparticles, which reduces the electrostatic repulsion between them and can lead to aggregation.[3][4] This is a critical consideration when using buffers like PBS.

  • Inappropriate pH: The pH of the reaction mixture can influence both the surface charge of the nanoparticles and the reactivity of the thiol group. For gold nanoparticles, a pH of around 8 is often optimal for the binding of thiol groups.[5] Deviations from the optimal pH can lead to instability and aggregation.[6]

  • Steric Hindrance and Incomplete Coverage: If the concentration of this compound is too low, the nanoparticle surface may not be fully coated. This incomplete coverage can leave hydrophobic patches exposed, leading to aggregation. Conversely, at very high concentrations, steric hindrance between the PEG chains can sometimes lead to less stable packing on the nanoparticle surface.[7]

  • Rapid Addition of Reagents: Adding the this compound solution too quickly can create localized areas of high concentration, leading to rapid and uncontrolled ligand exchange and subsequent aggregation.[6]

Troubleshooting Guide

Q2: My nanoparticles are aggregating immediately upon addition of this compound. What should I do?

Immediate aggregation suggests a rapid loss of colloidal stability. Here are several steps you can take to troubleshoot this issue:

  • Optimize the Rate of Addition: Instead of adding the this compound solution all at once, try adding it dropwise to a vigorously stirring nanoparticle suspension.[6] This ensures a more controlled and uniform functionalization process.

  • Adjust the pH: Ensure the pH of your nanoparticle solution is optimal for the thiol-gold interaction. For gold nanoparticles, adjusting the pH to a slightly basic condition (around pH 8) can improve the binding efficiency and stability.[5]

  • Control the Temperature: Performing the reaction at a controlled temperature, for instance on ice, can sometimes slow down the ligand exchange process and prevent rapid aggregation.[6]

  • Evaluate Reagent Concentrations: You may be using too high a concentration of the PEG-thiol. Try reducing the concentration of the this compound solution. A titration to determine the optimal molar ratio of PEG-thiol to nanoparticles can be beneficial.[2]

Q3: I'm observing aggregation after purifying my PEGylated nanoparticles by centrifugation. How can I prevent this?

Aggregation during purification is a common problem, often caused by the high forces exerted during centrifugation which can overcome the repulsive forces between nanoparticles.

  • Optimize Centrifugation Parameters: Reduce the centrifugation speed and/or time. It is crucial to find a balance where excess reagents are removed, but the nanoparticles do not form irreversible aggregates.

  • Consider Alternative Purification Methods:

    • Dialysis: This is a gentler method for removing excess reagents, although it is more time-consuming.[8][9]

    • Diafiltration/Ultrafiltration: These techniques can be more efficient and scalable than dialysis for purifying and concentrating nanoparticles.[10][11]

    • Size Exclusion Chromatography (SEC): SEC can be used to separate the functionalized nanoparticles from unreacted PEG-thiol and other small molecules.[10]

Q4: How does the molecular weight and concentration of the Thiol-PEG affect nanoparticle stability?

The molecular weight and surface density of the PEG chains are critical factors in achieving steric stabilization and preventing aggregation.[7]

  • Molecular Weight (MW): Longer PEG chains (higher MW) generally provide a thicker steric barrier, which is more effective at preventing aggregation.[7][12] However, there is an optimal range, as excessively long chains can sometimes lead to other issues like reduced targeting efficiency.

  • Concentration and Surface Density: A sufficient concentration of this compound is required to achieve a dense "brush" conformation of the PEG chains on the nanoparticle surface. This dense layer provides the most effective steric stabilization.[13] However, an excessive concentration can lead to the formation of micelles or unnecessary waste of expensive reagents.

Data Presentation

Table 1: Effect of PEG Molecular Weight on Nanoparticle Stability

PEG Molecular Weight (Da)Nanoparticle Stability in High Salt ConditionsCirculation Half-LifeReference
750Comparable to non-PEGylatedShort[7]
2000Increased stabilityLonger[7]
5000Significantly increased stabilityLongest[7]
> 5000May decrease stability for some formulationsCan decrease[12]

Table 2: General Guidelines for Centrifugation of Gold Nanoparticles

Nanoparticle Diameter (nm)Recommended Centrifugation Speed (RCF/g)Recommended Centrifugation Time (min)
1016,00030
2012,00020
408,00015
605,00010
Note: These are starting points and should be optimized for your specific nanoparticles and centrifuge.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)

This protocol is based on the well-established Turkevich-Frens method.[14]

Materials:

Procedure:

  • In a clean Erlenmeyer flask, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil while stirring vigorously with a magnetic stir bar.[14]

  • Rapidly inject 2 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution.[14]

  • Observe the color change from pale yellow to a deep red or wine color, which indicates the formation of gold nanoparticles.[14]

  • Continue boiling and stirring for an additional 10-15 minutes.[14]

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Store the synthesized citrate-capped AuNPs at 4°C.

Protocol 2: Functionalization of AuNPs with this compound

This protocol describes the ligand exchange reaction to replace the citrate capping agent with this compound.

Materials:

  • Citrate-capped AuNP solution (from Protocol 1)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4 or Borate Buffer, pH 8.0

  • Ultrapure water

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in ultrapure water. A molar excess of the thiol ligand is typically used.

  • In a microcentrifuge tube, add the citrate-capped AuNP solution.

  • Adjust the pH of the AuNP solution to ~8.0 using a suitable buffer (e.g., Borate Buffer).

  • While vigorously stirring the AuNP solution, add the this compound stock solution dropwise.

  • Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to allow for complete ligand exchange.

  • Purify the functionalized AuNPs by centrifugation to remove excess this compound and displaced citrate ions. Refer to Table 2 for initial centrifugation parameters.

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in the desired buffer (e.g., PBS).

  • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.

Visualizations

Troubleshooting_Workflow Troubleshooting Nanoparticle Aggregation start Nanoparticle Aggregation Observed q1 When does aggregation occur? start->q1 a1 Immediately upon PEG addition q1->a1 Immediate a2 During/After Purification q1->a2 Post-reaction s1 Check Reaction Conditions a1->s1 s2 Optimize Purification Method a2->s2 s1_opt1 Decrease rate of PEG addition (dropwise) s1->s1_opt1 s1_opt2 Adjust pH to optimal range (~8 for AuNPs) s1->s1_opt2 s1_opt3 Reduce reaction temperature (use ice bath) s1->s1_opt3 s1_opt4 Lower PEG-Thiol concentration (titrate) s1->s1_opt4 s2_opt1 Reduce centrifugation speed/time s2->s2_opt1 s2_opt2 Use alternative methods: - Dialysis - Diafiltration - Size Exclusion Chromatography s2->s2_opt2 end_s1 Stable PEGylated Nanoparticles s1_opt4->end_s1 end_s2 Stable & Pure PEGylated Nanoparticles s2_opt2->end_s2

Caption: Troubleshooting decision tree for nanoparticle aggregation.

Functionalization_Workflow Experimental Workflow for Thiol-PEG Functionalization cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_purification Purification synthesis Synthesize Citrate-Capped Nanoparticles ph_adjust Adjust pH of Nanoparticle Solution (~8.0) synthesis->ph_adjust peg_addition Dropwise Addition of This compound ph_adjust->peg_addition incubation Incubate for 12-24 hours peg_addition->incubation centrifugation Centrifuge to Pellet Nanoparticles incubation->centrifugation resuspension Resuspend in Buffer centrifugation->resuspension repeat_wash Repeat Wash Steps (2x) resuspension->repeat_wash characterization Characterize Final Product (DLS, UV-Vis, Zeta Potential) repeat_wash->characterization

References

issues with non-specific binding on Thiol-C9-PEG7 surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues with non-specific binding on Thiol-C9-PEG7 surfaces. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of high non-specific binding (NSB) on my this compound surface?

High non-specific binding on PEGylated surfaces can stem from several factors. Methodological non-specificity can arise from a combination of protein-protein interactions, surface protein denaturation, substrate stickiness, non-specific electrostatic binding to charged surfaces, and the adsorption of molecules in free spaces on the sensor surface.[1] The primary mechanisms are often a combination of electrostatic interactions, hydrophobic interactions, and hydrogen bonding between the analyte and the sensor surface.[2][3]

Key contributing factors include:

  • Incomplete or Low-Density PEG Layer: If the this compound molecules are not densely packed on the surface, underlying substrate regions may be exposed, leading to non-specific adsorption. A high density of PEG favors an extended "brush" conformation, which is more effective at preventing non-specific binding than a less dense "mushroom" conformation.[4]

  • Surface Contaminants: Any contaminants on the substrate prior to or during the self-assembled monolayer (SAM) formation can create defects in the PEG layer, which then act as sites for non-specific binding.

  • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can significantly influence electrostatic interactions between the analyte and the surface.[3][5]

  • Hydrophobic Interactions: Although PEG is hydrophilic, analytes with significant hydrophobic regions can still interact with the surface, particularly if the PEG layer is not optimal.[5]

  • Analyte Properties: The intrinsic properties of the analyte, such as its charge, size, and hydrophobicity, can predispose it to non-specific interactions.[3]

Q2: I'm observing significant NSB. What are the first troubleshooting steps I should take?

A systematic approach is crucial for diagnosing and mitigating non-specific binding. Here are the initial steps to take:

  • Verify Surface Preparation: Ensure your substrate cleaning and this compound SAM formation protocols are followed meticulously. Inconsistencies in incubation time, temperature, or solution concentrations can affect the quality of the PEG layer.[5]

  • Optimize Buffer Conditions:

    • pH Adjustment: Adjust the pH of your running buffer. If your analyte is positively charged at the experimental pH, it may interact with negatively charged surface defects. Try adjusting the buffer to a pH closer to the isoelectric point of your analyte to neutralize its overall charge.[3]

    • Increase Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffer can help to shield electrostatic interactions between the analyte and the surface.[3][6]

  • Incorporate Blocking Agents:

    • Protein Blockers: Add a blocking protein like Bovine Serum Albumin (BSA) or casein to your buffer. These proteins can adsorb to any remaining non-specific sites on the surface, effectively blocking them from your analyte.[3][5][7]

    • Non-ionic Surfactants: For issues related to hydrophobic interactions, adding a low concentration of a non-ionic surfactant such as Tween-20 or Triton X-100 to your buffers can be very effective.[3][7]

Q3: How can I improve the quality of my this compound self-assembled monolayer (SAM) to reduce NSB?

A high-quality, densely packed SAM is fundamental to minimizing non-specific binding.

  • Substrate Cleaning: The cleanliness of the initial substrate is paramount. Any variation in the cleanliness of the gold surface will lead to differences in SAM quality.[5] A robust cleaning protocol involving sonication in solvents like ethanol (B145695) and water is essential.[8] For more rigorous cleaning, piranha or KOH etching can be employed.[9][10]

  • Control Incubation Parameters: Ensure consistent incubation times and temperatures during the SAM formation. The concentration of the this compound solution also plays a critical role in achieving a high packing density.[11][12]

  • Rinsing Steps: Standardize your rinsing procedure after SAM formation to consistently remove excess, unbound thiol molecules.[5]

  • Consider a Two-Step Passivation: Some protocols suggest a two-round treatment with PEG molecules to remarkably improve the quality of the surface passivation.[9][10]

Q4: What are some alternative or advanced strategies to combat persistent non-specific binding?

If standard methods are insufficient, consider these advanced approaches:

  • Mixed SAMs: Co-immobilize a shorter oligo(ethylene glycol) thiol with your this compound. The shorter molecules can fill in gaps in the monolayer, leading to a more densely packed and resistant surface.

  • Zwitterionic Blockers: Surfaces coated with zwitterionic polymers have shown excellent resistance to non-specific protein adsorption.[1]

  • Y-Shaped PEG: Grafting heteromorphic polyethylene (B3416737) glycol (Y-shape PEG) with two inert termini has been shown to noticeably decrease non-specific binding by providing a shielding layer.[13]

Quantitative Data on NSB Reduction

The following tables summarize quantitative data from studies on the reduction of non-specific binding using PEG and other blocking agents.

Table 1: Effect of PEG Modification on Non-Specific Binding

Surface ModificationAnalyteReduction in NSBReference
PEG-diacrylate modified hydrogelStaphylococcal Enterotoxin B (SEB)10-fold decrease in fluorescence signal[14]
PEG-coated gold nanoparticlesVarious proteinsShorter PEG chains passivate more effectively[15]
Co-immobilization of PEG and IgGAnti-mouse IgG coated beadsStatistically significant reduction in NSB[16]
mPEG-coated SPR chipAnti-PEG antibodies in serumLowest non-specific protein adsorption compared to PEGMA polymer brush and EG4 SAM[17]

Table 2: Impact of Buffer Additives on Non-Specific Binding

AdditiveAnalyteEffect on NSBReference
200 mM NaClRabbit IgGSignificant reduction in charge-based NSB[3]
Tween-20General proteinsDisrupts hydrophobic interactions leading to reduced NSB[3]
Bovine Serum Albumin (BSA)General proteinsShields analyte from non-specific interactions[3]

Experimental Protocols

Protocol 1: General Surface Passivation with Thiol-PEG

This protocol outlines the fundamental steps for creating a Thiol-PEG self-assembled monolayer on a gold surface to minimize non-specific binding.

  • Substrate Preparation:

    • Clean the gold substrate by sonicating in a sequence of acetone, ethanol, and ultrapure water for 10-20 minutes each.[8]

    • Dry the substrate under a stream of nitrogen gas.

    • For enhanced cleaning, treat the substrate with a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 1-5 minutes, followed by extensive rinsing with ultrapure water. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). An alternative is a KOH treatment.[18][19]

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in ethanol.

    • Immerse the cleaned and dried gold substrate in the thiol solution.

    • Incubate for at least 18-24 hours at room temperature to ensure the formation of a well-ordered, dense monolayer.

  • Rinsing:

    • Remove the substrate from the thiol solution.

    • Rinse thoroughly with ethanol to remove non-covalently bound thiols.

    • Rinse with ultrapure water.

    • Dry the surface under a gentle stream of nitrogen.

  • Storage:

    • Store the passivated surfaces in a clean, dry environment. For long-term storage, consider storing at -20°C.[9]

Protocol 2: Troubleshooting NSB with Buffer Optimization

This protocol provides a workflow for optimizing your experimental buffer to reduce non-specific binding.

  • Establish a Baseline:

    • Run a control experiment by flowing your analyte over a bare, unfunctionalized sensor surface to determine the inherent level of non-specific binding.[3]

  • pH Screening:

    • Prepare a series of running buffers with varying pH values (e.g., from 6.0 to 8.0 in 0.5 unit increments).

    • Inject your analyte in each buffer and measure the non-specific binding.

    • Select the pH that results in the lowest non-specific signal.

  • Ionic Strength Gradient:

    • Using the optimal pH determined in the previous step, prepare buffers with increasing concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM).

    • Run your experiment with each buffer to identify the salt concentration that most effectively reduces NSB without compromising specific binding.

  • Inclusion of Additives:

    • If NSB persists, supplement your optimized buffer with a blocking agent.

    • For protein analytes, add 0.1% to 1% (w/v) BSA.[5][7]

    • For hydrophobic interactions, add 0.005% to 0.05% (v/v) Tween-20.[7]

    • Test each additive individually and in combination to find the most effective formulation.

Visual Guides

experimental_workflow cluster_prep Surface Preparation cluster_exp Experiment cluster_analysis Analysis Clean Substrate Cleaning SAM SAM Formation Clean->SAM Rinse Rinsing SAM->Rinse Block Blocking Step (Optional) Rinse->Block Inject Analyte Injection Block->Inject Wash Washing Inject->Wash Detect Signal Detection Wash->Detect Data Data Analysis Detect->Data

Caption: A typical experimental workflow for assays on Thiol-PEG surfaces.

troubleshooting_flowchart Start High NSB Observed Check_Surface Verify Surface Prep Protocol Start->Check_Surface Optimize_Buffer Optimize Buffer (pH, Ionic Strength) Check_Surface->Optimize_Buffer Prep OK Fail Issue Persists Check_Surface->Fail Prep Faulty Add_Blocker Add Blocking Agents (BSA, Tween-20) Optimize_Buffer->Add_Blocker NSB Still High Success NSB Reduced Optimize_Buffer->Success NSB Reduced Advanced Consider Advanced Strategies Add_Blocker->Advanced NSB Still High Add_Blocker->Success NSB Reduced Advanced->Success NSB Reduced Advanced->Fail Issue Persists

Caption: A logical flowchart for troubleshooting non-specific binding issues.

References

Technical Support Center: Enhancing the Stability of Thiol-C9-PEG7 Modified Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of Thiol-C9-PEG7 modified substrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that compromise the stability of my this compound modified substrate?

A1: The stability of this compound modified substrates, particularly on gold surfaces, is influenced by several factors. The thiol-gold bond is susceptible to cleavage in the presence of other thiols or at elevated temperatures.[1] The poly(ethylene glycol) (PEG) chain itself can also degrade. Key factors include:

  • Oxidation: The thiol-gold bond is susceptible to oxidation, which can lead to the desorption of the PEG molecules from the surface.[2] The PEG backbone can also undergo oxidative degradation.[3][4]

  • Temperature: Increased temperatures can lead to the release of a significant fraction of thiol-bound molecules from the substrate surface.[5][6] For instance, a study on gold nanostars showed a 15% release of a model dye at 42°C, which was reduced to 3-5% at temperatures below 40°C.[5][6]

  • Chemical Environment: The chemical composition of the surrounding medium plays a crucial role. The stability of the thiol-gold bond can be affected by pH and the presence of salts.[6][7] For example, an increased release of thiol-bound molecules was observed when the solvent was changed from pure water to phosphate-buffered saline (PBS) and culture media.[5][6]

  • Competing Thiols: The presence of other thiol-containing molecules in the solution can lead to the displacement of the this compound from the substrate surface.[1]

  • Light Exposure: Thiol-PEG derivatives can be sensitive to light, which may affect their stability.[8]

Q2: My PEGylated substrate shows signs of degradation over time. What is the likely degradation mechanism?

A2: Degradation can occur at two main points: the thiol-gold linkage and the PEG chain itself.

  • Thiol-Gold Bond Instability: The Au-S bond, while robust, is not entirely static and can be labile.[9] Oxidation is a primary cause of thiol-gold bond degradation, leading to desorption of the PEG linker.[2]

  • PEG Chain Degradation: The polyether backbone of PEG can undergo oxidative degradation.[3][4] If the PEG derivative contains ester linkages, these are susceptible to hydrolysis, which can be accelerated by changes in pH.[3][10]

Q3: What are the best practices for storing this compound reagents and the modified substrates to ensure maximum stability?

A3: Proper storage is critical for both the this compound reagent and the final modified substrates.

  • Reagent Storage: Thiol-PEG reagents are sensitive to light and oxidation.[8] It is recommended to store them at low temperatures (≤ -15°C) in the dark and under an inert atmosphere (Nitrogen or Argon).[8][11] When taking the reagent out of storage, it should be slowly warmed to room temperature before opening to prevent moisture condensation.[8][11]

  • Substrate Storage: Once the substrate is functionalized, it should be stored in a clean, dry environment, such as a desiccator or under an inert atmosphere.[12] For long-term stability, storing at low temperatures is advisable.

Q4: I am observing inconsistent results between batches of PEGylated substrates. What could be the cause?

A4: Inconsistent results can stem from several variables in the preparation and handling process:

  • Reagent Quality: The quality of commercial thiolated PEG reagents can vary and play a key role in the quality and protein resistance of the final PEG coating.[13]

  • Surface Contamination: A clean environment is crucial for preparing high-quality self-assembled monolayers (SAMs). Contaminants can significantly affect the quality of the monolayer.

  • Incomplete Monolayer Formation: The self-assembly process requires sufficient time (typically 12-24 hours) to form a well-ordered monolayer.[12] Inconsistent incubation times can lead to variability.

  • PEG Concentration: The concentration of the Thiol-PEG solution can impact the stability of the resulting layer. There exists a critical stabilization concentration (CSC) above which the Thiol-PEG acts as a stabilizer. Below this concentration, it can actually promote aggregation, especially with nanoparticle substrates.[7][14][15]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation and use of this compound modified substrates.

Problem Possible Cause(s) Recommended Solution(s)
Poor surface coverage/incomplete monolayer formation Insufficient incubation time during self-assembly.Increase the self-assembly time to 12-24 hours to allow for the formation of a well-ordered monolayer.[12]
Sub-optimal concentration of this compound solution.Prepare a dilute solution of this compound, typically in the range of 1-10 mM in high-purity ethanol (B145695).[12]
Contaminated substrate or glassware.Ensure all glassware is thoroughly cleaned. Use a clean environment, avoiding rooms where silanes or PDMS have been used.
Substrate instability in aqueous media (e.g., buffer, cell culture media) Degradation of the thiol-gold bond due to oxidation or displacement.De-gas buffers to minimize dissolved oxygen. Consider using alternative, more stable surface chemistries if the environment is particularly harsh.
Hydrolysis of ester linkages within the PEG derivative (if applicable).If using a PEG derivative with ester linkages, be mindful of the pH of the medium, as it can accelerate hydrolysis.[3]
Temperature-induced desorption.For experiments conducted at elevated temperatures, be aware that some desorption of the PEG layer is expected.[5][6] Minimize the duration and intensity of thermal treatments where possible.
High non-specific binding on the substrate Incomplete or disordered PEG monolayer.Optimize the self-assembly protocol to ensure a dense and well-ordered PEG layer. This includes optimizing the thiol concentration and incubation time.
Contamination of the surface post-modification.Handle the modified substrates with care, using clean tweezers, and store them in a clean, dry environment.[12]
Aggregation of nanoparticle-based substrates Thiol-PEG concentration is below the critical stabilization concentration (CSC).Ensure the concentration of this compound is above the CSC. The CSC can be influenced by the molecular weight of the PEG.[7][14][15]
Inadequate mixing during PEGylation.Use rapid and vigorous mixing when adding the this compound solution to the nanoparticle suspension to minimize aggregation.[13]

Quantitative Data Summary

The following table summarizes quantitative data related to the stability of thiol-PEG modified gold substrates from various studies.

Parameter Value Conditions Reference
Dye Release from Gold Nanostars 15%Aqueous solution at 42°C[5][6]
Dye Release from Gold Nanostars 3-5%Aqueous solution at < 40°C[5][6]
Thiol-Gold Rupture Force (Oxidized Gold Surface) 1.09 ± 0.39 nNpH 8.0[16]
Thiol-Gold Rupture Force (Reduced Gold Surface) 0.62 ± 0.18 nNpH 8.0[16]
PEG-Thiol SAM Degradation in Air Degraded in < 2 weeksExposure to air[2]
PEG-Thiol SAM Degradation with Heat Degraded at 120°CHeating in air[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Self-Assembled Monolayer (SAM) on a Gold Substrate

Objective: To create a stable, well-ordered monolayer of this compound on a gold surface.

Materials:

  • Gold-coated substrate

  • This compound

  • High-purity ethanol (200 proof)

  • Deionized water

  • High-purity nitrogen gas

  • Clean glass or polypropylene (B1209903) containers

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrate. This can be done by sonicating in ethanol and then deionized water, followed by drying under a stream of nitrogen. For more rigorous cleaning, piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution in a fume hood.

  • Preparation of Thiol Solution:

    • Prepare a 1-10 mM solution of this compound in high-purity ethanol.[12]

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the thiol solution in a sealed container to prevent solvent evaporation and contamination.[12]

    • Allow the self-assembly to proceed for 12-24 hours at room temperature.[12] For optimal monolayer packing, longer assembly times (up to 48 hours) can be beneficial. To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.

  • Rinsing and Drying:

    • After incubation, carefully remove the substrate from the thiol solution using clean tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.[12]

    • Dry the functionalized substrate under a gentle stream of high-purity nitrogen gas.[12]

  • Storage:

    • Store the SAM-coated substrate in a clean, dry environment, such as a desiccator or under an inert atmosphere, to prevent contamination and degradation.[12]

Protocol 2: Assessing the Thermal Stability of a this compound Modified Substrate

Objective: To evaluate the stability of the PEGylated substrate at elevated temperatures.

Materials:

  • This compound modified substrate

  • Buffer or medium of interest (e.g., PBS, cell culture medium)

  • Incubator or water bath

  • Surface analysis instrumentation (e.g., XPS, contact angle goniometer)

Procedure:

  • Baseline Characterization:

    • Characterize the freshly prepared this compound modified substrate to establish a baseline. This can include measuring the water contact angle and performing X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of the surface.

  • Thermal Treatment:

    • Immerse the substrate in the buffer or medium of interest in a sealed container.

    • Incubate the container at the desired temperature (e.g., 37°C, 42°C) for a defined period (e.g., 1, 6, 24 hours).

  • Post-Treatment Analysis:

    • After the incubation period, remove the substrate, rinse it with deionized water, and dry it with nitrogen gas.

    • Re-characterize the substrate using the same techniques as in the baseline measurement (water contact angle, XPS).

  • Data Analysis:

    • Compare the post-treatment data to the baseline data. A significant change in the water contact angle or a decrease in the sulfur or carbon signal in the XPS spectrum would indicate desorption of the this compound layer.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_analysis Stability Analysis sub_clean Substrate Cleaning thiol_sol Prepare this compound Solution self_assembly Self-Assembly (12-24h) thiol_sol->self_assembly rinse_dry Rinse and Dry self_assembly->rinse_dry baseline Baseline Characterization (XPS, Contact Angle) rinse_dry->baseline thermal_treat Thermal Treatment baseline->thermal_treat post_analysis Post-Treatment Characterization thermal_treat->post_analysis data_comp Data Comparison post_analysis->data_comp degradation_pathways cluster_factors Degradation Factors cluster_mechanisms Degradation Mechanisms substrate This compound Modified Substrate thiol_loss Thiol-Gold Bond Cleavage peg_degrade PEG Chain Degradation (Oxidation/Hydrolysis) oxidation Oxidation oxidation->thiol_loss oxidation->peg_degrade temperature Elevated Temperature temperature->thiol_loss chem_env Harsh Chemical Environment chem_env->thiol_loss chem_env->peg_degrade light Light Exposure light->peg_degrade

References

Technical Support Center: Characterizing Thiol-C9-PEG7 Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Thiol-C9-PEG7 self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Incomplete or No Monolayer Formation

  • Question: I am not observing any evidence of monolayer formation after incubation. What could be the issue?

    Answer: Incomplete or failed monolayer formation is a common issue that can stem from several factors. A systematic check of the following is recommended:

    • Thiol Integrity: The thiol group is susceptible to oxidation, forming disulfides that will not bind to the gold substrate. Ensure you are using a fresh or properly stored this compound solution. To minimize oxidation, it is advisable to use degassed solvents and perform the self-assembly process under an inert atmosphere (e.g., nitrogen or argon).

    • Substrate Contamination: The gold surface must be exceptionally clean for successful SAM formation. Organic residues or particulate matter can prevent the thiol molecules from accessing the gold surface. A rigorous cleaning procedure, such as a piranha solution wash (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or UV-ozone treatment, is critical. Extreme caution must be exercised when handling piranha solution.

    • Solvent Purity: The solvent used for the thiol solution should be of high purity and anhydrous. Water or other impurities can interfere with the self-assembly process. 200-proof ethanol (B145695) is a commonly used solvent.[1]

Issue 2: Disordered or Poorly Packed Monolayer

  • Question: My characterization results suggest a disordered or poorly packed monolayer. How can I improve the quality of my SAM?

    Answer: Achieving a well-ordered, densely packed monolayer is crucial for many applications. Consider the following factors:

    • Incubation Time: While the initial adsorption of thiols is rapid, the formation of a well-ordered monolayer is a slower process that can take from 12 to 48 hours.[1] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific conditions.

    • Thiol Concentration: The concentration of the this compound solution can influence the packing density. A typical concentration range for SAM formation is 1-5 mM.[1] Experimenting with different concentrations within this range can help optimize monolayer ordering.

    • Temperature Control: Maintaining a consistent temperature during incubation is important for achieving a well-ordered structure. Temperature fluctuations can disrupt the self-assembly process.

    • Rinsing Procedure: After incubation, a thorough rinsing step with the pure solvent is necessary to remove non-chemisorbed molecules. Sonication in fresh solvent for a few minutes can also help in removing loosely bound molecules and improving the overall order of the monolayer.[1]

Issue 3: Inconsistent Characterization Results

  • Question: I am getting variable results from my characterization techniques (e.g., contact angle, ellipsometry). What could be the cause?

    Answer: Inconsistent results often point to a lack of reproducibility in the SAM preparation process.

    • Environmental Factors: The self-assembly process is sensitive to environmental conditions. Ensure that the preparation is carried out in a clean environment, free from contaminants like dust, silanes, or other volatile organic compounds.[1]

    • Substrate Variability: The quality of the gold substrate can vary. Using template-stripped gold is recommended for achieving atomically flat surfaces, which promotes the formation of highly ordered monolayers.

    • Procedural Consistency: Adhere strictly to a standardized protocol for substrate cleaning, solution preparation, incubation, and rinsing to ensure reproducibility between samples.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the characterization of Thiol-PEG monolayers.

Table 1: Typical Contact Angles for Self-Assembled Monolayers on Gold

Monolayer Terminal GroupTypical Advancing Water Contact Angle (θ°)Reference
Methyl (-CH3)~110°[2]
Hydroxyl (-OH)< 20°[2]
Carboxylic Acid (-COOH)30-40°
PEG30-50°[3]

Note: The contact angle for PEG-terminated SAMs can vary depending on the chain length and packing density.

Table 2: Expected Thickness of this compound Monolayer

ParameterExpected ValueNotes
Theoretical Length~4.5 - 5.5 nmCalculated based on the extended conformation of the molecule.
Ellipsometric Thickness~3.5 - 5.0 nmThe measured thickness is often slightly less than the theoretical length due to chain tilt.

Experimental Protocols

1. X-ray Photoelectron Spectroscopy (XPS) for Chemical Composition Analysis

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of the surface.

  • Instrumentation: An XPS system with a monochromatic Al Kα or Mg Kα X-ray source.

  • Sample Preparation:

    • Prepare the this compound SAM on a gold-coated silicon wafer.

    • Rinse the sample thoroughly with ethanol and dry under a stream of nitrogen.

    • Mount the sample on the XPS sample holder using conductive tape.

  • Data Acquisition:

    • Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the C 1s, O 1s, S 2p, and Au 4f regions.

  • Data Analysis:

    • Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.

    • The presence of the S 2p peak at a binding energy corresponding to a thiolate bond to gold confirms the attachment of the monolayer. The C 1s and O 1s spectra will show components characteristic of the PEG chain.

2. Atomic Force Microscopy (AFM) for Surface Morphology

AFM provides topographical images of the surface at the nanoscale, allowing for the visualization of the monolayer's uniformity and the identification of any defects.

  • Instrumentation: An Atomic Force Microscope operating in tapping mode or contact mode.

  • Sample Preparation:

    • Prepare the this compound SAM on an atomically flat gold substrate (template-stripped gold is recommended).

    • Ensure the sample is clean and dry before imaging.

  • Imaging:

    • Mount the sample on the AFM stage.

    • Engage the AFM tip with the surface.

    • Optimize imaging parameters (scan size, scan rate, setpoint) to obtain high-quality images.

    • Acquire images of different areas of the sample to assess overall uniformity.

  • Data Analysis:

    • Analyze the images to determine the surface roughness. A well-formed monolayer should have a low root-mean-square (RMS) roughness.

    • Identify any pinholes, aggregates, or other defects in the monolayer.

3. Contact Angle Goniometry for Surface Wettability

This technique measures the contact angle of a liquid droplet on the surface, which provides information about the surface energy and the hydrophilicity/hydrophobicity of the monolayer.

  • Instrumentation: A contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.

  • Sample Preparation:

    • Prepare the this compound SAM on a gold substrate.

    • Ensure the sample is clean and dry.

  • Measurement:

    • Place the sample on the measurement stage.

    • Dispense a small droplet (typically 1-5 µL) of high-purity water onto the surface.

    • Capture an image of the droplet at the solid-liquid-vapor interface.

    • Use the instrument's software to measure the advancing contact angle.

  • Interpretation: A uniform and well-formed this compound monolayer should exhibit a consistent and reproducible water contact angle, typically in the range of 30-50 degrees, indicating a hydrophilic surface.

4. Electrochemical Impedance Spectroscopy (EIS) for Monolayer Integrity

EIS is a powerful technique to probe the dielectric and resistive properties of the monolayer, providing information about its packing density and defectiveness.

  • Instrumentation: A potentiostat with a frequency response analyzer.

  • Experimental Setup:

    • A three-electrode electrochemical cell containing an appropriate electrolyte (e.g., a solution of a redox probe like [Fe(CN)6]3-/4- in a supporting electrolyte).

    • The SAM-modified gold substrate serves as the working electrode, with a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference.

  • Measurement:

    • Apply a small amplitude AC potential over a range of frequencies (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox probe.

    • Record the impedance response of the system.

  • Data Analysis:

    • Plot the data as a Nyquist plot (imaginary impedance vs. real impedance).

    • Model the data using an equivalent electrical circuit. For a well-packed monolayer, the Nyquist plot will show a large semicircle, indicating a high charge-transfer resistance (Rct). A smaller semicircle suggests a more defective or less densely packed monolayer that allows for easier access of the redox probe to the gold surface.

Visualizations

experimental_workflow cluster_prep Substrate Preparation & Cleaning cluster_sam SAM Formation cluster_char Characterization sub_prep Gold Substrate (e.g., Au on Si) cleaning Substrate Cleaning (Piranha or UV-Ozone) sub_prep->cleaning incubation Incubate Substrate (12-48 hours) cleaning->incubation thiol_sol Prepare this compound Solution (1-5 mM in Ethanol) thiol_sol->incubation rinsing Rinse with Ethanol & Dry with N2 incubation->rinsing xps XPS rinsing->xps afm AFM rinsing->afm contact_angle Contact Angle rinsing->contact_angle eis EIS rinsing->eis

Caption: Experimental workflow for the formation and characterization of this compound monolayers.

Caption: Troubleshooting logic for common issues in this compound monolayer characterization.

References

Technical Support Center: Thiol-Activated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiol-C9-PEG7 activated surfaces. The information provided is intended to help address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is a this compound activated surface?

A this compound molecule is a chemical linker with three key parts: a thiol group (-SH) that can form a strong bond with noble metal surfaces like gold, a C9 alkyl chain, and a polyethylene (B3416737) glycol (PEG) chain with seven repeating units. The PEG portion helps to reduce non-specific binding of proteins and other molecules to the surface.[1][2] The "activated" part of the name typically refers to a reactive group at the end of the PEG chain, which is ready to covalently bind to a target molecule (e.g., an antibody, oligonucleotide, or small molecule). A common activation method involves using EDC and NHS to make a terminal carboxyl group reactive towards primary amines.[1][2][3]

Q2: My protein is not immobilizing on the activated surface. What could be the issue?

There are several potential reasons for failed protein immobilization:

  • Inactive Surface: The activated surface may have hydrolyzed. For instance, NHS-activated carboxyl groups have a limited half-life in aqueous solutions.[4] Ensure the surface is used shortly after activation.

  • Buffer Incompatibility: The buffer used to dissolve your protein may be interfering with the coupling reaction. Avoid buffers containing primary amines like Tris or glycine, as they will compete with your protein for the activated sites on the surface.[1][2][3] Phosphate-buffered saline (PBS) is a commonly recommended alternative.[2][3]

  • Incorrect pH: The pH of the reaction buffer is crucial. For NHS-ester reactions with amines, a pH of 7-8 is generally most efficient.[3]

  • Protein Concentration: The concentration of your protein may be too low. Increase the concentration or extend the incubation time to promote efficient coupling.

Q3: I am observing high non-specific binding on my surface. How can I reduce it?

High non-specific binding can obscure your signal. Here are some strategies to mitigate it:

  • Blocking Step: After immobilizing your target molecule, introduce a quenching/blocking step to deactivate any remaining active sites. Solutions containing small amine molecules like ethanolamine (B43304) or glycine, or a protein solution like bovine serum albumin (BSA), can be used for this purpose.[5]

  • Wash Steps: Ensure your washing steps after immobilization and before sample analysis are sufficiently stringent to remove non-specifically bound molecules.

  • PEG Quality: The quality and density of the PEG layer are critical for preventing non-specific binding.[1][2] Ensure that the initial surface functionalization protocol is followed carefully.

Troubleshooting Guide: Surface Regeneration

Regenerating a this compound activated surface allows for its reuse, which can be cost-effective and improve experimental consistency. The appropriate regeneration strategy depends on the nature of the interaction between the surface and the bound analyte.

Scenario 1: Removing a captured analyte while preserving the immobilized ligand.

This is common in applications like antibody-antigen interaction analysis, where you want to remove the antigen to reuse the antibody-coated surface.

Problem: Inconsistent or incomplete removal of the bound analyte.

Possible Solutions:

  • Harsh Buffer Washes: A common method is to wash the surface with a low pH buffer (e.g., glycine-HCl, pH 1.5-2.5) or a high salt concentration buffer to disrupt the interaction. The effectiveness of this will depend on the affinity of the interaction.

  • Detergent Washes: For strongly bound proteins, a wash with a solution of 0.1% sodium dodecyl sulfate (B86663) (SDS) has been shown to be effective in some single-molecule applications.[6]

  • Denaturants: Solutions containing urea (B33335) or guanidinium (B1211019) chloride can also be used, although they may be less effective than SDS for some applications.[6]

Scenario 2: Complete removal of the thiol linker and immobilized molecule.

This approach is more drastic and is used when you want to return to the bare substrate for complete re-functionalization.

Problem: Inability to completely strip the surface or damage to the underlying substrate.

Possible Solutions:

  • Plasma Treatment: Techniques like plasma or UV-ozone treatment can be used to physically activate and clean surfaces, which may be effective for removing the organic thiol-PEG layer.[7] This method has been shown to allow for the reusability of some biosensors for at least four consecutive cycles.[7]

  • Strong Alkaline Solutions: For some systems, strong bases like NaOH have been used to strip components from a PEG-passivated surface.[6] However, the compatibility of this with the underlying substrate must be considered.

Experimental Protocols

Protocol 1: Activation of a Carboxyl-Terminated Thiol-PEG Surface

This protocol describes the activation of a surface functionalized with a carboxyl-terminated Thiol-PEG linker to make it reactive towards amine-containing molecules.

  • Prepare Buffers:

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[1][3]

    • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.[2][3]

  • Activation Step:

    • Prepare a fresh solution of EDC and NHS in the Activation Buffer.

    • Incubate the carboxyl-terminated surface with the EDC/NHS solution for 15 minutes at room temperature.[1][2][3]

  • Washing:

    • Wash the surface with the Activation Buffer to remove excess EDC and NHS.[1][2][3]

  • Coupling:

    • Immediately introduce the amine-containing molecule (e.g., protein) dissolved in the Reaction Buffer to the activated surface.

    • Incubate for at least 2 hours at room temperature.[1][2]

  • Quenching:

Protocol 2: General Regeneration of an Antibody-Functionalized Surface

This protocol provides a general method for removing a captured antigen from an antibody-functionalized surface.

  • Dissociation:

    • Inject a low pH regeneration buffer (e.g., 10 mM glycine-HCl, pH 2.0) over the surface for a short period (e.g., 30-60 seconds).

  • Neutralization:

    • Immediately wash the surface with a neutral pH buffer (e.g., PBS, pH 7.4) to restore the native conformation of the immobilized antibody.

  • Verification:

    • Check the baseline signal to ensure it has returned to the level prior to antigen binding.

  • Re-use:

    • The surface is now ready for the next binding experiment.

Quantitative Data Summary

The available literature provides some data on the efficiency of regeneration, which is summarized in the table below.

Regeneration MethodSystemOutcomeCitation
0.1% Sodium Dodecyl Sulfate (SDS)DNA/RNA-tethered surfaces for single-molecule detectionMore effective than 6 M urea or 6 M GdmCl. Allowed for 10 consecutive experiments with indistinguishable results.[6]
50 mM NaOHDuplexed DNA on a PEG surfaceAllowed for reannealing of the duplex with high recovery.[6]
7 M NaOHBiotin-PEG layer with NeutrAvidinSuccessfully stripped NeutrAvidin, allowing for reapplication.[6]
Plasma ActivationTiO2/PSS sensing layerEnabled biosensor reusability for at least four consecutive cycles.[7]

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_activation Activation & Coupling cluster_analysis Analysis & Regeneration BareSurface Bare Gold Surface ThiolPEG Functionalize with This compound-COOH BareSurface->ThiolPEG Activate Activate with EDC / NHS ThiolPEG->Activate Couple Couple Amine- Containing Ligand Activate->Couple Quench Quench/Block Unreacted Sites Couple->Quench Bind Bind Target Analyte Quench->Bind Regenerate Regenerate Surface (e.g., low pH wash) Bind->Regenerate Regenerate->Bind Ready for next cycle

Caption: Experimental workflow for surface functionalization, analysis, and regeneration.

troubleshooting_regeneration Start Start: Need to Regenerate Surface Q1 Goal: Remove Analyte or Entire Layer? Start->Q1 RemoveAnalyte Remove Analyte Only Q1->RemoveAnalyte Analyte RemoveLayer Remove Entire Layer Q1->RemoveLayer Entire Layer Q2 Interaction Strength? RemoveAnalyte->Q2 Plasma Try Plasma or UV-Ozone Treatment RemoveLayer->Plasma Weak Weak/Moderate Q2->Weak Weak Strong Strong Q2->Strong Strong LowpH Try Low pH or High Salt Wash Weak->LowpH SDS Try 0.1% SDS Wash Strong->SDS End Surface Regenerated LowpH->End SDS->End Plasma->End

Caption: Troubleshooting logic for selecting a surface regeneration strategy.

References

Technical Support Center: Strategies for Achieving a Uniform Thiol-C9-PEG7 Coating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when forming a uniform Thiol-C9-PEG7 self-assembled monolayer (SAM) on gold surfaces.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues during the formation of this compound coatings.

Issue 1: Incomplete or Patchy Monolayer Formation

Question: My this compound coating appears patchy and incomplete. What are the potential causes and how can I fix this?

Answer: A patchy or incomplete monolayer is a common issue that can arise from several factors throughout the experimental process. The primary culprits are usually related to the substrate preparation, the quality of the thiol solution, or the deposition conditions.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Contaminated Gold Substrate Organic residues, dust, or other impurities on the gold surface can physically block the thiol molecules from accessing and binding to the surface. Implement a rigorous cleaning protocol. Common methods include Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or UV-Ozone cleaning to remove organic contaminants. After cleaning, rinse the substrate thoroughly with high-purity water and ethanol (B145695), and dry it under a stream of inert gas like nitrogen or argon. Crucially, use the substrate immediately after cleaning to prevent re-contamination from the atmosphere.
Inactive or Oxidized Thiol The thiol group (-SH) is susceptible to oxidation, which can form disulfides (S-S) that do not readily bind to the gold surface.[1]
- Use Fresh Reagent: Always use fresh this compound from a reputable supplier. - Proper Storage: Store the thiol reagent under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature to minimize oxidation. - Degas Solvents: Use degassed solvents for preparing the thiol solution to remove dissolved oxygen.
Impure Solvent Water or other impurities in the solvent can interfere with the self-assembly process.[1]
Use anhydrous, high-purity solvents such as 200-proof ethanol for preparing the thiol solution.[1]
Suboptimal Thiol Concentration The concentration of the this compound solution can significantly impact the packing density and ordering of the monolayer.[1]
A standard starting concentration for SAM formation is 1 mM.[1] However, it is advisable to test a range of concentrations (e.g., 0.1 mM, 1 mM, and 10 mM) to determine the optimal concentration for your specific experimental conditions.[1]
Insufficient Incubation Time While the initial adsorption of thiols onto the gold surface is rapid, achieving a well-ordered, densely packed monolayer takes time.[1]
Typical incubation times for achieving a well-ordered SAM range from 12 to 48 hours.[1] It is recommended to perform a time-course experiment to identify the optimal incubation duration for your system.

Logical Workflow for Troubleshooting Patchy Coatings

Start Start: Patchy Coating Observed Cleanliness Verify Substrate Cleanliness Start->Cleanliness Thiol_Quality Assess Thiol Quality Cleanliness->Thiol_Quality If clean Solvent_Purity Check Solvent Purity Thiol_Quality->Solvent_Purity If thiol is fresh Concentration Optimize Thiol Concentration Solvent_Purity->Concentration If solvent is pure Incubation_Time Adjust Incubation Time Concentration->Incubation_Time If concentration is optimized Success Uniform Coating Achieved Incubation_Time->Success

Caption: Troubleshooting workflow for patchy or incomplete this compound coatings.

Issue 2: Disordered or Poorly Packed Monolayer

Question: My this compound coating seems to have formed, but it is not uniform and appears disordered. What could be the reason for this?

Answer: A disordered monolayer can result from several factors, including suboptimal experimental conditions and the inherent properties of the substrate.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Suboptimal Incubation Time The self-assembly process requires adequate time for the molecules to arrange themselves into a well-ordered structure.[1]
As mentioned previously, extend the incubation time. While initial adsorption is fast, achieving a highly ordered monolayer can take 12 to 48 hours.[1]
Inappropriate Solvent Choice The solvent plays a crucial role in the self-assembly process by influencing the solubility of the thiol and the interactions between molecules during monolayer formation.[1] Ethanol is a commonly used solvent for alkanethiol SAM formation.[1] For PEGylated thiols, the polarity of the solvent is a significant factor. Consider experimenting with other high-purity solvents like isopropanol (B130326) or methanol (B129727) to find the optimal medium for your this compound.[1]
Temperature Fluctuations Inconsistent temperatures during the incubation period can disrupt the ordering process of the monolayer.[1]
Incubate the SAMs at a constant and controlled temperature. Room temperature is often sufficient, but using a controlled temperature bath may enhance consistency.[1]
Substrate Roughness An excessively rough gold surface can hinder the long-range ordering of the monolayer.
Characterize the roughness of your substrate using Atomic Force Microscopy (AFM). If possible, use ultra-flat substrates or template-stripped gold, which provide a very smooth surface for SAM formation.
Incorrect Substrate Crystallography For thiol-on-gold SAMs, a strong (111) crystallographic orientation is preferred for the formation of highly ordered monolayers.
Verify the crystallographic orientation of your gold substrate.

Frequently Asked Questions (FAQs)

Q1: What is the expected thickness of a uniform this compound monolayer?

A1: The theoretical length of a SH-PEG7-COOH molecule is approximately 3.52 nm.[1][2] The thickness of the resulting self-assembled monolayer on a gold surface will be slightly less than this due to the tilt angle of the molecules. Spectroscopic ellipsometry is a common technique used to measure the thickness of such thin films.[3][4][5]

Q2: How does the C9 alkyl chain influence the SAM formation?

A2: The C9 alkyl chain provides a hydrophobic spacer that contributes to the van der Waals interactions between adjacent molecules. These interactions are crucial for the formation of a densely packed and ordered monolayer. Longer alkyl chains generally lead to more ordered SAMs due to stronger intermolecular forces.[6][7]

Q3: What is the role of the PEG7 moiety?

A3: The PEG7 (polyethylene glycol with 7 ethylene (B1197577) glycol units) chain imparts hydrophilicity to the surface. This property is often desired to reduce non-specific protein adsorption and improve biocompatibility.[8]

Q4: How can I characterize the uniformity of my this compound coating?

A4: Several surface-sensitive techniques can be employed to assess the quality and uniformity of your coating:

  • Contact Angle Goniometry: A uniform, hydrophilic PEG-terminated surface should exhibit a low and consistent water contact angle.[9][10][11][12]

  • Atomic Force Microscopy (AFM): AFM can provide topographical images of the surface, revealing the presence of defects, pinholes, or aggregates in the monolayer.[13][14][15]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, verifying the presence of sulfur from the thiol and carbon and oxygen from the alkyl and PEG chains.[16][17][18][19][20]

  • Spectroscopic Ellipsometry: This technique is used to measure the thickness of the monolayer, and uniformity in thickness across the sample is a good indicator of a uniform coating.[3][4][5][21][22]

Q5: What is the typical surface density of a Thiol-PEG7 monolayer on gold?

A5: The surface density of a SH-PEG7-COOH monolayer on gold nanoparticles has been determined to be approximately 4.3 molecules per square nanometer.[1][2][23]

Quantitative Data Summary

The following table summarizes key quantitative parameters for a SH-PEG7-COOH monolayer on a gold surface.

Parameter Value Technique Reference
Ligand Length3.52 nmCalculation[1][2]
Surface Coverage4.29 ± 0.45 molecules/nm²ICP-MS[2]

Experimental Protocols

Protocol 1: Cleaning of Gold Substrates

Objective: To prepare a clean gold surface free of organic and particulate contamination, suitable for the formation of a high-quality SAM.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

  • High-purity deionized (DI) water (18.2 MΩ·cm)

  • Anhydrous ethanol (200 proof)

  • Inert gas (e.g., nitrogen or argon)

  • Glass beakers

  • Tweezers (Teflon-coated or stainless steel)

Procedure:

  • Safety First: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a fume hood.

  • Preparation of Piranha Solution: In a clean glass beaker, slowly and carefully add the 30% H₂O₂ to the concentrated H₂SO₄. Never add the acid to the peroxide. The solution will become very hot.

  • Substrate Cleaning: Using tweezers, immerse the gold substrates in the hot Piranha solution for 10-15 minutes.

  • Rinsing: Carefully remove the substrates from the Piranha solution and rinse them extensively with copious amounts of DI water.

  • Ethanol Rinse: Rinse the substrates with anhydrous ethanol to remove any remaining water.

  • Drying: Dry the substrates thoroughly with a gentle stream of inert gas.

  • Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent re-contamination.

Protocol 2: Formation of this compound Self-Assembled Monolayer

Objective: To form a uniform and densely packed this compound SAM on a clean gold substrate.

Materials:

  • Cleaned gold substrates

  • This compound

  • Anhydrous ethanol (200 proof)

  • Glass vials or a petri dish

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Prepare Thiol Solution: Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve the appropriate mass of the thiol in 10 mL of ethanol in a clean glass vial. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Immersion: Place the clean, dry gold substrates in a glass vial or petri dish. Pour the thiol solution over the substrates, ensuring they are completely submerged.

  • Inert Atmosphere: To minimize oxidation, gently purge the container with an inert gas (e.g., nitrogen or argon) and then seal it.

  • Incubation: Allow the self-assembly to proceed for 12-48 hours at a constant room temperature.

  • Rinsing: After incubation, remove the substrates from the thiol solution using clean tweezers. Rinse them thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules.

  • Drying: Dry the coated substrates with a gentle stream of inert gas.

  • Storage: Store the functionalized substrates in a clean, dry environment, such as a desiccator.

Experimental Workflow for SAM Formation and Characterization

Start Start Clean_Substrate Clean Gold Substrate Start->Clean_Substrate Prepare_Solution Prepare this compound Solution Clean_Substrate->Prepare_Solution Incubate Incubate for 12-48 hours Prepare_Solution->Incubate Rinse_Dry Rinse and Dry Incubate->Rinse_Dry Characterize Characterize Coating Rinse_Dry->Characterize End End Characterize->End

Caption: General experimental workflow for this compound SAM formation and characterization.

References

Technical Support Center: Dealing with Steric Hindrance in Thiol-C9-PEG7 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-C9-PEG7 reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments, with a specific focus on overcoming challenges related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a concern in this compound reactions?

A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups in a molecule physically impede a chemical reaction. In the context of a this compound linker, the polyethylene (B3416737) glycol (PEG) chain, while designed to improve solubility and reduce immunogenicity, can create a "steric shield".[1][2] This shield can block the reactive thiol group on one molecule from accessing its conjugation partner (e.g., a maleimide) on another, especially if the conjugation site is in a crowded or sterically restricted area of the molecule.[3] This interference can lead to slow reaction rates, low conjugation efficiency, and incomplete reactions.[4]

Q2: My conjugation yield is consistently low. How do I determine if steric hindrance is the primary cause?

A2: Low yield can stem from several factors.[5] To isolate steric hindrance as the likely cause, consider the following:

  • Control Reaction: Perform a control reaction with a small, unhindered thiol (e.g., cysteine or glutathione). If this reaction proceeds efficiently under the same conditions, it suggests that the reagents and buffers are fine, and the issue likely lies with the steric bulk of your specific substrate.

  • Substrate Structure: Analyze the three-dimensional structure of your target molecule. Is the target thiol located in a deep cleft or surrounded by other large domains? Inaccessibility is a strong indicator of steric hindrance.[5]

  • PEG Chain Length: Longer PEG chains can introduce greater steric hindrance, which may reduce conversion rates.[4] If you are working with different PEG linkers, comparing the results can be informative.

Q3: What are the most critical reaction parameters to optimize for overcoming steric hindrance?

A3: To overcome the energy barrier imposed by steric hindrance, you can adjust several parameters:

  • Reaction Time and Temperature: Increasing the reaction time (e.g., overnight at 4°C or for several hours at room temperature) or modestly increasing the temperature can provide the necessary energy to overcome the activation barrier.

  • Molar Ratio: Increasing the molar excess of the less sterically hindered reactant (often the this compound linker) can drive the reaction equilibrium toward product formation.[5][6] A starting point of a 10- to 20-fold molar excess is often recommended.[7]

  • pH: For thiol-maleimide reactions, maintaining a pH between 6.5 and 7.5 is crucial for selectivity towards thiols.[8] While lowering the pH can slow the reaction, which may seem counterintuitive, it can sometimes allow more time for molecules to achieve the correct orientation in sterically crowded environments.[9][10]

Q4: Are there alternative chemistries to consider if steric hindrance with a thiol-maleimide reaction is insurmountable?

A4: Yes. If optimizing a thiol-maleimide reaction is unsuccessful, other "click chemistry" approaches may be more effective in sterically demanding situations.[4] Thiol-ene reactions, for example, can proceed rapidly via a radical-induced mechanism and have shown high versatility.[4] Other options include strain-promoted azide-alkyne cycloaddition (SPAAC), which is known for its high efficiency and bioorthogonality.[11]

Troubleshooting Guide: Low or No Conjugation Yield

This guide provides a systematic approach to diagnosing and solving low-yield issues in your this compound conjugation experiments.

Problem: The final conjugation product is not forming or the yield is unacceptably low.

Below is a logical workflow to troubleshoot this common issue.

TroubleshootingWorkflow start Start: Low Conjugation Yield q1 Are Target Thiols Free and Accessible? start->q1 q2 Is the Maleimide (B117702) (or other reactive group) Active? q1->q2 Yes sol1 Action: Pre-reduce protein with TCEP to break disulfide bonds. q1->sol1 No q3 Are Reaction Conditions Optimal? q2->q3 Yes sol2 Action: Use fresh, anhydrous stock solution of the PEG-linker. Avoid repeated freeze-thaw cycles. q2->sol2 No q4 Is Steric Hindrance Still the Limiting Factor? q3->q4 Yes sol3 Action: Verify buffer pH (6.5-7.5). Increase molar excess of linker. Increase reaction time/temperature. q3->sol3 No sol4 Action: Consider alternative chemistry (e.g., Thiol-ene, SPAAC) or re-engineer conjugation site. q4->sol4 Yes end_ok Success: High Yield Achieved q4->end_ok No sol1->q2 sol2->q3 sol3->q4 end_fail Consult Further Options sol4->end_fail

Caption: Troubleshooting workflow for low yield in Thiol-PEG conjugation.

Step-by-Step Troubleshooting Questions
  • Q: Have you confirmed that the thiol groups on your target molecule are reduced and available for reaction?

    • Issue: Cysteine residues can form disulfide bonds, which are unreactive towards maleimides.[5]

    • Solution: Before the conjugation step, treat your protein or peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is ideal because it is stable and does not contain a thiol group that could compete in the subsequent reaction.[5]

  • Q: Is the reactive group on your this compound linker (e.g., maleimide) active?

    • Issue: Maleimides are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[5] This hydrolysis opens the maleimide ring, rendering it inactive.

    • Solution: Always prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[5][12]

  • Q: Are your buffer conditions optimized for the specific chemistry?

    • Issue: Incorrect pH can drastically reduce reaction rates or lead to side reactions.

    • Solution: For thiol-maleimide reactions, ensure the pH is strictly maintained between 6.5 and 7.5.[6][8] Buffers like phosphate-buffered saline (PBS) are commonly used. Avoid buffers containing primary amines (e.g., Tris) or other thiols.[7]

  • Q: Have you tried adjusting the reaction stoichiometry and incubation parameters?

    • Issue: The default conditions may not be sufficient to overcome the activation energy barrier caused by steric hindrance.

    • Solution: Systematically increase the molar excess of the PEG linker (e.g., from 5x to 20x). Extend the incubation time (e.g., from 2 hours to overnight) and/or modestly increase the temperature (e.g., from 4°C to 25°C). Monitor the reaction progress to find the optimal balance.

Data Presentation

The following tables summarize key quantitative parameters for optimizing your reactions.

Table 1: Recommended Reaction Parameters for Thiol-Maleimide Conjugation

ParameterRecommended RangeRationale & Considerations
pH 6.5 - 7.5Maximizes selectivity for thiols over amines and minimizes maleimide hydrolysis.[5][6]
Molar Excess 5x to 20x of PEG-linkerA higher excess helps drive the reaction to completion, especially in cases of steric hindrance.[7]
Temperature 4°C to 25°C (Room Temp)Lower temperatures can increase stability but may require longer reaction times.
Reaction Time 2 hours to OvernightSterically hindered reactions often require longer incubation periods to achieve high yields.
Buffer PBS, MES, HEPESUse non-nucleophilic buffers. Avoid Tris and other amine-containing buffers.[7]

Table 2: Qualitative Impact of PEG Chain Length on Steric Hindrance

PEG Chain LengthImpact on Steric HindranceEffect on Reaction EfficiencyReference
Shorter (e.g., PEG3, PEG4) Lower steric hindranceGenerally higher conversion rates and faster kinetics.[4]
Longer (e.g., PEG12, PEG24) Higher steric hindranceMay lead to reduced gel conversion or lower conjugation yields.[4]

Key Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol provides a general workflow for conjugating a thiol-containing molecule (e.g., a protein with cysteine residues) with a maleimide-functionalized C9-PEG7 linker.

  • Preparation of Target Molecule:

    • Dissolve your thiol-containing molecule in a degassed reaction buffer (e.g., PBS, pH 7.2).

    • Optional (but recommended): If disulfide bonds may be present, add a 10-100 fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove excess TCEP using a desalting column if necessary.[5]

  • Preparation of Maleimide-PEG Linker:

    • Immediately before use, dissolve the Maleimide-C9-PEG7 reagent in an anhydrous solvent (e.g., DMSO) to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the maleimide-PEG stock solution to the solution of your target molecule.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted maleimide groups, add a small molecule thiol like cysteine or β-mercaptoethanol to a final concentration of ~10 mM. Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted linker and quenching agent from the final conjugate using a suitable method such as size exclusion chromatography (SEC) or dialysis.

Protocol 2: Monitoring Reaction Progress with HPLC
  • Sample Preparation: At various time points during the conjugation reaction (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot of the reaction mixture.

  • LC-MS Analysis: Inject the sample onto an appropriate LC-MS system (e.g., a reverse-phase column).

  • Data Analysis: Monitor the appearance of the peak corresponding to the conjugated product (which will have a higher mass) and the disappearance of the peak for the starting thiol-containing molecule. Integrate the peak areas to quantify the reaction conversion over time.[6]

Visualizations

StericHindranceFactors cluster_factors Contributing Factors factor1 Bulky Substrate Molecule hindrance Steric Hindrance (Low Reaction Rate) factor1->hindrance factor2 Long or Coiled PEG Chain factor2->hindrance factor3 Crowded Conjugation Site (e.g., in a protein pocket) factor3->hindrance factor4 Sub-optimal Linker Flexibility factor4->hindrance

Caption: Key factors contributing to steric hindrance in bioconjugation reactions.

ReactionScheme molA Molecule-SH (Thiol) product Molecule-S-Succinimide-C9-PEG7-Payload (Stable Thioether Bond) molA->product pH 6.5-7.5 plus + molB Maleimide-C9-PEG7-Payload molB->product

Caption: General reaction scheme for Thiol-Maleimide conjugation.

References

Technical Support Center: Thiol-C9-PEG7 Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-C9-PEG7. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues related to the impact of pH on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the thiol group of this compound with a maleimide (B117702)?

A1: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4][5][6] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][3][5][6]

Q2: What happens if I perform the thiol-maleimide conjugation outside the optimal pH range of 6.5-7.5?

A2:

  • Below pH 6.5: The reaction rate will be significantly slower. This is because the thiol group (R-SH) is predominantly in its protonated form, which is less nucleophilic than the thiolate anion (R-S⁻).[3][6]

  • Above pH 7.5: Several competing reactions can occur. The maleimide ring becomes susceptible to hydrolysis, which renders it unreactive towards thiols.[1][3][5][6] Additionally, the reaction loses its selectivity for thiols as primary amines (e.g., from lysine (B10760008) residues on a protein) become deprotonated and can also react with the maleimide.[1][3][6]

Q3: How does pH affect the stability of the thiol group on this compound?

A3: The thiol group is susceptible to oxidation to form a disulfide bond, and this process is accelerated at neutral to alkaline pH. For long-term storage, it is advisable to keep this compound solutions at a lower pH (e.g., pH 5-6) and under an inert atmosphere to minimize oxidation.[7][8]

Q4: Can I use this compound for thiol-disulfide exchange reactions? What is the optimal pH?

A4: Yes, the thiol group can participate in thiol-disulfide exchange. This reaction is also pH-dependent, with the rate increasing at higher pH values (typically above 8) where the concentration of the reactive thiolate anion is higher.[9][10][11][12] The reaction is inhibited at low pH.[10]

Q5: My conjugation yield is low. What are the potential pH-related causes?

A5: Low conjugation yield can be due to several pH-related factors:

  • Suboptimal pH: Ensure your reaction buffer is within the optimal pH 6.5-7.5 range for thiol-maleimide reactions.[1][2][3][4][5][6]

  • Thiol Oxidation: If the pH of your stock solution or reaction buffer is too high, the thiol group may have oxidized to a disulfide, rendering it unreactive with the maleimide.

  • Maleimide Hydrolysis: If the pH is too high (above 7.5), your maleimide-containing molecule may have hydrolyzed.[1][3][5][6]

  • Buffer Interference: Ensure your buffer does not contain competing nucleophiles like primary amines (e.g., Tris) or other thiol-containing compounds.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No Conjugation Incorrect reaction buffer pH.Verify the pH of your reaction buffer is between 6.5 and 7.5 for thiol-maleimide reactions.[1][2][3][4][5][6]
Oxidation of the thiol group on this compound.Prepare fresh solutions of this compound. If reducing disulfide bonds on a protein, ensure the reducing agent is removed or quenched prior to adding the maleimide reagent. Consider degassing buffers to remove oxygen.[13]
Hydrolysis of the maleimide group.Ensure the pH of the reaction buffer does not exceed 7.5. Prepare maleimide solutions fresh before use.[1][3][5][6]
Poor Reproducibility Inconsistent pH of stock solutions or reaction buffers.Always prepare fresh buffers and verify the pH before each experiment.
Gradual oxidation of this compound stock solution.Aliquot and store this compound solutions at a slightly acidic pH and under an inert gas at -20°C or below.[8][14]
Presence of Side Products Reaction with primary amines.Maintain the reaction pH at or below 7.5 to ensure selectivity for thiols over amines.[1][3][6]
Formation of disulfide-linked dimers of this compound.This indicates thiol oxidation. Prepare solutions fresh and consider working under an inert atmosphere.
Instability of the Conjugate Retro-Michael reaction of the thioether bond.While generally stable, the thioether bond formed from a thiol-maleimide reaction can undergo a retro-Michael reaction, especially at higher pH. Store the final conjugate at a neutral or slightly acidic pH.[5][15]

Data Presentation

Table 1: Impact of pH on Thiol-Maleimide Reaction Characteristics

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis[1][3][6]

Table 2: pH Dependence of Thiol-Related Reactions

ReactionOptimal pH RangeKey Considerations
Thiol-Maleimide Conjugation 6.5 - 7.5[1][2][3][4][5][6]Balances thiol reactivity with maleimide stability and selectivity.
Thiol-Disulfide Exchange > 8.0[9][10][11][12]Rate is dependent on the concentration of the thiolate anion.
Thiol Oxidation Increases with pHMore prevalent at neutral to alkaline pH.
Maleimide Hydrolysis > 7.5[1][3][5][6]Increases significantly at alkaline pH, leading to an unreactive maleamic acid.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

  • Preparation of this compound: Dissolve this compound in an appropriate degassed buffer (e.g., phosphate-buffered saline, PBS) at a pH of 6.5-7.5.

  • Preparation of Maleimide-Activated Molecule: Dissolve the maleimide-containing molecule in a suitable solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Conjugation Reaction: Add the desired molar excess of the maleimide stock solution to the solution of this compound. A 10-20 fold molar excess of the maleimide is a common starting point.[3]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using fluorescently labeled molecules.

  • Quenching: The reaction can be quenched by adding a small molecule thiol such as L-cysteine or β-mercaptoethanol to react with any excess maleimide.

  • Purification: Purify the conjugate to remove unreacted reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Mandatory Visualizations

Thiol_Maleimide_Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Thiol This compound (R-SH) Conjugate Stable Thioether Conjugate Thiol->Conjugate Michael Addition Maleimide Maleimide-Activated Molecule Maleimide->Conjugate pH_node pH 6.5 - 7.5 pH_node->Conjugate Optimal pH

Thiol-Maleimide Conjugation Pathway

Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_pH Is reaction pH between 6.5 and 7.5? Start->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Reagents Are reagents fresh and non-oxidized? Check_pH->Check_Reagents Yes Adjust_pH->Check_pH Prepare_Fresh Prepare fresh Thiol-PEG and Maleimide solutions Check_Reagents->Prepare_Fresh No Check_Buffer Does buffer contain competing nucleophiles? Check_Reagents->Check_Buffer Yes Prepare_Fresh->Check_Reagents Change_Buffer Use a non-interfering buffer (e.g., PBS) Check_Buffer->Change_Buffer Yes Success Successful Conjugation Check_Buffer->Success No Change_Buffer->Check_Buffer

Troubleshooting Low Conjugation Yield

Impact of pH on Thiol Reactivity

References

Technical Support Center: Purification of Thiol-C9-PEG7 Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Thiol-C9-PEG7 bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound bioconjugates?

A1: The most effective methods for purifying this compound bioconjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and dialysis. The choice of method depends on the specific characteristics of the bioconjugate, the nature of the impurities, and the required final purity.[1]

Q2: What are the common impurities encountered after a conjugation reaction with a this compound linker?

A2: Typical impurities include unreacted this compound linker, excess coupling agents, byproducts from the conjugation reaction, and side-products from reactions involving the thiol group, such as disulfides. If the conjugation involves a maleimide (B117702), side reactions like hydrolysis of the maleimide ring or retro-Michael reaction can also lead to impurities.[1][2]

Q3: How does the C9 alkyl linker influence the purification strategy?

A3: The C9 alkyl chain significantly increases the hydrophobicity of the bioconjugate. This property is particularly relevant for RP-HPLC, where it will lead to longer retention times. You may need to use a stronger organic mobile phase or a shallower gradient to achieve effective elution and separation.[3][4] For SEC, the impact is less direct but can influence potential non-specific hydrophobic interactions with the column matrix.

Q4: How can I assess the purity of my this compound bioconjugate?

A4: Analytical RP-HPLC is a highly effective method for determining the purity of the final conjugate by separating it from starting materials and byproducts.[1] Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) is strongly recommended to confirm the identity and molecular weight of the purified bioconjugate.[1]

Troubleshooting Guides

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem Potential Cause Solution
Poor Separation of Conjugate and Unreacted Linker The gradient may be too steep for the hydrophobic C9 linker.Use a shallower gradient of the organic solvent (e.g., acetonitrile) to improve resolution.[1]
Inappropriate column chemistry.A C4 or C18 column is often suitable, but you may need to screen different stationary phases to optimize separation.[5]
Mobile phase additive is not optimal.Trifluoroacetic acid (TFA) at 0.1% is a common choice, but varying the concentration or trying other ion-pairing agents could improve peak shape and resolution.[1]
Low Recovery of the Bioconjugate The bioconjugate is irreversibly binding to the column due to the hydrophobic C9 linker.Consider using a less hydrophobic stationary phase (e.g., C4 instead of C18). Adding a small percentage of a stronger organic solvent like isopropanol (B130326) to the mobile phase can also help. Increasing the column temperature may improve recovery and peak shape.
The bioconjugate is precipitating on the column.Ensure the sample is fully solubilized in the initial mobile phase before injection. Lowering the sample concentration might also be necessary.
Broad Peaks The PEG7 portion of the linker is polydisperse.This can lead to some peak broadening. Using a high-resolution column and optimizing the gradient can help minimize this effect.[3]
Secondary interactions with the column.Ensure the mobile phase pH is appropriate for your bioconjugate to minimize ionic interactions with residual silanols on the silica-based column.
Size Exclusion Chromatography (SEC)
Problem Potential Cause Solution
Poor Separation of Conjugate and Aggregates The column resolution is insufficient.Use a longer column or connect two columns in series to increase the resolution. A column with a smaller particle size will also provide higher resolution.[6]
Sample volume is too large.For optimal resolution, the sample volume should not exceed 1-2% of the total column volume.[6]
Co-elution of Unreacted Linker and Bioconjugate The molecular weight difference is not large enough for the selected column.Choose a column with a smaller pore size that is appropriate for the molecular weight range of your bioconjugate and the unreacted linker.
Low Recovery Non-specific hydrophobic interactions between the C9 linker and the column matrix.Add organic modifiers or salts to the mobile phase to minimize these interactions. Ensure the column is properly equilibrated.[5]

Experimental Protocols

General Protocol for RP-HPLC Purification of a this compound Bioconjugate

This is a general guideline and will require optimization for your specific bioconjugate.

  • Column: C4 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1 mL/min for analytical, adjust for preparative scale.

  • Detection: UV at 220 nm and 280 nm.

  • Procedure:

    • Dissolve the crude bioconjugate in a minimal amount of Mobile Phase A.

    • Filter the sample through a 0.22 µm filter.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample.

    • Run a linear gradient to elute the bioconjugate. Due to the hydrophobic C9 linker, a shallow gradient may be necessary (e.g., 5-65% B over 40 minutes).

    • Collect fractions and analyze for purity.

    • Pool pure fractions and lyophilize.

General Protocol for SEC Purification of a this compound Bioconjugate

This protocol is designed to separate the bioconjugate from smaller impurities like unreacted linker.

  • Column: Select a column with a fractionation range appropriate for the size of your bioconjugate.

  • Mobile Phase: Phosphate-buffered saline (PBS) or another suitable aqueous buffer.

  • Flow Rate: As recommended by the column manufacturer.

  • Detection: UV at 220 nm and 280 nm.

  • Procedure:

    • Equilibrate the column with at least two column volumes of the mobile phase.

    • Dissolve the sample in the mobile phase and filter through a 0.22 µm filter.

    • Inject the sample (volume should be 1-2% of the column volume).

    • Elute with the mobile phase. The bioconjugate should elute before the smaller, unreacted this compound linker.

    • Collect and analyze fractions.

Visualizations

experimental_workflow cluster_reaction Bioconjugation Reaction cluster_purification Purification start Thiol-containing Biomolecule + this compound Reagent reaction Conjugation Reaction start->reaction crude Crude Reaction Mixture reaction->crude purification_method Choose Purification Method (SEC or RP-HPLC) crude->purification_method sec Size Exclusion Chromatography purification_method->sec Size-based rphplc Reversed-Phase HPLC purification_method->rphplc Hydrophobicity-based analysis Purity Analysis (Analytical HPLC, LC-MS) sec->analysis rphplc->analysis pure_product Pure Bioconjugate analysis->pure_product impurities Impurities analysis->impurities

Caption: General experimental workflow for this compound bioconjugation and purification.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Purification Issue Identified poor_separation Poor Separation start->poor_separation low_recovery Low Recovery start->low_recovery broad_peaks Broad Peaks start->broad_peaks gradient Inappropriate Gradient poor_separation->gradient column Wrong Column Chemistry poor_separation->column binding Irreversible Binding low_recovery->binding solubility Precipitation low_recovery->solubility polydispersity PEG Polydispersity broad_peaks->polydispersity interactions Secondary Interactions broad_peaks->interactions optimize_gradient Optimize Gradient gradient->optimize_gradient change_column Change Column column->change_column modify_mobile_phase Modify Mobile Phase binding->modify_mobile_phase check_solubility Check Sample Solubility solubility->check_solubility high_res_column Use High-Resolution Column polydispersity->high_res_column interactions->modify_mobile_phase

References

quality control assays for Thiol-C9-PEG7 functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-C9-PEG7 functionalization. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.

Troubleshooting Guide

This section addresses common issues encountered during the functionalization process in a question-and-answer format.

Question 1: My conjugation yield is very low or zero. What are the primary factors I should investigate?

Low conjugation efficiency with this compound can stem from several factors related to the thiol group, the reaction conditions, or the stability of the reagents.

  • Insufficient or Inactive Thiols: Cysteine residues in your protein or molecule of interest may be forming disulfide bonds, leaving no free sulfhydryl (-SH) group available for reaction.[1][2][3]

    • Solution: Before conjugation, treat your molecule with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce existing disulfide bonds.[1][2] TCEP is often preferred as it does not contain a thiol group and typically does not need to be removed before conjugation.[1] If using DTT (Dithiothreitol), it must be removed before adding the maleimide-functionalized partner to prevent it from competing in the reaction.[1]

  • Thiol Oxidation: Free thiols are susceptible to oxidation, which can be catalyzed by dissolved oxygen or metal ions.

    • Solution: Degas your buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to your reaction buffer to sequester metal ions.[1]

  • Steric Hindrance: The thiol groups on your target molecule may be sterically hindered or buried within its three-dimensional structure, making them inaccessible.

    • Solution: Introducing a mild denaturant might help expose these sites; however, this should be done with caution as it can affect the function of proteins.[2]

  • Incorrect Buffer Composition: The pH and composition of your reaction buffer are critical for successful conjugation.

    • Solution: For thiol-maleimide reactions, maintain a pH between 6.5 and 7.5.[1][2] At a pH of 7.0, the reaction with thiols is significantly faster than with amines.[2] Use non-amine, thiol-free buffers such as phosphate-buffered saline (PBS), HEPES, or MES.[1] Avoid buffers containing primary amines (e.g., Tris) or other thiols (e.g., DTT, 2-mercaptoethanol).[1]

Question 2: How can I confirm that my starting material has free thiol groups available for conjugation?

It is crucial to quantify the number of free sulfhydryl groups before starting the conjugation reaction.

  • Solution: Use Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to quantify the number of free thiols in your sample.[1][4] This colorimetric assay is a widely used and reliable method.[4][5]

Question 3: My final conjugate is not stable. What could be the cause?

The stability of the final conjugate can be compromised by the reversibility of the linkage.

  • Retro-Michael Reaction: The maleimide-thiol linkage can be reversible, particularly in the presence of other thiols like glutathione, which is abundant in cellular environments.[1] This can lead to the exchange of the PEG linker.

    • Solution: If stability in a thiol-rich environment is a concern, consider alternative conjugation chemistries that form more stable bonds.

Question 4: I'm observing inconsistent results between experiments. What could be the source of this variability?

Inconsistent results often point to the degradation of reagents or slight variations in experimental conditions.

  • Maleimide (B117702) Hydrolysis: If you are conjugating your this compound to a maleimide-functionalized molecule, be aware that the maleimide group is susceptible to hydrolysis in aqueous solutions.

    • Solution: Prepare aqueous solutions of the maleimide linker immediately before use.[1] Standardize the time the maleimide reagent is in an aqueous solution before initiating the conjugation and control the reaction temperature consistently.[1] Store stock solutions of maleimide reagents in an anhydrous solvent like DMSO or DMF in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

  • Thiol-PEG Stability: The thiol group on your this compound is prone to oxidation.

    • Solution: Store the this compound reagent at the recommended temperature (typically -20°C) in a desiccated environment. Prepare stock solutions immediately before use and handle them under an inert gas like argon or nitrogen if possible.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of my thiol-containing molecule to its binding partner?

The optimal molar ratio can vary depending on the specific reactants and conditions. For a thiol-maleimide reaction, a 10-20 fold molar excess of the maleimide-containing reagent is a common starting point for labeling proteins.[1] However, for some molecules, a lower ratio may be optimal. It is highly recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific application.[1]

Q2: What analytical techniques can I use to characterize the final PEGylated product?

A combination of techniques is often necessary for a thorough characterization of the conjugate.

  • Size-Exclusion Chromatography (SEC-HPLC): Can be used to separate the PEGylated conjugate from the unreacted starting materials and to assess the molecular weight and purity of the product.[7]

  • Mass Spectrometry (MS): Techniques like MALDI or ESI-MS can determine the molecular weight of the PEGylated product, revealing the number of PEG molecules attached.[7][8]

  • SDS-PAGE: Can provide a qualitative assessment of the increase in molecular weight after PEGylation. The PEGylated protein will typically run slower than the unmodified protein.

  • Dynamic Light Scattering (DLS): Useful for measuring the hydrodynamic diameter of PEGylated nanoparticles to confirm an increase in size after functionalization.

  • Zeta Potential: Measures the surface charge of a particle, which is expected to change after PEGylation.

Q3: How can I quantify the amount of PEG conjugated to my molecule or nanoparticle?

Several methods can be employed to determine the extent of PEGylation.

  • Proton NMR (¹H NMR): Can be used to quantify PEG by integrating the area of the characteristic ethylene (B1197577) oxide proton peak (around 3.65 ppm).[9] This may require the dissolution of the nanoparticle or cleavage of the PEG from the surface.[9]

  • Colorimetric Assays: If PEGylation targets specific functional groups, such as primary amines, assays like the TNBS assay can be used to indirectly quantify PEGylation by measuring the reduction in the number of free amines.[8]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify free PEG from the PEGylated product.[7][]

Data Presentation

Table 1: Troubleshooting Summary for Low Conjugation Yield

Potential Cause Recommended Solution Key Parameters to Control
Insufficient or Inactive ThiolsReduce disulfide bonds with TCEP (5-50 mM).[1]Molar excess of reducing agent, incubation time.
Thiol OxidationDegas buffers and add 1-5 mM EDTA.[1]Oxygen-free environment, presence of chelators.
Steric HindranceUse a mild denaturant (with caution).[2]Concentration of denaturant, exposure time.
Incorrect Buffer pHMaintain pH 6.5-7.5 for thiol-maleimide reactions.[1][2]pH of the reaction buffer.
Competing NucleophilesUse amine-free and thiol-free buffers (e.g., PBS, HEPES).[1]Buffer composition.
Maleimide HydrolysisPrepare maleimide solutions fresh; control time and temperature.[1]Time in aqueous solution, reaction temperature.

Table 2: Recommended Starting Conditions for Thiol-Maleimide Conjugation

Parameter Recommended Starting Condition Notes
pH 6.5 - 7.5[1][2]Optimal for selective reaction with thiols.
Buffer PBS, HEPES, MES (amine and thiol-free)[1]Avoid Tris and buffers containing other thiols.
Maleimide:Thiol Molar Ratio 10-20:1[1]Starting point for proteins; should be optimized.
Temperature Room TemperatureCan be optimized for specific reactants.
Additives 1-5 mM EDTA[1]To prevent metal-catalyzed oxidation.

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Reagent

This protocol describes the use of Ellman's reagent (DTNB) to quantify free sulfhydryl groups.

Materials:

  • Thiol-containing sample

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer

  • Cysteine hydrochloride monohydrate (for standard curve)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a Cysteine Standard Curve: a. Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer. b. Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.5 mM). c. Add 50 µL of Ellman's Reagent Solution to each standard, mix, and incubate for 15 minutes at room temperature. d. Measure the absorbance at 412 nm and plot absorbance vs. concentration to create the standard curve.

  • Quantification of Free Thiols in Sample: a. Dilute your thiol-containing sample in the Reaction Buffer to a concentration that falls within the range of your cysteine standard curve. b. Add 50 µL of Ellman's Reagent Solution to your diluted sample, mix, and incubate for 15 minutes. c. Measure the absorbance at 412 nm. d. Use the standard curve to determine the concentration of free thiols in your sample.

Protocol 2: General Procedure for Thiol-Maleimide Conjugation

This protocol provides a general workflow for conjugating a thiol-containing molecule (like a protein) with a maleimide-activated molecule.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2)

  • Maleimide-activated molecule

  • Reducing agent (e.g., TCEP)

  • Chelating agent (e.g., EDTA)

  • Degassed buffers

Procedure:

  • Preparation of Thiol-Containing Molecule: a. Dissolve your protein in a degassed, amine-free, and thiol-free buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.[1] b. If disulfide bond reduction is necessary, add TCEP to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.[1] c. Incubate at room temperature for 30-60 minutes.[1] The reduced protein solution can often be used directly in the conjugation reaction without removing the TCEP.[1]

  • Conjugation Reaction: a. Prepare a fresh solution of the maleimide-activated molecule in a suitable solvent (e.g., DMSO or the reaction buffer). b. Add the desired molar excess of the maleimide solution to the thiol-containing molecule solution. c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: a. Remove excess, unreacted maleimide reagent and byproducts using size-exclusion chromatography (desalting column) or dialysis.

Visualizations

experimental_workflow General Workflow for Thiol-PEG Functionalization cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis & Purification start Start with Thiol-containing Molecule reduce Reduce Disulfide Bonds (e.g., with TCEP) start->reduce If necessary quantify Quantify Free Thiols (Ellman's Assay) reduce->quantify conjugate Conjugate with Functionalized Partner (e.g., Maleimide) quantify->conjugate purify Purify Conjugate (e.g., SEC, Dialysis) conjugate->purify characterize Characterize Final Product (HPLC, MS, SDS-PAGE) purify->characterize

Caption: Workflow for Thiol-PEG Functionalization.

troubleshooting_logic Troubleshooting Logic for Low Conjugation Yield cluster_thiol Thiol Issues cluster_reaction Reaction Condition Issues start Low or No Conjugation check_thiols Quantify Free Thiols (Ellman's Assay) start->check_thiols check_ph Verify Buffer pH (6.5-7.5) start->check_ph Sufficient Thiols disulfide Disulfide Bonds Present? check_thiols->disulfide Low Thiol Count oxidation Thiols Oxidized? disulfide->oxidation No reduce_disulfide Reduce with TCEP disulfide->reduce_disulfide Yes prevent_oxidation Degas Buffers, Add EDTA oxidation->prevent_oxidation Yes check_buffer Check Buffer Composition (Amine/Thiol-free) check_ph->check_buffer pH Correct adjust_ph Adjust pH check_ph->adjust_ph Incorrect check_reagent Maleimide Hydrolyzed? check_buffer->check_reagent Buffer Correct change_buffer Change Buffer check_buffer->change_buffer Incorrect fresh_reagent Use Fresh Reagent check_reagent->fresh_reagent Yes

Caption: Troubleshooting Low Conjugation Yield.

References

long-term stability issues of Thiol-C9-PEG7 in biological media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Thiol-C9-PEG7 in biological media. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise when working with this compound, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low or No Thiol Reactivity Oxidation of the Thiol Group: The sulfhydryl (-SH) group is susceptible to oxidation, forming disulfide bonds (-S-S-) that are unreactive in standard conjugation chemistries.[1][2] This can occur during storage or in the presence of dissolved oxygen in buffers.1. Use Degassed Buffers: Prepare buffers by sparging with an inert gas like argon or nitrogen to remove dissolved oxygen.[1] 2. Work Under Inert Atmosphere: For maximum stability, handle the this compound and perform reactions under an inert atmosphere (e.g., in a glove box).[1] 3. Add a Reducing Agent: If oxidation is suspected, consider a brief treatment with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to regenerate the free thiol before conjugation. Note that some reducing agents like DTT must be completely removed before proceeding with maleimide (B117702) chemistry.[3]
Inconsistent Conjugation Efficiency Variability in Reagent Quality: The this compound reagent may have partially oxidized over time, leading to batch-to-batch variability.1. Aliquot and Store Properly: Upon receipt, aliquot the this compound into smaller, single-use amounts and store at the recommended temperature (typically -20°C) under an inert atmosphere.[4] 2. Qualify New Batches: Before use in a critical experiment, qualify a new batch of the reagent by performing a small-scale test reaction or by quantifying the free thiol concentration using Ellman's assay.[1]
Protein Aggregation During Conjugation Increased Hydrophobicity: The addition of the C9 linker and PEG chain can alter the surface properties of the target protein, potentially leading to aggregation.[3] Over-Modification: Attaching too many this compound molecules to a single protein can induce aggregation.[3]1. Optimize Molar Ratio: Start with a lower molar excess of the this compound reagent and titrate up to find the optimal ratio that provides sufficient conjugation without causing aggregation.[3] 2. Adjust Buffer Conditions: Include solubility-enhancing additives like arginine in the reaction buffer.[4] Working at a lower protein concentration can also help.[3]
Cleavage of the Final Conjugate Instability of the Thioether Bond: If conjugated to a maleimide, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in biological media.[5][6][7] This leads to the release of the conjugated molecule.1. Consider Alternative Chemistries: For applications requiring high in vivo stability, consider using maleimide derivatives that form more stable linkages, such as those that undergo self-hydrolysis to a ring-opened structure.[5][7] 2. pH Control: Maintain the pH of the conjugation reaction between 6.5 and 7.5 to favor the forward reaction and minimize side reactions.[3][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability issue is the oxidation of the terminal thiol group to a disulfide.[1][2] This dimerization renders the molecule inactive for conjugation reactions that specifically target free sulfhydryl groups. In solution, especially at neutral to alkaline pH and in the presence of oxygen, this oxidation can occur rapidly. For long-term storage, it is crucial to keep the compound as a lyophilized powder under an inert atmosphere at low temperatures.[1]

Q2: How does the composition of biological media affect the stability of this compound?

A2: Biological media are complex environments that can impact stability. Components such as serum proteins contain free thiols (e.g., in albumin) that can participate in disulfide exchange reactions.[5] The pH of the media is also a critical factor; higher pH values can accelerate the rate of thiol oxidation. Furthermore, some cell culture media contain components that can catalyze oxidation.

Q3: What is the expected half-life of the thiol group in a typical biological medium?

Q4: Can I use reducing agents to maintain the thiol in its active state?

A4: Yes, but with caution. Reducing agents like TCEP can be used to reduce any formed disulfides back to free thiols.[2] However, it is important to choose a reducing agent that is compatible with your downstream application. For example, DTT contains thiol groups and will compete with your this compound in a subsequent conjugation reaction, so it must be removed before adding a thiol-reactive compound like a maleimide.[3]

Q5: How does the PEG7 component of the molecule influence its stability?

A5: The polyethylene (B3416737) glycol (PEG) component itself is generally stable against hydrolysis of its ether backbone under typical biological conditions.[] The primary role of the PEG7 chain is to enhance the hydrophilicity and solubility of the molecule.[10] However, the stability of the entire molecule is dictated by its most labile part, which is the thiol group. In some PEG-based hydrogels, the linkages used to attach the PEG chains (e.g., ester bonds) can be susceptible to hydrolysis, but this is a separate consideration from the stability of the PEG chain itself.[11]

Experimental Protocols

Protocol 1: Assessment of Thiol Group Stability using Ellman's Assay

This protocol allows for the quantification of free thiol groups over time to assess the stability of this compound in a specific medium.[1]

Materials:

  • This compound

  • Biological medium of interest (e.g., cell culture medium with 10% FBS)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Ellman's Reagent (DTNB) solution: 4 mg/mL in Reaction Buffer

  • Cysteine for standard curve

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in the biological medium of interest at a known concentration.

  • Incubate the solution under the desired experimental conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.

  • Prepare a cysteine standard curve to determine the concentration of free thiols.

  • For each time point aliquot, dilute a sample in the Reaction Buffer.

  • Add 50 µL of Ellman's Reagent Solution to your diluted sample, mix, and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Determine the concentration of free thiols in your sample using the standard curve.

  • Plot the percentage of remaining free thiol concentration against time to determine the stability profile.

Protocol 2: Standard Thiol-Maleimide Conjugation

This protocol outlines a general procedure for conjugating this compound to a maleimide-functionalized molecule.

Materials:

  • This compound

  • Maleimide-functionalized molecule (e.g., protein, peptide)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5, degassed

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., L-cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the maleimide-functionalized molecule in the degassed Conjugation Buffer.

  • Prepare a stock solution of this compound (e.g., 10-100 mM) in anhydrous DMSO or DMF immediately before use.[1]

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the maleimide-containing molecule.[1] The final concentration of the organic solvent should ideally be below 10%.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Protect from light if any components are light-sensitive.[1]

  • Quench the reaction by adding a small excess of a quenching reagent like L-cysteine to react with any unreacted maleimide groups. Incubate for 15-30 minutes.[1]

  • Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess this compound and quenching reagent.

Visualizations

cluster_0 This compound Stability Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Degas Buffers Perform Conjugation Perform Conjugation Prepare Reagents->Perform Conjugation Control pH (6.5-7.5) Assess Conjugate Stability Assess Conjugate Stability Perform Conjugation->Assess Conjugate Stability Quench Reaction Analyze Results Analyze Results Assess Conjugate Stability->Analyze Results End End Analyze Results->End

Caption: Experimental workflow for this compound conjugation.

Thiol_Oxidation 2 R-SH (Active Thiol) Disulfide_Bond R-S-S-R (Inactive Disulfide) Thiol_Oxidation->Disulfide_Bond Oxidation Disulfide_Bond->Thiol_Oxidation Reduction Oxidizing_Agents O2, Metal Ions Oxidizing_Agents->Thiol_Oxidation Reducing_Agents TCEP, DTT Reducing_Agents->Disulfide_Bond

Caption: Reversible oxidation of the thiol group.

cluster_troubleshooting Troubleshooting Low Conjugation Yield Low_Yield Low Conjugation Yield Check_Thiol_Activity Is the Thiol group active? Low_Yield->Check_Thiol_Activity Assess_Reagent_Purity Assess reagent purity (Ellman's Assay) Check_Thiol_Activity->Assess_Reagent_Purity No Check_Maleimide_Activity Is the maleimide active? Check_Thiol_Activity->Check_Maleimide_Activity Yes Optimize_Reaction_Conditions Optimize reaction conditions (pH, temp, time) Check_Maleimide_Activity->Optimize_Reaction_Conditions Yes

Caption: Troubleshooting logic for low conjugation yield.

References

Validation & Comparative

A Comparative Guide to Confirming Successful Thiol-C9-PEG7 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics, diagnostics, and research tools. Thiol-C9-PEG7, a heterobifunctional linker, offers a flexible polyethylene (B3416737) glycol (PEG) spacer with a thiol-reactive group at one end and another functional group at the other, enabling the covalent linkage of biomolecules. Confirmation of this conjugation is paramount to ensure the desired product has been formed and to quantify the efficiency of the reaction.

This guide provides a comprehensive comparison of analytical techniques to confirm the successful conjugation of this compound and discusses alternative conjugation chemistries.

Methods for Confirming this compound Conjugation

A variety of analytical methods can be employed to confirm the successful conjugation of this compound to a target molecule. The choice of technique depends on the nature of the conjugated molecules, the required level of detail, and the available instrumentation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that provides direct evidence of conjugation by measuring the mass-to-charge ratio (m/z) of the molecules. An increase in mass corresponding to the addition of the this compound moiety confirms a successful reaction. High-resolution mass spectrometry can also provide information on the extent of PEGylation.[1][2]

Key Advantages:

  • High specificity and sensitivity.

  • Provides exact mass of the conjugate, confirming the addition of the PEG linker.

  • Can distinguish between different degrees of PEGylation.

Limitations:

  • Can be destructive to the sample.

  • Complex spectra may require significant data analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying components in a mixture. For PEGylated conjugates, size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) are particularly useful.[2][3] A shift in the retention time of the product compared to the starting materials indicates a change in size or hydrophobicity, consistent with successful conjugation.

Key Advantages:

  • Quantitative analysis of conjugation efficiency.

  • Non-destructive, allowing for sample recovery.

  • Can be used for purification of the conjugate.

Limitations:

  • Resolution may be insufficient to separate species with small mass differences.

  • Requires reference standards for accurate quantification.

Electrophoresis

Gel electrophoresis, such as SDS-PAGE, and capillary electrophoresis separate molecules based on their size and charge. A successful conjugation will result in an increase in the molecular weight of the target molecule, leading to a shift in its migration pattern.[1] Capillary electrophoresis offers higher resolution and more precise characterization of PEG adducts compared to standard SDS-PAGE.[1]

Key Advantages:

  • Relatively simple and inexpensive.

  • Provides a clear visual confirmation of a size increase.

Limitations:

  • SDS-PAGE provides limited resolution for PEGylated proteins.

  • Quantification can be less accurate than HPLC or MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to characterize the structure of the conjugate. The appearance of characteristic peaks from the PEG chain in the spectrum of the purified conjugate confirms its presence.[4] This technique is particularly useful for quantifying the degree of functionalization of the PEG reagent itself.[4]

Key Advantages:

  • Provides detailed structural information.

  • Non-destructive.

Limitations:

  • Requires relatively high sample concentrations.

  • Spectra of large biomolecules can be complex and difficult to interpret.

Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Measures mass-to-charge ratio.Exact mass of conjugate, degree of PEGylation.[1][2]High specificity and sensitivity.[2]Destructive, complex data analysis.
HPLC (SEC/RP-HPLC) Separation based on size or hydrophobicity.Purity, quantification of conjugate and reactants.[3]Quantitative, non-destructive, preparative.[3]May lack resolution for similar species.
Electrophoresis (SDS-PAGE/CE) Separation based on size and charge.Apparent molecular weight increase.[1]Simple, visual confirmation.Lower resolution (SDS-PAGE), less accurate quantification.[1]
NMR Spectroscopy Measures nuclear spin in a magnetic field.Structural confirmation, degree of PEG functionalization.[4]Detailed structural information, non-destructive.Low sensitivity, complex spectra for large molecules.[4]

Experimental Protocols

General Protocol for this compound Conjugation
  • Dissolve the target molecule containing a free thiol group in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

  • Dissolve the this compound reagent with a reactive group (e.g., maleimide (B117702), NHS ester) in a compatible solvent (e.g., DMSO, DMF).

  • Add the PEG reagent to the target molecule solution at a desired molar ratio.

  • Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-2 hours).

  • Quench the reaction if necessary (e.g., by adding a small molecule with a thiol group for maleimide reactions).

  • Purify the conjugate using techniques like size-exclusion chromatography or dialysis to remove unreacted reagents.

Confirmation by Mass Spectrometry (MALDI-TOF)
  • Prepare the sample by mixing a small amount of the purified conjugate with a MALDI matrix solution.

  • Spot the mixture onto a MALDI target plate and allow it to dry.

  • Acquire the mass spectrum using a MALDI-TOF mass spectrometer.

  • Analyze the spectrum to identify the peak corresponding to the molecular weight of the conjugate.

Confirmation by HPLC (SEC)
  • Equilibrate the SEC column with a suitable mobile phase (e.g., PBS).

  • Inject the purified conjugate onto the column.

  • Monitor the elution profile using a UV detector (e.g., at 280 nm for proteins).

  • Compare the retention time of the conjugate to that of the unconjugated starting material. A shorter retention time for the conjugate indicates an increase in size.

Visualization of Experimental Workflow

experimental_workflow cluster_conjugation Conjugation cluster_confirmation Confirmation start Dissolve Target Molecule (with Thiol) mix Mix and Incubate start->mix reagent Dissolve this compound (with Reactive Group) reagent->mix quench Quench Reaction mix->quench purify Purify Conjugate quench->purify ms Mass Spectrometry purify->ms hplc HPLC purify->hplc elec Electrophoresis purify->elec nmr NMR purify->nmr result_ms result_ms ms->result_ms Mass Increase result_hplc result_hplc hplc->result_hplc Retention Time Shift result_elec result_elec elec->result_elec Mobility Shift result_nmr result_nmr nmr->result_nmr PEG Peaks Appear linker_choice cluster_application Application Requirement cluster_choice Linker Choice stability High In Vivo Stability? pods Use PODS or other stable linkers stability->pods Yes maleimide Maleimide may be sufficient stability->maleimide No

References

A Researcher's Guide to Validating Thiol-C9-PEG7 Surface Coverage: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful modification of surfaces with molecules like Thiol-C9-PEG7 is a critical step in a multitude of applications, from improving the biocompatibility of medical devices to the development of targeted drug delivery systems.[1][] The "stealth" properties conferred by polyethylene (B3416737) glycol (PEG) layers, which reduce non-specific protein adsorption and enhance in-vivo stability, are directly dependent on the quality and density of the surface coverage.[3][4] Therefore, robust analytical validation is not just a perfunctory step but a cornerstone of reliable and reproducible research.

This guide provides an objective comparison of common analytical techniques used to validate this compound surface coverage, supported by experimental data and detailed protocols.

Comparative Overview of Analytical Techniques

A variety of techniques can be employed to characterize PEGylated surfaces, each offering distinct advantages and limitations. The choice of method often depends on the specific information required, such as elemental composition, layer thickness, surface topography, or real-time binding kinetics.

TechniquePrincipleInformation ObtainedAdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Measures the kinetic energy of electrons ejected from a surface upon X-ray irradiation.[5]Elemental composition, chemical state, layer thickness estimation.[6][7]Quantitative, surface-sensitive, provides chemical state information.Requires high vacuum (dehydrated sample), may not be representative of hydrated state.[5]
Contact Angle Goniometry Measures the angle at which a liquid droplet interfaces with a solid surface.[8][9]Surface wettability (hydrophilicity/hydrophobicity).[10]Simple, rapid, inexpensive, provides indirect evidence of surface modification.Indirect measure of coverage, sensitive to surface roughness and contamination.[8]
Quartz Crystal Microbalance with Dissipation (QCM-D) Measures changes in the resonant frequency and energy dissipation of a quartz crystal sensor upon mass adsorption.[11]Real-time mass adsorption, layer thickness, viscoelastic properties.[11]Real-time analysis, high sensitivity, provides information on layer conformation.Indirect mass measurement, requires specialized sensors.
Ellipsometry Measures the change in polarization of light upon reflection from a surface.[12]Precise film thickness, refractive index.[13][14]Highly accurate for thin film thickness, non-destructive.[12]Requires a model for data fitting, can be complex for rough or inhomogeneous films.[15][16]
Atomic Force Microscopy (AFM) A high-resolution scanning probe microscopy technique that provides topographical images.[17][18]Surface topography, roughness, visualization of PEG layer, mechanical properties via force curves.[19]Nanometer-scale resolution, can be performed in liquid.[18]Can be influenced by tip-sample interactions, may not be suitable for large area analysis.
Fluorescence Microscopy Detects fluorescence from labeled molecules.[20]Visualization and quantification of surface coverage (with fluorescently tagged PEG).High sensitivity, specific.Requires labeling of the PEG molecule, which may alter its properties.
Fourier-Transform Infrared Spectroscopy (FTIR-ATR) Measures the absorption of infrared radiation by the sample, providing information on chemical bonds.[21]Presence of characteristic chemical groups (e.g., C-O-C of PEG).[22][23]Non-destructive, provides chemical structure information.Generally qualitative or semi-quantitative for surface coverage.

Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS) for PEG Coverage Quantification

XPS is a powerful technique to confirm the presence and quantify the amount of PEG on a surface. The analysis focuses on the high-resolution C 1s spectrum, which can be deconvoluted to identify the different carbon chemical states.

Methodology:

  • Sample Preparation: The this compound modified substrate is rinsed thoroughly with a suitable solvent (e.g., ethanol, deionized water) to remove any unbound molecules and then dried under a stream of nitrogen.

  • Instrumentation: The analysis is performed using an XPS instrument equipped with a monochromatic Al Kα X-ray source.

  • Data Acquisition:

    • A survey scan is first acquired to identify all elements present on the surface.

    • A high-resolution C 1s spectrum is then acquired.

  • Data Analysis:

    • The high-resolution C 1s spectrum is deconvoluted into its constituent peaks. For a PEGylated surface, three main peaks are expected:

      • C-C/C-H (adventitious carbon) at ~284.8 eV.

      • C-O (ether carbon from PEG) at ~286.5 eV.[6]

      • O-C=O (if any carboxyl groups are present) at ~289.0 eV.

    • The percentage of the C-O peak area relative to the total carbon peak area is used to quantify the PEG surface coverage.[6]

    • The thickness of the PEG layer can also be estimated from the attenuation of the substrate signal (e.g., Au 4f if grafted on gold).[7]

Expected Results: A successful this compound functionalization will show a significant C-O peak in the C 1s spectrum.[24]

Contact Angle Goniometry for Wettability Assessment

This technique provides a rapid assessment of the change in surface properties upon PEGylation. The hydrophilic nature of PEG leads to a decrease in the water contact angle.

Methodology:

  • Sample Preparation: The modified substrate is rinsed and dried as described for XPS.

  • Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.[25]

  • Measurement:

    • A droplet of deionized water (typically 2-5 µL) is gently deposited onto the surface (sessile drop method).[8]

    • The profile of the droplet is captured by the camera.

    • Software is used to measure the angle between the baseline of the drop and the tangent at the drop edge.

    • Measurements are typically taken at multiple locations on the surface to ensure homogeneity.

  • Data Analysis: The contact angle of the modified surface is compared to that of the unmodified substrate.

Expected Results: A bare gold surface is typically hydrophobic with a water contact angle of ~90°. After successful modification with this compound, the surface should become more hydrophilic, with the contact angle decreasing significantly (e.g., to < 40°), indicating successful PEGylation.[26]

Quartz Crystal Microbalance with Dissipation (QCM-D) for Real-Time Analysis

QCM-D is ideal for monitoring the kinetics of the this compound self-assembly process and quantifying the adsorbed mass.

Methodology:

  • Sensor Preparation: A gold-coated QCM-D sensor is cleaned (e.g., with UV/ozone or piranha solution) and mounted in the measurement chamber.

  • Instrumentation: A QCM-D instrument is used to monitor the changes in resonant frequency (Δf) and dissipation (ΔD).

  • Measurement:

    • A stable baseline is established by flowing a suitable buffer (e.g., PBS) over the sensor surface.

    • A solution of this compound at a known concentration is introduced into the chamber.

    • The changes in Δf and ΔD are monitored in real-time as the molecules adsorb onto the gold surface.[11]

    • A rinsing step with the buffer is performed to remove any loosely bound molecules.

  • Data Analysis:

    • The change in frequency (Δf) is related to the change in mass on the sensor surface via the Sauerbrey equation (for rigid films).

    • The change in dissipation (ΔD) provides information about the viscoelastic properties (softness) of the adsorbed layer. An increase in dissipation indicates the formation of a soft, hydrated layer, which is characteristic of PEG.[11]

    • Modeling of the Δf and ΔD data can provide quantitative values for the adsorbed mass, thickness, and shear modulus of the PEG layer.

Expected Results: Upon injection of the this compound solution, a decrease in frequency and an increase in dissipation will be observed, indicating the binding and formation of a viscoelastic PEG layer on the sensor surface.[27]

Visualizing the Process: Workflows and Principles

Experimental and Analytical Workflow

G General Workflow for Thiol-PEG Surface Validation cluster_prep Surface Preparation cluster_func Functionalization cluster_analysis Analytical Validation Bare_Substrate Bare Substrate (e.g., Gold) Cleaning Substrate Cleaning Bare_Substrate->Cleaning PEGylation Incubation with this compound Solution Cleaning->PEGylation Self-Assembly Rinsing Rinsing & Drying PEGylation->Rinsing XPS XPS Rinsing->XPS Characterization Contact_Angle Contact Angle Rinsing->Contact_Angle Characterization QCMD QCM-D Rinsing->QCMD Characterization Ellipsometry Ellipsometry Rinsing->Ellipsometry Characterization AFM AFM Rinsing->AFM Characterization

Caption: Workflow for surface functionalization and subsequent analytical validation.

Principle of X-ray Photoelectron Spectroscopy (XPS)

G Principle of XPS for PEG Analysis XRay_Source X-ray Source (Al Kα) Sample Thiol-PEG on Substrate XRay_Source->Sample hv Electron_Analyzer Electron Energy Analyzer Sample->Electron_Analyzer Photoelectrons (e-) Detector Detector Electron_Analyzer->Detector Spectrum Resulting C 1s Spectrum (C-C, C-O peaks) Detector->Spectrum

Caption: Simplified diagram of the XPS analysis process for PEGylated surfaces.

Principle of Quartz Crystal Microbalance with Dissipation (QCM-D)

G Principle of QCM-D Measurement cluster_sensor QCM-D Sensor cluster_output Output Signals Quartz Quartz Crystal Gold Gold Electrode Quartz->Gold PEG_Layer Adsorbed PEG Layer Gold->PEG_Layer Adsorption Frequency Frequency (Δf) decreases (Mass increases) PEG_Layer->Frequency Dissipation Dissipation (ΔD) increases (Layer is soft/viscoelastic) PEG_Layer->Dissipation

References

A Comparative Analysis of Thiol-C9-PEG7 and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers are widely utilized for their ability to enhance solubility, reduce immunogenicity, and prolong circulation half-life.[1][2] This guide provides an objective comparison of Thiol-C9-PEG7, a specific thiol-reactive PEG linker, with other PEG linkers of varying lengths and compositions, supported by experimental data and detailed protocols.

This compound is a heterobifunctional linker featuring a thiol-reactive group at one terminus and a seven-unit polyethylene glycol chain coupled to a nine-carbon alkyl spacer. The thiol group enables covalent attachment to molecules with sulfhydryl groups, such as cysteine residues in proteins or other thiolated biomolecules.[3][4] The PEG and alkyl components provide a defined spacer length, influencing the solubility and steric properties of the resulting conjugate. This linker is particularly noted for its application in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand.[5]

Quantitative Comparison of PEG Linker Performance

The length of the PEG chain is a crucial parameter that can significantly impact the performance of a bioconjugate. The following tables summarize quantitative data from various studies on the effect of PEG linker length on key performance metrics of ADCs, which can provide valuable insights for the application of similar linkers like this compound in other modalities such as PROTACs.

Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK) [6]

LinkerADC ModelAnimal ModelKey PK ParameterResult
No PEGZHER2-MMAEMouseHalf-life-
4 kDa PEGZHER2-MMAEMouseHalf-life2.5-fold increase vs. no PEG
10 kDa PEGZHER2-MMAEMouseHalf-life11.2-fold increase vs. no PEG
Short (e.g., PEG2-PEG4)Non-targeting MMAE ADCSprague-Dawley RatClearanceFaster clearance
Intermediate (e.g., PEG8-PEG12)Non-targeting MMAE ADCSprague-Dawley RatClearanceSlower; threshold for minimal clearance
Long (e.g., PEG24)Non-targeting MMAE ADCSprague-Dawley RatClearanceSlow; similar to PEG8/12

Table 2: Effect of PEG Linker Length on In Vitro Efficacy [6][7]

LinkerADC ModelIn Vitro ModelKey Efficacy MetricResult
No PEGZHER2-MMAENCI-N87 cellsCytotoxicity (IC50)-
4 kDa PEGZHER2-MMAENCI-N87 cellsCytotoxicity (IC50)4.5 to 6.5-fold reduction in potency vs. no PEG
10 kDa PEGZHER2-MMAENCI-N87 cellsCytotoxicity (IC50)22-fold reduction in potency vs. no PEG
PEG4--Drug-to-Antibody Ratio (DAR) EfficiencyLower drug loading (DAR ~2.5)
PEG8-PEG12--Drug-to-Antibody Ratio (DAR) EfficiencyHigher drug loading efficiencies (DAR ~3.7-5.0)

These data highlight a critical trade-off in linker design: longer PEG chains generally improve pharmacokinetic properties by increasing half-life and reducing clearance, but they can also decrease in vitro potency, potentially due to steric hindrance.[6][7] The optimal PEG linker length represents a balance between these factors to achieve the desired therapeutic window.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of bioconjugates. Below are representative protocols for thiol-PEG conjugation and the in vitro assessment of ADC cytotoxicity.

Protocol 1: General Thiol-PEG Conjugation

This protocol describes the conjugation of a thiol-reactive PEG linker (e.g., with a maleimide (B117702) group) to a protein with available sulfhydryl groups.

Materials:

  • Thiol-containing protein (e.g., antibody)

  • Thiol-reactive PEG linker (e.g., this compound with a maleimide function)

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2, degassed

  • Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM)

  • Quenching Solution: 1 M 2-Mercaptoethanol or Cysteine in water

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment

Procedure:

  • Preparation of the Thiol-Containing Molecule: Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (if necessary): If the thiol groups are in the form of disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 20-60 minutes.

  • Conjugation Reaction: Immediately before use, prepare a 10 mM stock solution of the thiol-reactive PEG linker in anhydrous DMSO or DMF. Add a 10- to 20-fold molar excess of the linker to the protein solution. Flush the reaction vessel with an inert gas (e.g., argon), seal, and incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess linker. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate: Remove unreacted linker and quenching reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • Characterization: Analyze the purified conjugate using methods such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of conjugation and purity.

Protocol 2: In Vitro Cytotoxicity Assay for ADCs

This protocol outlines a method to assess the potency of an ADC with a given PEG linker.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC with the PEG linker of interest

  • Control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in complete medium. Remove the medium from the cells and add 100 µL of the diluted ADC or control solutions. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: Equilibrate the plate and the cell viability reagent to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

Visualizing Workflows and Mechanisms

Diagrams are provided below to illustrate a typical experimental workflow for ADC synthesis and the mechanism of action for PROTACs, where linkers like this compound are integral.

ADC_Synthesis_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Antibody Solution Reduction Disulfide Bond Reduction (TCEP) Antibody->Reduction If necessary Reaction Conjugation Reaction (pH 6.5-7.5) Reduction->Reaction Linker_Payload Thiol-Reactive PEG Linker-Payload Linker_Payload->Reaction Quenching Quenching (e.g., Cysteine) Reaction->Quenching Purification Purification (SEC/Dialysis) Quenching->Purification Characterization Characterization (MS, HPLC, SDS-PAGE) Purification->Characterization

Caption: Workflow for the synthesis and purification of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism cluster_system Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (Ligand-Linker-Ligand) POI->PROTAC binds Proteasome Proteasome POI->Proteasome targeted for degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds Ub Ubiquitin E3_Ligase->Ub recruits & transfers Ub->POI polyubiquitination Degradation Degraded Peptides Proteasome->Degradation results in

Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

References

The Long-Chain Advantage: A Comparative Guide to Thiol-C9-PEG7 and Shorter Chain Thiol PEGs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates and functionalized nanoparticles is paramount to achieving desired therapeutic and diagnostic outcomes. The choice of linker can profoundly influence a product's stability, biocompatibility, and in vivo performance. This guide provides an objective comparison of Thiol-C9-PEG7, a long-chain thiol-PEG linker, against its shorter-chain counterparts, supported by established principles and experimental methodologies.

This compound is a heterobifunctional linker composed of a terminal thiol (-SH) group, a nine-carbon (C9) alkyl spacer, and a polyethylene (B3416737) glycol (PEG) chain with seven ethylene (B1197577) glycol units. This unique structure offers distinct advantages in specific applications, particularly in the functionalization of gold nanoparticles and in scenarios requiring controlled spacing and reduced steric hindrance.

Key Performance Parameters: A Comparative Overview

The primary distinctions between this compound and shorter chain thiol PEGs (e.g., Thiol-C3-PEG4, Thiol-C6-PEG6) lie in the length of both the alkyl spacer and the PEG chain. These structural differences have significant implications for the physicochemical properties of the resulting conjugates.

PropertyThis compoundShorter Chain Thiol PEGs (e.g., Thiol-C3-PEG4)Rationale
Self-Assembled Monolayer (SAM) Stability on Gold Surfaces HighModerate to LowThe longer C9 alkyl chain promotes stronger van der Waals interactions between adjacent linkers, leading to more ordered and densely packed SAMs. This enhanced lateral packing contributes to greater stability and resistance to displacement.[1]
Surface Shielding & Protein Repulsion ExcellentGoodThe combination of a dense SAM from the C9 spacer and the hydrophilic PEG7 chain provides a robust barrier that effectively minimizes non-specific protein adsorption.[1]
Steric Hindrance in Bioconjugation Application DependentGenerally LowerWhile the longer overall chain can introduce more flexibility to overcome steric hindrance in some cases, it may also create a larger hydrodynamic radius that could impede access to sterically hindered conjugation sites on complex biomolecules.
Hydrophilicity & Solubility HighHighThe PEG component imparts excellent water solubility to both types of linkers. The longer PEG7 chain in this compound may offer a marginal increase in solubility for highly hydrophobic conjugates.
In Vivo Circulation Half-Life Potentially LongerShorterThe increased hydrodynamic size conferred by the longer PEG chain can lead to reduced renal clearance and a longer circulation half-life of the conjugated entity.[2]
Flexibility and Reach HighModerateThe extended length of the C9 and PEG7 components provides greater flexibility and a longer reach, which can be advantageous for bridging distant molecular components or accessing binding pockets.

Experimental Protocols

To empirically validate the performance advantages of this compound, the following experimental protocols can be employed for a head-to-head comparison with a shorter chain thiol PEG.

Experiment 1: Evaluation of Self-Assembled Monolayer (SAM) Stability on Gold Nanoparticles

Objective: To compare the stability of SAMs formed by this compound and a shorter chain thiol PEG on gold nanoparticles (AuNPs) when challenged with a competing thiol.

Materials:

  • Gold nanoparticles (20 nm)

  • This compound

  • Shorter chain thiol PEG (e.g., Thiol-C3-PEG4)

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

Protocol:

  • Functionalization of AuNPs:

    • Prepare 1 mM solutions of this compound and the shorter chain thiol PEG in ethanol.

    • Add a 10,000-fold molar excess of each thiol-PEG linker to separate solutions of AuNPs.

    • Incubate for 24 hours at room temperature with gentle stirring to allow for SAM formation.

  • Purification:

    • Centrifuge the functionalized AuNP solutions to pellet the nanoparticles.

    • Remove the supernatant containing excess linker.

    • Resuspend the AuNP pellets in PBS.

    • Repeat the centrifugation and resuspension steps three times.

  • Stability Challenge:

    • Resuspend the purified functionalized AuNPs in PBS.

    • Divide each AuNP solution into two aliquots. To one aliquot, add DTT to a final concentration of 10 mM. The other serves as a control.

    • Incubate all samples at room temperature.

  • Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), measure the UV-Vis spectrum of each sample. A shift in the surface plasmon resonance peak indicates nanoparticle aggregation due to linker displacement.

    • Measure the hydrodynamic diameter of the AuNPs using DLS at the same time points to monitor aggregation.

Experiment 2: Comparative Analysis of Non-Specific Protein Adsorption

Objective: To assess the ability of SAMs formed by this compound and a shorter chain thiol PEG to resist non-specific protein adsorption.

Materials:

  • Functionalized AuNPs from Experiment 1

  • Bovine Serum Albumin (BSA)

  • Bicinchoninic acid (BCA) protein assay kit

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Incubate the purified functionalized AuNPs with a 1 mg/mL solution of BSA in PBS for 2 hours at 37°C.

  • Centrifuge the samples to pellet the AuNPs.

  • Carefully collect the supernatant.

  • Quantify the amount of BSA remaining in the supernatant using a BCA protein assay.

  • The amount of adsorbed protein can be calculated by subtracting the amount of protein in the supernatant from the initial amount.

Visualizing the Structural Advantage

The following diagrams illustrate the structural differences between this compound and a shorter chain thiol PEG and their implications for the formation of self-assembled monolayers on a gold surface.

G cluster_0 This compound on Gold Surface cluster_1 Shorter Chain Thiol PEG on Gold Surface Au_surface_1 Gold Surface p1_1 thiol1_1 SH p1_1->thiol1_1 p1_2 thiol1_2 SH p1_2->thiol1_2 p1_3 thiol1_3 SH p1_3->thiol1_3 p1_4 thiol1_4 SH p1_4->thiol1_4 p1_5 thiol1_5 SH p1_5->thiol1_5 alkyl1_1 C9 Alkyl Chain thiol1_1->alkyl1_1 alkyl1_2 C9 Alkyl Chain thiol1_2->alkyl1_2 alkyl1_3 C9 Alkyl Chain thiol1_3->alkyl1_3 alkyl1_4 C9 Alkyl Chain thiol1_4->alkyl1_4 alkyl1_5 C9 Alkyl Chain thiol1_5->alkyl1_5 peg1_1 PEG7 alkyl1_1->peg1_1 peg1_2 PEG7 alkyl1_2->peg1_2 peg1_3 PEG7 alkyl1_3->peg1_3 peg1_4 PEG7 alkyl1_4->peg1_4 peg1_5 PEG7 alkyl1_5->peg1_5 Au_surface_2 Gold Surface p2_1 thiol2_1 SH p2_1->thiol2_1 p2_2 thiol2_2 SH p2_2->thiol2_2 p2_3 thiol2_3 SH p2_3->thiol2_3 p2_4 thiol2_4 SH p2_4->thiol2_4 p2_5 thiol2_5 SH p2_5->thiol2_5 alkyl2_1 C3 Alkyl thiol2_1->alkyl2_1 alkyl2_2 C3 Alkyl thiol2_2->alkyl2_2 alkyl2_3 C3 Alkyl thiol2_3->alkyl2_3 alkyl2_4 C3 Alkyl thiol2_4->alkyl2_4 alkyl2_5 C3 Alkyl thiol2_5->alkyl2_5 peg2_1 PEG4 alkyl2_1->peg2_1 peg2_2 PEG4 alkyl2_2->peg2_2 peg2_3 PEG4 alkyl2_3->peg2_3 peg2_4 PEG4 alkyl2_4->peg2_4 peg2_5 PEG4 alkyl2_5->peg2_5

Caption: Comparison of SAMs formed by this compound and a shorter chain thiol PEG.

The following workflow illustrates the experimental design for comparing the stability of functionalized nanoparticles.

G cluster_exp Experimental Workflow: Nanoparticle Stability Comparison cluster_func Functionalization cluster_challenge Stability Challenge cluster_analysis Analysis start Start: Gold Nanoparticles func_long Incubate with This compound start->func_long func_short Incubate with Shorter Chain Thiol PEG start->func_short purify Purification (Centrifugation) func_long->purify func_short->purify challenge_long Add DTT to This compound AuNPs purify->challenge_long challenge_short Add DTT to Shorter Chain AuNPs purify->challenge_short analysis_long UV-Vis & DLS Analysis (Time-course) challenge_long->analysis_long analysis_short UV-Vis & DLS Analysis (Time-course) challenge_short->analysis_short compare Compare Aggregation Profiles analysis_long->compare analysis_short->compare

Caption: Workflow for comparing the stability of AuNPs functionalized with different thiol PEGs.

References

Performance of Thiol-C9-PEG7 in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency and stability of bioconjugates are critically dependent on the reaction conditions, particularly the choice of buffer system. This guide provides a comprehensive comparison of the performance of Thiol-C9-PEG7, a commonly used thiol-polyethylene glycol (PEG) linker, in various buffer systems. We will also explore the performance of alternative linker technologies, offering supporting experimental data to inform your selection process.

Thiol-Maleimide Conjugation: The Influence of Buffer Systems

The conjugation of this compound to a maleimide-functionalized molecule relies on a Michael addition reaction between the thiol group and the maleimide (B117702). The success of this reaction is highly sensitive to the pH and composition of the buffer. An optimal pH range of 6.5-7.5 is recommended to ensure high selectivity for the thiol group over primary amines and to minimize hydrolysis of the maleimide, which renders it unreactive.[1][2]

Commonly used non-amine, non-thiol containing buffers for this conjugation include Phosphate-Buffered Saline (PBS), HEPES, and Tris buffers. However, it is crucial to avoid buffers containing primary amines, such as Tris, if the molecule to be conjugated has accessible amine groups that could compete with the desired thiol reaction.

Quantitative Comparison of Conjugation Efficiency

While direct comparative studies on this compound are limited, data from analogous maleimide-PEG systems provide valuable insights into the influence of the buffer system on conjugation efficiency.

Buffer SystempHMolar Ratio (Maleimide:Thiol)Reaction TimeConjugation Efficiency (%)Reference
10 mM HEPES7.02:130 min84 ± 4[3]
PBS7.45:12 hours58 ± 12[3]

Note: The data above was obtained for the conjugation of a thiol-containing peptide and nanobody to maleimide-functionalized nanoparticles. While not specific to this compound, it illustrates a higher conjugation efficiency in HEPES buffer compared to PBS under the tested conditions.[3] The differences in molar ratio and reaction time should be considered when interpreting these results.

Experimental Protocols

General Protocol for Thiol-Maleimide Conjugation

This protocol provides a general guideline for the conjugation of a thiol-containing molecule (e.g., this compound) to a maleimide-functionalized protein.

Materials:

  • This compound

  • Maleimide-functionalized protein

  • Conjugation Buffer (select one):

    • Phosphate-Buffered Saline (PBS), pH 6.5-7.5

    • HEPES buffer, pH 6.5-7.5

    • Tris buffer, pH 7.0-7.5 (use with caution if your protein has reactive primary amines)

  • EDTA (optional, to prevent thiol oxidation)

  • Quenching reagent (e.g., free cysteine or N-acetyl cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the maleimide-functionalized protein in the chosen degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • Dissolve this compound in the same conjugation buffer.

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution. A molar excess of the thiol linker (e.g., 5 to 20-fold) is often used to drive the reaction.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional):

    • To stop the reaction, add a quenching reagent with a free thiol group to react with any unreacted maleimide.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent using a suitable purification method such as size-exclusion chromatography.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post_reaction Post-Reaction prep_protein Dissolve Maleimide-Protein in Conjugation Buffer mix Mix Protein and Thiol Solutions prep_protein->mix prep_thiol Dissolve this compound in Conjugation Buffer prep_thiol->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify

Caption: Experimental workflow for thiol-maleimide conjugation.

Alternatives to this compound and Maleimide Chemistry

While Thiol-PEG linkers and maleimide chemistry are widely used, concerns about the stability of the resulting thioether bond, which can undergo a retro-Michael reaction, have led to the development of alternative technologies.[4][5]

Next-Generation Maleimides and Vinyl Sulfones

Next-generation maleimides, such as N-aryl maleimides, are designed to form more stable conjugates.[4] Vinyl sulfones represent another class of thiol-reactive compounds that form a highly stable, irreversible thioether bond.[4][6]

Performance Comparison of Thiol-Reactive Chemistries:

Linker ChemistryBond FormedStabilityKey AdvantagesKey Disadvantages
N-Alkyl MaleimideThioetherModerateFast reaction with thiolsProne to retro-Michael addition and hydrolysis[4]
N-Aryl MaleimideThioetherHighFaster reaction than N-alkyl maleimides; more stable conjugate[4]May still have potential for off-target reactions
Vinyl SulfoneThioetherHighForms a stable, irreversible thioether bond[4][6]Generally slower reaction rate than maleimides[4]
Polysarcosine (pSar) as a PEG Alternative

Polysarcosine (pSar) is a biodegradable polymer that has emerged as a promising alternative to PEG.[7][8] Studies on antibody-drug conjugates (ADCs) have shown that pSar-based linkers can offer comparable or even superior performance to PEG linkers.

Pharmacokinetic Comparison of PEG vs. pSar in ADCs:

Linker TypeClearance Rate (mL/day/kg)Reference
ADC-PEG1247.3[8]
ADC-PSAR1238.9[8]

In this study, the ADC with the polysarcosine linker (ADC-PSAR12) exhibited a lower clearance rate compared to the ADC with a PEG linker of the same length (ADC-PEG12), suggesting improved pharmacokinetics.[8] Furthermore, at equal lengths, pSar was found to more efficiently improve the antitumor activity of the ADC compared to PEG.[8][9]

Logical Relationship of Linker Selection

linker_selection cluster_application Application Requirements cluster_linker_choice Linker Choice stability High In Vivo Stability? maleimide Traditional Maleimide-PEG (e.g., this compound) stability->maleimide No next_gen Next-Gen Maleimide or Vinyl Sulfone stability->next_gen Yes biodegradability Biodegradability Required? biodegradability->maleimide No psar Polysarcosine (pSar) biodegradability->psar Yes

Caption: Decision tree for linker selection based on application needs.

Conclusion

The choice of buffer system significantly impacts the success of thiol-maleimide conjugation reactions. For applications utilizing this compound, buffers such as HEPES and PBS within a pH range of 6.5-7.5 are recommended, with evidence suggesting potentially higher efficiency in HEPES. For applications demanding high in vivo stability, researchers should consider next-generation maleimides or vinyl sulfones, which form more robust thioether bonds. Furthermore, emerging PEG alternatives like polysarcosine offer compelling advantages in terms of biodegradability and can lead to improved pharmacokinetic profiles and therapeutic efficacy. The selection of the optimal linker and reaction conditions should be guided by the specific requirements of the biomolecule and the intended application.

References

Preserving Protein Potency: A Comparative Guide to Validation After Thiol-C9-PEG7 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of polyethylene (B3416737) glycol (PEG) to a protein is a widely employed strategy to enhance its therapeutic properties. This guide provides a comprehensive comparison of validating protein activity after conjugation with Thiol-C9-PEG7, offering insights into alternative linkers and detailed experimental protocols to ensure the retention of biological function.

The covalent attachment of PEG, or PEGylation, can improve a protein's solubility, extend its circulating half-life, and reduce its immunogenicity.[1][2] However, the process of conjugation itself can impact the protein's structure and, consequently, its biological activity.[3] Thiol-reactive linkers, such as those containing a maleimide (B117702) group, are frequently used for site-specific PEGylation by targeting cysteine residues, which are less abundant on the protein surface than lysine (B10760008) residues, allowing for more controlled conjugation.[4][5] this compound is a specific type of linker that incorporates a 9-carbon chain and a 7-unit polyethylene glycol spacer, terminating in a thiol-reactive group for conjugation.

This guide will delve into the critical aspects of validating protein activity post-conjugation, comparing this compound with other common linkers and providing the necessary experimental frameworks for accurate assessment.

Comparing Thiol-Reactive Linkers

The choice of linker is a critical factor that influences the stability and overall performance of the conjugated protein. While this compound offers a balance of hydrophilicity and spacer length, several alternatives exist, each with distinct characteristics.

Linker ClassReactive GroupBond FormedKey Characteristics
N-Alkyl Maleimide (e.g., in this compound) MaleimideThioetherHigh reactivity with thiols at pH 6.5-7.5; however, the resulting thioether bond can be susceptible to retro-Michael addition, potentially leading to deconjugation in vivo.[6][7]
N-Aryl Maleimide MaleimideThioetherThe resulting thio-succinimide ring undergoes faster hydrolysis to a more stable, ring-opened structure, which significantly reduces the rate of retro-Michael addition and enhances in vivo stability.[6]
Dihalo-substituted Maleimides MaleimideThioetherExhibit rapid reaction kinetics with thiols and have greater stability against hydrolysis before conjugation compared to standard maleimides.[8]
Vinyl Sulfone Vinyl SulfoneThioetherForms a stable, irreversible thioether bond and reacts selectively with thiols at a slightly higher pH range (7-9).[6]
Thiol-yne (Click Chemistry) AlkyneThioetherA highly efficient and specific reaction that forms a very stable and irreversible thioether linkage, often requiring a catalyst.[6]
SM(PEG)n Crosslinkers NHS Ester & MaleimideAmide & ThioetherHeterobifunctional linkers that connect amine and thiol groups, with a PEG spacer to improve solubility and reduce immunogenicity.[9]

Experimental Protocols for Validation

Validating the activity of a protein after conjugation is a multi-step process that involves confirming successful conjugation, quantifying the degree of labeling, and assessing biological function.

Protocol 1: Thiol-Maleimide Conjugation

This protocol provides a general guideline for conjugating a thiol-containing protein with a maleimide-functionalized PEG linker like this compound.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • This compound or other maleimide-PEG linker (10 mM stock in DMSO or DMF)

  • Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed[10]

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)[10]

  • Quenching reagent: Free cysteine or N-acetyl cysteine[6]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the protein's cysteine residues are in disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon) to generate free thiols.[10][11]

  • Conjugation Reaction: Add the maleimide-PEG stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein). The optimal ratio should be determined empirically for each specific protein.[10]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Quenching (Optional): Add a 10-fold molar excess of a free thiol (e.g., N-acetyl cysteine) to quench any unreacted maleimide groups.[6]

  • Purification: Remove excess, unreacted maleimide-PEG and other small molecules using size-exclusion chromatography or dialysis.[11]

  • Characterization: Determine the degree of labeling using methods described in Protocol 2.

Protocol 2: Quantification of PEGylation and Protein Concentration

Accurate quantification of both the extent of PEGylation and the final protein concentration is crucial for subsequent activity assays.

Methods for Quantification:

MethodPrincipleApplication
SDS-PAGE Analysis PEGylation increases the molecular weight of the protein, causing a shift in its migration on a polyacrylamide gel.Qualitative confirmation of conjugation and assessment of product homogeneity.
Mass Spectrometry (MALDI-TOF or ESI-MS) Provides a precise measurement of the molecular weight of the native and PEGylated protein.Accurate determination of the number of PEG molecules conjugated per protein molecule.
UV-Vis Spectroscopy Measures the absorbance of the protein at 280 nm to determine its concentration using the Beer-Lambert law.Standard method for determining protein concentration. The contribution of the PEG linker to absorbance at 280 nm is typically negligible.
Ellman's Reagent Assay Quantifies the number of free thiol groups remaining after conjugation.Indirectly determines the degree of conjugation by measuring the consumption of reactive cysteine residues.[12]
BCA or Bradford Assay Colorimetric methods for determining total protein concentration.Standard protein quantification methods, though interference from components of the conjugation reaction should be considered.
Protocol 3: Enzyme Activity Assay (Spectrophotometric)

This protocol provides a general framework for assessing the activity of a PEGylated enzyme. The specific substrate and wavelength will vary depending on the enzyme.

Materials:

  • PEGylated enzyme and unconjugated control

  • Enzyme-specific substrate

  • Assay Buffer (optimal for enzyme activity)

  • Spectrophotometer

Procedure:

  • Prepare Reagents: Prepare stock solutions of the substrate and dilute the PEGylated and unconjugated enzyme to a suitable concentration in the assay buffer.

  • Assay Setup: In a cuvette or microplate well, add the assay buffer and the substrate. Allow the mixture to equilibrate to the optimal temperature for the enzyme.

  • Initiate Reaction: Add a defined amount of the PEGylated or unconjugated enzyme to initiate the reaction.

  • Measure Absorbance: Monitor the change in absorbance at the appropriate wavelength over time. The rate of the reaction is proportional to the enzyme activity.[5]

  • Calculate Specific Activity: Determine the specific activity of the enzyme (units of activity per mg of protein) for both the PEGylated and unconjugated forms to quantify the retention of activity.

Protocol 4: Cell-Based Signaling Assay

For proteins that act on cell surface receptors, a cell-based assay is essential to determine if the PEGylated protein can still bind to its receptor and elicit a downstream signaling response.

Materials:

  • A cell line that expresses the receptor for the protein of interest.

  • PEGylated protein and unconjugated control.

  • Cell culture medium and supplements.

  • Reagents for detecting the downstream signaling event (e.g., antibodies for Western blotting of phosphorylated proteins, reporter gene assay components).

Procedure:

  • Cell Culture: Culture the cells to an appropriate density.

  • Stimulation: Treat the cells with varying concentrations of the PEGylated protein and the unconjugated control for a specified period.

  • Cell Lysis: After stimulation, wash the cells and lyse them to extract cellular proteins.

  • Detection of Signaling: Analyze the cell lysates for markers of downstream signaling. This could involve:

    • Western Blotting: Probing for the phosphorylation of specific signaling proteins (e.g., kinases, transcription factors).

    • Reporter Gene Assays: Measuring the expression of a reporter gene that is under the control of a transcription factor activated by the signaling pathway.

    • Multiplex Immunoassays: Using bead-based assays to simultaneously detect multiple signaling proteins.[13]

  • Data Analysis: Compare the dose-response curves of the PEGylated and unconjugated protein to determine if there is a change in potency (e.g., EC50 value).

Visualizing Workflows and Relationships

Experimental_Workflow Experimental Workflow for Validation of PEGylated Protein Activity cluster_conjugation Protein Conjugation cluster_characterization Characterization cluster_activity Activity Assessment Protein_Prep Protein Preparation (with optional reduction) Conjugation Conjugation Reaction (this compound) Protein_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Mass_Spec Mass Spectrometry Purification->Mass_Spec Quantification Protein Quantification (UV-Vis, BCA) Purification->Quantification Enzyme_Assay Enzyme Activity Assay Quantification->Enzyme_Assay Cell_Assay Cell-Based Signaling Assay Quantification->Cell_Assay

Validation workflow for PEGylated proteins.

Linker_Comparison Comparison of Thiol-Reactive Linker Stability cluster_stable More Stable Alternatives cluster_less_stable Potentially Less Stable Thiol_Maleimide Thiol-Maleimide Conjugation N_Aryl N-Aryl Maleimide Thiol_Maleimide->N_Aryl Improved Stability Dihalo Dihalo-Maleimide Thiol_Maleimide->Dihalo Improved Stability Vinyl_Sulfone Vinyl Sulfone Thiol_Maleimide->Vinyl_Sulfone Alternative Chemistry Thiol_yne Thiol-yne Thiol_Maleimide->Thiol_yne Alternative Chemistry N_Alkyl N-Alkyl Maleimide (e.g., in this compound) Thiol_Maleimide->N_Alkyl Standard Approach Stability Stability N_Aryl->Stability Resistant to Retro-Michael Addition Dihalo->Stability Vinyl_Sulfone->Stability Thiol_yne->Stability Deconjugation Deconjugation N_Alkyl->Deconjugation Susceptible to Retro-Michael Addition

Stability comparison of thiol-reactive linkers.

Signaling_Pathway Generic Signaling Pathway Activated by a PEGylated Ligand PEG_Ligand PEGylated Ligand (e.g., Growth Factor) Receptor Cell Surface Receptor PEG_Ligand->Receptor Binding Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Signaling_Cascade Intracellular Signaling Cascade (e.g., Kinase Cascade) Dimerization->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Nuclear Translocation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Gene_Expression->Cellular_Response

Generic cell signaling pathway.

References

A Comparative Guide to Surface Plasmon Resonance (SPR) Analysis of Thiol-C9-PEG7 Layers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Thiol-C9-PEG7 self-assembled monolayers (SAMs) for surface plasmon resonance (SPR) applications. We will compare its performance against alternative surface chemistries, offering insights into immobilization efficiency, reduction of non-specific binding, and analyte binding capacity. This document is intended to assist researchers in selecting the optimal surface chemistry for their specific SPR-based interaction analysis needs.

Introduction to Thiol-PEG Layers in SPR

Thiol-terminated polyethylene (B3416737) glycol (PEG) linkers are widely used to create biocompatible and protein-resistant surfaces on gold sensor chips for SPR analysis. The thiol group forms a stable self-assembled monolayer (SAM) on the gold surface, while the PEG chain extends into the aqueous environment, creating a hydrophilic layer that effectively reduces the non-specific binding of proteins and other biomolecules. The length of both the alkyl chain (e.g., C9) and the PEG unit (e.g., PEG7) can be varied to fine-tune the properties of the sensor surface.

This compound, with its nine-carbon alkyl chain and seven ethylene (B1197577) glycol repeats, offers a balance between forming a stable, well-ordered SAM and providing a sufficient hydrophilic barrier to minimize non-specific interactions.

Performance Comparison of Surface Chemistries

The choice of surface chemistry is critical for the success of an SPR experiment. The ideal surface should allow for efficient immobilization of the ligand in its active conformation while minimizing unwanted interactions from other molecules in the sample. Here, we compare the performance of this compound layers with two common alternatives: a shorter-chain Thiol-C6-PEG4 linker and the traditional carboxymethyl dextran (B179266) (CMD) hydrogel surface.

FeatureThis compoundThiol-C6-PEG4 (Alternative 1)Carboxymethyl Dextran (CMD) (Alternative 2)
Immobilization Principle Covalent attachment of thiol to gold; ligand coupled to the terminal functional group of PEG.Covalent attachment of thiol to gold; ligand coupled to the terminal functional group of PEG.Covalent attachment of ligand to the carboxyl groups within a 3D dextran hydrogel.
Surface Architecture 2D Self-Assembled Monolayer (SAM)2D Self-Assembled Monolayer (SAM)3D Hydrogel Matrix
Immobilization Capacity ModerateLowerHigh
Non-Specific Binding Very LowLowModerate to High
Analyte Accessibility HighHighPotentially limited by diffusion into the hydrogel
Surface Stability HighHighModerate
Suitability for Large Analytes ExcellentGoodCan be problematic due to mass transport limitations
Suitability for Small Molecules GoodGoodExcellent due to high ligand density

Note: The quantitative values for immobilization level and non-specific binding in the subsequent sections are representative and may vary depending on the specific ligand, analyte, and experimental conditions.

Quantitative Data Summary
Surface ChemistryRepresentative Immobilization Level (RU)Representative Non-Specific Binding (RU) of Control Protein
This compound 500 - 1500< 10
Thiol-C6-PEG4 300 - 1000< 20
Carboxymethyl Dextran (CMD) 2000 - 10000+> 50

Experimental Protocols

Detailed methodologies for the preparation of a this compound surface and a comparative CMD surface are provided below.

Protocol 1: Immobilization of a Protein Ligand on a this compound Modified Gold Sensor Chip

This protocol describes the formation of a self-assembled monolayer of this compound-NHS ester on a gold sensor chip followed by the covalent immobilization of a protein ligand via amine coupling.

Materials:

  • Bare gold SPR sensor chip

  • This compound-NHS ester solution (1 mM in ethanol)

  • Ethanol (B145695) (absolute)

  • Ultrapure water

  • Nitrogen gas stream

  • Protein ligand in a suitable immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Blocking solution (e.g., 1 M Ethanolamine-HCl, pH 8.5)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Chip Cleaning: Clean the bare gold sensor chip with UV/ozone for 10 minutes or immerse in piranha solution (use with extreme caution) for 1 minute, followed by thorough rinsing with ultrapure water and ethanol. Dry the chip under a gentle stream of nitrogen.

  • SAM Formation: Immerse the cleaned gold chip in the 1 mM this compound-NHS ester solution in ethanol and incubate for at least 12 hours at room temperature to allow for the formation of a well-ordered SAM.

  • Rinsing: Rinse the chip thoroughly with ethanol to remove any unbound thiol, followed by a rinse with ultrapure water. Dry the chip under a gentle stream of nitrogen.

  • SPR System Priming: Prime the SPR instrument with the running buffer.

  • Ligand Immobilization:

    • Inject the protein ligand solution over the functionalized sensor surface. The primary amines on the ligand will react with the NHS esters on the PEG linker to form stable amide bonds.

    • Monitor the immobilization level in real-time.

  • Blocking: Inject the blocking solution (e.g., 1 M Ethanolamine-HCl, pH 8.5) to deactivate any remaining NHS esters and minimize subsequent non-specific binding.

  • Stabilization: Allow the surface to stabilize by flowing the running buffer over the chip until a stable baseline is achieved.

Protocol 2: Immobilization of a Protein Ligand on a Carboxymethyl Dextran (CMD) Sensor Chip

This protocol outlines the standard amine coupling procedure for immobilizing a protein ligand on a CMD-coated sensor chip.

Materials:

  • CMD-functionalized SPR sensor chip (e.g., CM5)

  • Activation solution: A freshly prepared 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) in water.

  • Protein ligand in a suitable immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Blocking solution: 1 M Ethanolamine-HCl, pH 8.5

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • SPR System Priming: Prime the SPR instrument with the running buffer.

  • Surface Activation: Inject the EDC/NHS solution over the CMD sensor surface to activate the carboxyl groups, forming reactive NHS esters.

  • Ligand Immobilization: Inject the protein ligand solution over the activated surface. The primary amines on the ligand will react with the NHS esters to form amide bonds.

  • Blocking: Inject the 1 M Ethanolamine-HCl, pH 8.5 solution to deactivate any remaining NHS esters.

  • Stabilization: Flow the running buffer over the chip until a stable baseline is achieved.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for ligand immobilization on this compound and CMD surfaces.

Thiol_C9_PEG7_Workflow cluster_prep Surface Preparation cluster_immobilization Ligand Immobilization in SPR Clean_Chip Clean Gold Chip SAM_Formation Incubate with This compound-NHS Clean_Chip->SAM_Formation Rinse_Dry Rinse and Dry SAM_Formation->Rinse_Dry Inject_Ligand Inject Protein Ligand Rinse_Dry->Inject_Ligand Block Inject Ethanolamine Inject_Ligand->Block Stabilize Stabilize Baseline Block->Stabilize

Immobilization workflow for a this compound surface.

CMD_Workflow cluster_immobilization Ligand Immobilization in SPR Activate Activate with EDC/NHS Inject_Ligand Inject Protein Ligand Activate->Inject_Ligand Block Inject Ethanolamine Inject_Ligand->Block Stabilize Stabilize Baseline Block->Stabilize

Immobilization workflow for a CMD surface.

Signaling Pathways and Logical Relationships

The formation of the functionalized surface and subsequent ligand capture can be represented as a logical flow.

Logical_Flow cluster_surface Surface Chemistry cluster_activation Activation cluster_ligand Ligand Capture cluster_result Outcome Thiol_PEG This compound-NHS SAM Self-Assembly on Gold Thiol_PEG->SAM CMD Carboxymethyl Dextran EDC_NHS EDC/NHS Chemistry CMD->EDC_NHS Amine_Coupling Amine Coupling of Ligand SAM->Amine_Coupling EDC_NHS->Amine_Coupling Low_NSB Low Non-Specific Binding Amine_Coupling->Low_NSB (Thiol-PEG) High_Capacity High Binding Capacity Amine_Coupling->High_Capacity (CMD)

Logical flow from surface chemistry to experimental outcome.

Conclusion

This compound layers provide an excellent surface chemistry for SPR analysis, particularly when minimizing non-specific binding is a primary concern. The self-assembled monolayer creates a well-defined, 2D surface that promotes high analyte accessibility and is suitable for a wide range of biomolecular interaction studies. While CMD surfaces offer higher immobilization capacities, which can be advantageous for small molecule analysis, they are more prone to non-specific binding and potential mass transport limitations. The choice between these surfaces should be guided by the specific requirements of the assay, including the nature of the interactants and the desired balance between ligand density and surface inertness. For many applications, the superior anti-fouling properties of this compound will lead to cleaner, more reliable kinetic data.

Comparative Performance of Thiol-PEG Self-Assembled Monolayers in Resisting Protein Adsorption: A QCM-D Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial task of selecting optimal surface chemistries for biosensors, medical implants, and drug delivery systems, self-assembled monolayers (SAMs) of thiol-functionalized polyethylene (B3416737) glycol (PEG) are of paramount importance. Their ability to resist non-specific protein adsorption is a key determinant of device performance and reliability. This guide provides an objective comparison of a short-chain oligo(ethylene glycol) thiol SAM, analogous to Thiol-C9-PEG7, with a hydrophobic alkanethiol SAM, supported by experimental data from Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) studies.

Quantitative Data Presentation

The following table summarizes key quantitative data from QCM-D experiments, showcasing the change in frequency (Δf) upon exposure of the functionalized surfaces to various proteins. A smaller change in frequency indicates less protein adsorption and superior anti-fouling performance. The data is extracted from a study by St. Hill et al. (2021), where SAMs were exposed to 1 mg/mL solutions of different proteins[1][2][3].

SAM FunctionalizationProteinChange in Frequency (Δf) in HzInterpretation
EG3C7SH Protamine-5 ± 1Minimal protein adsorption
(Thiol-C7-PEG3)Lysozyme-8 ± 2Minimal protein adsorption
Bovine Serum Albumin (BSA)-10 ± 2Minimal protein adsorption
Fibrinogen-15 ± 3Low protein adsorption
C18SH Protamine-30 ± 4Significant protein adsorption
(Octadecanethiol)Lysozyme-45 ± 5High protein adsorption
Bovine Serum Albumin (BSA)-60 ± 6Very high protein adsorption
Fibrinogen-80 ± 7Substantial protein adsorption

Table 1: Comparison of Protein Adsorption on EG3C7SH and C18SH SAMs using QCM-D. Data reflects the average change in frequency (Δf) after one hour of exposure to protein solutions. A more negative Δf corresponds to a greater mass adsorbed on the sensor surface.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols for SAM formation and QCM-D analysis are synthesized from established procedures and methods reported in relevant studies[2][3].

Protocol 1: Formation of Thiol-PEG and Alkanethiol SAMs on Gold-Coated QCM-D Sensors
  • Substrate Cleaning: Gold-coated QCM-D sensors are first cleaned to ensure a pristine surface for SAM formation. This is typically achieved by UV/Ozone treatment for 10-15 minutes to remove organic contaminants. Following this, the sensors are rinsed thoroughly with ethanol (B145695) and deionized water, then dried under a gentle stream of nitrogen.

  • Thiol Solution Preparation: Prepare a 1 mM solution of the desired thiol (e.g., EG3C7SH or C18SH) in high-purity ethanol. For mixed monolayers, co-dissolve the different thiols in the desired molar ratio.

  • SAM Formation: Immerse the cleaned and dried gold-coated sensors in the thiol solution in a clean, sealed container. To minimize oxygen exposure, which can affect monolayer quality, it is advisable to reduce the headspace above the solution and backfill with an inert gas like nitrogen or argon.

  • Incubation: Allow the self-assembly process to proceed for at least 18-24 hours at room temperature. Longer incubation times can lead to more ordered and densely packed monolayers.

  • Rinsing: After incubation, remove the sensors from the thiol solution and rinse them thoroughly with ethanol to remove non-chemisorbed thiols.

  • Drying: Dry the functionalized sensors with a gentle stream of nitrogen. The sensors are now ready for QCM-D analysis.

Protocol 2: QCM-D Analysis of Protein Adsorption
  • Instrument Stabilization: Mount the functionalized QCM-D sensor in the measurement chamber. Allow the instrument to stabilize at the desired temperature (e.g., 25°C).

  • Baseline Establishment: Flow a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4) over the sensor surface until a stable frequency and dissipation signal are achieved. This establishes the baseline for the experiment.

  • Protein Injection: Introduce the protein solution of interest (e.g., 1 mg/mL in PBS) into the measurement chamber at a constant flow rate.

  • Adsorption Monitoring: Record the changes in frequency (Δf) and dissipation (ΔD) in real-time as the protein interacts with the SAM-coated surface. Continue the flow until the signals reach a plateau, indicating that equilibrium has been reached.

  • Rinsing Step: Switch the flow back to the pure buffer solution to rinse away any loosely bound protein. The final stable frequency and dissipation values represent the amount of irreversibly adsorbed protein.

  • Data Analysis: The change in frequency (Δf) can be related to the adsorbed mass using the Sauerbrey equation for rigid layers. The change in dissipation (ΔD) provides information about the viscoelastic properties of the adsorbed layer.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship between the surface chemistry and the resulting protein adsorption.

experimental_workflow cluster_prep Sensor Preparation cluster_sam SAM Formation cluster_qcmd QCM-D Analysis Clean Clean Gold Sensor (UV/Ozone) RinseDry1 Rinse & Dry Clean->RinseDry1 Immerse Immerse Sensor (18-24h) RinseDry1->Immerse ThiolSol Prepare 1mM Thiol Solution ThiolSol->Immerse RinseDry2 Rinse & Dry Immerse->RinseDry2 Baseline Establish Baseline (Buffer) RinseDry2->Baseline Protein Inject Protein Solution Baseline->Protein Adsorption Monitor Δf & ΔD Protein->Adsorption Rinse Rinse with Buffer Adsorption->Rinse

Caption: Experimental workflow for QCM-D analysis of protein adsorption on SAMs.

logical_relationship Surface Surface Chemistry Thiol-C7-PEG3 (EG3C7SH) Octadecanethiol (C18SH) Properties Interfacial Properties Hydrophilic & Steric Hindrance Hydrophobic Surface:f0->Properties:f0 Surface:f1->Properties:f1 Outcome Protein Adsorption Low Adsorption (Resistant) High Adsorption (Fouling) Properties:f0->Outcome:f0 Properties:f1->Outcome:f1

References

A Comparative Analysis of Antifouling Properties: Thiol-C9-PEG7 vs. Zwitterionic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Antifouling Surface Chemistry

The prevention of non-specific bio-adhesion, or biofouling, is a critical challenge in the development of advanced biomedical devices, diagnostics, and drug delivery systems. The choice of surface chemistry is paramount to ensure the long-term efficacy and biocompatibility of materials in biological environments. This guide provides a detailed comparison of the antifouling properties of a specific polyethylene (B3416737) glycol (PEG)-based thiol, Thiol-C9-PEG7, and the broad class of zwitterionic polymers.

While direct, extensive comparative data for the specific molecule this compound is limited in peer-reviewed literature, its antifouling performance can be inferred from the well-established principles of PEG-based surface modifications. For the purpose of this guide, data for thiol-terminated PEG (PEG-thiol) coatings will be used as a proxy for this compound, with the understanding that the fundamental antifouling mechanism is shared. Zwitterionic polymers, on the other hand, have been the subject of extensive research, with a wealth of data available for various polymer architectures such as poly(sulfobetaine methacrylate) (pSBMA) and poly(carboxybetaine methacrylate) (pCBMA).

Executive Summary

Both PEG-thiol and zwitterionic polymer coatings demonstrate excellent antifouling properties by creating a tightly bound hydration layer at the material surface, which acts as a physical and energetic barrier to protein adsorption and subsequent cellular and bacterial attachment.

Zwitterionic polymers generally exhibit superior or comparable antifouling performance to PEG-based coatings, particularly in complex biological media and over longer durations.[1][2][3][4] The electrostatic interactions of the zwitterionic groups with water molecules are thought to create a more robust and tightly associated hydration layer compared to the hydrogen bonding mechanism of PEGs.[3]

PEG-thiol coatings are a long-standing "gold standard" in the field of antifouling surfaces and offer a reliable and well-characterized solution for reducing bio-adhesion.[5][6] However, concerns regarding the long-term stability of PEG in oxidative environments exist.[6]

Quantitative Data Comparison

The following tables summarize the quantitative performance of zwitterionic polymers and PEG-thiol coatings in preventing protein adsorption, cell adhesion, and bacterial attachment.

Table 1: Protein Adsorption

Surface ChemistryProteinAdsorbed Amount (ng/cm²)Measurement TechniqueReference
Zwitterionic Polymers
pSBMAFibrinogen< 0.3Surface Plasmon Resonance (SPR)[1]
pCBMAFibrinogen~0.5Quartz Crystal Microbalance (QCM-D)[7]
pSBMALysozyme< 1SPR[8]
PMEN (phosphorylcholine)BSA< 5 (thick coating)SPR[1]
PEG-Thiol (as proxy for this compound)
OEG SAMFibrinogen~10-20SPR[4]
PEG-OH (thick coating)BSA< 5SPR[1]
mPEG-DOPA₃Serum Protein< 1Optical Waveguide Spectroscopy
PLL-g-PEGFibrinogen~5-15 (high density)X-ray Photoelectron Spectroscopy (XPS)[9]

Note: The performance of PEG-thiol coatings is highly dependent on the grafting density and chain length. Higher density and longer chains generally lead to lower protein adsorption.[9][10]

Table 2: Cell Adhesion

Surface ChemistryCell TypeAdhesion Reduction (%)Assay TypeReference
Zwitterionic Polymers
pSBMA/pCBMAFibroblasts (L929)>95%Cell counting after 24h
pCBMAMacrophagesSignificantly reducedCell counting[7]
pSBMAEndothelial CellsSignificantly reducedMicroscopy[11]
PEG-Thiol (as proxy for this compound)
PEG-OVS/BSA microgelsFibroblasts, CHO, Endothelial>90%Cell counting after 24h[11]
PEGylated SiliconHuman Fibroblasts, HeLaEffective depressionCell counting[12]
PEG-NH₂ on PolydopamineVarious cell lines>90%Cell counting

Table 3: Bacterial Attachment

Surface ChemistryBacterial StrainAdhesion Reduction (%)Assay TypeReference
Zwitterionic Polymers
pSBMAS. epidermidis92% (3h)Flow chamber[4]
pSBMAP. aeruginosa96% (3h)Flow chamber[4]
pOEGMA (similar to PEG)P. aeruginosa~95% (3h)Flow chamber[4]
PEG-Thiol (as proxy for this compound)
OEG SAMsP. aeruginosa87% (3h)Flow chamber[4]
PEG-coated polystyreneS. mutansSignificant reductionMicroscopy[4]
PEG-brush on glassE. coli, S. aureusSignificant reductionMicroscopy[4]

Mechanisms of Antifouling

The antifouling properties of both this compound (represented by PEG-thiols) and zwitterionic polymers are primarily attributed to the formation of a hydration layer at the surface.

Antifouling_Mechanisms cluster_0 Surface Modification cluster_1 PEG-Thiol (e.g., this compound) cluster_2 Zwitterionic Polymer Surface Surface PEG_Thiol PEG-Thiol Chains Surface->PEG_Thiol Grafted to Zwitterionic_Polymer Zwitterionic Polymer Chains (+/- Charges) Surface->Zwitterionic_Polymer Grafted to Hydration_Layer_PEG Hydration Layer (Hydrogen Bonding) PEG_Thiol->Hydration_Layer_PEG Binds Water Protein Protein Hydration_Layer_PEG->Protein Repels Hydration_Layer_Zwitterion Hydration Layer (Electrostatic Interactions) Zwitterionic_Polymer->Hydration_Layer_Zwitterion Strongly Binds Water Hydration_Layer_Zwitterion->Protein Strongly Repels Cell_Bacteria Cell / Bacterium Protein->Cell_Bacteria Mediates Adhesion

Caption: Mechanisms of antifouling for PEG-thiol and zwitterionic polymer coatings.

Experimental Protocols

The quantitative data presented in this guide are derived from a variety of established experimental techniques. Below are detailed methodologies for key experiments used to assess antifouling properties.

Protein Adsorption Measurement

1. Quartz Crystal Microbalance with Dissipation (QCM-D)

  • Principle: QCM-D measures changes in frequency and dissipation of a quartz crystal sensor as mass is adsorbed onto its surface. This allows for real-time, label-free quantification of protein adsorption and provides information on the viscoelastic properties of the adsorbed layer.

  • Protocol:

    • The QCM-D sensor is coated with the polymer of interest (PEG-thiol or zwitterionic polymer).

    • A stable baseline is established by flowing a buffer solution (e.g., PBS) over the sensor.

    • A solution of the target protein (e.g., fibrinogen, BSA) at a known concentration is introduced into the flow cell.

    • Changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time.

    • The adsorbed mass is calculated from the change in frequency using the Sauerbrey equation for rigid films or more complex models for viscoelastic layers.

    • A final buffer rinse is performed to remove loosely bound protein.

QCM_D_Workflow Start Start Coat_Sensor Coat QCM-D Sensor with Antifouling Polymer Start->Coat_Sensor Establish_Baseline Establish Baseline with Buffer Coat_Sensor->Establish_Baseline Introduce_Protein Introduce Protein Solution Establish_Baseline->Introduce_Protein Monitor_Signal Monitor Δf and ΔD Introduce_Protein->Monitor_Signal Calculate_Mass Calculate Adsorbed Mass Monitor_Signal->Calculate_Mass Rinse Rinse with Buffer Calculate_Mass->Rinse End End Rinse->End

Caption: Experimental workflow for QCM-D protein adsorption measurement.

2. Surface Plasmon Resonance (SPR)

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip, which is proportional to the mass of adsorbed molecules. It is a highly sensitive, real-time, and label-free technique.

  • Protocol:

    • An SPR sensor chip (typically gold) is functionalized with the antifouling polymer.

    • A baseline is established with a running buffer.

    • The protein solution is injected over the surface.

    • The change in the SPR angle (or resonance units, RU) is recorded over time.

    • The amount of adsorbed protein is calculated from the change in RU (1 RU ≈ 1 pg/mm²).

    • A dissociation phase is monitored by flowing buffer over the surface.

Cell Adhesion Assay
  • Principle: This assay quantifies the number of cells that adhere to a surface after a specific incubation period.

  • Protocol:

    • Substrates (e.g., glass coverslips, tissue culture plates) are coated with the antifouling polymers.

    • Control surfaces (e.g., uncoated, protein-coated) are included.

    • A suspension of cells (e.g., fibroblasts, endothelial cells) at a known density is seeded onto the surfaces.

    • The cells are incubated for a defined period (e.g., 4, 24 hours) under standard cell culture conditions.

    • Non-adherent cells are removed by gentle washing with buffer (e.g., PBS).

    • Adherent cells are fixed, stained (e.g., with DAPI for nuclei), and imaged using fluorescence microscopy.

    • The number of adherent cells per unit area is quantified using image analysis software.

Bacterial Attachment Assay
  • Principle: This assay measures the extent of bacterial attachment to a surface, often under flow conditions to simulate physiological environments.

  • Protocol:

    • The surfaces to be tested are assembled into a flow chamber.

    • A suspension of bacteria (e.g., E. coli, S. aureus) in a suitable growth medium is flowed through the chamber at a defined shear rate for a specific duration.

    • The chamber is then flushed with sterile medium to remove non-adherent bacteria.

    • Attached bacteria are stained (e.g., with a live/dead stain or a fluorescent nucleic acid stain like SYTO 9) and visualized by microscopy.

    • The number of attached bacteria per unit area is determined by image analysis.

Conclusion

Both this compound (as represented by PEG-thiols) and zwitterionic polymers are highly effective in reducing biofouling. The choice between them will depend on the specific application, the biological environment, and the required longevity of the antifouling performance.

  • Zwitterionic polymers are recommended for applications requiring the highest level of antifouling performance, especially in complex biological fluids and for long-term use. Their robust hydration layer provides excellent resistance to a wide range of biomolecules and microorganisms.

  • This compound and other PEG-thiols represent a well-established and reliable option for many biomedical applications. They are particularly suitable for applications where extensive long-term stability in oxidative environments is not a primary concern.

It is crucial for researchers and developers to consider the specific context of their application and, where possible, conduct head-to-head comparative studies using the experimental protocols outlined in this guide to make the most informed decision.

References

Literature Review on Thiol-C9-PEG7: Applications and Efficacy in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable scarcity of specific data on the applications and efficacy of the Thiol-C9-PEG7 linker. While this molecule is commercially available and categorized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, dedicated research articles detailing its use in specific applications, comparative efficacy studies, or detailed experimental protocols are not readily found in scientific databases. [1][2][3][4][5][6]

This guide, therefore, provides a broader overview of the anticipated applications and functional context of this compound based on the well-established roles of its constituent chemical motifs: the thiol group, the C9 alkyl spacer, and the PEG7 chain. We will draw comparisons with other thiol-reactive linkers and general PEG linkers used in drug delivery and bioconjugation, as discussed in the wider scientific literature.

Conceptual Framework: The Role of Thiol-PEG Linkers in Bioconjugation

Thiol-PEG linkers are bifunctional molecules that play a crucial role in connecting a targeting moiety (like an antibody or a small molecule ligand) to a payload (such as a drug, a fluorescent dye, or a nanoparticle). The thiol (-SH) group provides a reactive handle for conjugation, typically with maleimide-functionalized molecules, to form a stable thioether bond.[7][8] The Polyethylene (B3416737) Glycol (PEG) chain enhances the solubility and biocompatibility of the resulting conjugate, can reduce immunogenicity, and provides a flexible spacer between the conjugated molecules.[9] The length of the alkyl chain (C9 in this case) and the PEG unit (7 ethylene (B1197577) glycol repeats) can influence the linker's hydrophobicity, spatial orientation, and overall length, which are critical parameters in optimizing the performance of the final bioconjugate.[10]

Potential Applications of this compound

Based on its structure and the general use of similar linkers, this compound is primarily intended for applications in:

  • PROTACs: As indicated by suppliers, this is the primary designated use.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[11] The linker is a critical component that connects the target-binding ligand and the E3 ligase-binding ligand, and its composition and length significantly impact the efficacy of the resulting PROTAC.

  • Antibody-Drug Conjugates (ADCs): Thiol-based conjugation is a common strategy for creating ADCs.[7][8] While maleimide (B117702) chemistry is prevalent, the stability of the resulting thiosuccinimide linkage can be a concern, leading to premature drug release.[12][13] The design of the linker, including its PEG component, is crucial for the ADC's stability, pharmacokinetics, and efficacy.[10]

  • Nanoparticle Functionalization: Thiol-PEG linkers are widely used to attach targeting ligands, drugs, or imaging agents to the surface of nanoparticles, such as gold nanoparticles.[9] The thiol group forms a strong bond with the metal surface, and the PEG chain provides a hydrophilic corona that improves stability and biocompatibility in biological fluids.

Comparative Analysis with Alternative Linkers

In the absence of direct comparative data for this compound, we can infer its potential performance characteristics by comparing its components to other commonly used linkers.

Linker ChemistryAdvantagesDisadvantagesRelevant Applications
Thiol-Maleimide High reactivity and specificity towards thiols.[7]The resulting thiosuccinimide bond can be unstable and undergo retro-Michael reaction, leading to payload release.[12][13]ADCs, PDCs, Bioconjugation
Thiol-Disulfide Cleavable under reducing conditions found inside cells, allowing for controlled drug release.[14]Can be unstable in circulation, leading to premature cleavage.ADCs, PDCs
Click Chemistry (e.g., Azide-Alkyne) High efficiency and bioorthogonality.Requires the introduction of azide (B81097) and alkyne groups into the molecules to be conjugated.General Bioconjugation
PEG Linkers (General) Increased solubility and stability, reduced immunogenicity, improved pharmacokinetics.[9]Can increase the overall size of the conjugate, potentially affecting cell penetration.ADCs, PDCs, PROTACs, Nanoparticles

Hypothetical Experimental Workflow

Below is a generalized experimental workflow for the use of a Thiol-PEG linker, such as this compound, in the synthesis of an Antibody-Drug Conjugate (ADC) where the antibody contains a free thiol and the drug is functionalized with a maleimide group.

G cluster_antibody_prep Antibody Preparation cluster_drug_prep Drug-Linker Preparation cluster_adc_synthesis ADC Synthesis cluster_characterization Characterization cluster_functional_assays Functional Assays antibody Antibody with Engineered Cysteine reduction Reduction of Interchain Disulfides (e.g., with TCEP) antibody->reduction purification1 Purification (e.g., Desalting Column) reduction->purification1 conjugation Thiol-Maleimide Conjugation purification1:e->conjugation:w Thiolated Antibody drug Cytotoxic Drug drug_linker_conjugation Conjugation of Drug to Linker drug->drug_linker_conjugation maleimide_linker Maleimide-Functionalized Linker maleimide_linker->drug_linker_conjugation purification2 Purification of Drug-Linker drug_linker_conjugation->purification2 purification2:e->conjugation:w Maleimide-Drug thiol_peg_linker This compound purification3 Purification of ADC (e.g., SEC) conjugation->purification3 hic Hydrophobic Interaction Chromatography (HIC) for DAR purification3:s->hic:n ms Mass Spectrometry (MS) for Confirmation purification3:s->ms:n sec Size Exclusion Chromatography (SEC) for Aggregation purification3:s->sec:n in_vitro In Vitro Cytotoxicity Assays hic:s->in_vitro:n in_vivo In Vivo Efficacy Studies hic:s->in_vivo:n

References

The Influence of PEG Linker Length on Bioconjugate Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant in the design of novel therapeutics. The length of the PEG chain can profoundly influence the physicochemical and biological properties of bioconjugates, such as antibody-drug conjugates (ADCs), proteins, and nanoparticles. This guide provides an objective, data-driven comparison of different length PEG linkers, supported by experimental data and detailed protocols to inform rational design and optimization in drug development.

The incorporation of PEG linkers into bioconjugates serves multiple functions. Primarily, it is aimed at improving solubility, stability, and pharmacokinetic profiles.[1] The hydrophilic nature of PEG can mitigate issues of aggregation and rapid clearance, particularly for hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DARs) without compromising the integrity of the bioconjugate.[1] Furthermore, PEGylation can shield the molecule from the immune system, potentially reducing immunogenicity, and increase its hydrodynamic radius, leading to a longer plasma half-life.[2]

However, the choice of PEG linker length is not a one-size-fits-all solution. It represents a critical trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity. While longer linkers generally improve in vivo performance, they can sometimes hinder in vitro potency due to steric hindrance.[1][2] This guide will explore these nuances through quantitative data and established experimental methodologies.

Data Presentation: Quantitative Comparison of PEG Linker Performance

The following tables summarize key performance metrics for bioconjugates functionalized with PEG linkers of varying lengths, based on data synthesized from multiple studies.

Parameter Short PEG Linker (e.g., PEG4) Intermediate PEG Linker (e.g., PEG8-PEG12) Long PEG Linker (e.g., PEG24, 4-10 kDa) Key Findings & References
Drug-to-Antibody Ratio (DAR) Efficiency Lower drug loading (DAR ~2.5) has been observed in some cases.Intermediate PEG lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0).Can lead to lower drug loading (DAR ~3.0) in some instances.Intermediate lengths may offer an optimal balance for achieving higher DAR.[1]
In Vitro Cytotoxicity (ADCs) Generally maintains high potency.Often represents a balance between improved pharmacokinetics and retained potency.Can exhibit a more significant reduction in cytotoxicity. A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction in one study.[1][3]Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload.[1]
Pharmacokinetics (Half-life) Shorter half-life. For example, a non-PEGylated affibody-drug conjugate had a half-life of 19.6 minutes.Significant improvement in half-life.Dramatically prolonged half-life. A 4 kDa PEG chain extended the half-life by 2.5-fold, while a 10 kDa PEG chain resulted in an 11.2-fold extension in an affibody-drug conjugate study.[3]Longer PEG chains increase the hydrodynamic volume, reducing renal clearance.[3]
In Vivo Efficacy (Tumor Growth Inhibition) May have limited efficacy due to rapid clearance.Often shows a significant improvement in in vivo efficacy.Can lead to the highest in vivo efficacy, despite potentially lower in vitro potency, due to enhanced tumor accumulation.Prolonged circulation time allows for greater exposure of the tumor to the therapeutic agent.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare bioconjugates with different PEG linker lengths.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of ADCs. Several methods can be used for its determination.

1. UV/Vis Spectroscopy for Average DAR

This is a straightforward method for determining the average DAR.[4]

  • Principle: By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the wavelength of maximum absorbance for the drug), and knowing the extinction coefficients of both, the concentrations of each component can be determined using the Beer-Lambert law.[4][]

  • Procedure:

    • Determine the extinction coefficients of the antibody and the drug at both 280 nm and the drug's maximum absorbance wavelength.[]

    • Measure the absorbance of the ADC sample at both wavelengths.[]

    • Calculate the concentrations of the antibody and the drug using the simultaneous equations derived from the Beer-Lambert law.

    • The molar ratio of drug to antibody provides the average DAR.[4]

2. Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

HIC separates ADC species based on the number of conjugated drug molecules, providing information on the distribution of DAR species.[4]

  • Principle: The hydrophobicity of the ADC increases with the number of conjugated drug molecules. HIC separates these species based on their interaction with a hydrophobic stationary phase.

  • Procedure:

    • Equilibrate an HIC column with a high-salt mobile phase.

    • Inject the ADC sample.

    • Elute the ADC species with a decreasing salt gradient. Species with higher DAR will elute later.

    • Integrate the peak areas for each species.

    • Calculate the weighted average DAR using the formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100.[4]

3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise DAR

LC-MS provides the most detailed characterization, offering accurate mass measurements of each ADC species.[4]

  • Principle: The ADC sample is separated by liquid chromatography and then introduced into a high-resolution mass spectrometer. The mass-to-charge ratio of the different ADC species is measured, and deconvolution of the mass spectrum yields the molecular weights of the unconjugated antibody and the various drug-loaded forms.[4]

  • Procedure:

    • Separate the ADC sample using a reversed-phase or size-exclusion column.[4]

    • Introduce the eluent into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[4]

    • Acquire the mass spectra of the different ADC species.

    • Deconvolute the spectra to determine the molecular weight of each species.

    • Calculate the DAR distribution and the precise average DAR.[4]

In Vitro Cytotoxicity Assay

This assay determines the potency of ADCs with different PEG linker lengths against cancer cell lines.[1]

  • Principle: Cancer cells are incubated with varying concentrations of the ADC. Cell viability is measured to determine the concentration at which 50% of the cells are killed (IC50).

  • Procedure:

    • Seed target cancer cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the ADCs with different PEG linker lengths.

    • Replace the cell culture medium with the medium containing the ADC dilutions.

    • Incubate the cells for a specified period (e.g., 72 hours).[3]

    • Measure cell viability using a suitable reagent (e.g., MTT or CellTiter-Glo®).[1]

    • Plot cell viability against ADC concentration and determine the IC50 value for each ADC.

In Vivo Efficacy Studies in Xenograft Models

These studies evaluate the antitumor activity of ADCs in a living organism.[6]

  • Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the ADCs, and tumor growth is monitored over time.[6][7]

  • Procedure:

    • Implant human cancer cells subcutaneously into immunocompromised mice (e.g., SCID or nude mice).[6]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, ADCs with different PEG linkers).

    • Administer the ADCs intravenously at a specified dose and schedule.[8]

    • Measure tumor volume and body weight regularly (e.g., twice weekly).[9]

    • Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

    • Compare the tumor growth inhibition between the different treatment groups.

Purification and Analysis of PEGylated Proteins by Size Exclusion Chromatography (SEC)

SEC is used to separate PEGylated proteins from unreacted protein and free PEG, and to analyze the purity and aggregation state of the conjugate.[][11]

  • Principle: SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing it to elute earlier from the SEC column than the unmodified protein.[]

  • Procedure:

    • Equilibrate an SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).[11]

    • Inject the PEGylation reaction mixture or purified PEGylated protein.

    • Elute the sample isocratically.

    • Monitor the elution profile using UV absorbance at 280 nm.[11]

    • The PEGylated protein will elute as one or more peaks, typically earlier than the unmodified protein. Aggregates will elute even earlier.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows discussed in this guide.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload mAb Antibody PEG PEG Chain (Variable Length) mAb->PEG Cleavable Cleavable Moiety PEG->Cleavable Drug Cytotoxic Drug Cleavable->Drug

Caption: Generalized structure of an Antibody-Drug Conjugate (ADC).

DAR_Analysis_Workflow start ADC Sample uv_vis UV/Vis Spectroscopy start->uv_vis hic Hydrophobic Interaction Chromatography (HIC) start->hic lc_ms Liquid Chromatography- Mass Spectrometry (LC-MS) start->lc_ms avg_dar Average DAR uv_vis->avg_dar Quick, Average Value dar_dist DAR Distribution hic->dar_dist Separates by DAR precise_dar Precise DAR & Distribution lc_ms->precise_dar High Resolution

Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis.

InVivo_Efficacy_Workflow start Implant Tumor Cells in Mice tumor_growth Allow Tumors to Establish start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer ADCs with Varying PEG Linkers randomize->treat monitor Monitor Tumor Growth and Body Weight treat->monitor analyze Analyze and Compare Tumor Growth Inhibition monitor->analyze

Caption: Experimental workflow for in vivo efficacy studies.

References

A Comparative Guide to Thiol-Reactive PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules is paramount. Thiol-reactive polyethylene (B3416737) glycol (PEG) linkers, such as Thiol-C9-PEG7, are crucial tools in the construction of advanced bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides an objective comparison of the performance of common thiol-reactive chemistries and PEG linker considerations, supported by experimental data and detailed protocols.

Comparison of Thiol-Reactive Chemistries

The choice of reactive chemistry for targeting cysteine residues on proteins or other molecules significantly impacts the stability and efficacy of the final conjugate. While maleimide-based chemistry is prevalent, several alternatives have been developed to address its limitations.[2][3]

FeatureMaleimideVinyl SulfoneIodoacetamidePhenyloxadiazolyl Methyl Sulfone (PODS)
Reaction Mechanism Michael AdditionMichael AdditionNucleophilic Substitution (SN2)Nucleophilic Aromatic Substitution
Reaction pH 6.5 - 7.5Mildly acidic to neutral~8.5 (for general thiols), neutral or below (for highly reactive thiols)Physiological pH
Bond Stability Susceptible to retro-Michael reaction, leading to deconjugation in vivo.[2][4]Forms a stable thioether bond.[5]Forms a stable, irreversible thioether bond.[6]Forms a highly stable thioether bond.[4]
Selectivity Highly selective for thiols over amines at neutral pH.[5]Can react with amines at higher pH, but selective for thiols under mildly acidic conditions.[5]Can react with other nucleophiles (e.g., histidine, methionine) at higher pH.[7]Highly selective for thiols.[4]
Advantages Fast reaction kinetics, widely available reagents.[5]Stable linkage, good selectivity under controlled pH.[5]Forms very stable bonds.[6]Produces highly stable and homogenous conjugates with superior in vivo performance compared to maleimides.[2][4]
Disadvantages Limited in vivo stability due to reversibility.[2][4]Slower reaction kinetics compared to maleimides.Potential for off-target reactions, requires careful pH control.[7]A newer technology, so may have less commercial availability of diverse linkers.

The Role of the PEG Linker

Beyond the reactive group, the PEG component of the linker plays a critical role in the overall properties of the bioconjugate. The length and structure of the PEG chain influence solubility, stability, pharmacokinetics, and potential immunogenicity.

  • Length and Molecular Weight : Shorter PEG chains (e.g., PEG2-PEG12) are suitable for applications requiring compact structures, while longer chains (e.g., PEG2000 and above) are used to improve solubility, increase hydrodynamic radius, and reduce immunogenicity.[8]

  • Structure (Linear vs. Branched) :

    • Linear PEGs offer predictable behavior, minimal steric hindrance, and precise control over linker length.[8]

    • Branched PEGs can provide a higher payload capacity for multivalent conjugates and offer superior shielding effects, which can lead to increased circulation time in vivo.[8]

  • Immunogenicity : While PEG is generally considered to have low immunogenicity, anti-PEG antibodies can be induced, potentially affecting the efficacy and clearance of PEGylated therapeutics. The functional groups on the PEG chain can influence this response, with some studies suggesting that thiol groups could play a stimulatory role.[9]

Experimental Protocol: Measuring Binding Kinetics using Surface Plasmon Resonance (SPR)

The following is a generalized protocol for assessing the binding kinetics of a bioconjugate to its target protein using SPR. This method allows for the real-time determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).[10][11]

Objective: To quantify the binding kinetics of a bioconjugate (analyte) to its immobilized target protein (ligand).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, carboxyl-derivatized)[12]

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine)

  • Ligand (target protein) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Analyte (bioconjugate) at various concentrations in running buffer

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Surface Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxylated sensor surface by injecting a 1:1 mixture of NHS and EDC.[12]

    • Inject the ligand solution over the activated surface. The primary amine groups on the ligand will form covalent bonds with the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine. This blocks unreacted sites on the surface.

    • A reference surface is typically prepared on a separate flow cell using the same activation and deactivation chemistry but without ligand injection.[13]

  • Kinetic Analysis:

    • Inject a series of analyte concentrations over the ligand and reference surfaces, starting with the lowest concentration. Each injection cycle consists of:

      • Association Phase: The analyte flows over the surface, allowing for binding to the immobilized ligand. This is monitored in real-time.[13]

      • Dissociation Phase: Running buffer without analyte is flowed over the surface, and the dissociation of the analyte from the ligand is monitored.[13]

    • Regeneration (if necessary): If the analyte does not fully dissociate, a regeneration solution (e.g., low pH glycine) is injected to remove the remaining bound analyte before the next injection. The stability of the immobilized ligand to the regeneration solution must be confirmed.

  • Data Analysis:

    • The sensorgrams (plots of response units vs. time) are double-referenced by subtracting the signal from the reference surface and a buffer-only injection.

    • The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (k_on and k_off).

    • The equilibrium dissociation constant (K_D) is calculated as the ratio of k_off / k_on.

Visualizing the Workflow

The following diagrams illustrate the key processes described.

experimental_workflow cluster_conjugation Bioconjugate Synthesis cluster_spr SPR Kinetic Analysis Thiol_Linker This compound Conjugation Thiol-Maleimide Reaction Thiol_Linker->Conjugation Targeting_Molecule Targeting Molecule (e.g., Antibody) Targeting_Molecule->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Bioconjugate Purified Bioconjugate Purification->Bioconjugate Binding_Assay Inject Bioconjugate (Analyte) Bioconjugate->Binding_Assay Immobilization Immobilize Target Protein on Sensor Immobilization->Binding_Assay Data_Analysis Analyze Sensorgram & Fit Data Binding_Assay->Data_Analysis Kinetics Determine kon, koff, KD Data_Analysis->Kinetics

Caption: Workflow for bioconjugate synthesis and subsequent kinetic analysis using SPR.

Caption: Schematic of the thiol-maleimide Michael addition reaction.

References

Assessing the Biocompatibility of Thiol-C9-PEG7 Modified Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful integration of engineered materials within biological systems is paramount for the advancement of drug delivery, tissue engineering, and medical devices. Surface modification is a key strategy to enhance biocompatibility, and Thiol-C9-PEG7 represents a class of molecules designed for this purpose. This guide provides a comparative assessment of the expected biocompatibility of materials modified with this compound, drawing upon data from similar short-chain polyethylene (B3416737) glycol (PEG)-thiol molecules. We also present key experimental protocols for biocompatibility assessment and explore the underlying cellular signaling pathways.

Performance Comparison: this compound and Alternatives

Due to a lack of direct experimental data for this compound in the public domain, this comparison is based on established trends for short-chain PEG-thiols and common alternative biocompatible surface modifiers. The C9 alkyl chain in this compound is expected to contribute to the formation of a well-ordered self-assembled monolayer (SAM) on gold and other noble metal surfaces, while the seven ethylene (B1197577) glycol units are designed to resist protein adsorption.

FeatureThis compound (Inferred)Zwitterionic Thiols (e.g., Sulfobetaine-thiol)Poly(2-oxazoline)-thiols
Protein Adsorption Low to moderate, dependent on packing density. Shorter PEG chains may be less effective than longer chains in preventing adsorption of small proteins.[1][2][3][4]Ultralow. Zwitterionic groups strongly bind water, creating a robust hydration layer that effectively repels proteins.[5]Low. Can exhibit protein repellency comparable to PEG.
Cytotoxicity Generally low. PEG itself is considered biocompatible. However, the degradation products and the specific cell type can influence the cytotoxic response.Generally low and considered highly biocompatible.Low, considered a biocompatible alternative to PEG.
Immunogenicity Low. Short-chain PEGs are less likely to elicit a strong immune response compared to high molecular weight PEGs.Very low. The biomimetic nature of zwitterionic groups helps to avoid recognition by the immune system.Low, often explored as a "stealth" polymer alternative to PEG to reduce immunogenicity.
Stability of Surface Modification The thiol-gold bond is relatively stable, but can be susceptible to displacement by other thiol-containing molecules in biological media.Similar stability based on the thiol-gold anchor.Stability is dependent on the thiol linkage to the surface.

Experimental Protocols

Accurate assessment of biocompatibility relies on standardized and well-documented experimental procedures. Below are detailed methodologies for key assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Test materials (this compound modified and control surfaces)

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere and proliferate for 24 hours.

  • Material Exposure: Replace the culture medium with fresh medium containing the test materials or place the modified surfaces in direct contact with the cell layer. Include untreated cells as a positive control and wells with medium only as a negative control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solvent to each well to dissolve the crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][7][8][9][10]

Protein Adsorption Assessment: Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a highly sensitive technique for real-time, in-situ measurement of mass adsorption and viscoelastic properties of adsorbed layers on a sensor surface.

Materials:

  • QCM-D instrument

  • Gold-coated quartz crystal sensors

  • This compound and control thiol solutions for surface modification

  • Protein solution of interest (e.g., Fibrinogen, BSA, or serum) in a suitable buffer (e.g., PBS)

  • Running buffer (e.g., PBS)

  • Ethanol (B145695) and ultrapure water for cleaning

Procedure:

  • Sensor Cleaning and Baseline: Clean the gold sensor with ethanol and ultrapure water, and dry it under a stream of nitrogen. Mount the sensor in the QCM-D chamber and establish a stable baseline in the running buffer.

  • Surface Modification: Inject the this compound solution into the chamber to allow for the formation of a self-assembled monolayer on the gold sensor. Monitor the frequency (mass uptake) and dissipation (viscoelastic properties) changes until a stable layer is formed. Rinse with the running buffer to remove unbound molecules.

  • Protein Adsorption: Introduce the protein solution into the chamber and monitor the changes in frequency and dissipation in real-time. A decrease in frequency indicates mass adsorption.

  • Rinsing: After the adsorption has reached a plateau or for a predetermined time, switch back to the protein-free running buffer to rinse away loosely bound proteins. The remaining frequency shift corresponds to the irreversibly adsorbed protein mass.

  • Data Analysis: The adsorbed mass can be quantified using the Sauerbrey equation for rigid films. Changes in dissipation provide information about the conformational state of the adsorbed protein layer.[11][12][13][14][15]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of the experimental processes and biological responses, the following diagrams are provided.

Experimental_Workflow_Biocompatibility cluster_prep Material Preparation cluster_modification Surface Modification cluster_assays Biocompatibility Assays cluster_analysis Data Analysis & Comparison Thiol_C9_PEG7 This compound Solution Modification Self-Assembled Monolayer (SAM) Formation Thiol_C9_PEG7->Modification Alternative_Materials Alternative Material Solutions (e.g., Zwitterionic Thiols) Alternative_Materials->Modification Substrate Substrate (e.g., Gold-coated surface) Substrate->Modification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Modification->Cytotoxicity Protein_Adsorption Protein Adsorption Assay (e.g., QCM-D) Modification->Protein_Adsorption Immunogenicity Immunogenicity Studies (e.g., Cytokine Profiling) Modification->Immunogenicity Data_Analysis Quantitative Analysis - Cell Viability (%) - Adsorbed Mass (ng/cm²) - Cytokine Levels (pg/mL) Cytotoxicity->Data_Analysis Protein_Adsorption->Data_Analysis Immunogenicity->Data_Analysis Comparison Comparative Assessment Data_Analysis->Comparison

Caption: Experimental workflow for assessing the biocompatibility of modified materials.

Signaling_Pathway_Biocompatibility cluster_material Material-Cell Interaction cluster_cell Cellular Response cluster_outcome Biological Outcome Material Modified Surface (e.g., this compound) Receptors Cell Surface Receptors Material->Receptors Adhesion & Recognition ROS Reactive Oxygen Species (ROS) Generation Material->ROS Physicochemical Stress Kinase_Cascades Kinase Cascades (e.g., MAPK) Receptors->Kinase_Cascades ROS->Kinase_Cascades Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Kinase_Cascades->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Inflammation Inflammation (Cytokine Release) Gene_Expression->Inflammation Apoptosis Apoptosis (Programmed Cell Death) Gene_Expression->Apoptosis Proliferation Cell Proliferation & Viability Gene_Expression->Proliferation

References

Benchmarking Thiol-C9-PEG7: A Comparative Guide to Linker Performance in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical decision in the development of bioconjugates, profoundly influencing the stability, efficacy, and pharmacokinetic profile of therapeutics such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of Thiol-C9-PEG7, a discrete polyethylene (B3416737) glycol (PEG) linker, against industry-standard alternatives. By presenting key performance indicators, detailed experimental protocols, and visual workflows, this document serves as a resource for the rational design of next-generation biotherapeutics.

This compound is a heterobifunctional linker featuring a terminal thiol group for conjugation to moieties like maleimides and a nine-carbon alkyl chain coupled to a seven-unit PEG chain. This structure provides a balance of hydrophilicity and a defined spacer length, impacting the overall properties of the resulting conjugate.

Quantitative Performance Comparison

The performance of a linker in a bioconjugate is a multifactorial equation. Key parameters include the efficiency of drug conjugation, the stability of the final product, and its potency against target cells. The following tables summarize quantitative data comparing different classes of linkers, positioning this compound as an intermediate-length, discrete PEG linker.

Table 1: Influence of Linker Type on Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute for ADCs, indicating the average number of drug molecules conjugated to a single antibody. The linker's properties can influence the efficiency of the conjugation reaction and the final DAR.

Linker ClassRepresentative ExamplesTypical Drug-to-Antibody Ratio (DAR)Key Findings and References
Non-PEGylated (Hydrophobic) SMCCVariable, often lower with hydrophobic payloadsHydrophobic interactions can lead to aggregation and reduced conjugation efficiency.
Short-Chain PEG Thiol-PEG2-acid, Thiol-PEG4-acidGenerally allows for higher and more consistent DARThe hydrophilic PEG spacer improves the solubility of the payload, reducing aggregation and facilitating a more efficient conjugation process.[1][2]
Intermediate-Chain PEG (e.g., this compound) Thiol-PEG8-acid, Thiol-PEG12-acidOften achieve higher drug loading efficiencies (DAR ~3.7-5.0)Intermediate length PEGs have demonstrated high drug loading capabilities.[3] The inclusion of a PEG8 spacer has been shown to enhance solubility for high-DAR conjugates.[1]
Long-Chain PEG Thiol-PEG24-acidLower drug loading (DAR ~3.0) has been observed in some cases.Longer PEG chains can introduce steric hindrance that may affect conjugation efficiency.[3]
Discrete vs. Polydisperse PEG Discrete: this compound, Polydisperse: PEG 2000Discrete PEGs lead to more homogeneous DAR profiles.Monodisperse PEGs provide a uniform structure, resulting in identical ADC molecules and improved batch-to-batch reproducibility.[4]

Table 2: Impact of Linker on In Vitro Cytotoxicity of Antibody-Drug Conjugates

The linker can influence the ADC's potency by affecting its stability and the efficiency of payload release within the target cell. This is often measured by the half-maximal inhibitory concentration (IC50).

Linker ClassRepresentative ExamplesRelative In Vitro Cytotoxicity (IC50)Key Findings and References
Non-PEGylated (Hydrophobic) SMCCVariable; can be highly potent but may suffer from poor solubility.The cytotoxic potential can be high if the payload is effectively delivered.[2]
Short-Chain PEG Thiol-PEG4-acidGenerally maintains high potency.Shorter PEG linkers are often associated with high in vitro potency.[2]
Intermediate-Chain PEG (e.g., this compound) Thiol-PEG6, PEG8, PEG12Optimal in vitro efficacy observed with intermediate lengths.ADCs with PEG6, PEG8, and PEG12 spacers were more efficacious than those with shorter (PEG4) or longer (PEG24) spacers.[1]
Long-Chain PEG PEG 4kDa, PEG 10kDaReduced cytotoxicity.A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction due to potential steric hindrance.[3][5]

Table 3: Comparative Plasma Stability of Different Linker Chemistries

Linker stability in plasma is crucial to prevent premature drug release, which can lead to off-target toxicity and reduced efficacy.

Linker ChemistryCleavage MechanismRelative Plasma StabilityKey Findings and References
Thiol-Maleimide (e.g., from SMCC) Susceptible to retro-Michael reactionLowerCan undergo deconjugation in the presence of endogenous thiols like albumin.
Stabilized Thiol-Maleimide Hydrolysis of succinimide (B58015) ring post-conjugationHigherRing-opening of the succinimide moiety makes the linkage resistant to the retro-Michael reaction.
Thiol-Maleamic Methyl Ester Michael additionSignificantly ImprovedShowed only ~9% payload shedding after 21 days at 37°C, compared to 31% for a conventional maleimide-based ADC.[6]
Disulfide (e.g., from SPDP) Reduction-sensitiveGenerally stable in circulationDesigned to be cleaved in the reducing intracellular environment.
Non-Cleavable (e.g., Thioether) Proteolytic degradation of the antibodyHighThe payload is released after the ADC is internalized and the antibody is degraded in the lysosome.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of bioconjugate performance.

Protocol 1: Synthesis and Characterization of an Antibody-Drug Conjugate

Objective: To synthesize an ADC using a thiol-reactive linker and characterize its drug-to-antibody ratio (DAR).

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound functionalized with a maleimide-activated drug

  • Quenching agent (e.g., N-acetylcysteine)

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Reduction: Partially reduce the mAb with a controlled molar excess of TCEP to expose free sulfhydryl groups for conjugation.[3]

  • Drug-Linker Conjugation: Add the maleimide-activated this compound-drug linker to the reduced antibody solution and incubate to allow for covalent bond formation.[3]

  • Quenching: Stop the reaction by adding a quenching agent to cap any unreacted maleimide (B117702) groups.[3]

  • Purification: Remove unconjugated drug-linker and other impurities using an SEC column.[3]

  • Characterization:

    • Determine the DAR using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for the antibody) and at the specific wavelength for the drug.[3]

    • Assess the level of aggregation by SEC.[3]

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of premature payload release in a plasma environment.

Materials:

  • Purified ADC

  • Plasma from relevant species (e.g., human, mouse)

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Quantification:

    • Intact ADC: Measure the concentration of the intact ADC using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS).

    • Free Payload: Precipitate plasma proteins and quantify the amount of released payload in the supernatant using LC-MS/MS.[7]

  • Data Analysis: Plot the concentration of the intact ADC and free payload over time to determine the ADC's half-life and the rate of drug release.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR Determination

Objective: To determine the drug-to-antibody ratio (DAR) of a cysteine-linked ADC using HIC.

Materials:

  • ADC sample

  • HIC column

  • HPLC system

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate, pH 7.0[8]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[8]

Procedure:

  • Sample Preparation: Adjust the ADC sample to 0.5 M ammonium sulfate.[8]

  • Chromatography:

    • Equilibrate the HIC column with a mixture of Mobile Phase A and B.

    • Inject the ADC sample.

    • Elute the ADC species using a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).[8]

  • Data Analysis:

    • The different DAR species will elute at different retention times based on their hydrophobicity (higher DAR species are more hydrophobic and elute later).

    • Calculate the average DAR by integrating the peak areas of the different species.

Visualizing Workflows and Pathways

Understanding the complex processes involved in ADC development and function is facilitated by clear visual representations.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Characterization Antibody Antibody Reduction Reduction Antibody->Reduction TCEP Reduced Antibody Reduced Antibody Reduction->Reduced Antibody Conjugation Conjugation Reduced Antibody->Conjugation Drug-Linker Drug-Linker Drug-Linker->Conjugation Crude ADC Crude ADC Conjugation->Crude ADC Purification (SEC) Purification (SEC) Crude ADC->Purification (SEC) Purified ADC Purified ADC Purification (SEC)->Purified ADC Characterization (DAR, Aggregation) Characterization (DAR, Aggregation) Purified ADC->Characterization (DAR, Aggregation)

Caption: Workflow for the synthesis and characterization of an ADC.

ADC_Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Target Cell Target Cell ADC->Target Cell Binding to Receptor Endosome Endosome Target Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Release Payload Release Lysosome->Payload Release Linker Cleavage/ Antibody Degradation Apoptosis Apoptosis Payload Release->Apoptosis Induces

Caption: Generalized pathway of ADC internalization and payload release.

Linker_Stability_Comparison cluster_stable Stable Linkage cluster_unstable Unstable Linkage ADC in Circulation ADC in Circulation Intact ADC Intact ADC ADC in Circulation->Intact ADC e.g., Stabilized Maleimide Premature Release Premature Release ADC in Circulation->Premature Release e.g., Traditional Maleimide Targeted Delivery Targeted Delivery Intact ADC->Targeted Delivery Off-Target Toxicity Off-Target Toxicity Premature Release->Off-Target Toxicity

Caption: Logical relationship of linker stability and its consequences.

References

Safety Operating Guide

Proper Disposal of Thiol-C9-PEG7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling

Before working with Thiol-C9-PEG7, it is imperative to handle the compound within a certified chemical fume hood to minimize inhalation exposure.[1] Standard personal protective equipment (PPE), including a laboratory coat, chemical safety goggles, and nitrile gloves, must be worn at all times.[1] In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand and place it into a sealed container for disposal.[2] Do not flush spills down the sewer.[2]

Hazard and Chemical Incompatibility Profile

Based on data for analogous thiol and PEG compounds, the following table summarizes the key hazard information.

Hazard ClassificationDescriptionDisposal Consideration
Acute Toxicity (Oral) May be harmful if swallowed.Dispose of as hazardous waste. Avoid ingestion and wash hands thoroughly after handling.
Aquatic Toxicity May be very toxic to aquatic life with long-lasting effects.[3]Prevent release to the environment.[3] Do not allow to enter drains or waterways.
Chemical Incompatibility Avoid contact with strong oxidizing agents.Store separately from incompatible materials.
Odor Thiols are known for their strong, unpleasant odors.[1]Handle in a well-ventilated fume hood.[1] Neutralize to reduce odor before disposal.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound and associated contaminated materials. This process involves the initial quenching of the thiol group to mitigate its odor and reactivity, followed by proper waste collection and disposal.

Experimental Protocol: Decontamination of this compound Waste

This procedure details the chemical neutralization of the thiol functional group using a bleach solution, converting it to a less odorous and less reactive sulfonate.

Materials:

  • Commercial bleach (sodium hypochlorite (B82951) solution, ~5-8%)

  • Water

  • Stir plate and stir bar

  • Appropriate chemical waste container

  • Personal Protective Equipment (fume hood, gloves, safety glasses, lab coat)

Procedure:

  • Preparation of Bleach Solution: Within a chemical fume hood, prepare a quenching solution by mixing commercial bleach with water. A 1:1 mixture is often effective, but the concentration can be adjusted based on the amount of thiol waste.[1]

  • Quenching Reaction: Place the bleach solution in a suitable container on a stir plate. Slowly and in small portions, add the liquid this compound waste to the stirring bleach solution.[1]

  • Monitoring the Reaction: The oxidation of thiols can be exothermic.[1] Monitor the temperature of the mixture and, if necessary, use an ice bath to cool the container.

  • Completion and Neutralization: Allow the mixture to stir for several hours to ensure the complete oxidation of the thiol. The characteristic thiol odor should dissipate.

  • Final Disposal: The resulting neutralized solution should be collected and disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1]

Disposal of Contaminated Solid Waste

All solid waste contaminated with this compound, such as pipette tips, gloves, and absorbent materials, must be treated as hazardous waste.[1] These materials should be collected in a designated, properly labeled, and sealed hazardous waste container stored in a well-ventilated area.[4]

Decontamination of Glassware

Glassware that has been in contact with this compound should be decontaminated before washing.

  • Bleach Bath: Immediately after use, submerge the contaminated glassware in a freshly prepared bleach solution within a fume hood.[1]

  • Soaking Time: Allow the items to soak for at least 12-24 hours to ensure complete oxidation of the thiol.[1]

  • Rinsing: After soaking, thoroughly rinse the glassware with water before proceeding with standard washing procedures.

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_ppe Initial Setup cluster_waste Waste Segregation cluster_treatment Decontamination and Treatment cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) liquid_waste Liquid this compound Waste ppe->liquid_waste solid_waste Contaminated Solid Waste (Gloves, Tips, etc.) ppe->solid_waste glassware Contaminated Glassware ppe->glassware fume_hood Work in a Certified Chemical Fume Hood fume_hood->liquid_waste quench Quench with Bleach Solution (Slow Addition, Stirring) liquid_waste->quench Treat hazardous_solid Collect in Labeled Hazardous Waste Container solid_waste->hazardous_solid Dispose soak Soak in Bleach Solution (12-24 hours) glassware->soak Decontaminate hazardous_liquid Collect as Hazardous Liquid Waste quench->hazardous_liquid Dispose rinse_wash Rinse Thoroughly and Wash soak->rinse_wash Clean

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Thiol-C9-PEG7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of Thiol-C9-PEG7, ensuring laboratory safety and procedural excellence.

This compound is a valuable tool in drug development and scientific research, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique properties, combining a thiol group with a polyethylene (B3416737) glycol (PEG) linker, allow for the covalent modification of proteins and other molecules. While Thiol-PEG compounds are generally considered to have low hazardous properties, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets for analogous thiol-containing and PEGylated compounds.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from potential splashes.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if aerosols may be generated or ventilation is inadequate.To prevent inhalation of any potential vapors or aerosols.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound minimizes the risk of exposure and maintains the quality of the compound.

  • Preparation :

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Gather all necessary equipment and materials before starting the procedure.

    • Label all containers clearly.

  • Handling :

    • Don the appropriate personal protective equipment as outlined in the table above.

    • Allow the this compound container to reach room temperature before opening to prevent condensation.

    • Handle the compound carefully to avoid generating dust or aerosols.

    • Avoid direct contact with skin, eyes, and clothing.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling.

    • Clean the work area and any equipment used with an appropriate solvent.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Liquid Waste : Collect any solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste : Dispose of contaminated items such as gloves, pipette tips, and weighing papers in a sealed bag and place it in a designated solid hazardous waste container.

  • Regulations : All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.

Emergency Procedures

In the event of an accidental exposure, follow these first aid measures immediately:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visualizing the Handling Workflow

To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key steps in the experimental workflow for this compound.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) gather_materials Gather Materials & Equipment prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe equilibrate Equilibrate Compound to Room Temp don_ppe->equilibrate handle_compound Handle with Care equilibrate->handle_compound wash_hands Wash Hands Thoroughly handle_compound->wash_hands clean_area Clean Work Area & Equipment wash_hands->clean_area dispose_waste Dispose of Waste Properly clean_area->dispose_waste

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.